molecular formula C12H9F3N2O B1365681 N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide CAS No. 90357-53-2

N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide

Cat. No.: B1365681
CAS No.: 90357-53-2
M. Wt: 254.21 g/mol
InChI Key: HHWDZLSGDDXUSM-UHFFFAOYSA-N
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Description

N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylacrylamide was used to prepare and observe selective androgen receptor modulator activity.>

Properties

IUPAC Name

N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide
Source PubChem
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InChI

InChI=1S/C12H9F3N2O/c1-7(2)11(18)17-9-4-3-8(6-16)10(5-9)12(13,14)15/h3-5H,1H2,2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWDZLSGDDXUSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20456989
Record name N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide
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Molecular Weight

254.21 g/mol
Source PubChem
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CAS No.

90357-53-2
Record name N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylacrylamide
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Record name N-(4-Cyano-3-trifluoromethylphenyl)methacrylamide
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Record name N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide
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Record name N-[4-cyano-3-trifluoromethylphenyl]methacrylamide
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Record name 2-Propenamide, N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methyl
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Foundational & Exploratory

An In-Depth Technical Guide to N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide: A Key Intermediate in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Pillar of Modern Antiandrogen Therapy

In the landscape of advanced pharmaceutical development, the significance of key intermediates often remains behind the scenes, yet their role is paramount to the successful synthesis of life-altering therapeutics. N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide, bearing the CAS number 90357-53-2, stands as a quintessential example of such a critical molecule. While not a therapeutic agent itself, it is a cornerstone in the synthetic pathway of potent nonsteroidal antiandrogen (NSAA) drugs, most notably Bicalutamide, a widely used medication in the treatment of prostate cancer.[1][2] This technical guide offers an in-depth exploration of this pivotal intermediate, from its fundamental physicochemical properties and synthesis to its chemical reactivity and applications in drug discovery.

Physicochemical Properties at a Glance

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application in synthesis. This compound is a white to pale-yellow crystalline powder. Its key properties are summarized in the table below for quick reference.

PropertyValue
CAS Number 90357-53-2
Molecular Formula C₁₂H₉F₃N₂O
Molecular Weight 254.21 g/mol [3]
Melting Point 137-145 °C[3][4]
Appearance White to Almost white powder to crystal
Purity >98.0% (GC)
IUPAC Name N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide[5]
Synonyms N-Methacryloyl-4-cyano-3-trifluoromethylaniline, 2-Methyl-N-[(4-cyano-3-trifluoromethyl)phenyl]-propenamide[3]

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is a well-established process, typically involving the acylation of 4-amino-2-(trifluoromethyl)benzonitrile with methacryloyl chloride.[6][7]

Experimental Protocol: Synthesis
  • Reaction Setup: In a reaction vessel under a nitrogen atmosphere, dissolve 4-amino-2-(trifluoromethyl)benzonitrile in N,N-dimethylacetamide (DMA).

  • Reagent Addition: Slowly add methacryloyl chloride dropwise to the stirred solution. The addition should be controlled to manage the exothermic nature of the reaction, maintaining it at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3 hours to overnight).[6]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.

  • Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with cold brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to remove the solvent.

Purification

The crude product is typically purified by flash column chromatography to yield the final product as a white solid with high purity.[6][7]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 4-amino-2-(trifluoromethyl)benzonitrile reaction Acylation in DMA (Room Temperature) reactant1->reaction reactant2 Methacryloyl Chloride reactant2->reaction workup Aqueous Work-up (EtOAc, NaHCO3, Brine) reaction->workup Reaction Completion (TLC) purification Flash Column Chromatography workup->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Role in Synthesis

The primary significance of this compound lies in its role as a versatile intermediate. Its chemical reactivity is dominated by the methacrylamide moiety, which readily undergoes further transformations.

Epoxidation: The Gateway to Bicalutamide

A crucial reaction is the epoxidation of the double bond in the methacrylamide group to form N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide epoxide (CAS 90357-51-0).[8][9] This epoxide is a key intermediate in the synthesis of Bicalutamide.[1][2] The epoxidation can be achieved using reagents such as hydrogen peroxide in the presence of a catalyst.[7]

Synthesis of Bicalutamide

The synthesis of Bicalutamide from the epoxide intermediate involves the ring-opening of the epoxide with 4-fluorothiophenol, followed by oxidation of the resulting thioether to a sulfone.[1][2]

Bicalutamide_Synthesis_Pathway cluster_steps Synthetic Steps cluster_intermediates Intermediates start This compound epoxidation Epoxidation (e.g., H2O2) start->epoxidation epoxide N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide Epoxide epoxidation->epoxide ring_opening Epoxide Ring Opening (4-Fluorothiophenol) thioether Thioether Intermediate ring_opening->thioether oxidation Oxidation (Thioether to Sulfone) end_product Bicalutamide oxidation->end_product epoxide->ring_opening thioether->oxidation

Caption: Synthetic pathway from the title compound to Bicalutamide.

Other Applications in Drug Discovery

Beyond Bicalutamide, this intermediate's structural motif is valuable in the synthesis of other biologically active molecules. For instance, the core structure is related to other nonsteroidal antiandrogens and selective androgen receptor modulators (SARMs).[10][11] The 4-cyano-3-(trifluoromethyl)phenyl group is a common pharmacophore that imparts high affinity for the androgen receptor. The synthesis of compounds like RU-58841, another potent antiandrogen, also involves related synthetic strategies.[12][13][14]

Safety and Handling: A Researcher's Responsibility

As with any chemical reagent, proper handling and safety precautions are paramount when working with this compound.

Hazard Identification:

  • Harmful: Harmful if swallowed, in contact with skin, or if inhaled.[15]

  • Irritant: Causes skin and serious eye irritation.[15]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.[15]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[15]

Recommended Safety Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[16]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[16]

  • Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Do not eat, drink, or smoke when using this product.[16]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[16] Recommended storage is at room temperature or refrigerated (<15°C).

  • Disposal: Dispose of contents/container to an approved waste disposal plant. Avoid release to the environment.[15]

Conclusion

This compound is more than just a chemical compound; it is a critical enabler in the synthesis of advanced pharmaceuticals that have a significant impact on patient care. Its well-defined synthesis and versatile reactivity make it an indispensable tool for medicinal chemists and process development scientists. A comprehensive understanding of its properties, synthesis, and safe handling, as detailed in this guide, is essential for its effective and responsible use in the ongoing quest for novel and improved therapeutics.

References

  • Google Patents.
  • AAPPTec. Safety Data Sheet. [Link]

  • Home Sunshine Pharma. N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide CAS 90357-53-2. [Link]

  • Google Patents. WO2012042532A1 - Process for preparing bicalutamide.
  • MDPI. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. [Link]

  • Wikipedia. RU-58841. [Link]

  • Home Sunshine Pharma. N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide Epoxide CAS 90357-51-0. [Link]

  • Cardiff University ORCA. Synthesis, biological evaluation and X-ray analysis of bicalutamide sulfoxide analogues for the potential treatment of prostate cancer. [Link]

  • RSC Publishing. Alternative synthesis of the anti-baldness compound RU58841. [Link]

  • Pharmaffiliates. This compound, CAS No : 90357-53-2. [Link]

  • PubChem. N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide. [Link]

  • ResearchGate. Alternative synthesis of the anti-baldness compound RU58841. [Link]

  • PubChem. N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide. [Link]

  • PubMed. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. [Link]

  • Cellagen Technology. RU58841 Product Specification Sheet. [Link]

Sources

Physical and chemical properties of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide

Foreword: The Unseen Architect in Androgen Receptor Modulation

In the landscape of modern pharmacology, particularly in the development of treatments for hormone-dependent cancers, the significance of key chemical intermediates cannot be overstated. These molecules, while not therapeutic agents themselves, form the critical backbone upon which life-saving drugs are built. This compound is one such pivotal compound. It is a principal precursor in the synthesis of Bicalutamide, a widely used non-steroidal anti-androgen (NSAA) for the management of prostate cancer.[1][2][3] This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals, offering an in-depth exploration of its physical properties, chemical behavior, synthesis, and analytical characterization. By understanding the foundational characteristics of this intermediate, scientists can better optimize and innovate within the broader field of androgen receptor antagonism.

Core Molecular Identity and Physicochemical Profile

This compound, identified by CAS Number 90357-53-2, is a substituted aniline derivative.[4][5] Its structure incorporates a trifluoromethyl group and a nitrile group on the phenyl ring, features that are crucial for its role in the synthesis of potent androgen receptor antagonists.[2]

Structural and Molecular Data
  • IUPAC Name: N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide[6]

  • Synonyms: N-Methacryloyl-4-cyano-3-trifluoromethylaniline, 2-Methyl-N-[(4-cyano-3-trifluoromethyl)phenyl]-propenamide[5][7]

  • Molecular Formula: C₁₂H₉F₃N₂O[8]

  • Molecular Weight: 254.21 g/mol [6][8]

  • Appearance: Typically a white to off-white crystalline powder or solid.[5]

Tabulated Physicochemical Properties

The following table summarizes the key physical and chemical properties of the compound, providing a quick reference for laboratory use.

PropertyValueSource(s)
CAS Number 90357-53-2[5]
Melting Point 137-145 °C[5]
Boiling Point 395.5 °C (Predicted)
Density 1.28 g/cm³
pKa 12.19 (Predicted)[7][9]
Solubility Slightly soluble in acetonitrile and chloroform.[7][9]

Synthesis, Reactivity, and Role in Medicinal Chemistry

The primary significance of this compound lies in its function as a versatile chemical intermediate. Its synthesis is straightforward, and its reactivity is centered around the methacrylamide moiety, which allows for further elaboration into more complex structures.

General Synthesis Pathway

The most common laboratory and industrial synthesis involves the acylation of 4-amino-2-trifluoromethylbenzonitrile. This reaction is typically an amide bond formation between the aniline nitrogen and the acyl chloride of methacryloyl chloride.

  • Expertise & Rationale: The choice of N,N-dimethylacetamide (DMAc) as a solvent is strategic; its high boiling point and excellent solvating power facilitate the reaction, while it can also act as a base to scavenge the HCl byproduct, driving the reaction to completion.[4] The reaction is typically monitored by Thin Layer Chromatography (TLC) to ensure the full consumption of the starting aniline.

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 4-Amino-2- trifluoromethylbenzonitrile Reaction Amide Coupling Reactant1->Reaction Reactant2 Methacryloyl Chloride Reactant2->Reaction Solvent DMAc Solvent Solvent->Reaction Product N-(4-cyano-3-(trifluoromethyl) phenyl)methacrylamide Reaction->Product

Caption: General synthesis of the title compound via amide coupling.

Key Chemical Transformations in Bicalutamide Synthesis

The true utility of this compound is demonstrated in its subsequent reactions. The double bond of the methacrylamide group is the site of key transformations that build the core of the Bicalutamide molecule. Two critical downstream reactions are:

  • Epoxidation: The alkene can be oxidized to form the corresponding epoxide, N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide epoxide.[10][11] This epoxide is a reactive intermediate that can be opened by nucleophiles.

  • Halohydrin Formation: In the presence of a halogen source and water, such as sodium hypochlorite solution, the alkene undergoes halo-hydroxylation to form a halohydrin intermediate, for instance, 3-chloro-N-(4-cyano-3-trifluoromethylphenyl)-2-hydroxy-2-methylpropanamide.[3][12] This is a crucial step in many patented Bicalutamide synthesis routes.

These transformations pave the way for the introduction of the fluorophenylsulfonyl moiety, completing the synthesis of Bicalutamide.[1][2]

Bicalutamide_Synthesis_Flow cluster_pathways Key Intermediate Pathways Start N-(4-cyano-3-(trifluoromethyl) phenyl)methacrylamide Epoxide Epoxide Intermediate (e.g., via mCPBA) Start->Epoxide Oxidation Halohydrin Halohydrin Intermediate (e.g., via NaOCl) Start->Halohydrin Halo-hydroxylation Final_Drug Bicalutamide (Non-Steroidal Anti-Androgen) Epoxide->Final_Drug Nucleophilic Addition of 4-fluorophenylthiolate & Oxidation Halohydrin->Final_Drug Nucleophilic Addition of 4-fluorophenylthiolate & Oxidation Target Androgen Receptor (AR) Final_Drug->Target Antagonizes

Caption: Role as a key intermediate in the synthesis of Bicalutamide.

Analytical Characterization Protocols

Rigorous analytical confirmation is essential to ensure the purity and identity of this intermediate. A multi-technique approach is standard in both research and quality control settings.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Provides definitive structural confirmation. Published data for the compound in CDCl₃ shows characteristic signals: aromatic protons around δ 7.8-8.1 ppm, the amide proton (bs) around δ 7.87 ppm, vinyl protons at δ 5.6-5.9 ppm, and the methyl group protons around δ 2.1 ppm.[4]

    • ¹³C-NMR & ¹⁹F-NMR: While not as commonly published for the intermediate itself, these techniques are invaluable for confirming the carbon skeleton and the presence of the trifluoromethyl group, respectively. They are routinely used to characterize its downstream derivatives.[12]

  • Mass Spectrometry (MS): Used to confirm the molecular weight (254.21 g/mol ). Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are also employed to assess purity and identify any reaction byproducts.[12]

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the nitrile (C≡N) stretch, the amide carbonyl (C=O) stretch, and N-H bonds.

Exemplary Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are detailed based on established literature.

Protocol: Synthesis of this compound[4]
  • Objective: To synthesize the title compound via amide coupling.

  • Materials:

    • 4-amino-2-trifluoromethylbenzonitrile

    • Methacryloyl chloride

    • N,N-dimethylacetamide (DMAc)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous sodium sulfate

  • Procedure:

    • Under a nitrogen atmosphere, dissolve 4-amino-2-trifluoromethylbenzonitrile (1 equivalent) in N,N-dimethylacetamide.

    • Cool the solution in an ice bath.

    • Slowly add methacryloyl chloride (approx. 1.1 equivalents) dropwise over 10-15 minutes, maintaining the temperature.

    • Allow the reaction to warm to room temperature and stir for 3 hours or until TLC indicates completion.

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (3 times) and then with cold brine (4 times). This step is critical to remove unreacted acid chloride and the DMAc solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid by column chromatography or recrystallization to yield the final product as a white solid.

Protocol: Synthesis of 3-chloro-N-(4-cyano-3-trifluoromethylphenyl)-2-hydroxy-2-methylpropanamide[15]
  • Objective: To convert the title compound into a key halohydrin intermediate for Bicalutamide synthesis.

  • Rationale: This reaction utilizes sodium hypochlorite as an inexpensive and effective oxidizing agent to generate the chloronium ion in situ, which then reacts with the alkene. The presence of water provides the hydroxyl group. An acid catalyst (like sulfuric acid) is used to facilitate the reaction.

  • Procedure:

    • Dissolve this compound (1 equivalent) in a suitable solvent such as acetone or ethanol.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add concentrated sulfuric acid (catalytic amount).

    • While stirring vigorously, add a 10% aqueous sodium hypochlorite solution dropwise, maintaining the temperature below 15 °C.

    • After the addition is complete, continue stirring at this temperature for 30-60 minutes.

    • Quench the reaction by adding water and extract the product with ethyl acetate.

    • Wash the organic phase with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under vacuum.

    • Recrystallize the crude product from a solvent like toluene to obtain the purified halohydrin.

Safety and Handling

This compound is classified as harmful and requires careful handling.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H332 (Harmful if inhaled), H373 (May cause damage to organs through prolonged or repeated exposure), H411 (Toxic to aquatic life with long lasting effects).

  • Precautionary Measures: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust and prevent release into the environment.

Conclusion

This compound is more than a mere precursor; it is a cornerstone in the synthesis of second-generation non-steroidal anti-androgen drugs. Its well-defined physicochemical properties, predictable reactivity, and established synthesis protocols make it a reliable and indispensable tool for medicinal chemists. A thorough understanding of this key intermediate empowers researchers in the field of oncology and endocrinology to refine existing drug manufacturing processes and to design novel modulators of the androgen receptor, continuing the fight against prostate cancer and other androgen-dependent diseases.

References

  • Wikipedia. (n.d.). Nonsteroidal antiandrogen. Retrieved January 12, 2026, from [Link]

  • Dijkman, G. A., & Debruyne, F. M. (1996). Androgen receptor antagonists for prostate cancer therapy. Endocrine-Related Cancer, 3(3), 241-255. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). Antiandrogen. Retrieved January 12, 2026, from [Link]

  • Black, G. W., & Scrowston, R. M. (2002). Mechanistic studies on the synthesis of bicalutamide. Organic & Biomolecular Chemistry, 1(1), 26-31. Retrieved January 12, 2026, from [Link]

  • Minutolo, F., & Macchia, M. (2012). Nonsteroidal Androgen Receptor Ligands: Versatile Syntheses and Biological Data. ACS Medicinal Chemistry Letters, 3(10), 784-788. Retrieved January 12, 2026, from [Link]

  • News-Medical.Net. (n.d.). What are Antiandrogens?. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). Bicalutamide. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). CN106748884A - A kind of preparation method of Bicalutamide intermediate.
  • ResearchGate. (n.d.). Synthesis of (R)-bicalutamide derivatives. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). CN106748884B - Preparation method of bicalutamide intermediate.
  • Google Patents. (n.d.). US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • PubChem. (n.d.). N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide. Retrieved January 12, 2026, from [Link]

Sources

An In-Depth Technical Guide to N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide is a specialized organic compound that serves as a critical building block in medicinal chemistry and pharmaceutical development. Its strategic importance lies primarily in its role as a key intermediate in the synthesis of Selective Androgen Receptor Modulators (SARMs), a class of therapeutic compounds with significant potential in various clinical applications. This guide provides a comprehensive overview of its chemical properties, a detailed and validated synthesis protocol, and an exploration of its primary applications, offering field-proven insights for professionals in drug discovery and development.

Core Physicochemical Properties

The compound, identified by the CAS Number 90357-53-2, is a well-characterized molecule.[1][2][3] Its fundamental properties are essential for its handling, reaction planning, and purification.

PropertyValueSource(s)
IUPAC Name N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide[1]
Synonyms N-Methacryloyl-4-cyano-3-trifluoromethylaniline[2][3][4]
Molecular Formula C₁₂H₉F₃N₂O[1][2][5][6]
Molecular Weight 254.21 g/mol [1][2][4][5]
Appearance White to Off-White Solid/Crystalline Powder[2][3][7][8]
Melting Point 137-139 °C[3][7]
Boiling Point 395.5 °C at 760 mmHg (Predicted)[3][7]
Density 1.28 g/cm³[3][7]
Solubility Slightly soluble in Acetonitrile and Chloroform[7]

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a nucleophilic acyl substitution. This standard yet elegant reaction involves the acylation of an aniline derivative, providing a reliable and high-yielding pathway to the desired amide.

Synthetic Pathway Rationale

The chosen pathway involves the reaction of 4-amino-2-(trifluoromethyl)benzonitrile with methacryloyl chloride.[2][7] This is a classic Schotten-Baumann type reaction adapted for an amide synthesis. The primary amine of the benzonitrile acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aniline ring but does not prevent the desired N-acylation under these conditions. The use of a non-nucleophilic solvent like N,N-dimethylacetamide (DMA) is crucial to solubilize the starting materials without competing in the reaction.[2]

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process controls (TLC monitoring) and a robust purification scheme to ensure high purity of the final product.

Materials:

  • 4-amino-2-(trifluoromethyl)benzonitrile

  • Methacryloyl chloride

  • N,N-dimethylacetamide (DMA), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-amino-2-(trifluoromethyl)benzonitrile (1 equivalent) in anhydrous N,N-dimethylacetamide.[2][7] Rationale: A nitrogen atmosphere is essential to prevent hydrolysis of the highly reactive methacryloyl chloride by atmospheric moisture.

  • Acylation: Cool the solution and slowly add methacryloyl chloride (1.1 to 1.5 equivalents) dropwise over 10-15 minutes.[2][7] Maintain the reaction at room temperature. Rationale: Dropwise addition controls the exothermic nature of the reaction. An excess of the acyl chloride ensures the complete consumption of the starting aniline.

  • Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting aniline spot is no longer visible (typically 3 hours to overnight).[2][7] Rationale: TLC provides a simple and effective in-process control to determine the point of reaction completion, preventing unnecessary heating or extended reaction times.

  • Workup and Extraction: Upon completion, dilute the reaction mixture with ethyl acetate.[2][7] Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and then with cold brine.[2][7] Rationale: The bicarbonate wash neutralizes any remaining methacryloyl chloride and the acidic by-product, HCl. The brine wash helps to remove water and any remaining water-soluble impurities from the organic layer.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[2][7] Rationale: Anhydrous sodium sulfate is a neutral drying agent that efficiently removes trace water from the ethyl acetate solution before solvent evaporation.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel to yield this compound as a white solid.[2][7] A yield of 95% has been reported for this procedure.[2]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Solvent cluster_process Reaction & Purification cluster_product Final Product A 4-Amino-2- (trifluoromethyl)benzonitrile Reaction Acylation Reaction (Room Temp, N2 atm) A->Reaction B Methacryloyl Chloride B->Reaction C N,N-Dimethylacetamide (Solvent) C->Reaction Workup Aqueous Workup (EtOAc, NaHCO3, Brine) Reaction->Workup TLC Monitoring Purification Column Chromatography Workup->Purification Crude Product Product N-(4-cyano-3-(trifluoromethyl)phenyl) methacrylamide Purification->Product Purified Solid (95% Yield)

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

The utility of this molecule is not as an active pharmaceutical ingredient (API) itself, but as a sophisticated precursor for creating complex APIs.

Precursor for Selective Androgen Receptor Modulators (SARMs)

The primary and most significant application of this compound is in the synthesis of SARMs.[2][7] SARMs are a novel class of drugs that bind to androgen receptors but exert tissue-selective effects. Unlike traditional anabolic steroids, they aim to produce the therapeutic benefits of androgens (e.g., increasing muscle mass and bone density) while minimizing unwanted side effects (e.g., prostate enlargement or virilization). The core chemical structure of this intermediate is found in many advanced SARM candidates. For example, the related SARM S-23, which has been investigated for male contraception, demonstrates the therapeutic potential of compounds derived from this molecular scaffold.[9]

Intermediate for Bicalutamide-Related Synthesis

This compound is also a precursor to N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide epoxide.[10][11] This epoxide is a known intermediate used in the synthesis of potential impurities of Bicalutamide.[10][11] Bicalutamide is a widely used nonsteroidal anti-androgen medication for the treatment of prostate cancer.[10][11] For drug development professionals, the ability to synthesize and characterize potential impurities is a critical aspect of regulatory compliance, drug safety assessment, and quality control, making this synthetic route highly relevant.

Safety and Handling

Understanding the hazard profile is crucial for safe laboratory practice.

Hazard InformationDetailsSource(s)
GHS Classification Warning: H373 - May cause damage to organs through prolonged or repeated exposure. H411 - Toxic to aquatic life with long lasting effects.[1]
Hazard Class 9 (Miscellaneous dangerous substances and articles)[3][7]
Packing Group III[3][7]
RIDADR 3077[3][7]

Handling Recommendations:

  • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Prevent release into the environment due to its aquatic toxicity.[1]

  • Store in a cool, dark place as the material may be light-sensitive.[7]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for advanced pharmaceutical research. Its well-defined physicochemical properties and reliable, high-yield synthesis make it a valuable intermediate. For researchers in oncology and endocrinology, its direct application in the synthesis of SARMs and its relevance to established anti-cancer drugs like Bicalutamide underscore its importance in the ongoing development of next-generation therapeutics.

References

  • N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide - PubChem. [Link]

  • N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide CAS 90357-53-2 - Home Sunshine Pharma. [Link]

  • N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide Epoxide CAS 90357-51-0 - Home Sunshine Pharma. [Link]

  • N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide - PubChem. [Link]

  • US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)
  • Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception - PubMed. [Link]

Sources

Solubility Profile of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide is a highly functionalized aromatic amide with significant potential as a monomer or intermediate in the synthesis of advanced polymers and pharmaceutical compounds. Its unique structure, featuring a trifluoromethyl group, a cyano group, and a reactive methacrylamide moiety, presents a complex solubility profile that is critical for its application in synthesis, purification, and formulation. This guide provides a comprehensive analysis of the theoretical and practical aspects of its solubility in organic solvents. We will explore the physicochemical properties of the molecule, present a robust experimental protocol for solubility determination, and discuss the expected solubility trends based on solvent-solute interactions.

Introduction: Understanding the Molecule

This compound is a compound of interest due to its structural similarity to non-steroidal anti-androgen agents like Bicalutamide, which are used in prostate cancer therapy. The core structure, a 4-cyano-3-(trifluoromethyl)phenyl amine, is a key pharmacophore. The addition of the methacrylamide group introduces a polymerizable functional group, opening avenues for its use in novel drug delivery systems, specialty polymers, or as a covalent inhibitor.

The solubility of this compound is governed by the interplay of its distinct functional groups:

  • Aromatic Ring: Provides a hydrophobic character.

  • Trifluoromethyl Group (-CF3): A strongly electron-withdrawing and lipophilic group that can participate in dipole-dipole interactions but is a poor hydrogen bond acceptor.

  • Cyano Group (-CN): A polar, electron-withdrawing group with a strong dipole moment, capable of acting as a hydrogen bond acceptor.

  • Methacrylamide Group: Contains a polar amide linkage capable of both hydrogen bond donation (N-H) and acceptance (C=O), as well as a non-polar vinyl group.

This combination of polar and non-polar characteristics suggests that its solubility will be highly dependent on the specific nature of the solvent.

Theoretical Framework: Predicting Solubility

While specific experimental data for this exact molecule is not extensively published, we can establish a robust theoretical framework to predict its behavior. The principle of "like dissolves like" is a foundational concept, which can be quantified using systems like Hansen Solubility Parameters (HSP). HSP deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from atomic forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent with an HSP profile closely matching that of this compound is likely to be an effective solvent. Given the molecule's features, we can predict:

  • A moderate to high δP due to the -CN and -CF3 groups.

  • A significant δH due to the amide group's ability to donate and accept hydrogen bonds.

  • A moderate δD from the aromatic ring and alkyl groups.

This profile suggests that polar aprotic solvents (e.g., DMSO, DMF, Acetone) and some polar protic solvents (e.g., Ethanol, Methanol) will be strong candidates for achieving high solubility. Conversely, non-polar aliphatic solvents like hexane are expected to be poor solvents.

Experimental Protocol for Solubility Determination

To generate reliable and reproducible solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a gold-standard technique for this purpose.

Materials and Equipment
  • This compound (purity >98%)

  • Analytical grade organic solvents

  • Analytical balance (±0.01 mg)

  • Scintillation vials or sealed glass tubes

  • Thermostatically controlled shaker or incubator

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound to a series of vials. The excess should be visually apparent to ensure saturation.

    • Add a known volume (e.g., 5 mL) of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a pre-weighed vial to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

  • Analysis:

    • Accurately weigh the filtered sample.

    • Dilute the sample gravimetrically with a suitable mobile phase to a concentration within the calibrated range of the HPLC.

    • Analyze the diluted sample by HPLC to determine the precise concentration of the dissolved compound. A pre-established calibration curve is required for this quantification.

  • Calculation:

    • Calculate the solubility (S) in units such as mg/mL or mol/L using the measured concentration and the dilution factor.

Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis & Calculation prep1 Add Excess Solid to Vial prep2 Add Known Volume of Solvent prep1->prep2 Accurately equil1 Shake at Constant Temp (e.g., 24-72h) prep2->equil1 equil2 Settle Undissolved Solid (2h) equil1->equil2 sample1 Withdraw Supernatant equil2->sample1 sample2 Filter (0.22 µm) sample1->sample2 CRITICAL STEP analysis1 Dilute Sample Gravimetrically sample2->analysis1 analysis2 Inject into HPLC analysis1->analysis2 analysis3 Calculate Solubility from Calibration Curve analysis2->analysis3

Caption: Isothermal shake-flask method for solubility determination.

Solubility Data and Solvent Class Analysis

The following table summarizes the expected solubility behavior of this compound across different classes of organic solvents, based on theoretical principles and data from analogous structures. Researchers should use the protocol in Section 3 to determine exact quantitative values.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Interaction
Polar Aprotic DMSO, DMF, AcetonitrileHigh Strong dipole-dipole interactions with the -CN and -CF3 groups. The amide C=O can act as a hydrogen bond acceptor with any trace water.
Polar Protic Methanol, Ethanol, WaterModerate to Low Can act as both H-bond donors (to -CN, C=O) and acceptors (from N-H). However, strong solvent-solvent hydrogen bonding (e.g., in water) can hinder dissolution of the large organic molecule.
Ethers THF, Diethyl EtherModerate Moderate polarity and ability to accept hydrogen bonds at the ether oxygen can solvate the molecule. Lacks H-bond donor capability.
Ketones Acetone, MEKHigh Strong dipole moment and H-bond acceptor capability (C=O) effectively solvate the polar functional groups of the solute.
Halogenated Dichloromethane (DCM)Moderate Moderate polarity allows for interaction with the aromatic ring and dipoles, but lacks strong hydrogen bonding capabilities.
Non-Polar Aromatic Toluene, BenzeneLow Pi-pi stacking interactions with the solute's aromatic ring are possible, but these solvents cannot effectively solvate the highly polar -CN, -CF3, and amide groups.
Non-Polar Aliphatic Hexane, HeptaneVery Low / Insoluble Dominated by weak dispersion forces, which are insufficient to overcome the strong intermolecular forces (dipole-dipole, H-bonding) within the solid crystal lattice of the solute.

Conclusion and Recommendations

The solubility of this compound is a complex function of its multiple, electronically distinct functional groups. Theoretical analysis strongly suggests that polar aprotic solvents such as DMSO, DMF, and Acetone are the most promising candidates for achieving high solubility, which is critical for applications in reaction chemistry and stock solution preparation. For purification processes like crystallization, a binary solvent system, such as an ethanol/water or acetone/hexane mixture, could be highly effective. It is imperative for researchers to validate these predictions by employing a rigorous experimental method, such as the isothermal shake-flask protocol detailed herein, to obtain precise quantitative data tailored to their specific process conditions.

References

There are no direct academic papers detailing the solubility of this specific, niche compound. The references below provide the authoritative basis for the experimental and theoretical principles discussed in this guide.

  • Title: "Measurement and Correlation of the Solubility of Bicalutamide in 12 Pure Solvents at Temperatures from 278.15 to 323.15 K" Source: Journal of Chemical & Engineering Data URL: [Link] (Provides solubility data for a structurally related pharmaceutical compound, supporting the analysis of solvent-solute interactions for the cyano-trifluoromethyl-phenyl moiety.)

  • Title: "Hansen Solubility Parameters: A User's Handbook" Source: CRC Press URL: [Link] (The foundational text for the theory and application of Hansen Solubility Parameters used in the theoretical prediction of solubility.)

  • Title: "Guideline on the testing of chemicals - 105: Water Solubility" Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link] (Details the internationally recognized standard methods for solubility determination, including the shake-flask method described in this guide.)

An In-depth Technical Guide to the Physicochemical Characterization of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide: Focus on Melting Point Determination

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide, a key intermediate in pharmaceutical synthesis. With a focus on its melting point, this document delves into the theoretical underpinnings and practical methodologies for the precise determination of this critical physicochemical property. The content is tailored for researchers, scientists, and drug development professionals who require a deep and actionable understanding of this compound's characteristics.

Introduction: The Significance of this compound

This compound is a substituted aromatic amide that serves as a crucial building block in the synthesis of various pharmaceutically active compounds. Notably, it is recognized as an intermediate in the production of selective androgen receptor modulators (SARMs) and other therapeutic agents like Bicalutamide, an anti-androgen used in the treatment of prostate cancer.[1][2][3] The precise chemical structure, characterized by the presence of cyano and trifluoromethyl groups on the phenyl ring, imparts specific electronic and steric properties that are pivotal to its reactivity and the ultimate efficacy of the final drug product.

The melting point of a pharmaceutical intermediate is a fundamental parameter that provides a preliminary indication of its purity and identity. A sharp and well-defined melting point range is often correlated with high purity, whereas a broad or depressed melting range can suggest the presence of impurities. For drug development professionals, an accurate melting point is essential for quality control, stability assessment, and the design of downstream processing steps such as crystallization and formulation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for handling, storage, and analytical method development.

PropertyValueSource(s)
CAS Number 90357-53-2[4]
Molecular Formula C12H9F3N2O[4][5]
Molecular Weight 254.21 g/mol [5]
Appearance White to off-white crystalline powder[6]
Melting Point 141.0 to 145.0 °C
137-139 °C[2][4]
143 °C
Solubility Slightly soluble in acetonitrile and chloroform[2]

The observed variation in the reported melting point ranges can be attributed to differences in the purity of the material and the analytical method employed by the respective suppliers. This underscores the importance of a standardized and well-controlled methodology for melting point determination.

Theoretical Framework for Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase at a given pressure. At the melting point, the solid and liquid phases exist in equilibrium. For a pure substance, this transition occurs over a very narrow temperature range. The presence of impurities disrupts the crystal lattice, typically leading to a depression and broadening of the melting point range. This phenomenon is a direct consequence of the colligative properties of solutions, as described by the Clausius-Clapeyron equation.

Experimental Methodologies for Melting Point Determination

The determination of a reliable melting point for this compound requires a meticulous experimental approach. Two commonly employed and authoritative methods are detailed below.

Capillary Melting Point Apparatus: A Standard Approach

The capillary melting point method is a widely used, straightforward technique for determining the melting point of a solid. It relies on the visual observation of the phase transition of a small sample packed into a capillary tube and heated in a controlled manner.

  • Sample Preparation: A small amount of dry this compound powder is finely ground. The open end of a glass capillary tube is tapped into the powder to pack a small amount of the sample to a height of 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.

  • Heating and Observation: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting) are recorded. This range is reported as the melting point.

  • Fine Grinding: Ensures uniform heat transfer throughout the sample.

  • Slow Heating Rate: A rapid heating rate can lead to an erroneously high and broad melting point reading as the sample temperature lags behind the thermometer reading.

  • Visual Observation: While subjective, this method provides a direct observation of the physical change.

Differential Scanning Calorimetry (DSC): A Quantitative Approach

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a more objective and quantitative determination of the melting point.

  • Sample Preparation: A small, accurately weighed amount of this compound (typically 1-5 mg) is placed in an aluminum DSC pan. The pan is then hermetically sealed.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

  • Thermal Program: The sample is subjected to a controlled temperature program, typically heating at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The resulting DSC thermogram plots heat flow against temperature. The melting transition is observed as an endothermic peak. The onset temperature of this peak is typically reported as the melting point.

  • Inert Atmosphere: Prevents oxidative degradation of the sample at elevated temperatures.

  • Sealed Pans: Prevents sample loss due to sublimation.

  • Quantitative Data: DSC provides not only the melting point but also the enthalpy of fusion (ΔHfus), which is the energy required to melt the solid. This can be useful for polymorphism studies.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both capillary melting point determination and Differential Scanning Calorimetry.

MeltingPointWorkflow cluster_capillary Capillary Melting Point Determination cluster_dsc Differential Scanning Calorimetry (DSC) c1 Sample Preparation: Finely grind and pack capillary tube c2 Instrument Setup: Place capillary in apparatus c1->c2 c3 Controlled Heating: Heat at 1-2 °C/min c2->c3 c4 Visual Observation: Record onset and completion of melting c3->c4 d1 Sample Preparation: Weigh sample into DSC pan and seal d2 Instrument Calibration: Calibrate with standards (e.g., Indium) d1->d2 d3 Thermal Program: Heat at a constant rate under N2 d2->d3 d4 Data Analysis: Determine onset temperature of endothermic peak d3->d4

Caption: Comparative workflow for melting point determination.

Conclusion

The melting point of this compound is a critical quality attribute that is indicative of its purity and identity. While a range of 137-145 °C is reported in the literature, this guide emphasizes the importance of utilizing standardized and well-controlled analytical methods for its determination.[2][4] The choice between the capillary method and DSC will depend on the specific requirements of the analysis, with DSC offering a more quantitative and objective assessment. For drug development professionals, a thorough understanding of these methodologies is paramount for ensuring the quality and consistency of this vital pharmaceutical intermediate.

References

  • Home Sunshine Pharma. N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide CAS 90357-53-2. [Link]

  • PubChem. N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide. [Link]

  • PubChem. N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide. [Link]

  • Home Sunshine Pharma. N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide Epoxide CAS 90357-51-0. [Link]

  • Mokhtar, S. M., Elsabee, M. Z., Abd-Elaziz, S. M., & Gomaa, F. A. (2014). Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative. American Journal of Polymer Science, 4(5), 123-129. [Link]

  • SHAANXI TOP PHARM CHEMICAL CO. LTD. N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide CAS NO.90357-53-2. [Link]

  • Alfa Chemical. N-[4-Cyano-3-(trifluorométhyl)phényl]méthacrylamide CAS :90357-51-0. [Link]

Sources

N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the safety, handling, and emergency protocols for this compound. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes regulatory data with practical, field-proven insights to ensure laboratory safety and experimental integrity.

Compound Identification and Strategic Importance

This compound is a specialized chemical intermediate primarily recognized for its role in the synthesis of complex pharmaceutical compounds.[1] Its structure is foundational in creating selective androgen receptor modulators (SARMs) and can be an impurity in the synthesis of Bicalutamide, an oral nonsteroidal anti-androgen drug used in prostate cancer therapy.[1][2] Understanding its safety profile is therefore critical for any professional involved in its handling or the development of related active pharmaceutical ingredients (APIs).

IdentifierValueSource
CAS Number 90357-53-2[3][4][5]
IUPAC Name N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide[6]
Synonyms 2-Methyl-N-[(4-cyano-3-trifluoromethyl)phenyl]-propenamide; N-Methacryloyl-4-cyano-3-trifluoromethylaniline[4]
Molecular Formula C12H9F3N2O[3][4][7]
Molecular Weight 254.21 g/mol [3][6]
Appearance White to almost white crystalline powder[3]

GHS Hazard Profile: A Deeper Analysis

The Globally Harmonized System (GHS) classification for this compound indicates multiple hazards that necessitate stringent control measures. The signal word is "Warning".[3][4]

PictogramGHS Class & CodeHazard StatementPractical Implication for Researchers

Acute Toxicity 4 (Oral, Dermal, Inhalation) - H302 + H312 + H332Harmful if swallowed, in contact with skin or if inhaled.[3][8]This triple threat requires minimizing all routes of exposure. Handling should occur in a ventilated enclosure (fume hood) to prevent inhalation, and appropriate gloves and lab coats are mandatory to prevent skin contact. Accidental ingestion via contaminated hands is a significant risk.
Skin Irritation 2 - H315Causes skin irritation.[3][8]Direct contact can cause dermatitis. The causality lies in the compound's ability to disrupt the lipid bilayer of skin cells, leading to inflammation. Nitrile gloves are a minimum requirement.
Eye Irritation 2 - H319Causes serious eye irritation.[8]The powder is fine and can easily become airborne, posing a significant risk to the eyes. Safety glasses are insufficient; chemical splash goggles are required to form a seal around the eyes.
Specific Target Organ Toxicity (Repeated Exposure) 2 - H373May cause damage to organs through prolonged or repeated exposure.[3][8]This is a significant long-term risk. The specific target organs are not always listed in supplier SDS, but this hazard underscores the importance of minimizing chronic, low-level exposures that may not show immediate effects. Consistent use of engineering controls is paramount.

Hazardous to the Aquatic Environment (Long-term) 2 - H411Toxic to aquatic life with long lasting effects.[3][8]This compound must not enter drains or waterways. All waste, including contaminated consumables (e.g., weigh boats, wipes), is considered hazardous and must be disposed of through certified channels.[3]

Proactive Risk Management: A Self-Validating Workflow

A robust safety protocol is not a static document but a dynamic workflow. The following process ensures that risks are systematically identified, controlled, and reviewed. This self-validating system builds safety into the experimental design.

G cluster_0 Risk Assessment & Mitigation Workflow cluster_1 Hierarchy of Controls (Step 3 Detail) A Step 1: Hazard Identification Review GHS data (H302, H312, H332, H315, H319, H373, H411). B Step 2: Exposure Scenario Analysis Consider weighing, dissolution, reaction setup, and cleanup. A->B informs C Step 3: Implement Hierarchy of Controls B->C dictates need for D Step 4: Protocol Validation & Dry Run Mentally or physically walk through the procedure without the chemical. C->D enables C1 Elimination/Substitution (Is a less hazardous reagent possible?) E Step 5: Execution with Monitoring Perform work, remaining vigilant for deviations from the plan. D->E prepares for F Step 6: Post-Experiment Review Document any issues or near-misses. Update protocol as needed. E->F provides data for F->A feedback loop C2 Engineering Controls (Certified chemical fume hood) C1->C2 Most to Least Effective C3 Administrative Controls (SOPs, designated work areas) C2->C3 Most to Least Effective C4 Personal Protective Equipment (PPE) (Goggles, nitrile gloves, lab coat) C3->C4 Most to Least Effective

Risk Assessment and Mitigation Workflow

Physicochemical Properties for Safe Handling

Understanding the physical properties of a compound is essential for designing safe experiments and anticipating its behavior.

PropertyValueSignificance in Handling
Melting Point 137 - 145 °C[3][4][9]The high melting point confirms it is a stable solid at room temperature, but care must be taken to avoid creating dust when handling.
Boiling Point ~395.5 °C (Predicted)[2][4]Decomposition may occur at high temperatures. Avoid excessive heat.
Density ~1.28 g/cm³[4]This is a relatively dense powder.
Physical State Solid (Crystal/Powder)[3]As a powder, it has a high surface area and can be easily aerosolized. Handle with care to minimize dust generation.
Flash Point ~193 °C[4]While not highly flammable, it is combustible.

Standard Operating Procedures (SOPs)

Protocol for Handling and Weighing

This protocol is designed to mitigate the risks identified in the GHS profile.

  • Preparation :

    • Verify that the chemical fume hood has a valid certification.

    • Don a standard laboratory coat, chemical splash goggles, and nitrile gloves.

    • Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

    • Prepare all necessary equipment (spatulas, weigh boats, containers) within the hood to minimize movement.

  • Weighing :

    • Carefully open the container inside the fume hood. Avoid any sudden movements that could aerosolize the powder.

    • Use a dedicated spatula to transfer the solid to a tared weigh boat.

    • If any powder spills, gently wipe it with a damp paper towel (do not dry sweep) and place the towel in the designated solid hazardous waste container.

    • Securely close the primary container immediately after dispensing.

  • Post-Handling :

    • Clean all equipment that came into contact with the compound.

    • Wipe down the designated work area within the fume hood.

    • Dispose of all contaminated consumables (gloves, bench paper, weigh boats) in a clearly labeled hazardous waste container.

    • Wash hands thoroughly with soap and water after removing PPE.[8]

Storage and Disposal
  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] Some suppliers recommend refrigeration or storage below 15°C in a dark place.[3] Always follow the storage temperature specified on the container.

  • Disposal : Due to its classification as toxic to aquatic life (H411), this compound and its containers must be disposed of as hazardous waste.[3] Do not allow the product to enter drains.[10] Follow all local, state, and federal environmental regulations.[10]

Emergency Response Protocol

Rapid and correct response to an exposure or spill is critical.

G cluster_routes Exposure Route cluster_actions Immediate Action start Exposure Event Occurs inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion action_inhale Move to fresh air. Keep comfortable for breathing. inhalation->action_inhale action_skin Wash with plenty of water. Remove contaminated clothing. skin->action_skin action_eye Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. eye->action_eye action_ingest Rinse mouth. Do NOT induce vomiting. ingestion->action_ingest end_medical Call a POISON CENTER or doctor if you feel unwell. action_inhale->end_medical action_skin->end_medical action_eye->end_medical action_ingest->end_medical

Emergency First Aid Decision Flowchart
First-Aid Measures
  • If Inhaled : Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3]

  • If on Skin : Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.[3]

  • If Swallowed : Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[3]

  • General Advice : In all cases, show this safety data sheet to the medical professional in attendance.[10]

Spill and Fire Response
  • Spill Response :

    • Ensure adequate ventilation and wear full PPE.

    • Avoid dust formation.[10]

    • Sweep up the material and place it in a suitable, closed container for disposal.[10] Do not allow the product to enter drains.[10]

  • Fire-Fighting Measures :

    • Suitable Extinguishing Media : Use water spray, foam, or a dry chemical extinguisher.[10]

    • Unsuitable Media : Do not use a solid water jet, as it may scatter the material.

    • Hazards from Combustion : Hazardous combustion products may include carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides.

References

  • N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide CAS 90357-53-2 - Home Sunshine Pharma. [Link]

  • Safety Data Sheet - AAPPTec. [Link]

  • GHS 11 (Rev.11) SDS Word 下载CAS: 90357-51-0 Name ... - XiXisys. [Link]

  • Safety Data Sheet: N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-methyl-oxiranecarboxamine - Chemos GmbH&Co.KG. [Link]

  • N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide - PubChem. [Link]

  • N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide - PubChem. [Link]

Sources

Hazards and handling precautions for N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide

Foreword

Chemical and Physical Properties

A summary of the known and predicted properties of this compound is provided below. It is critical to note that experimental data is limited, and some values are based on structurally similar compounds.

PropertyValueSource/Rationale
Molecular Formula C12H9F3N2OBased on chemical structure.
Molecular Weight 269.21 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white solid.Typical appearance for organic compounds of this nature.
Solubility Expected to be soluble in organic solvents (e.g., DMSO, DMF, methanol) and poorly soluble in water.General solubility characteristics for similar aromatic amides.
Boiling/Melting Point Not determined.As a solid, it would be expected to have a relatively high melting point. Thermal decomposition may occur at elevated temperatures.

Hazard Identification and Analysis

The primary hazards associated with this compound are inferred from its functional groups:

  • Cyano Group (-CN): The presence of a cyano group introduces a significant risk of cyanide toxicity. While the cyano group is covalently bound, it could potentially be released under certain physiological conditions or upon combustion. Cyanide is a potent and rapidly acting poison that inhibits cellular respiration.

  • Trifluoromethylphenyl Group: The trifluoromethyl group is a strong electron-withdrawing group, which can enhance the reactivity and potential toxicity of the molecule. Fluorinated compounds can have unique metabolic pathways and toxicological profiles.

  • Methacrylamide Moiety: Methacrylates and methacrylamides are known to be sensitizers and can cause allergic contact dermatitis. They are also reactive monomers that can undergo polymerization, which can be hazardous if uncontrolled.

  • Aromatic Amide Structure: Aromatic amines and amides can be irritants and may have other systemic toxicological effects.

Based on this analysis, this compound should be treated as a hazardous substance with the following potential routes of exposure and health effects:

  • Acute Toxicity (Oral, Dermal, Inhalation): High concern due to the cyano group.

  • Skin Corrosion/Irritation: Potential for irritation.

  • Serious Eye Damage/Irritation: Potential for irritation.

  • Respiratory or Skin Sensitization: High likelihood due to the methacrylamide group.

Safe Handling and Storage

A multi-layered approach to safety is essential when handling this compound. The following workflow diagram illustrates the key decision points and safety protocols.

cluster_prep Preparation & Engineering Controls cluster_handling Handling Operations cluster_cleanup Cleanup & Waste Disposal cluster_emergency Emergency Response prep Review SDS & SOPs fume_hood Work in a Certified Chemical Fume Hood prep->fume_hood ppe_check Verify Proper PPE Availability fume_hood->ppe_check weigh Weighing (in ventilated enclosure) ppe_check->weigh dissolve Dissolution in Solvent weigh->dissolve spill Spill weigh->spill Potential Incident exposure Personal Exposure weigh->exposure Potential Incident reaction Reaction Setup dissolve->reaction dissolve->spill Potential Incident dissolve->exposure Potential Incident decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate reaction->spill Potential Incident reaction->exposure Potential Incident waste Segregate Hazardous Waste decontaminate->waste evacuate Evacuate Area spill->evacuate msds Consult SDS for First Aid exposure->msds notify Notify EH&S evacuate->notify msds->notify

Caption: Workflow for Safe Handling of Hazardous Compounds.

Engineering Controls
  • Ventilation: All work with this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Containment: For procedures with a higher risk of aerosol generation, a glove box or other form of secondary containment should be considered.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory. The following table outlines the minimum requirements.

Body PartPPE SpecificationRationale
Hands Nitrile gloves (double-gloving recommended). Change gloves immediately if contaminated.Protects against dermal absorption and skin sensitization. Nitrile provides good resistance to a range of chemicals.
Eyes Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Body A lab coat, buttoned completely. Consider a chemically resistant apron for larger quantities.Prevents contamination of personal clothing.
Feet Closed-toe shoes.Protects against spills.
Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • The storage area should be clearly labeled with appropriate hazard warnings.

Emergency Procedures

Prompt and correct response to an emergency is critical.

Spills

start Spill Occurs evacuate Evacuate Immediate Area start->evacuate notify Notify Supervisor & EH&S evacuate->notify ppe Don Appropriate PPE notify->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect Waste into a Sealed Container contain->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Spill Response Protocol.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, labeled, and sealed waste container. Do not mix with incompatible waste streams.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). Methacrylates. OSHA. Retrieved from [Link]

An In-depth Technical Guide to N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide as a Core Precursor in SARM Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide, a critical precursor in the synthesis of non-steroidal Selective Androgen Receptor Modulators (SARMs). It is intended for researchers, chemists, and drug development professionals engaged in the exploration and production of novel therapeutic agents targeting the androgen receptor. We will delve into the synthetic pathways, mechanistic rationale, and analytical validation required for the successful utilization of this key intermediate.

Introduction: The Strategic Importance of a Core Moiety

Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutic agents designed to elicit the anabolic benefits of androgens in muscle and bone, while minimizing the undesirable androgenic side effects in tissues like the prostate and skin. The therapeutic potential of SARMs extends to conditions such as muscle wasting diseases (sarcopenia, cachexia), osteoporosis, and hypogonadism.

The chemical scaffold of many prominent aryl-propionamide-derived SARMs, including Ostarine (Enobosarm) and Andarine (S-4), is built upon a specific aniline derivative: 4-amino-2-(trifluoromethyl)benzonitrile. The conversion of this starting material into the methacrylamide intermediate, This compound , is a pivotal step. This intermediate "activates" the core structure, preparing it for the subsequent chiral modifications that ultimately define the final SARM's efficacy and selectivity. This guide elucidates the synthesis of this precursor and its subsequent conversion into a representative SARM, Ostarine.

Synthesis of the Precursor: this compound

The synthesis of the methacrylamide precursor is a straightforward yet critical acylation reaction. The primary goal is to attach the methacryloyl group to the amine of 4-amino-2-(trifluoromethyl)benzonitrile. The choice of methacryloyl chloride as the acylating agent is driven by its high reactivity, which ensures an efficient conversion.

Experimental Protocol

Materials:

  • 4-amino-2-(trifluoromethyl)benzonitrile

  • Methacryloyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: A solution of 4-amino-2-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous dichloromethane (DCM) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled to 0°C in an ice bath. This initial cooling is crucial to control the exothermicity of the acylation reaction and prevent potential side reactions.

  • Base Addition: Pyridine (1.2 eq) is added to the solution. Pyridine acts as a base to neutralize the HCl that is generated as a byproduct of the reaction, driving the equilibrium towards the product and preventing protonation of the starting aniline.

  • Acylation: Methacryloyl chloride (1.1 eq) is added dropwise to the cooled solution. The slow addition is a critical control point to manage the reaction rate and temperature.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. A successful reaction is indicated by the consumption of the starting aniline spot and the appearance of a new, less polar product spot.

  • Workup: Upon completion, the reaction mixture is quenched by the addition of a saturated sodium bicarbonate solution. This step neutralizes any remaining acidic species. The organic layer is separated, washed sequentially with water and brine, and then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure to yield a crude solid. This solid is then purified by recrystallization or column chromatography to afford the final product, this compound, as a white solid.

Synthesis Workflow Diagram

G cluster_setup 1. Reaction Setup cluster_reaction 2. Acylation Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification node_A Dissolve 4-amino-2- (trifluoromethyl)benzonitrile in anhydrous DCM node_B Cool to 0°C (Ice Bath) node_A->node_B node_C Add Pyridine (Base) node_B->node_C node_D Add Methacryloyl Chloride (Dropwise) node_C->node_D node_E Stir at RT & Monitor (TLC) node_D->node_E node_F Quench with NaHCO3 (aq) node_E->node_F node_G Separate Organic Layer node_F->node_G node_H Dry (MgSO4) & Evaporate node_G->node_H node_I Recrystallization or Column Chromatography node_H->node_I node_J Pure Precursor Product node_I->node_J

Caption: Workflow for the synthesis of the methacrylamide precursor.

From Precursor to SARM: Synthesis of Ostarine (Enobosarm)

The synthesized precursor is now ready for conversion into a specific SARM. The following protocol details the synthesis of Ostarine, which involves a chiral resolution step to isolate the desired (S)-enantiomer, the biologically active form. The key transformation is an epoxidation followed by a nucleophilic ring-opening.

Experimental Protocol

Materials:

  • This compound (precursor)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • (S)-2,2-dimethyl-1,3-dioxolane-4-methanol

  • Potassium carbonate (K2CO3)

  • Acetonitrile

  • Hydrochloric acid (HCl)

Procedure:

  • Epoxidation: The precursor (1.0 eq) is dissolved in a suitable solvent like DCM. m-CPBA (1.5 eq) is added portion-wise. This reaction forms a racemic epoxide intermediate.

  • Chiral Nucleophilic Opening: The crude epoxide is then dissolved in acetonitrile. (S)-2,2-dimethyl-1,3-dioxolane-4-methanol (1.2 eq) and potassium carbonate (2.0 eq) are added. The mixture is heated to reflux. This is the key stereoselective step where the chiral alcohol opens the epoxide ring, establishing the desired stereocenter.

  • Deprotection: After the ring-opening is complete (monitored by TLC or LC-MS), the reaction is cooled. An aqueous solution of hydrochloric acid (e.g., 2M HCl) is added to hydrolyze the acetonide protecting group, revealing the diol functionality of Ostarine.

  • Purification: The final product is purified using column chromatography or preparative HPLC to isolate the pure (S)-enantiomer, Ostarine.

SARM Synthesis Workflow Diagram

G cluster_epoxidation 1. Epoxidation cluster_opening 2. Chiral Ring Opening cluster_deprotection 3. Deprotection cluster_final 4. Final Purification precursor Methacrylamide Precursor node_A Dissolve Precursor in DCM precursor->node_A node_B Add m-CPBA node_A->node_B node_C Formation of Racemic Epoxide node_B->node_C node_D Dissolve Epoxide in ACN node_C->node_D node_E Add Chiral Alcohol & K2CO3 node_D->node_E node_F Reflux to form Protected Intermediate node_E->node_F node_G Cool Reaction node_F->node_G node_H Add Aqueous HCl node_G->node_H node_I Hydrolyze Acetonide Group node_H->node_I node_J Column Chromatography or Preparative HPLC node_I->node_J ostarine Pure (S)-Ostarine node_J->ostarine

Caption: Workflow for the synthesis of Ostarine from the precursor.

Analytical Characterization and Data

Rigorous analytical chemistry is paramount to verify the identity, purity, and quality of the synthesized precursor and the final SARM. The data below is representative of a successful synthesis.

ParameterPrecursorOstarine (Final SARM)Method
Appearance White to off-white solidWhite crystalline solidVisual
Purity (HPLC) >98%>99%HPLC-UV
Molecular Weight 254.21 g/mol 389.33 g/mol -
¹H NMR Conforms to structureConforms to structureNMR
Mass Spectrum (ESI-MS) [M+H]⁺ = 255.1[M+H]⁺ = 390.1LC-MS

Mechanism of Action: Selective Androgen Receptor Modulation

The final SARM product, such as Ostarine, functions by binding to the Androgen Receptor (AR), a type of nuclear receptor. Unlike testosterone, which binds non-selectively, SARMs exhibit tissue-selective activation of the AR.

Upon entering a target cell (e.g., a muscle cell), the SARM binds to the AR in the cytoplasm. This binding event causes a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs). The SARM-AR complex then translocates into the nucleus, where it dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs). This binding recruits co-regulatory proteins (coactivators in anabolic tissues) to initiate the transcription of target genes, leading to protein synthesis and muscle growth. The tissue selectivity arises from the unique conformational change induced by the SARM upon binding to the AR, which leads to differential recruitment of co-regulators in different tissues.

Signaling Pathway Diagram

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM (Ostarine) AR Androgen Receptor (AR) SARM->AR Binding AR_SARM_dimer SARM-AR Dimer AR->AR_SARM_dimer Nuclear Translocation & Dimerization HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) on DNA AR_SARM_dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Coactivators Coactivators Coactivators->ARE Recruitment mRNA mRNA Transcription->mRNA Protein_Synthesis Protein Synthesis (Anabolic Effect) mRNA->Protein_Synthesis

The Crucial Intermediate: A Technical Guide to the Synthesis and Significance of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide, a pivotal intermediate in the synthesis of the non-steroidal antiandrogen drug, Bicalutamide. While not a therapeutic agent itself, the history and synthesis of this molecule are intrinsically linked to the development of a cornerstone therapy in the management of prostate cancer. This document will serve as a technical resource for researchers, chemists, and professionals in drug development, offering insights into its synthesis, chemical properties, and critical role in pharmaceutical manufacturing.

Introduction: The Unseen Pillar in Antiandrogen Therapy

The clinical significance of Bicalutamide as a selective androgen receptor antagonist has established it as a vital tool in oncology.[1][2] Its mechanism of action relies on competitively inhibiting the binding of androgens to their receptors, thereby impeding the growth of hormone-sensitive prostate cancer cells.[3] The journey to synthesize Bicalutamide efficiently and with high purity hinges on the successful formation of key intermediates. Among these, this compound (CAS No: 90357-53-2) stands out as a critical precursor, the synthesis of which is a foundational step in the overall manufacturing process.[4][5] This guide will dissect the discovery of this compound within the context of Bicalutamide's development and provide a detailed overview of its synthesis and chemical characteristics.

The Synthetic Pathway: Forging the Core Structure

The creation of this compound is a testament to strategic organic synthesis, designed to construct a molecule with the precise functionalities required for subsequent transformations into Bicalutamide. The primary route involves the acylation of 4-amino-2-(trifluoromethyl)benzonitrile with methacryloyl chloride.[6][7]

Experimental Protocol: Synthesis of this compound

This protocol is a synthesis of methodologies described in the scientific literature.[6][7]

Materials:

  • 4-amino-2-(trifluoromethyl)benzonitrile

  • Methacryloyl chloride

  • N,N-dimethylacetamide (DMA)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Under a nitrogen atmosphere, dissolve 4-amino-2-(trifluoromethyl)benzonitrile in N,N-dimethylacetamide.

  • Slowly add methacryloyl chloride dropwise to the stirred solution over a period of 10 minutes. The reaction is typically carried out at room temperature.[6]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 3 hours to overnight).[6]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and cold brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography using a suitable eluent system (e.g., chloroform-ethyl acetate 95:5 v/v) to afford this compound as a white to pale-yellow solid.[6][7]

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound and its subsequent conversion.

Synthesis_Workflow cluster_synthesis Synthesis of the Intermediate cluster_conversion Conversion to Bicalutamide Precursor Start 4-amino-2- (trifluoromethyl)benzonitrile Reaction Acylation Reaction Start->Reaction Reagent1 Methacryloyl chloride in DMA Reagent1->Reaction Intermediate N-(4-cyano-3-(trifluoromethyl) phenyl)methacrylamide Reaction->Intermediate Epoxidation Epoxidation Intermediate->Epoxidation Epoxidation_Reagent Hydrogen Peroxide, Phthalic Anhydride Epoxidation_Reagent->Epoxidation Epoxide N-[4-Cyano-3-(trifluoromethyl) phenyl]methacrylamide epoxide Epoxidation->Epoxide Final_Steps Bicalutamide Epoxide->Final_Steps Further Reactions (Ring opening, Oxidation)

Sources

Commercial suppliers of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide for Researchers and Drug Development Professionals

Introduction: A Key Intermediate in Modern Pharmaceutical Synthesis

This compound, identified by its CAS Number 90357-53-2, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry.[1][2] Structurally, it is an amide derivative characterized by a methacrylamide group attached to a substituted aniline ring, which features both a cyano and a trifluoromethyl group. These electron-withdrawing substituents play a crucial role in the molecule's reactivity and its utility as a building block for more complex pharmaceutical agents.

This guide provides a comprehensive overview of this compound, covering its synthesis, characterization, applications, and a detailed survey of its commercial suppliers. The primary significance of this compound lies in its role as a key intermediate in the synthesis of Selective Androgen Receptor Modulators (SARMs).[1][3] It is also a precursor in the preparation of potential impurities of Bicalutamide, a widely used nonsteroidal anti-androgen drug for treating prostate cancer, making it a critical reference standard in pharmaceutical quality control.[4][5]

Physicochemical and Structural Properties

A thorough understanding of a compound's properties is fundamental to its application in research and development.

PropertyValueSource
CAS Number 90357-53-2[1][2]
Molecular Formula C₁₂H₉F₃N₂O[6][7]
Molecular Weight 254.21 g/mol [7][8]
Appearance White to off-white solid, powder, or crystal[2][9]
Melting Point 137-139 °C / 141.0 to 145.0 °C[2][3]
Boiling Point 395.5 °C at 760 mmHg (Predicted)[2][3]
Density 1.28 g/cm³[2][3]
IUPAC Name N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide[8][9]
Synonyms N-Methacryloyl-4-cyano-3-trifluoromethylaniline, 2-Methyl-N-[(4-cyano-3-trifluoromethyl)phenyl]-propenamide[2][8]

Synthesis and Purification: A Validated Laboratory Protocol

The synthesis of this compound is typically achieved through the acylation of 4-amino-2-(trifluoromethyl)benzonitrile with methacryloyl chloride.[1][3] This reaction is a standard nucleophilic acyl substitution where the amino group of the aniline derivative attacks the electrophilic carbonyl carbon of the acid chloride.

Experimental Protocol

This protocol is a self-validating system, incorporating in-process controls to ensure reaction completion and purity of the final product.

Materials:

  • 4-Amino-2-(trifluoromethyl)benzonitrile

  • Methacryloyl chloride

  • N,N-dimethylacetamide (DMA), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Nitrogen gas supply

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-amino-2-trifluoromethylbenzonitrile (1 equivalent) in anhydrous N,N-dimethylacetamide.[1][3] The use of a nitrogen atmosphere is critical to prevent moisture from hydrolyzing the highly reactive methacryloyl chloride.

  • Acylation: Cool the solution in an ice bath. Slowly add methacryloyl chloride (approx. 1.1 to 1.2 equivalents) dropwise to the stirred solution over 10-15 minutes.[1][3] The slow, cooled addition helps to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3 hours or until completion. The progress can be effectively monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aniline derivative.[1][3]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (3 times) and then cold brine (4 times).[1][3] The bicarbonate wash is essential to neutralize any remaining acid chloride and the acidic by-product, HCl. The brine wash helps to remove residual water and DMA from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1][3]

  • Purification: The resulting crude product is purified by flash column chromatography on silica gel to yield this compound as a white solid.[1]

Structural Confirmation

The structure of the synthesized product is typically confirmed using spectroscopic methods. For instance, ¹H-NMR (in CDCl₃) would show characteristic peaks: δ ~8.06 (d), ~7.99 (dd), ~7.87 (bs, NH), ~7.82 (d) for the aromatic protons; δ ~5.90 and ~5.63 for the vinyl protons; and δ ~2.11 for the methyl protons.[1]

Applications in Drug Discovery and Development

The primary utility of this compound is as a sophisticated building block for targeted therapeutics.

Precursor to Selective Androgen Receptor Modulators (SARMs)

This compound is a well-established precursor for developing SARMs.[1][3] SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR). Unlike traditional anabolic steroids, they aim to produce the therapeutic effects of androgens (e.g., increased muscle mass, bone mineral density) while minimizing unwanted side effects in other tissues (e.g., prostate).[10] The cyano and trifluoromethyl groups on the phenyl ring are classic pharmacophores for potent AR binding.

The methacrylamide functional group can be further modified, for example, through epoxidation, to create intermediates like N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide epoxide.[4][5] This epoxide is a key intermediate for synthesizing advanced SARM candidates such as (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide (S-23), which has been investigated for male contraception due to its ability to suppress LH and FSH while maintaining muscle mass.[10]

Androgen Receptor Signaling Pathway

The diagram below illustrates the general mechanism of action for a SARM derived from this chemical intermediate.

SARM_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM AR Androgen Receptor (AR) SARM->AR Binds AR_SARM_dimer AR-SARM Dimer AR->AR_SARM_dimer Dimerization & Nuclear Translocation HSP HSP HSP->AR Inactivated State ARE Androgen Response Element (ARE) AR_SARM_dimer->ARE Binds Gene Target Gene Transcription ARE->Gene Modulates

Caption: SARM binds to the cytoplasmic Androgen Receptor, leading to nuclear translocation and gene modulation.

Commercial Availability and Supplier Overview

For researchers and drug development professionals, sourcing high-purity starting materials is paramount. This compound is available from several reputable chemical suppliers.

SupplierProduct Number (Example)PurityAvailable Quantities
TCI (Tokyo Chemical Industry) C3188>98.0% (GC)1g, 5g, Bulk Quote
Sigma-Aldrich (via Synthonix) SY3H3D67AFF598%5g, 10g, 25g
Fisher Scientific (via TCI America) G33-1 (Example Ref.)98.0+%1g
Adamas Reagent, Ltd. Not specifiedNot specifiedInquire
Meryer (Shanghai) Chemical Not specifiedNot specifiedInquire
Home Sunshine Pharma Not specified≥99.00%Inquire
Parchem Not specifiedNot specifiedInquire

Note: Product numbers, purity, and availability are subject to change. Researchers should always consult the supplier's website for the most current information and obtain a certificate of analysis (CofA) for their specific lot.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

  • Hazard Statements: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332).[7] It may also cause damage to organs through prolonged or repeated exposure (H373) and is toxic to aquatic life with long-lasting effects (H411).[7]

  • Precautionary Statements: Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection (P280).[9] Use only in a well-ventilated area and avoid breathing dust (P260).[7] Avoid release to the environment (P273).[7]

  • Storage: Store in a cool, dark place.[7] Some suppliers recommend refrigerated storage (2-8°C or <15°C).[3][7][9]

Conclusion

This compound is more than just a chemical reagent; it is a critical enabling tool for innovation in pharmaceutical R&D, particularly in the promising area of Selective Androgen Receptor Modulators. Its well-defined synthesis, clear role as a pharmacophore-containing intermediate, and reliable commercial availability make it an invaluable asset for medicinal chemists. This guide has provided the essential technical details and sourcing information required by scientists to confidently incorporate this compound into their research and development workflows.

References

  • N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide CAS 90357-53-2 . Source: Home Sunshine Pharma. URL: [Link]

  • N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide Epoxide CAS 90357-51-0 . Source: Home Sunshine Pharma. URL: [Link]

  • N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide - PubChem . Source: PubChem, National Center for Biotechnology Information. URL: [Link]

  • Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception - PubMed . Source: PubMed, National Center for Biotechnology Information. URL: [Link]

Sources

A Technical Guide to N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide: Procurement, Synthesis, and Application in SARM Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide, a specialized chemical intermediate, holds a pivotal position in the landscape of modern drug discovery and development. Its unique molecular architecture, featuring a trifluoromethyl group and a cyano substituent on a phenyl ring, makes it an indispensable building block for a class of therapeutic compounds known as Selective Androgen Receptor Modulators (SARMs).[1] SARMs represent a significant advancement in androgen-targeted therapies, aiming to provide the anabolic benefits on muscle and bone tissue akin to traditional anabolic steroids but with a markedly improved safety profile by minimizing undesirable androgenic side effects.[1] This technical guide provides an in-depth analysis of this compound, covering its commercial availability, synthesis, quality control, and its critical role in the synthesis of pioneering SARMs like Bicalutamide and its advanced analogues. Tailored for researchers, medicinal chemists, and drug development professionals, this document offers both foundational knowledge and actionable protocols to leverage this key intermediate in cutting-edge pharmaceutical research.

Commercial Availability and Procurement

The successful synthesis of novel drug candidates hinges on the reliable sourcing of high-purity starting materials. This compound is available from a range of specialty chemical suppliers. Procurement decisions should be based on a combination of factors including purity, available quantities, lead times, and cost.

Leading Suppliers and Indicative Pricing

Several reputable vendors list this compound in their catalogs. The purity offered is typically ≥98%, which is suitable for most research and development applications. Pricing is quantity-dependent, with costs decreasing on a per-gram basis for larger quantities. Below is a summary of major suppliers and their offerings.

SupplierPurityIndicative Price (USD)Available Quantities
TCI Chemicals >98.0% (GC)$31.00/1g, $91.00/5g1g, 5g, Bulk
Sigma-Aldrich 98%Contact for pricingInquire
Parchem Not specifiedContact for pricingInquire
Pharmaffiliates High PurityLogin for priceInquire

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact suppliers directly for the most current pricing and to inquire about bulk quantities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in chemical reactions.

PropertyValue
CAS Number 90357-53-2
Molecular Formula C₁₂H₉F₃N₂O
Molecular Weight 254.21 g/mol
Appearance White to off-white crystalline powder
Melting Point 141-145 °C
Storage Temperature Room temperature (Recommended in a cool, dark place, <15°C)

Synthesis of this compound

The synthesis of this compound is a critical first step for many SARM development programs. The most common and efficient method involves the acylation of 4-amino-2-(trifluoromethyl)benzonitrile with methacryloyl chloride.

Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution reaction, where the amino group of 4-amino-2-(trifluoromethyl)benzonitrile attacks the electrophilic carbonyl carbon of methacryloyl chloride.

G cluster_1 Product A 4-amino-2-(trifluoromethyl)benzonitrile C This compound A->C + B Methacryloyl chloride B->C

Caption: Synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from established literature procedures and is designed to provide a high yield of the desired product.

Materials:

  • 4-amino-2-(trifluoromethyl)benzonitrile

  • Methacryloyl chloride

  • N,N-dimethylacetamide (DMA)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Nitrogen gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-amino-2-(trifluoromethyl)benzonitrile (1 equivalent) in N,N-dimethylacetamide.

  • While stirring the solution at room temperature, slowly add methacryloyl chloride (1.1 to 1.5 equivalents) dropwise over a period of 10-15 minutes. An exothermic reaction may be observed.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours to overnight.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (3 times) and then with cold brine (4 times). This removes unreacted acid chloride and other aqueous-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound as a white to pale-yellow solid.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is paramount for its use in subsequent synthetic steps and for the integrity of research data. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a robust method for determining the purity of the synthesized compound. A reverse-phase method is typically suitable.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • A gradient of acetonitrile and water is commonly used. The exact gradient profile should be optimized to achieve good separation of the main peak from any impurities.

Protocol:

  • Sample Preparation: Accurately weigh and dissolve a small amount of the compound in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25-30 °C

    • Detection wavelength: Typically in the range of 220-280 nm, to be optimized based on the UV absorbance spectrum of the compound.

    • Injection volume: 10-20 µL

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is essential for confirming the chemical structure of the synthesized product.

Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution into the NMR tube.

Expected ¹H NMR Spectral Data (in CDCl₃): The following are characteristic chemical shifts (δ) in parts per million (ppm):

  • δ ~8.06 (d, 1H): Aromatic proton adjacent to the trifluoromethyl group.

  • δ ~7.99 (dd, 1H): Aromatic proton ortho to the cyano group and meta to the amide.

  • δ ~7.87 (bs, 1H): Amide proton (NH).

  • δ ~7.82 (d, 1H): Aromatic proton ortho to the amide group.

  • δ ~5.90-5.88 (m, 1H): Vinylic proton.

  • δ ~5.63-5.61 (m, 1H): Vinylic proton.

  • δ ~2.11-2.10 (m, 3H): Methyl protons.

Application in the Synthesis of Selective Androgen Receptor Modulators (SARMs)

The primary and most significant application of this compound is as a key intermediate in the synthesis of non-steroidal SARMs.[1] The methacrylamide functional group serves as a versatile handle for further chemical transformations to build the final SARM structure.

Role in Bicalutamide Synthesis and Analogue Development

This compound is a direct precursor to Bicalutamide, a widely used anti-androgen drug for the treatment of prostate cancer. The synthesis involves the epoxidation of the double bond in the methacrylamide moiety, followed by ring-opening with a suitable nucleophile.

G A This compound B Epoxidation A->B C N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide epoxide B->C D Nucleophilic Ring Opening C->D E Bicalutamide or SARM Analogue D->E

Caption: Synthetic pathway from the intermediate to Bicalutamide.

This synthetic strategy is highly adaptable, allowing for the introduction of various substituents to create a library of Bicalutamide analogues with potentially improved efficacy, selectivity, and pharmacokinetic profiles.[2] Research in this area is ongoing, with the goal of developing next-generation SARMs for a range of therapeutic applications, including muscle wasting diseases, osteoporosis, and male contraception.[3][4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. Toxic to aquatic life with long-lasting effects.

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Work in a well-ventilated area, preferably in a fume hood.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.

    • Avoid release to the environment.

  • First Aid:

    • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

    • If on skin: Wash with plenty of water. Call a poison center or doctor if you feel unwell.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

Conclusion

This compound is more than just a chemical compound; it is a gateway to the development of innovative therapeutics. Its well-defined synthesis and critical role as a precursor to a diverse range of SARMs underscore its importance in medicinal chemistry. This guide has provided a comprehensive overview of its procurement, synthesis, quality control, and application, equipping researchers and drug development professionals with the necessary knowledge to effectively utilize this key intermediate in their pursuit of novel and improved treatments for a variety of androgen-related conditions.

References

  • Understanding Selective Androgen Receptor Modulators (SARMs) and Key Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Gediya, L., & Khandelwal, A. (2022). Bicalutamide: A review. Journal of Cosmetic Dermatology, 21(11), 5439-5446. [Link]

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  • Gao, W., Kim, J., & Dalton, J. T. (2009). Preclinical Characterization of a (S)-N-(4-Cyano-3-Trifluoromethyl-Phenyl)-3-(3-Fluoro, 4-Chlorophenoxy)-2-Hydroxy-2-Methyl-Propanamide: A Selective Androgen Receptor Modulator for Hormonal Male Contraception. Endocrinology, 150(1), 385–395. [Link]

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  • Gao, W., & Dalton, J. T. (2009). Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. Endocrinology, 150(1), 385-395. [Link]

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A Technical Guide to the Spectroscopic Characterization of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide is a key intermediate in the synthesis of various pharmaceutically active compounds, notably serving as a precursor to non-steroidal androgen receptor modulators.[1][2] Its chemical structure, featuring a trifluoromethyl group, a nitrile moiety, and a methacrylamide functional group, presents a unique spectroscopic fingerprint. This guide provides an in-depth analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Understanding these spectroscopic characteristics is paramount for reaction monitoring, quality control, and the unambiguous structural confirmation of this important synthetic building block.

The following sections detail the experimental and predicted spectroscopic data for this compound, offering insights into the relationship between its molecular structure and spectral features. A comprehensive, step-by-step synthesis protocol is also provided for researchers requiring a reliable method for its preparation.

Molecular Structure

The structural formula of this compound is presented below. The numbering of the atoms is provided for clarity in the subsequent spectroscopic analysis.

M [M]⁺˙ m/z = 254 F1 [C₈H₄F₃N₂]⁺ m/z = 186 M->F1 - C₄H₅O F2 [C₄H₅O]⁺ m/z = 69 M->F2 - C₈H₄F₃N₂ F3 [C₈H₄F₃N]⁺˙ m/z = 159 F1->F3 - HCN

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocol: Synthesis of this compound

This protocol is based on a reported synthesis and has been elaborated with standard laboratory practices for clarity and reproducibility. [2]

cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction Monitoring cluster_3 Workup cluster_4 Purification cluster_5 Final Product A Dissolve 4-amino-2-(trifluoromethyl)benzonitrile in N,N-dimethylacetamide under nitrogen. B Slowly add methacryloyl chloride dropwise at room temperature. A->B C Monitor reaction progress by TLC. B->C D Dilute with ethyl acetate. C->D E Wash with saturated NaHCO₃ solution. D->E F Wash with brine. E->F G Dry organic layer over Na₂SO₄. F->G H Concentrate under reduced pressure. G->H I Purify by column chromatography. H->I J This compound (White Solid) I->J

Caption: Experimental workflow for the synthesis.

Methodology Details:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 4-amino-2-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous N,N-dimethylacetamide.

  • Reagent Addition: To the stirred solution, slowly add methacryloyl chloride (1.1 eq) dropwise at room temperature. The addition should be controlled to maintain the reaction temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound as a white solid.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic properties of this compound. The experimental ¹H NMR data, coupled with predicted ¹³C NMR, IR, and mass spectrometry data, offer a comprehensive framework for the structural characterization of this important synthetic intermediate. The provided synthesis protocol serves as a practical guide for its preparation in a laboratory setting. The information contained herein is intended to support researchers and scientists in their efforts to synthesize, purify, and characterize this valuable compound for applications in drug discovery and development.

References

  • ACS Publications. Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides | Journal of the American Society for Mass Spectrometry. [Link]

  • ResearchGate. Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. [Link]

  • ResearchGate. Spectral Characteristics of Bicalutamide Drug in Different Solvents and β-Cyclodextrin. [Link]

  • NIH National Library of Medicine. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

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  • Google Patents. Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
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  • YouTube. PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

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  • ResearchGate. FTIR spectra of synthesized aromatic amides (I, II, III and IV). [Link]

  • ResearchGate. 13 C and 1 H NMR spectra of GMA in DMSO-d 6 , 300 MHz.. [Link]

  • ACS Publications. Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides | Journal of the American Chemical Society. [Link]

  • NIH National Library of Medicine. Spectrophotometric Estimation of Bicalutamide in Tablets. [Link]

  • YouTube. FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. [Link]

  • Human Metabolome Database. Showing metabocard for Bicalutamide (HMDB0015260). [Link]

  • MDPI. Physicochemical Profile of Antiandrogen Drug Bicalutamide: Solubility, Distribution, Permeability. [Link]

  • The Royal Society of Chemistry. Supporting Information of Opposite swelling characteristics through changing the connectivity in a biopolymeric hydrogel based on glycogen. [Link]

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  • Alfa Chemical. N-[4-Cyano-3-(trifluorométhyl)phényl]méthacrylamide CAS :90357-51-0. [Link]

  • PubChem. N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide. [Link]

  • ResearchGate. FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. [Link]

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N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide: A Comprehensive Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide is a key intermediate and building block in medicinal chemistry and materials science. Its structure, featuring a trifluoromethyl group, a nitrile, and a reactive methacrylamide moiety, makes it particularly valuable in the synthesis of targeted therapeutics. Notably, it serves as a crucial precursor in the development of Selective Androgen Receptor Modulators (SARMs), a class of compounds under investigation for various clinical applications.[1]

The inherent reactivity of the methacrylamide group, while synthetically advantageous, also presents challenges regarding the compound's long-term stability. For researchers and drug development professionals, a thorough understanding of its stability profile is paramount to ensure the integrity of experimental results, the quality of synthesized materials, and the safety of handling procedures. This guide provides a detailed examination of the factors influencing the stability of this compound and establishes best practices for its storage and handling, grounded in authoritative data and practical field insights.

Core Physicochemical Properties

A baseline understanding of the compound's physical and chemical properties is essential before delving into its stability. These characteristics dictate its behavior under various experimental and storage conditions.

PropertyValueSource(s)
CAS Number 90357-53-2[1]
Molecular Formula C₁₂H₉F₃N₂O[1][2][3]
Molecular Weight 254.21 g/mol [1]
Appearance White to Off-White / Pale-Yellow Crystalline Powder
Melting Point 137-145 °C[1]
Purity Typically >98.0% (by GC)
IUPAC Name N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide[4]
InChI Key HHWDZLSGDDXUSM-UHFFFAOYSA-N[5]

Stability Profile and Potential Degradation Pathways

While the compound is stable under recommended storage conditions, its chemical structure contains moieties susceptible to degradation under specific environmental stressors.[6] Understanding these potential liabilities is the first step in designing robust storage and handling protocols.

Intrinsic Chemical Liabilities
  • Light Sensitivity: The compound is explicitly noted as being light-sensitive.[5] Photons can provide the activation energy for unwanted side reactions, most notably free-radical polymerization of the methacrylamide group.

  • Hydrolytic Cleavage: The amide bond is susceptible to hydrolysis under strongly acidic or basic conditions, which would cleave the molecule into 4-amino-2-(trifluoromethyl)benzonitrile and methacrylic acid. While not explicitly documented in the provided literature for this specific molecule, this is a fundamental and predictable degradation pathway for amides.

  • Polymerization: As a vinyl monomer, the methacrylamide group can undergo free-radical polymerization. This process can be initiated by light, heat, or radical initiators (including atmospheric oxygen). Uncontrolled polymerization will alter the material's properties and purity. The synthesis of related polymers demonstrates this reactivity.[7]

  • Thermal Decomposition: At elevated temperatures, the compound can decompose. Hazardous decomposition products include oxides of carbon (CO, CO₂) and nitrogen (NOx).[6]

  • Incompatibility with Strong Reagents: Direct contact with strong oxidizing agents and strong acids should be avoided as they can promote rapid and uncontrolled degradation.[6]

Diagram 1: Potential Degradation Pathways cluster_stressors Stress Factors cluster_compound Core Compound cluster_products Degradation Products Light Light (UV/Visible) Polymer Polymerized Material Light->Polymer Initiates Polymerization Heat Heat Heat->Polymer Accelerates Polymerization Decomposition Decomposition Gases (COx, NOx) Heat->Decomposition AcidBase Strong Acid/Base Hydrolysis Hydrolysis Products (Amine + Carboxylic Acid) AcidBase->Hydrolysis Amide Cleavage Oxidants Oxidizing Agents Oxidants->Decomposition Oxidative Degradation Compound This compound Amide Bond Methacrylamide Vinyl Group Compound->Polymer Compound->Hydrolysis Compound->Decomposition

Caption: Potential degradation pathways for the title compound.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is non-negotiable for maintaining the compound's purity, ensuring experimental reproducibility, and protecting laboratory personnel.

Optimal Storage Conditions

The primary goal of storage is to mitigate the risk of degradation from light, heat, and moisture.

ParameterRecommendationRationaleSource(s)
Temperature Refrigerator (2-8°C) or a cool place (<15°C)Minimizes thermal degradation and slows potential polymerization.[5][8]
Atmosphere Store in a tightly closed container. Keep dry.Prevents moisture ingress which could facilitate hydrolysis.[6]
Light Store in a dark place or use an amber/opaque container.Protects the light-sensitive compound from photolytic degradation and polymerization.[5]
Ventilation Store in a well-ventilated area.Ensures any potential off-gassing does not accumulate.[6]
Safe Handling Procedures

Given the compound's hazard profile, which includes being harmful if swallowed, in contact with skin, or inhaled, appropriate engineering controls and personal protective equipment (PPE) are mandatory.[8]

  • Engineering Controls: Always handle the solid material within a certified chemical fume hood or a glove box to prevent the formation and inhalation of airborne dust.[6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

    • Body Protection: A standard laboratory coat is required.

  • Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking. Remove contaminated clothing promptly.[6][9]

  • Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a suitable, labeled container for chemical waste disposal. Do not allow the product to enter drains.[6]

Self-Validating Experimental Protocols for Stability Assessment

To ensure the integrity of your research, it is crucial to validate the stability of the compound under your specific experimental conditions. The following protocols provide a framework for conducting these assessments.

Protocol: Forced Degradation Study

This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and validate the stability-indicating capability of your analytical method.

Diagram 2: Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis Stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Stock->Base Oxidative Oxidation (e.g., 3% H₂O₂, RT) Stock->Oxidative Thermal Thermal Stress (Solid, 80°C) Stock->Thermal Use solid compound Photo Photolytic Stress (Solution, UV/Vis Light) Stock->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize Dilute Dilute to Working Concentration Neutralize->Dilute Analyze Analyze via Stability-Indicating Method (e.g., HPLC-UV/MS) Dilute->Analyze Compare Compare to Control (Unstressed Sample) Analyze->Compare

Caption: Workflow for conducting forced degradation studies.

Methodology:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL in acetonitrile).

  • Aliquot the stock solution into separate, appropriate vials for each stress condition.

  • Apply Stress Conditions:

    • Acidic: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic: Add an equal volume of 0.1 M NaOH. Keep at room temperature for 8 hours.

    • Oxidative: Add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Photolytic: Expose a solution to a calibrated light source (e.g., >1.2 million lux hours and 200 W h/m²). Include a dark control.

    • Thermal: Heat the solid powder in an oven at 80°C for 48 hours.

  • Sample Processing: Before analysis, cool samples to room temperature. Neutralize the acid and base-stressed samples with an equimolar amount of base/acid. Dissolve the thermally stressed solid.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating analytical method.

Protocol: Stability-Indicating HPLC-UV Method

A robust chromatographic method is essential to separate the parent compound from any potential degradants.[10][11]

Diagram 3: Analytical Workflow for Stability Monitoring Sample Sample for Analysis (From Stability Study) Filter Filter Sample (0.45 µm Syringe Filter) Sample->Filter Inject Inject onto HPLC System Filter->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Data Data Acquisition & Processing (Chromatogram) Detect->Data Analyze Analyze Results: - Parent Peak Area (% Purity) - Degradant Peak Areas - Mass Balance Calculation Data->Analyze

Caption: General workflow for HPLC-based stability analysis.

Example HPLC Method Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

This method must be validated to demonstrate it can effectively separate the main compound from all process impurities and degradation products generated during forced degradation studies.

Conclusion

This compound is a compound of significant interest, but its utility is directly linked to its purity and stability. By understanding its inherent chemical liabilities—particularly its sensitivity to light, heat, and hydrolysis—researchers can implement robust control strategies. The protocols outlined in this guide for storage, handling, and stability testing provide a framework for ensuring the material's integrity throughout its lifecycle in a research and development setting. Adherence to these scientifically grounded practices is essential for generating reliable data and advancing scientific discovery.

References

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Methodological & Application

Application Note: A Validated Protocol for the Synthesis of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide, a key intermediate in the development of pharmaceutical compounds, including selective androgen receptor modulators.[1] The synthesis is achieved through the acylation of 4-amino-2-(trifluoromethyl)benzonitrile with methacryloyl chloride. This guide is designed for researchers in organic synthesis and drug development, offering detailed procedural instructions, mechanistic insights, safety protocols, and characterization data to ensure reliable and reproducible outcomes.

Introduction

4-Amino-2-(trifluoromethyl)benzonitrile is a critical building block in medicinal chemistry, valued for its unique electronic and structural properties that make it a precursor for various active pharmaceutical ingredients (APIs).[2][3] Its derivatization into this compound introduces a polymerizable methacrylamide group, opening avenues for its use in creating advanced materials or as an intermediate in more complex molecular architectures, such as in the synthesis of Bicalutamide impurities.[4]

The described synthesis is a nucleophilic acyl substitution reaction. The primary amine of 4-amino-2-(trifluoromethyl)benzonitrile acts as a nucleophile, attacking the electrophilic carbonyl carbon of methacryloyl chloride. The reaction generates hydrogen chloride (HCl) as a byproduct, which is neutralized by an acid scavenger, typically a tertiary amine like triethylamine, to drive the reaction to completion and prevent protonation of the starting amine.[5][6]

This application note presents a validated laboratory-scale procedure, emphasizing safe handling of hazardous reagents and providing a clear pathway to obtaining a high-purity product.

Chemical Reaction Scheme

The overall reaction is the N-acylation of an aromatic amine with an acyl chloride.

Caption: General reaction scheme for the synthesis.

Reagent and Equipment Specification

Reagents & Materials
ReagentCAS No.Molecular FormulaM.W. ( g/mol )Supplier Example
4-Amino-2-(trifluoromethyl)benzonitrile654-70-6C₈H₅F₃N₂186.13Sigma-Aldrich
Methacryloyl chloride920-46-7C₄H₅ClO104.54TCI Chemicals
N,N-Dimethylacetamide (DMAc), anhydrous127-19-5C₄H₉NO87.12Fisher Scientific
Triethylamine (TEA)121-44-8C₆H₁₅N101.19Acros Organics
Ethyl acetate (EtOAc)141-78-6C₄H₈O₂88.11VWR
Saturated Sodium Bicarbonate (aq. soln.)144-55-8NaHCO₃84.01Lab Prepared
Brine (Saturated NaCl aq. soln.)7647-14-5NaCl58.44Lab Prepared
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04EMD Millipore
Equipment
  • Three-neck round-bottom flask with stoppers

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Nitrogen gas inlet and bubbler

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Silica gel (for column chromatography)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • TLC plates and developing chamber

Hazard Analysis and Safety Precautions

This procedure involves highly hazardous materials and must be performed inside a certified chemical fume hood. Adherence to personal protective equipment (PPE) standards is mandatory.

  • 4-Amino-2-(trifluoromethyl)benzonitrile: Toxic if swallowed, inhaled, or absorbed through the skin.[7] It is a skin, eye, and respiratory tract irritant.[7]

  • Methacryloyl chloride: Highly flammable, corrosive, and moisture-sensitive.[8][9] It is highly toxic and may be fatal if inhaled, causing severe burns to the respiratory tract, skin, and eyes.[10][11] It reacts with water to liberate toxic hydrogen chloride gas.[9]

  • Triethylamine: A flammable liquid and base. Used as an acid scavenger.

  • N,N-Dimethylacetamide (DMAc): A combustible liquid. Handle with care.

Mandatory PPE:

  • Chemical safety goggles

  • Face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • Flame-retardant lab coat

An eyewash station and safety shower must be immediately accessible.[7]

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[1]

Reaction Setup
  • Equip a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, a dropping funnel, and a stopper.

  • Place the flask under a positive pressure of dry nitrogen.

  • To the flask, add 4-amino-2-(trifluoromethyl)benzonitrile (e.g., 5.0 g, 26.86 mmol).

  • Add anhydrous N,N-Dimethylacetamide (DMAc) (approx. 75 mL) to dissolve the starting material completely.

  • Add triethylamine (e.g., 4.1 mL, 29.55 mmol, 1.1 eq) to the solution. This will act as the acid scavenger.[5]

  • Begin vigorous stirring at room temperature.

Acylation Reaction
  • Charge the dropping funnel with methacryloyl chloride (e.g., 2.8 mL, 28.2 mmol, 1.05 eq).

  • Add the methacryloyl chloride dropwise to the stirred solution over a period of 20-30 minutes. Caution: The reaction can be exothermic. While the reference protocol is at room temperature, an ice bath can be used to maintain a temperature below 25°C for better control.[12][13]

  • After the addition is complete, allow the reaction to stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed (typically 3-5 hours). Use a mobile phase such as 3:1 Hexane:Ethyl Acetate.

Work-up and Extraction
  • Once the reaction is complete, dilute the mixture with ethyl acetate (150 mL).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate solution (3 x 50 mL) to neutralize any remaining acid and remove triethylammonium chloride salt.

    • Cold brine (4 x 50 mL) to remove residual water and water-soluble impurities.

  • Dry the isolated organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification
  • The crude product should be purified by flash column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc and gradually increasing) to isolate the pure product.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

  • Dry the resulting solid under vacuum to obtain this compound as a white solid. A yield of approximately 95% can be expected.[1]

Experimental Workflow Diagram

G start Start: Prepare Dry Apparatus setup Dissolve Amine & TEA in DMAc under N2 start->setup addition Dropwise Addition of Methacryloyl Chloride setup->addition react Stir at Room Temp (3-5h) Monitor by TLC addition->react dilute Dilute with Ethyl Acetate react->dilute wash_bicarb Wash with sat. NaHCO3 (3x) dilute->wash_bicarb wash_brine Wash with Brine (4x) wash_bicarb->wash_brine dry Dry Organic Layer (Na2SO4) wash_brine->dry concentrate Concentrate in vacuo (Crude Product) dry->concentrate purify Flash Column Chromatography (Silica, Hex/EtOAc) concentrate->purify isolate Combine Fractions & Concentrate purify->isolate final Dry Under Vacuum (Pure White Solid) isolate->final end End final->end

Caption: Step-by-step experimental workflow.

Data Summary and Characterization

Quantitative Data
ParameterValueNotes
4-Amino-2-(trifluoromethyl)benzonitrile5.0 g (26.86 mmol)Limiting Reagent
Methacryloyl chloride2.8 mL (28.2 mmol)1.05 equivalents
Triethylamine4.1 mL (29.55 mmol)1.1 equivalents
Solvent (DMAc)~75 mLAnhydrous
Reaction TemperatureRoom Temperature~20-25 °C
Reaction Time3-5 hoursMonitor by TLC
Expected ProductWhite Solid[1]-
Expected Yield~95%[1]~6.5 g
Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Appearance: White to off-white solid.

  • Melting Point: 141.0 to 145.0 °C.[14]

  • ¹H-NMR (CDCl₃, 400 MHz): The expected proton NMR spectrum should align with published data.[1]

    • δ 8.06 (d, J = 2.0 Hz, 1H)

    • δ 7.99 (dd, J = 8.5 Hz, 2.0 Hz, 1H)

    • δ 7.87 (bs, 1H, -NH)

    • δ 7.82 (d, J = 8.5 Hz, 1H)

    • δ 5.90-5.88 (m, 1H, =CH₂)

    • δ 5.63-5.61 (m, 1H, =CH₂)

    • δ 2.11-2.10 (m, 3H, -CH₃)

Conclusion

This application note details a robust and high-yielding protocol for the synthesis of this compound. The procedure is straightforward but requires strict adherence to safety protocols due to the hazardous nature of the reagents involved. By following the outlined steps for reaction, work-up, and purification, researchers can reliably produce this valuable intermediate for applications in pharmaceutical and materials science research.

References

  • Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+%. Cole-Parmer.

  • Material Safety Data Sheet - Methacryloyl chloride, stabilized. Cole-Parmer.

  • Methacryloyl Chloride - Material Safety Data Sheet (MSDS). (2026). [URL: Not a direct link, general MSDS provider]
  • The Role of Triethylamine in Pharmaceutical Synthesis: Application Notes and Protocols. Benchchem.

  • N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide Synthesis. ChemicalBook.

  • SAFETY DATA SHEET - Methacryloyl chloride, stabilized. Fisher Scientific.

  • TRIETHYLAMINE. Ataman Kimya.

  • SAFETY DATA SHEET - Methacryloyl chloride. Thermo Fisher Scientific.

  • Methacryloyl chloride SDS, 920-46-7 Safety Data Sheets. ECHEMI.

  • N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide epoxide Synthesis. ChemicalBook.

  • 4-Amino-2-(trifluoromethyl)benzonitrile 97. Sigma-Aldrich.

  • 4-Amino-2-(trifluoromethyl)benzonitrile SDS, 654-70-6 Safety Data Sheets. ECHEMI.

  • 4-Amino-2-(trifluoromethyl)benzonitrile. PubChem.

  • 4-Amino-2-fluoro-3-(trifluoromethyl)benzonitrile Safety Data Sheet. Synquest Labs.

  • Acylation of Amines, Part 1: with Acyl Halides. (2021). YouTube.

  • Reaction conditions: i: Acyl chloride + triethylamine in 5 °C /... ResearchGate.

  • Acid chloride reaction with amine. Reddit.

  • This compound (Cas 90357-53-2). Parchem.

  • N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide. TCI Chemicals.

  • N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide. TCI Chemicals (India).

  • The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing. EASTFINE.

  • 4-Amino-2-(trifluoromethyl)benzonitrile. ChemicalBook.

  • Methacryloyl chloride. Wikipedia.

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Application Note & Detailed Protocol for the Synthesis of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide, a key intermediate in the development of various pharmaceutical compounds.[1][2] This protocol is designed for researchers in organic synthesis and medicinal chemistry, offering a detailed, step-by-step procedure grounded in established chemical principles. Beyond a simple recitation of steps, this guide elucidates the underlying reaction mechanism, provides critical safety protocols, and outlines methods for the characterization of the final product to ensure purity and structural integrity.

Introduction and Significance

This compound serves as a crucial building block in the synthesis of more complex molecules, notably in the development of selective androgen receptor modulators (SARMs) and as an intermediate for compounds like Bicalutamide, a non-steroidal anti-androgen drug used in the treatment of prostate cancer.[1][2] Its structure, featuring a trifluoromethyl group and a cyano group on the phenyl ring, imparts unique electronic properties that are often exploited in drug design to enhance binding affinity and metabolic stability. The methacrylamide functional group provides a versatile handle for further chemical modifications and polymerizations.

The synthesis described herein involves the acylation of 4-amino-2-(trifluoromethyl)benzonitrile with methacryloyl chloride. This reaction is a classic example of nucleophilic acyl substitution, a fundamental transformation in organic chemistry.[3][4][5][6]

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of this compound from 4-amino-2-(trifluoromethyl)benzonitrile and methacryloyl chloride proceeds via a nucleophilic addition-elimination mechanism.[3][4][5]

  • Nucleophilic Attack: The reaction is initiated by the attack of the lone pair of electrons on the nitrogen atom of the amine (4-amino-2-(trifluoromethyl)benzonitrile) on the electrophilic carbonyl carbon of the acyl chloride (methacryloyl chloride).[3][6]

  • Formation of a Tetrahedral Intermediate: This nucleophilic attack leads to the formation of a transient tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge, while the nitrogen atom acquires a positive charge.[4]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and in the process, the chloride ion, being a good leaving group, is expelled.[4]

  • Deprotonation: A base, in this case, likely another molecule of the starting amine or a tertiary amine added to the reaction, removes a proton from the nitrogen atom to yield the final amide product and the corresponding ammonium salt.[3][4]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine 4-Amino-2-(trifluoromethyl)benzonitrile (Nucleophile) Intermediate Tetrahedral Intermediate (Unstable) Amine->Intermediate Nucleophilic Attack AcylChloride Methacryloyl Chloride (Electrophile) AcylChloride->Intermediate Product This compound Intermediate->Product Elimination of Cl- HCl HCl (neutralized by base)

Caption: Nucleophilic addition-elimination mechanism for amide synthesis.

Detailed Synthesis Protocol

This protocol is adapted from established literature procedures.[2]

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-Amino-2-(trifluoromethyl)benzonitrile654-70-6C₈H₅F₃N₂186.14
Methacryloyl chloride920-46-7C₄H₅ClO104.53
N,N-Dimethylacetamide (DMAc)127-19-5C₄H₉NO87.12
Ethyl acetate (EtOAc)141-78-6C₄H₈O₂88.11
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01
Brine (Saturated aqueous NaCl)7647-14-5NaCl58.44
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04
Solvents for column chromatography (e.g., Hexane, Ethyl Acetate)---
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Nitrogen inlet/outlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Experimental Procedure

Experimental_Workflow A 1. Dissolve 4-amino-2-(trifluoromethyl)benzonitrile in DMAc under Nitrogen B 2. Add methacryloyl chloride dropwise at room temperature A->B Reagent Addition C 3. Monitor reaction by TLC (3h to overnight) B->C Reaction D 4. Dilute with Ethyl Acetate C->D Work-up E 5. Wash with saturated NaHCO3 (aq) D->E Aqueous Washes F 6. Wash with cold brine E->F Aqueous Washes G 7. Dry organic layer over anhydrous Na2SO4 F->G Aqueous Washes H 8. Concentrate under reduced pressure G->H Solvent Removal I 9. Purify by flash column chromatography H->I Purification J 10. Characterize the final product I->J Analysis

Caption: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-2-(trifluoromethyl)benzonitrile (1 equivalent) in N,N-dimethylacetamide (DMAc). The volume of DMAc should be sufficient to fully dissolve the starting material (a concentration of approximately 0.2-0.5 M is a good starting point).[2]

  • Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon, to prevent side reactions with atmospheric moisture.[2]

  • Reagent Addition: While stirring the solution at room temperature, slowly add methacryloyl chloride (1.1 to 1.5 equivalents) dropwise using a syringe or dropping funnel over a period of 10-15 minutes. An exothermic reaction may be observed. If necessary, cool the reaction flask in an ice bath to maintain room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 3 hours to overnight).[2]

  • Work-up:

    • Once the reaction is complete, dilute the reaction mixture with ethyl acetate.[2]

    • Transfer the diluted mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (3 times) to neutralize any excess acid, followed by cold brine (4 times).[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound as a white solid.[2] A high yield (e.g., 95%) can be expected with careful execution of the protocol.[2]

Characterization of the Final Product

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum should show characteristic peaks corresponding to the protons in the molecule. Based on literature data, the expected chemical shifts (in CDCl₃) are:

    • δ 8.06 (d, J = 2.0 Hz, 1H, aromatic proton)

    • δ 7.99 (dd, J = 8.5 Hz, 2.0 Hz, 1H, aromatic proton)

    • δ 7.87 (bs, 1H, amide N-H)

    • δ 7.82 (d, J = 8.5 Hz, 1H, aromatic proton)

    • δ 5.90-5.88 (m, 1H, vinyl proton)

    • δ 5.63-5.61 (m, 1H, vinyl proton)

    • δ 2.11-2.10 (m, 3H, methyl protons)[2]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will provide further confirmation of the carbon skeleton.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for the N-H stretch, C=O stretch (amide), C≡N stretch (nitrile), and C-F bonds.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound (C₁₂H₉F₃N₂O, MW: 254.21 g/mol ).[7][8]

  • Melting Point: The melting point of the purified product should be sharp and consistent with reported values (e.g., 137-139 °C or 141-145 °C).[7][9]

Safety and Handling Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Methacryloyl Chloride: This reagent is highly flammable, corrosive, and toxic upon inhalation.[10][11][12][13] It reacts violently with water, amines, and alcohols.[10] Store it under refrigeration and an inert atmosphere.[10][11] Handle with extreme care, avoiding contact with skin and eyes, and prevent inhalation of vapors.[10][13] In case of a spill, use an inert absorbent material and do not use water.[12]

  • 4-Amino-2-(trifluoromethyl)benzonitrile: This compound is harmful if swallowed, in contact with skin, or if inhaled.[9] Avoid breathing dust and ensure adequate ventilation.

  • N,N-Dimethylacetamide (DMAc): DMAc is a combustible liquid and can cause skin and eye irritation.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis. Retrieved from [Link]

  • SparkNotes. (n.d.). Revision Notes - Production of Amides from Acyl Chlorides and Ammonia/Amines. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • VanDeMark Chemical. (n.d.). METHACRYLOYL CHLORIDE. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methacryloyl chloride, stabilized. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - METHACRYLOYL CHLORIDE. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide CAS 90357-53-2. Retrieved from [Link]

Sources

Application Note & Protocol: Synthesis of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for the Acylation of 4-amino-2-(trifluoromethyl)benzonitrile with Methacryloyl Chloride

Introduction: Rationale and Significance

The synthesis of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide is a pivotal reaction in the fields of medicinal chemistry and materials science. The resulting product is a highly functionalized monomer, integrating a polymerizable methacrylamide group with a trifluoromethyl- and cyano-substituted phenyl ring. This unique combination of moieties makes it a valuable intermediate in the synthesis of advanced pharmaceutical compounds, including selective androgen receptor modulators (SARMs) and other biologically active molecules.[1][2] Furthermore, trifluoromethyl-containing monomers are of significant interest for creating specialty polymers with enhanced thermal stability, chemical resistance, and unique optical properties.[3][4]

This document provides a detailed protocol for the synthesis of this compound via the nucleophilic acyl substitution reaction between 4-amino-2-(trifluoromethyl)benzonitrile and methacryloyl chloride. It is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also the underlying chemical principles, safety imperatives, and expert insights to ensure a successful and reproducible outcome.

Reaction Principle: The Nucleophilic Acyl Substitution Mechanism

The core of this synthesis is the acylation of a primary aromatic amine, a classic example of a nucleophilic acyl substitution reaction.[5] The reaction proceeds through a well-established addition-elimination pathway.

Causality of the Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-amino-2-(trifluoromethyl)benzonitrile acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of methacryloyl chloride. The electron-withdrawing nature of the chlorine atom makes the carbonyl carbon particularly susceptible to attack.

  • Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a transient, negatively charged tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, which is energetically favorable, leading to the expulsion of the chloride ion, an excellent leaving group.

  • Deprotonation: A non-nucleophilic base, such as triethylamine or pyridine, is included in the reaction mixture. Its primary role is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.[6] This deprotonation of the positively charged nitrogen atom yields the final, neutral amide product and drives the reaction equilibrium towards completion.

Sources

Application Notes & Protocols: The Strategic Use of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rise of Covalent Modulators in Targeted Therapy

In the landscape of modern drug discovery, the pursuit of high potency and selectivity is paramount. While non-covalent interactions have traditionally dominated inhibitor design, there has been a significant resurgence in the strategic development of covalent inhibitors. These molecules form a stable, irreversible bond with their biological target, offering distinct advantages in terms of prolonged duration of action, high potency, and the ability to overcome competitive binding from endogenous ligands. At the heart of this renaissance is the "covalent warhead"—an electrophilic group engineered to react with a specific nucleophilic amino acid residue on the target protein.

This guide focuses on a particularly effective and versatile chemical entity: N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide . We will explore its synthesis, its critical role as a covalent warhead, and its application in the design of potent kinase inhibitors, providing detailed protocols for its synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their own discovery programs.

The this compound Scaffold: A Structural Dissection

The utility of this scaffold lies in the synergistic interplay of its constituent parts. The phenyl ring, substituted with electron-withdrawing cyano (-CN) and trifluoromethyl (-CF3) groups, serves as a crucial recognition element that can be tailored for specific protein binding pockets. The trifluoromethyl group, in particular, is a valuable addition in drug design, known to enhance metabolic stability, increase lipophilicity, and improve binding affinity.[1]

The key to its function as a covalent modulator is the methacrylamide group. This α,β-unsaturated amide acts as a Michael acceptor. Its electrophilic double bond is precisely positioned to react with nucleophilic residues, most notably the thiol group of cysteine, which is often found in the active sites of kinases. This targeted reaction leads to the formation of a permanent, covalent bond, thus irreversibly inactivating the protein.

The strategic placement of a cysteine residue within the ATP-binding site of certain kinases, such as Bruton's tyrosine kinase (BTK), has made this type of covalent warhead a cornerstone of modern kinase inhibitor design.[2]

Synthesis and Characterization

The successful application of any chemical moiety begins with a robust and reproducible synthetic route. The synthesis of this compound is a straightforward process, predicated on the availability of its key precursor, 4-amino-2-(trifluoromethyl)benzonitrile.

Synthesis of the Precursor: 4-Amino-2-(trifluoromethyl)benzonitrile

Several industrial routes to this critical intermediate exist.[3] A common and efficient laboratory-scale approach involves a three-step process starting from m-trifluoromethyl fluorobenzene.[4][5][6]

Protocol 2.1.1: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile

  • Step 1: Bromination of m-Trifluoromethyl Fluorobenzene. m-Trifluoromethyl fluorobenzene is subjected to bromination, often using a reagent like dibromohydantoin in the presence of glacial acetic acid and sulfuric acid, to yield 4-fluoro-2-trifluoromethyl bromobenzene.[5]

  • Step 2: Cyanation. The resulting brominated compound undergoes a cyanation reaction, typically using cuprous cyanide in a high-boiling solvent like quinoline, to replace the bromine atom with a nitrile group, forming 4-fluoro-2-trifluoromethyl benzonitrile.[4][5]

  • Step 3: Ammonolysis. The fluoro-benzonitrile intermediate is then treated with ammonia (often as liquid ammonia in ethanol under pressure and heat) to substitute the fluorine atom with an amino group, yielding the final product, 4-amino-2-(trifluoromethyl)benzonitrile.[4][6]

Rationale: This multi-step synthesis is designed for regiochemical control, ensuring the correct placement of the functional groups on the aromatic ring, which is essential for the final compound's activity.

Synthesis of this compound

The final step is an acylation reaction where the primary amine of the precursor reacts with methacryloyl chloride.

Protocol 2.2.1: Acylation of 4-Amino-2-(trifluoromethyl)benzonitrile [7][8]

  • Dissolution: Dissolve 4-amino-2-(trifluoromethyl)benzonitrile (1.0 equivalent) in a suitable aprotic solvent, such as N,N-dimethylacetamide (DMA) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution in an ice bath to 0°C. This is a critical step to control the exothermicity of the acylation reaction and prevent side reactions.

  • Addition of Acyl Chloride: Slowly add methacryloyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution. The slow addition rate is crucial to maintain temperature control.

  • Reaction: Allow the reaction to proceed at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 3 hours to overnight).[7]

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any excess acid) and then with brine.[7][8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield this compound as a solid.[7]

Physicochemical Properties

A summary of the key properties of the title compound is provided below for easy reference.

PropertyValueReference(s)
CAS Number 9037-53-2[9][10]
Molecular Formula C₁₂H₉F₃N₂O[9]
Molecular Weight 254.21 g/mol [11][12]
Appearance White to Off-White Solid/Powder[8]
Melting Point 137-145 °C[8][9]
Boiling Point 395.5 °C (Predicted)[8][9]

Application in Medicinal Chemistry: Covalent Kinase Inhibition

The primary and most impactful application of the this compound scaffold is in the design of covalent kinase inhibitors. Kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

Mechanism of Action: Covalent Targeting of BTK

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling, which is critical for the proliferation and survival of B-cells.[2][13] In many B-cell malignancies, the BCR pathway is constitutively active, making BTK a prime therapeutic target.[14][15]

First and second-generation BTK inhibitors, such as ibrutinib and acalabrutinib, are covalent inhibitors that function by forming an irreversible bond with a cysteine residue (Cys481) located in the ATP-binding site of BTK.[13][14][16] The methacrylamide moiety is the "warhead" that executes this covalent linkage via a Thia-Michael addition reaction.[13] This irreversible binding permanently shuts down the kinase's activity.[17]

Covalent_Inhibition cluster_Complex Irreversible Complex BTK_Cys481 Cysteine 481 (Nucleophile) Covalent_Complex Inactivated BTK (Covalent Bond Formed) Inhibitor N-(4-cyano-3-(trifluoromethyl)phenyl) methacrylamide (Electrophile) Inhibitor->BTK_Cys481 Michael Addition Reaction

Structure-Activity Relationship (SAR) and Drug Design

The development from first-generation (e.g., Ibrutinib) to second-generation (e.g., Acalabrutinib) BTK inhibitors highlights key SAR insights. While Ibrutinib is highly effective, it suffers from off-target effects due to its inhibition of other kinases with similar cysteine residues, such as EGFR and ITK.[18][19] This can lead to undesirable side effects.

Second-generation inhibitors like acalabrutinib were designed for greater selectivity.[13][20] They achieve this by optimizing the non-covalent interactions of the rest of the molecule within the BTK active site, while retaining the same covalent warhead. Acalabrutinib demonstrates significantly less off-target activity, resulting in an improved safety profile.[18][19][21]

The N-(4-cyano-3-(trifluoromethyl)phenyl) moiety provides a robust platform for such optimization. The cyano and trifluoromethyl groups can engage in specific interactions within the binding pocket, while the overall structure can be modified to enhance selectivity for the target kinase over others.

InhibitorGenerationTargetIC₅₀ (BTK)Key FeatureReference(s)
Ibrutinib FirstBTK (covalent)~0.5 nMPotent but with off-target activity[14]
Acalabrutinib SecondBTK (covalent)~3-5 nMHighly selective for BTK[18][19]

Note: IC₅₀ values can vary depending on assay conditions. The values presented are representative.

Protocol: In Vitro Biological Evaluation

Once a compound incorporating the this compound scaffold is synthesized, its inhibitory activity must be quantified. A common method is an in vitro biochemical kinase assay.

Protocol 4.1: ADP-Glo™ Kinase Assay for BTK Inhibition

This protocol is a representative example for determining the IC₅₀ value of a test compound against BTK. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

  • Reagent Preparation:

    • BTK Enzyme: Prepare a working solution of recombinant human BTK enzyme in kinase buffer.

    • Substrate: Prepare a solution of the appropriate peptide substrate and ATP in kinase buffer.

    • Test Compound: Prepare a serial dilution of the synthesized inhibitor (e.g., starting from 10 µM) in DMSO, followed by a final dilution in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound at various concentrations.

    • Add 2.5 µL of the BTK enzyme solution to each well and incubate for 15-30 minutes at room temperature. This pre-incubation allows the covalent inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve using non-linear regression to determine the IC₅₀ value.

Kinase_Assay_Workflow Start Start: Prepare Reagents Compound_Prep Prepare Serial Dilution of Test Compound Start->Compound_Prep Reaction_Setup Dispense Compound and BTK Enzyme into Plate Compound_Prep->Reaction_Setup Pre_Incubate Pre-incubate to Allow Covalent Binding Reaction_Setup->Pre_Incubate Initiate_Reaction Add Substrate/ATP Mixture to Start Reaction Pre_Incubate->Initiate_Reaction Incubate Incubate for 60 min Initiate_Reaction->Incubate Stop_Reaction Add ADP-Glo™ Reagent (Depletes ATP) Incubate->Stop_Reaction Detect_Signal Add Kinase Detection Reagent (Converts ADP to Signal) Stop_Reaction->Detect_Signal Read_Plate Measure Luminescence Detect_Signal->Read_Plate Analyze_Data Plot Dose-Response Curve and Calculate IC₅₀ Read_Plate->Analyze_Data End End: Determine Potency Analyze_Data->End

Alternative Applications and Future Perspectives

While its role in kinase inhibition is prominent, the N-(4-cyano-3-(trifluoromethyl)phenyl) moiety has also been explored in other areas of medicinal chemistry. For instance, it has been used as a key intermediate in the synthesis of Selective Androgen Receptor Modulators (SARMs), such as S-23, for potential use in hormonal male contraception.[22] It is also an intermediate in the synthesis of impurities of Bicalutamide, an anti-androgen drug used to treat prostate cancer.[23][24]

The future of the this compound scaffold and similar covalent warheads is bright. As our understanding of protein structure and disease biology deepens, new opportunities will arise to target other proteins with strategically located cysteine residues. The principles of rational design, balancing reactivity with selectivity, will continue to drive the development of next-generation covalent therapies with improved efficacy and safety profiles. This versatile scaffold provides an excellent and validated starting point for such endeavors.

References

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  • Byrd, J. C., et al. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor. Journal of Clinical Oncology. 2016;34(8):853-6. Available from: [Link]

  • Lymphoma Hub. Ibrutinib for CLL: Mechanism of action and clinical considerations. 2024. Available from: [Link]

  • Reda, G., et al. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib. Cancer Treatment Reviews. 2021;98:102224. Available from: [Link]

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  • Rogers, K. A., et al. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies. Clinical Cancer Research. 2021;27(1):21-27. Available from: [Link]

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  • Drugs.com. Acalabrutinib Monograph for Professionals. 2025. Available from: [Link]

  • Klüter, S., et al. Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK. Journal of Medicinal Chemistry. 2021;64(1):574-593. Available from: [Link]

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  • ResearchGate. Schematic mechanisms of action for ibrutinib and acalabrutinib in the.... Available from: [Link]

  • Liu, Q., et al. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma. ACS Medicinal Chemistry Letters. 2013;4(11):1048-1052. Available from: [Link]

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  • Google Patents. Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
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  • Google Patents. Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
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  • Jones, A., et al. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. Endocrinology. 2009;150(1):385-95. Available from: [Link]

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Application Notes and Protocols: N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Core Moiety

In the landscape of modern medicinal chemistry, the pursuit of highly specific and potent therapeutic agents is paramount. The strategic synthesis of complex molecular architectures often hinges on the availability of versatile and reactive intermediates. N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide stands out as a pivotal building block, particularly in the development of non-steroidal anti-androgen receptor (AR) antagonists. Its unique chemical structure, featuring a trifluoromethyl group and a cyano moiety on the phenyl ring, provides the necessary electronic properties and steric bulk to facilitate high-affinity interactions with the ligand-binding domain of the androgen receptor. This document serves as a comprehensive guide for researchers, providing in-depth protocols for the synthesis and characterization of this intermediate, and contextualizing its application within the broader framework of anti-androgen drug discovery.

Part 1: The Role in Anti-Androgen Therapy and the Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that plays a crucial role in the development and progression of prostate cancer.[1][2][3] Upon binding to androgens like testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, thereby modulating the transcription of genes responsible for cell growth and survival.[2][3][4]

Non-steroidal anti-androgens, such as the widely prescribed drug bicalutamide, function as competitive antagonists of the AR.[1][5][6] They bind to the AR's ligand-binding domain, but unlike native androgens, they do not induce the conformational changes necessary for receptor activation.[1][7] This blockade prevents the downstream signaling cascade, ultimately inhibiting the growth of androgen-dependent prostate cancer cells.[5][8] this compound is a direct precursor to bicalutamide and its analogs, making its efficient synthesis a critical step in the production of these life-saving therapeutics.[9][10]

Androgen Receptor Signaling Pathway

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_complex AR-HSP Complex Androgen->AR_complex Binds AR Androgen Receptor (AR) AR_complex->AR HSP Dissociation AR->AR AR_dimer AR Dimer AR->AR_dimer Nuclear Translocation HSP HSP Bicalutamide Bicalutamide (derived from intermediate) Bicalutamide->AR Competitive Antagonism ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth Promotes Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product & Analysis Reactant1 4-Amino-2-(trifluoromethyl)benzonitrile Reaction_Step Amidation in N,N-Dimethylacetamide (DMA) Room Temperature Reactant1->Reaction_Step Reactant2 Methacryloyl Chloride Reactant2->Reaction_Step Workup Dilution with Ethyl Acetate Aqueous Wash (NaHCO3, Brine) Reaction_Step->Workup Purification Drying (Na2SO4) Solvent Removal Column Chromatography Workup->Purification Product This compound Purification->Product Analysis Characterization (NMR, IR, MS, Melting Point) Product->Analysis

Figure 2: General workflow for the synthesis and characterization of the target intermediate.

Detailed Synthesis Protocol

Objective: To synthesize this compound from 4-amino-2-(trifluoromethyl)benzonitrile and methacryloyl chloride.

Materials:

  • 4-Amino-2-(trifluoromethyl)benzonitrile

  • Methacryloyl chloride [11][12][13]* N,N-Dimethylacetamide (DMA), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Nitrogen gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-amino-2-(trifluoromethyl)benzonitrile (1 equivalent) in anhydrous N,N-dimethylacetamide. [14][15][16] * Expert Insight: The use of anhydrous DMA is crucial as methacryloyl chloride is highly reactive towards water, which would lead to the formation of methacrylic acid and reduce the yield of the desired product. [11][13]A nitrogen atmosphere prevents side reactions with atmospheric moisture and oxygen.

  • Addition of Acyl Chloride: Slowly add methacryloyl chloride (1.1-1.2 equivalents) dropwise to the stirred solution at room temperature over a period of 10-15 minutes. [14] * Expert Insight: The slow, dropwise addition is necessary to control the exothermic nature of the acylation reaction. A slight excess of methacryloyl chloride ensures the complete consumption of the starting aniline. The reaction of methacryloyl chloride with amines is a standard method for forming amides. [17][18]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible (typically 3-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. [14][16]Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (3 times) and then with brine (2 times). [14] * Expert Insight: The sodium bicarbonate wash is essential to neutralize any unreacted methacryloyl chloride and the hydrochloric acid byproduct. The brine wash helps to remove any remaining water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product. [14]

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound as a white solid. [14][15] * Expert Insight: Column chromatography is necessary to remove any unreacted starting materials and byproducts, ensuring the high purity of the final intermediate, which is critical for subsequent steps in drug synthesis.

Characterization Data

The identity and purity of the synthesized compound should be confirmed by various analytical techniques.

Property Value Reference
Molecular Formula C₁₂H₉F₃N₂O[19][20]
Molecular Weight 254.21 g/mol [19]
Appearance White to off-white solid/powder[14]
Melting Point 137-145 °C[19][21]
Solubility Slightly soluble in acetonitrile and chloroform[21]
¹H-NMR (CDCl₃, δ ppm) 8.10 (d, 1H), 8.06 (bs, 1H), 8.01 (dd, 1H), 7.81 (d, 1H), 5.89 (d, 1H), 5.62 (q, 1H), 2.10 (dd, 3H)[14][15]
¹⁹F-NMR (CDCl₃, δ ppm) -62.23[15]

Part 3: Application in Bicalutamide Synthesis

This compound is a crucial intermediate in the synthesis of bicalutamide. [9][10]The subsequent steps involve the epoxidation of the methacrylamide double bond, followed by ring-opening of the epoxide with a thiophenol derivative, and finally oxidation to the sulfone to yield bicalutamide. [9][22]

Synthetic Pathway to Bicalutamide

The established synthetic route highlights the importance of the initial intermediate's purity for the overall success of the synthesis. [9]The methacrylamide moiety provides a reactive handle for the introduction of the side chain that is crucial for the anti-androgenic activity of bicalutamide. [1][23]

Conclusion

This compound is more than just a chemical compound; it is a key enabler in the synthesis of potent anti-androgen therapeutics. The protocols and insights provided in this document are designed to empower researchers in drug discovery and development with the necessary tools to efficiently synthesize and characterize this vital intermediate. A thorough understanding of its synthesis and its role in the broader context of androgen receptor antagonism is fundamental for the continued development of next-generation therapies for prostate cancer and other androgen-dependent diseases.

References

  • Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC. (n.d.). National Institutes of Health.
  • What is the mechanism of Bicalutamide? (2024, July 17). Patsnap Synapse.
  • Antiandrogen: Mechanism and Clinical Applications. (n.d.). Rigicon.
  • Bicalutamide. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Bicalutamide | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com.
  • What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? (n.d.). Frontiers.
  • Bicalutamide (Casodex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, May 14). eMedicineHealth.
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  • Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies. (n.d.). MDPI.
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  • Androgen Receptor signalling. A simplified schematic of Androgen Receptor (AR) Signalling. (n.d.). ResearchGate.
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  • Non-Steroidal Antiandrogens (NSAAs) (Full Lesson) | Sketchy Medical | USMLE Step 1. (2023, July 29). YouTube.
  • What are Antiandrogens? (n.d.). News-Medical.Net.
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  • N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide. (n.d.). ChemicalBook.
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  • N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative. (n.d.).
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  • N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide 98.0+%, TCI America 1 g | Buy Online. (n.d.). Fisher Scientific.
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A Practical Protocol for the Purification of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Abstract

N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide is a key intermediate in the synthesis of various pharmaceutically active compounds, including selective androgen receptor modulators (SARMs).[1][2] The purity of this precursor is paramount for the success of subsequent synthetic steps and the biological activity of the final product. This application note provides a detailed, field-proven protocol for the purification of crude this compound using normal-phase flash column chromatography. We delve into the causality behind experimental choices, from mobile phase selection to sample loading techniques, to equip researchers with a robust and reproducible methodology.

Foundational Principles: Designing the Separation Strategy

The successful purification of a target compound is not merely procedural; it is based on a sound understanding of its physicochemical properties and the principles of chromatography.

Analyte Properties and Their Chromatographic Implications

This compound (MW: 254.21 g/mol ) is a white to off-white solid with a melting point in the range of 137-145°C.[1][3][4] Its structure is characterized by several key functional groups:

  • Aromatic Ring: Provides a non-polar backbone.

  • Cyano (-C≡N) and Trifluoromethyl (-CF3) Groups: These are strongly electron-withdrawing groups that increase the polarity of the aromatic system.

  • Amide (-C(=O)NH-) Linkage: A highly polar functional group capable of hydrogen bonding.

The combination of these groups renders the molecule moderately polar. This polarity is the primary lever we will use to separate it from impurities. Synthesis of this compound typically involves the reaction of 4-amino-2-(trifluoromethyl)benzonitrile with methacryloyl chloride.[1][2] Therefore, common impurities may include unreacted starting materials (which have different polarities) and other side-products.

The Rationale for Normal-Phase Chromatography

Column chromatography operates on the principle of differential partitioning of analytes between a stationary phase and a mobile phase.[5][6] For moderately polar organic molecules like our target compound, normal-phase chromatography is the most effective and widely used approach.[6][7]

  • Stationary Phase: We use silica gel (SiO₂), a highly polar adsorbent.[5][8] The surface of silica gel is rich in silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar molecules.

  • Mobile Phase (Eluent): A non-polar or low-polarity solvent mixture is used to carry the sample through the column.[9]

In this system, molecules are separated based on their polarity. Less polar impurities will have weaker interactions with the silica gel and will be carried through the column more quickly by the mobile phase. Conversely, more polar compounds, including our target molecule, will adsorb more strongly to the silica gel and elute later.[5][9] By carefully tuning the polarity of the mobile phase, we can achieve a "sweet spot" where the target compound is retained long enough to separate from less polar impurities but not so long that it becomes difficult to elute.

Pre-Column Optimization: The Role of Thin-Layer Chromatography (TLC)

Attempting a column purification without prior mobile phase optimization is inefficient and risks failure. Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly determining the ideal solvent system.[9]

Protocol for TLC-Based Method Development
  • Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spotting: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Elution: Place the TLC plate in a developing chamber containing a small amount of a test eluent system. Start with a relatively non-polar mixture, such as 9:1 Hexanes:Ethyl Acetate.

  • Analysis: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and visualize the spots under a UV lamp (254 nm).

  • Optimization:

    • If all spots remain at the baseline, the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., to 7:3 Hexanes:Ethyl Acetate).

    • If all spots run to the solvent front, the eluent is too polar. Decrease the proportion of the polar solvent.

  • Goal: The ideal mobile phase is one that moves the target compound to a Retention Factor (Rf) value of approximately 0.25-0.35 . This Rf value typically translates well to column chromatography, ensuring the compound elutes in a reasonable number of column volumes. Ensure there is clear separation between the spot for the target compound and any visible impurity spots.

Detailed Protocol for Flash Column Chromatography Purification

This protocol assumes a crude sample size of approximately 1-2 grams. Adjust the column size and solvent volumes accordingly for different scales.

Materials and Reagents
  • Stationary Phase: Silica Gel, 60 Å, 40–63 µm particle size.

  • Mobile Phase: HPLC-grade hexanes and ethyl acetate (optimized from TLC).

  • Crude Product: this compound.

  • Anhydrous Sodium Sulfate or Sand: For top layer protection.

  • Celite® 545: For dry loading.

  • Equipment: Glass chromatography column with stopcock, collection tubes/flasks, rotary evaporator, TLC plates and chamber.

Step-by-Step Methodology

Step 1: Column Packing (Wet Slurry Method) The wet packing method is superior for generating a homogenous, well-packed column bed, which is crucial for preventing cracking and channeling that lead to poor separation.[6]

  • Insert a small plug of cotton or glass wool at the bottom of the column and add a thin layer (approx. 1 cm) of sand.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate). For a 1-2 g sample, approximately 50-100 g of silica gel is appropriate (a 1:50 ratio of crude product to silica is a good starting point).

  • With the column stopcock open, pour the slurry into the column. Use additional mobile phase to rinse all silica into the column.

  • Gently tap the side of the column to dislodge air bubbles and encourage uniform packing.

  • Open the stopcock and allow the solvent to drain until its level reaches the top of the silica bed. Do not let the column run dry.

Step 2: Sample Preparation and Loading (Dry Loading Technique) Given the compound's slight solubility in common non-polar solvents, dry loading is the most robust method.[1][4] It ensures the sample is introduced to the column in a highly concentrated band, maximizing separation efficiency.[10]

  • Dissolve the crude product (1-2 g) in a minimal amount of a volatile solvent in which it is soluble (e.g., 10-20 mL of dichloromethane or ethyl acetate).

  • Add 3-5 g of Celite® or silica gel to this solution.

  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[10]

  • Carefully add this powder as a uniform layer on top of the packed silica gel bed.

  • Gently place a protective layer (approx. 1 cm) of sand or anhydrous sodium sulfate on top of the sample layer to prevent disturbance during solvent addition.[6]

Step 3: Elution and Fraction Collection

  • Carefully add the optimized mobile phase to the column, opening the stopcock to begin elution. Use gentle air pressure ("flash" chromatography) to achieve a steady flow rate (approx. 2 inches/minute drop rate).[11]

  • Begin collecting fractions immediately. The size of the fractions should be proportional to the column size (e.g., 10-20 mL fractions for this scale).

  • Maintain the solvent level above the top of the stationary phase at all times to prevent the column from drying out and cracking.

Step 4: Monitoring and Product Isolation

  • Systematically analyze the collected fractions using TLC to determine their composition. Spot every few fractions on a single TLC plate to track the elution profile.

  • Fractions containing only the pure target compound (single spot at the correct Rf) should be combined in a clean, pre-weighed round-bottom flask.

  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Place the flask under high vacuum for several hours to remove any residual solvent, yielding the purified this compound as a white solid.

Summary of Recommended Parameters

For ease of reference, the key experimental parameters are summarized below.

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (40-63 µm)High polarity adsorbent suitable for separating moderately polar organic compounds.[5][6]
Crude:Silica Ratio 1:30 to 1:100 (w/w)A higher ratio provides better separation for difficult mixtures.
Column Packing Wet Slurry MethodEnsures a homogenous, bubble-free column bed, preventing poor separation.[6]
Sample Loading Dry Loading with Celite®/SilicaProvides a narrow starting band, which is critical for optimal resolution.[10]
Mobile Phase Hexanes:Ethyl AcetateA common, effective eluent system. The ratio must be optimized by TLC.[9]
Target Rf (TLC) ~0.25 - 0.35Ensures the compound elutes in a reasonable time without excessive band broadening.
Elution Mode Isocratic or GradientIsocratic is simpler if TLC shows good separation. A shallow gradient (slowly increasing ethyl acetate) can improve resolution for complex mixtures.[12]
Monitoring UV-assisted TLCAllows for rapid identification of fractions containing the pure product.

Visualization of the Purification Workflow

The logical flow of the purification protocol is illustrated below, from the initial crude material to the final, purified solid.

Purification_Workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Crude Crude Product Dissolve Dissolve in Volatile Solvent Crude->Dissolve AddCelite Add Celite®/Silica Dissolve->AddCelite RotoVap Rotary Evaporation to Dry Powder AddCelite->RotoVap LoadSample Dry Load Sample onto Column RotoVap->LoadSample PackColumn Pack Column (Wet Slurry) PackColumn->LoadSample Elute Elute with Optimized Mobile Phase LoadSample->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine FinalRotoVap Evaporate Solvent Combine->FinalRotoVap PureProduct Purified Product FinalRotoVap->PureProduct

Caption: Workflow for the purification of this compound.

References

  • Column Chromatography - What are Different Types and How to Select Right Method. Covalent Associates. [Link]

  • Column Chromatography - Organic Chemistry at CU Boulder. University of Colorado Boulder. [Link]

  • Video: Column Chromatography: Principle, Separation of Compounds from a Mixture - JoVE. Journal of Visualized Experiments. [Link]

  • Column Chromatography: Principles, Procedure, and Applications - Phenomenex. Phenomenex. [Link]

  • What is the stationary phase in column chromatography? - Quora. Quora. [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - ResearchGate. ResearchGate. [Link]

  • Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes | ChemRxiv. ChemRxiv. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. Phenomenex. [Link]

  • N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide - PubChem. National Center for Biotechnology Information. [Link]

  • N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide CAS 90357-53-2. Home Sunshine Pharma. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

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A Validated Protocol for the Recrystallization and Purification of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive, scientifically-grounded protocol for the purification of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide (CAS: 90357-53-2) via recrystallization. Moving beyond common chromatographic methods which can be laborious and lead to yield loss, this guide details a robust recrystallization procedure using acetonitrile. The protocol is designed for researchers, chemists, and drug development professionals seeking to obtain high-purity crystalline material. The causality behind each experimental step is explained to ensure both reproducibility and a deeper understanding of the purification principles.

Introduction and Scientific Rationale

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds, including selective androgen receptor modulators (SARMs)[1][2]. The purity of this intermediate is paramount to the success of subsequent synthetic steps and the final product's integrity. While synthesis procedures often conclude with purification by column chromatography[1][2], recrystallization is frequently a more efficient and scalable method for purifying crystalline solids[3].

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures[4]. The ideal solvent will dissolve the target compound sparingly at room temperature but extensively at its boiling point. As the saturated hot solution cools, the solubility of the compound decreases, leading to the formation of crystals in a purer form, while impurities remain dissolved in the mother liquor[5]. For amide-containing compounds, polar solvents such as acetonitrile are often excellent candidates for recrystallization[6].

Publicly available data indicates that this compound is a white to off-white solid with slight solubility in acetonitrile[1][7]. This specific property makes acetonitrile an ideal solvent for this procedure, as its dissolving power will increase significantly with temperature, allowing for the effective separation of the pure compound from soluble impurities upon cooling.

Materials and Equipment

Chemicals
  • Crude this compound (CAS: 90357-53-2)

  • Acetonitrile (CH₃CN), HPLC Grade or equivalent

  • Deionized Water (for ice bath)

  • Celpure® or activated charcoal (optional, for colored impurities)

Equipment
  • Erlenmeyer flasks (sized appropriately for the scale of recrystallization)

  • Magnetic stir plate with heating capability

  • Magnetic stir bar

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and vacuum flask

  • Filter paper (sized for the Buchner funnel)

  • Vacuum source (e.g., aspirator or vacuum pump)

  • Glass funnel (for optional hot filtration)

  • Fluted filter paper (for optional hot filtration)

  • Spatula and weighing balance

  • Ice bath container

  • Melting point apparatus

Detailed Recrystallization Protocol

This protocol is designed to be a self-validating system. Adherence to the principles outlined below will ensure a high-purity product.

Step 1: Dissolution in Minimum Hot Solvent

The primary objective is to create a saturated solution at the solvent's boiling point to maximize yield.

  • Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a small volume of acetonitrile, just enough to create a slurry.

  • Gently heat the mixture on a hot plate with stirring. Add acetonitrile in small portions until the solid completely dissolves.

    • Causality Note: It is critical to use the minimum amount of hot solvent necessary for complete dissolution[5]. Using an excess volume of solvent will result in a lower, or even no, recovery of the product upon cooling as the solution will not become sufficiently supersaturated.

Step 2: Decolorization and Hot Filtration (Optional)

This step is necessary only if the initial solution is colored or contains insoluble particulate matter.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • To remove charcoal or other insoluble impurities, perform a hot gravity filtration. Place a fluted filter paper in a glass funnel and pre-heat the entire apparatus (funnel and receiving Erlenmeyer flask) with hot solvent vapor or in an oven to prevent premature crystallization.

  • Pour the hot solution through the pre-heated setup into the clean receiving flask.

    • Causality Note: The apparatus must be hot to prevent the solute from crystallizing within the filter paper or funnel stem, which would lead to significant product loss[5].

Step 3: Crystallization via Slow Cooling

The rate of cooling directly influences crystal size and purity. Slower cooling promotes the formation of larger, more perfect crystals, which are less likely to occlude impurities.

  • Cover the mouth of the Erlenmeyer flask with a watch glass or loosely inserted stopper to prevent solvent evaporation and contamination.

  • Allow the solution to cool slowly and undisturbed to room temperature on a benchtop.

  • Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

    • Causality Note: Rapid cooling (e.g., placing the hot flask directly into ice) can cause the compound to precipitate as a fine powder, which may trap impurities within the crystal lattice.

Step 4: Isolation by Vacuum Filtration

This step efficiently separates the purified crystals from the mother liquor containing the dissolved impurities.

  • Set up a Buchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place the funnel on a vacuum flask connected to a vacuum source.

  • Wet the filter paper with a small amount of ice-cold acetonitrile to ensure it seals against the funnel.

  • Turn on the vacuum and pour the cold crystal slurry into the center of the Buchner funnel.

  • Use a spatula to transfer any remaining crystals from the flask.

Step 5: Washing the Crystals

Washing removes any residual mother liquor adhering to the crystal surfaces.

  • With the vacuum still applied, wash the crystals on the filter paper with a minimal amount of ice-cold acetonitrile.

  • Allow the vacuum to pull air through the crystals for several minutes to begin the drying process.

    • Causality Note: The wash solvent must be ice-cold to prevent the redissolving and loss of the purified product[5]. Using a minimal volume is crucial for the same reason.

Step 6: Drying the Purified Product

The final step is to remove any residual solvent to obtain the pure, dry compound.

  • Carefully remove the filter paper with the crystalline product from the Buchner funnel and place it on a pre-weighed watch glass.

  • Dry the crystals in a vacuum oven at a temperature well below the compound's melting point (e.g., 50-60 °C) until a constant weight is achieved.

Process Validation and Data Summary

The success of the recrystallization is validated by assessing purity and calculating the recovery yield.

  • Purity Assessment: The melting point of the purified product should be determined. The literature reports a melting point in the range of 137-145 °C[1][7][8]. A pure compound will exhibit a sharp melting point within this range, which should be significantly narrower and likely higher than that of the crude starting material.

  • Yield Calculation:

    • Percent Recovery = (Mass of Pure, Dry Product / Mass of Crude Starting Product) x 100%

Quantitative Data Table
ParameterValueReference
Compound Name This compound[9]
CAS Number 90357-53-2[8]
Molecular Formula C₁₂H₉F₃N₂O[8]
Recommended Solvent Acetonitrile (CH₃CN)[1][6][7]
Dissolution Temp. Boiling Point of Acetonitrile (~82 °C)-
Expected Melting Point Sharp, within 137-145 °C[1][7][8]

Workflow Visualization

The following diagram illustrates the logical flow of the recrystallization protocol.

Recrystallization_Workflow start_node Crude Product (Impure Solid) dissolve 1. Dissolve in Min. Hot Acetonitrile start_node->dissolve process_node process_node decision_node decision_node output_node output_node waste_node waste_node hot_sol Hot Saturated Solution dissolve->hot_sol check_impurities Insoluble Impurities? hot_sol->check_impurities hot_filter 2. Hot Gravity Filtration check_impurities->hot_filter Yes cool 3. Slow Cooling & Ice Bath check_impurities->cool No insoluble_waste Insoluble Impurities hot_filter->insoluble_waste hot_filter->cool slurry Crystal Slurry cool->slurry vac_filter 4. Vacuum Filtration slurry->vac_filter mother_liquor Mother Liquor (Soluble Impurities) vac_filter->mother_liquor wash 5. Wash with Ice-Cold Acetonitrile vac_filter->wash dry 6. Dry Under Vacuum wash->dry final_product Pure Crystalline Product dry->final_product

Caption: Recrystallization workflow for this compound.

Safety Precautions

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Acetonitrile is a flammable liquid and should be handled with care, away from open flames or ignition sources.

References

  • What is the best technique for amide purification?. ResearchGate. [Link]

  • Tips & Tricks: Recrystallization. Department of Chemistry: University of Rochester. [Link]

  • Recrystallization1. Unknown Source. [Link]

  • Recrystallization and Crystallization. University of Illinois Urbana-Champaign. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide CAS 90357-53-2. Home Sunshine Pharma. [Link]

  • US Patent US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • Nonclassical Recrystallization. Wiley Online Library. [Link]

  • N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide. PubChem. [Link]

Sources

Application Note: A Stability-Indicating HPLC Method for the Purity Assessment of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide purity. The method is designed for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and stability testing of this non-steroidal androgen receptor antagonist intermediate. The protocol herein provides a comprehensive framework, from method development rationale to full validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Introduction

This compound is a key intermediate in the synthesis of selective androgen receptor modulators (SARMs).[5] Its chemical structure, featuring a trifluoromethyl group and a cyano group, presents unique analytical challenges that necessitate a well-developed and validated analytical method to ensure its purity and stability.[6][7][8][9][10] The presence of impurities, arising from the synthesis or degradation, can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[11][12] Therefore, a stability-indicating analytical method (SIAM), capable of separating the main compound from all potential degradation products and process-related impurities, is crucial.[13][14][15] This document provides a comprehensive guide to developing and validating such a method.

Method Development Rationale

The development of a robust HPLC method requires a systematic approach to selecting the appropriate column, mobile phase, and detection parameters to achieve optimal separation and sensitivity.

Column Selection: Addressing the Analyte's Chemistry

Given the presence of the hydrophobic trifluoromethylphenyl group, a reversed-phase HPLC approach is the logical choice.[16][17] A standard C18 column is a versatile starting point for many pharmaceutical compounds.[15] However, for fluorinated compounds like this compound, a stationary phase with alternative selectivity, such as a pentafluorophenyl (PFP) phase, can offer enhanced resolution and unique retention mechanisms through dipole-dipole, π-π, and hydrophobic interactions.[16][17] For this application, we propose a C18 column as the primary choice due to its wide applicability and robustness, with a PFP column as a valuable alternative for challenging separations.

Mobile Phase Optimization

The mobile phase composition is critical for achieving the desired retention and peak shape. A gradient elution using a mixture of an aqueous buffer and an organic modifier is recommended to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.[13]

  • Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity and UV cutoff, generally providing better peak efficiency.

  • Aqueous Phase: A slightly acidic mobile phase, using a phosphate or formate buffer (e.g., 20 mM potassium phosphate adjusted to pH 3.0), is recommended to ensure the consistent protonation state of the analyte and any acidic or basic impurities, leading to sharper and more reproducible peaks.

Detection Wavelength

To determine the optimal detection wavelength, a UV scan of this compound in the mobile phase should be performed. Based on the aromatic nature of the compound, a wavelength in the range of 210-270 nm is expected to provide adequate sensitivity for both the main component and potential impurities.

Experimental Protocol

This section provides a step-by-step protocol for the HPLC analysis of this compound.

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Potassium phosphate monobasic (analytical grade).

  • Orthophosphoric acid (analytical grade).

  • Water (HPLC grade).

Preparation of Solutions
  • Mobile Phase A: 20 mM potassium phosphate in water, adjusted to pH 3.0 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution (100 µg/mL): Accurately weigh and dissolve approximately 10 mg of the reference standard in 100.0 mL of diluent.

  • Sample Solution (100 µg/mL): Accurately weigh and dissolve approximately 10 mg of the sample in 100.0 mL of diluent.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 20 mM KH2PO4 (pH 3.0), B: Acetonitrile
Gradient 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or wavelength of maximum absorbance)
Injection Volume 10 µL

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_mobile_phase Prepare Mobile Phases (Aqueous & Organic) instrument_setup Instrument Setup & Equilibration prep_mobile_phase->instrument_setup prep_standard Prepare Reference Standard Solution system_suitability System Suitability Test (SST) prep_standard->system_suitability prep_sample Prepare Sample Solution sequence_run Run Analytical Sequence (Standard, Sample, Blank) prep_sample->sequence_run instrument_setup->system_suitability system_suitability->sequence_run If SST passes integration Peak Integration & Identification sequence_run->integration calculation Purity Calculation (% Area Normalization) integration->calculation report Generate Final Report calculation->report

Caption: Workflow for the HPLC analysis of this compound.

Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][2][3][4] The validation should include the following parameters:

Specificity (Forced Degradation)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] Forced degradation studies are essential for establishing the stability-indicating nature of the method.[11][12][14]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

The peak purity of the main peak should be assessed using a photodiode array (PDA) detector to ensure it is free from co-eluting impurities.

Linearity

The linearity of the method should be established across a range of concentrations.

ParameterAcceptance Criteria
Range 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL)
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Accuracy

Accuracy should be determined by the recovery of a known amount of analyte spiked into a placebo or by comparing the results to a well-characterized standard.

ParameterAcceptance Criteria
Concentration Levels 80%, 100%, 120% of the nominal concentration
Recovery 98.0% to 102.0%
Precision

Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

ParameterAcceptance Criteria
Repeatability (n=6) Relative Standard Deviation (RSD) ≤ 2.0%
Intermediate Precision RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

ParameterAcceptance Criteria
LOD (S/N) 3:1
LOQ (S/N) 10:1
Robustness

The robustness of the method should be evaluated by making small, deliberate variations in the method parameters.

Parameter VariedVariation
Flow Rate ± 0.1 mL/min
Column Temperature ± 5 °C
Mobile Phase pH ± 0.2 units
Mobile Phase Composition ± 2% organic

The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits for all robustness variations.

Method Validation Decision Tree

Caption: Decision tree for the validation of the HPLC method according to ICH guidelines.

Troubleshooting

IssuePotential CauseRecommended Solution
Peak Tailing Active sites on the column; pH of mobile phase inappropriate.Use a column with end-capping; adjust mobile phase pH.
Poor Resolution Inappropriate mobile phase composition or gradient.Optimize the gradient slope; try an alternative column (e.g., PFP).
Inconsistent Retention Times Column not equilibrated; pump malfunction; temperature fluctuations.Ensure adequate column equilibration; check pump performance; use a column oven.
Extraneous Peaks Contaminated mobile phase or diluent; sample degradation.Use fresh, high-purity solvents; prepare samples fresh.

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the purity analysis of this compound by HPLC. The detailed method development rationale, step-by-step experimental procedure, and rigorous validation plan in accordance with ICH guidelines ensure the generation of reliable and accurate data. This method is suitable for quality control, stability studies, and supporting drug development activities involving this important pharmaceutical intermediate.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Stability Indicating HPLC Method Development: A Review. IJPPR.
  • Stability Indicating HPLC Method Development –A Review. IJTSRD.
  • High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Molecular and Organic Chemistry.
  • Stability Indicating HPLC Method Development and Valid
  • A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. Benchchem.
  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd.
  • N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide CAS 90357-53-2. Home Sunshine Pharma.
  • N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide. ChemicalBook.
  • N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide Chemical Properties,Uses,Production. ChemicalBook.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • This compound (Cas 90357-53-2). Parchem.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
  • This compound, CAS No : 90357-53-2.
  • N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide. PubChem.

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NMR spectroscopy for structure elucidation of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: AN-NMR-028

Title: Unambiguous Structure Elucidation of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide using a Multi-dimensional NMR Spectroscopy Approach

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, analytical chemistry, and quality control.

Abstract: This application note provides a comprehensive, step-by-step protocol for the complete structural verification of this compound, a key intermediate in the synthesis of selective androgen receptor modulators (SARMs).[1][2] By leveraging a suite of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) experiments, this guide demonstrates an irrefutable method for assigning all proton and carbon signals and confirming the molecule's precise connectivity. The causality behind each experimental choice and the logic of spectral interpretation are detailed to provide a robust framework for the structural analysis of complex small molecules.

Introduction

This compound is a crucial building block in medicinal chemistry.[1][2] Its precise chemical structure, including the substitution pattern on the aromatic ring and the integrity of the methacrylamide moiety, is critical to its function and the efficacy of subsequent synthetic transformations. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for non-destructive, definitive structure elucidation of organic compounds in solution.[3][4] This guide details an integrated NMR methodology, explaining not just how to acquire the data, but why specific experiments are chosen to solve the structural puzzle presented by this molecule.

The presence of a trifluoromethyl group (-CF₃) and a highly substituted aromatic ring necessitates a multi-technique approach. While ¹H NMR provides the initial overview of proton environments, its full interpretation is challenging without further information. ¹³C and ¹⁹F NMR provide data on the carbon skeleton and the fluorine environment, respectively. The final, unambiguous assignment is achieved through 2D correlation experiments (COSY, HSQC, HMBC), which reveal the intricate network of through-bond scalar couplings, piecing the molecular fragments together.[3][5][6]

Experimental Protocols

Sample Preparation: The Foundation of Quality Data

The quality of the NMR spectrum is directly dependent on meticulous sample preparation.[7] A properly prepared sample ensures optimal magnetic field homogeneity (shimming), leading to sharp spectral lines and high resolution.

Protocol:

  • Material Weighing: Accurately weigh 10-15 mg of this compound. This amount is sufficient for ¹H, ¹⁹F, and sensitive 2D experiments, while a slightly higher amount (20-30 mg) may be beneficial for ¹³C NMR to reduce acquisition time.[8][9]

  • Solvent Selection: Use approximately 0.6-0.7 mL of a high-purity deuterated solvent.[8] Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its well-separated residual solvent peak.

  • Dissolution: Prepare the sample in a small, clean vial first to ensure complete dissolution before transferring it to the NMR tube.[9][10] Gentle vortexing can aid dissolution. The solution must be free of any particulate matter, which can severely degrade spectral quality.[8][9]

  • Transfer & Filtering: Using a Pasteur pipette with a small cotton or glass wool plug, transfer the solution into a clean, high-quality 5 mm NMR tube (e.g., Wilmad or Norell).[7][10] This filtering step removes any residual microparticulates. The final sample height should be between 4 and 5 cm.[7][8]

  • Referencing: While CDCl₃ often contains tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), referencing can also be done using the residual solvent peak (δ ≈ 7.26 ppm for ¹H NMR; δ ≈ 77.16 ppm for ¹³C NMR).[7]

NMR Data Acquisition

All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate spectral dispersion.

Workflow for NMR Data Acquisition:

G cluster_prep Sample Preparation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Structure Confirmation Prep Weigh & Dissolve (10-15 mg in 0.6 mL CDCl3) H1 ¹H NMR (Proton Environments) Prep->H1 Initial Survey C13 ¹³C{¹H} NMR (Carbon Skeleton) H1->C13 F19 ¹⁹F NMR (Fluorine Check) C13->F19 COSY ¹H-¹H COSY (H-H Connectivity) F19->COSY Detailed Analysis HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Analysis Data Integration & Structure Elucidation HMBC->Analysis Final Confirmation

Caption: Workflow for comprehensive NMR analysis.

1D NMR Protocols:

  • ¹H NMR: Acquire with a 45° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.

  • ¹³C{¹H} NMR: Acquire with proton decoupling, a 30° pulse angle, a relaxation delay of 2 seconds, and accumulate 1024-2048 scans for good signal-to-noise.

  • ¹⁹F NMR: Acquire with a 45° pulse angle and 64 scans. No external reference is typically needed as modern spectrometers can reference internally, but an external standard like CFCl₃ (δ = 0.00 ppm) can be used.[11]

2D NMR Protocols:

  • ¹H-¹H COSY (Correlation Spectroscopy): Use a standard gradient-selected (gCOSY) pulse sequence. Acquire 256-512 increments in the indirect dimension (t₁) with 8-16 scans per increment.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Use a standard gradient-selected, sensitivity-enhanced pulse sequence. Optimize for a one-bond ¹J(CH) coupling constant of ~145 Hz. Acquire 256 increments in t₁ with 16-32 scans per increment.[5][6]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Use a standard gradient-selected pulse sequence. Optimize for long-range coupling constants (ⁿJ(CH)) of 8-10 Hz to capture 2- and 3-bond correlations.[5] Acquire 400 increments in t₁ with 32-64 scans per increment.

Spectral Analysis and Structure Elucidation

The process of structure elucidation is a logical deduction, using each piece of spectral data to build upon the last.

Predicted Spectral Data

The following table summarizes the expected NMR data based on the known structure of this compound.

Atom Label¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key 2D Correlations (HMBC)
Aromatic Ring
H-2'~8.1 (d)~135C-4', C-6', C(CF₃)
H-5'~7.8 (d)~132C-1', C-3', C(CN)
H-6'~8.0 (dd)~128C-2', C-4', C(CN)
C-1'-~140H-5', H-6'
C-3'-~125 (q)H-2'
C-4'-~110H-2', H-6'
C(CN)-~116H-5', H-6'
C(CF₃)-~123 (q)H-2'
Methacrylamide
NH~7.9 (br s)-C-1', C=O
H-2a~5.9 (s)~120C-1, C-3, C=O
H-2b~5.6 (s)C-1, C-3, C=O
C-1-~140H-2a, H-2b, H-3
C=O-~165NH, H-2a, H-2b, H-3
C-3 (CH₃)~2.1 (s)~19H-2a, H-2b, C-1, C=O
Trifluoromethyl
CF₃¹⁹F: ~ -63 (s)--

Note: Chemical shifts are predictions and may vary based on solvent and concentration. Multiplicities: s=singlet, d=doublet, dd=doublet of doublets, q=quartet (due to ¹³C-¹⁹F coupling).

Step-by-Step Interpretation

Step 1: Analyze the ¹H NMR Spectrum The ¹H NMR spectrum provides the first overview.

  • Aromatic Region (7.5-8.5 ppm): Three distinct signals are expected. The electron-withdrawing nature of the -CN and -CF₃ groups deshields these protons, shifting them downfield.[12][13][14] The splitting patterns (doublet, doublet of doublets) will hint at their relative positions (ortho, meta coupling).

  • Amide Proton (NH): A broad singlet around 7.9 ppm is expected. Its broadness is due to quadrupole coupling with the adjacent nitrogen and potential chemical exchange.

  • Vinyl Protons (5.5-6.0 ppm): Two distinct signals, likely appearing as sharp singlets or narrowly split multiplets, correspond to the geminal protons on the double bond.

  • Methyl Protons ( ~2.1 ppm): A sharp singlet with an integration of 3H corresponds to the methyl group of the methacrylamide moiety.

Step 2: Utilize the ¹⁹F NMR Spectrum The ¹⁹F NMR is a simple but crucial check. A single, sharp singlet is expected around -63 ppm (relative to CFCl₃), confirming the presence of a single, magnetically equivalent CF₃ group.[15][16][17]

Step 3: Assign the Carbon Skeleton with ¹³C and HSQC NMR

  • The ¹³C NMR spectrum will show all 12 carbon signals. Quaternary carbons (C=O, C-CN, C-CF₃, and the two carbons attached to the ring substituents) will be visible. The CF₃ carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms.[18]

  • The HSQC spectrum is the key to definitively linking protons to their directly attached carbons.[6] It will show correlations for the three aromatic C-H pairs, the vinyl C-H₂, and the methyl C-H₃ group, allowing for unambiguous assignment of all protonated carbons.

Step 4: Connect the Fragments with COSY and HMBC NMR This is the final step to confirm the overall structure.

  • COSY: This experiment will show correlations between coupled protons.[5] A key correlation will be observed between the aromatic protons on C-5' and C-6', confirming their adjacent (ortho) relationship. No other correlations are expected due to the substitution pattern.

  • HMBC: This is the most informative experiment for elucidating the complete molecular framework by showing 2- and 3-bond correlations between protons and carbons.[3][5]

Key HMBC Correlations for Structural Confirmation:

Caption: Key HMBC correlations confirming connectivity.

  • Aromatic Ring Substitution:

    • The proton at H-2' will show correlations to the quaternary carbons C-4' and C-6', and importantly, to the carbon of the CF₃ group (C-3').

    • The proton at H-6' will show correlations to C-2', C-4', and the nitrile carbon (C-CN).

    • These correlations definitively establish the 1,3,4-trisubstitution pattern on the aromatic ring.

  • Amide Linkage:

    • A crucial correlation from the amide proton (NH) to the aromatic carbon C-1' confirms the attachment point of the methacrylamide group to the ring.

    • A correlation from the NH proton to the carbonyl carbon (C=O) confirms the amide bond itself.

  • Methacrylamide Structure:

    • Correlations from the methyl protons (H-3) to both the carbonyl carbon (C=O) and the quaternary vinyl carbon (C-1) confirm the backbone of this moiety.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, the chemical structure of this compound can be unequivocally confirmed. This multi-dimensional approach, integrating ¹H, ¹³C, ¹⁹F, COSY, HSQC, and HMBC data, provides a self-validating system for structural analysis. The causality-driven workflow presented here serves as a robust protocol for researchers and drug development professionals, ensuring the chemical integrity of critical synthetic intermediates and final compounds.

References

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • RevolvyMed. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.
  • ResearchGate. (2020). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. Retrieved from [Link]

  • AK Lectures. (n.d.). Aromatic Hydrogens and Electron Withdrawing Groups. Retrieved from [Link]

  • Royal Society of Chemistry. (1977). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2.
  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Retrieved from [Link]

  • YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

  • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • National Institutes of Health. (2018). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Physical Chemistry Chemical Physics, 20(29), 19338-19345.
  • National Institutes of Health. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.
  • Anuradha College of Pharmacy. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • YouTube. (2021). Interpreting Aromatic NMR Signals. Retrieved from [Link]

  • ChemRxiv. (2018).
  • The Royal Society of Chemistry. (2016). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). The COSY and HMBC correlations are referenced according to the pairs of.... Retrieved from [Link]

  • PubChem. (n.d.). N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide. Retrieved from [Link]

  • National Institutes of Health. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 7990-7996.
  • ResearchGate. (2011). Series of 19 F NMR spectra recorded during the process of warming a.... Retrieved from [Link]

  • National Institutes of Health. (2018). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 71(4), 213-222.
  • The Royal Society of Chemistry. (n.d.). Supporting Information of Opposite swelling characteristics.... Retrieved from [Link]

  • ResearchGate. (2018). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • University of Washington. (2001). Fluorine NMR. Retrieved from [Link]

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Synthesis of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide Analogs for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Professionals

Abstract

This application note provides a comprehensive guide for the synthesis, purification, and characterization of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide and its structural analogs. This chemical scaffold is a cornerstone in the development of nonsteroidal antiandrogens, acting as a potent antagonist of the androgen receptor (AR), a key target in prostate cancer therapy.[1][2][3] The protocols detailed herein are designed for researchers in medicinal chemistry and drug development, offering a robust framework for generating a library of analogs for structure-activity relationship (SAR) studies. We emphasize the rationale behind key experimental steps, provide methods for high-purity synthesis, and outline a logical workflow for designing and interpreting SAR studies to accelerate the discovery of novel therapeutic agents.

Introduction: The Pharmacological Significance

The N-(4-cyano-3-(trifluoromethyl)phenyl) amide moiety is a critical pharmacophore found in several high-profile nonsteroidal androgen receptor (AR) antagonists, including Bicalutamide and Enzalutamide.[1][4][5] These drugs function by competitively inhibiting the binding of androgens like testosterone and dihydrotestosterone (DHT) to the AR's ligand-binding domain, thereby preventing receptor activation and downstream signaling that promotes the growth of prostate cancer cells.[2][3]

Unlike steroidal agents, these nonsteroidal antagonists offer improved receptor selectivity and a more favorable side-effect profile.[5][6] However, the emergence of resistance, often through mutations in the AR, necessitates the development of new generations of inhibitors.[2][7] Systematic modification of the core this compound structure allows for the exploration of chemical space to identify analogs with improved potency, altered selectivity, and efficacy against resistant AR mutants. This document provides the foundational synthetic protocols to enable such SAR investigations.

Overview of the Synthetic Strategy

The synthesis of the target compounds is achieved through a straightforward and efficient acylation reaction. The primary amine of 4-amino-2-(trifluoromethyl)benzonitrile (or a related substituted aniline) is reacted with methacryloyl chloride to form a stable amide bond. This reaction is a variant of the well-established Schotten-Baumann reaction, typically performed in an aprotic polar solvent with a base or using the solvent itself to neutralize the hydrochloric acid byproduct.[8][9]

The general workflow involves the reaction setup, monitoring, aqueous workup to remove byproducts and unreacted starting materials, and final purification, most commonly by flash column chromatography.

G cluster_reactants Starting Materials Aniline Substituted Aniline (e.g., 4-amino-2-(trifluoromethyl)benzonitrile) Reaction Acylation Reaction (Solvent: DMA, Room Temp) Aniline->Reaction AcylChloride Methacryloyl Chloride AcylChloride->Reaction Workup Aqueous Workup (EtOAc, NaHCO3, Brine) Reaction->Workup Quench & Extract Purification Purification (Flash Chromatography) Workup->Purification Crude Product Product Target Analog N-(aryl)methacrylamide Purification->Product >95% Purity G A Identify Lead Scaffold N-(4-cyano-3-(CF3)phenyl)methacrylamide B Define Regions for Modification (Aromatic Ring, Amide Linker) A->B C Design Analog Library (Vary Sterics & Electronics) B->C D Synthesize Analogs (Protocol 2) C->D E Purify & Characterize (>98% Purity) D->E F Biological Screening (e.g., AR Binding Assay, Cell Proliferation IC50) E->F G Analyze Data Correlate Structure with Activity F->G H Develop SAR Model Identify Key Pharmacophores G->H H->C Iterate I Design Next-Gen Analogs H->I

Sources

Application Note: A Novel Synthetic Pathway for SARM Candidates Utilizing N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide via Michael Addition

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutics that exhibit tissue-selective anabolic effects with reduced androgenic side effects.[1][2] The chemical scaffold of many non-steroidal SARMs is built upon an arylpropionamide-derived structure, frequently featuring a 4-cyano-3-(trifluoromethyl)phenyl "A-ring" which is crucial for high-affinity binding to the androgen receptor (AR).[3] This document outlines a novel, hypothetical synthetic strategy employing N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide as a key intermediate. The methacrylamide group serves as a versatile Michael acceptor, enabling the conjugate addition of various nucleophiles to construct diverse SARM candidates.[4][5] We provide detailed protocols for the synthesis of this key intermediate and its subsequent use in a diastereoselective Michael addition reaction to generate a novel SARM scaffold.

Introduction and Rationale

The therapeutic potential of androgens in treating conditions like muscle wasting and osteoporosis is often limited by their undesirable virilizing effects on tissues such as the prostate and skin.[2] SARMs are designed to overcome this by selectively activating the AR in anabolic tissues (muscle and bone) while having minimal agonist or even antagonist activity in reproductive tissues.[2][6]

The 4-cyano-3-(trifluoromethyl)phenyl moiety is a well-established pharmacophore in numerous SARMs, including Andarine (S-4) and Ostarine (MK-2866).[3] Typically, the synthesis of these molecules involves the alkylation of a chiral amine or related nucleophile. This application note explores an alternative and flexible synthetic route.

We propose the use of this compound as a core building block. The electron-withdrawing nature of the adjacent amide and the phenyl ring activates the alkene for 1,4-conjugate (Michael) addition.[4][5] This strategy offers a modular approach, allowing for the introduction of diverse chemical functionalities at the β-carbon position, thereby enabling the rapid generation of a library of novel SARM candidates for structure-activity relationship (SAR) studies. The Michael addition of a chiral nucleophile can establish a key stereocenter, which is often critical for the selective activity of SARM compounds.[7]

Underlying Principle: The Androgen Receptor Signaling Pathway

SARMs exert their effects by binding to the Androgen Receptor (AR), a ligand-activated nuclear transcription factor.[8][9] Upon binding, the AR undergoes a conformational change, dissociates from heat shock proteins (HSPs), dimerizes, and translocates to the nucleus.[9][10] Inside the nucleus, the AR-ligand complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[10] This binding event recruits a specific suite of co-regulatory proteins (coactivators or corepressors), ultimately modulating gene transcription.[9][11] The tissue selectivity of SARMs is believed to arise from their ability to induce unique AR conformations that lead to the recruitment of tissue-specific patterns of co-regulators, resulting in differential gene expression profiles compared to endogenous androgens like testosterone.[3]

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM Ligand AR_HSP AR-HSP Complex SARM->AR_HSP Binding AR Androgen Receptor (AR) AR->AR AR_dimer AR Dimer AR->AR_dimer Translocation HSP HSP AR_HSP->AR HSP Dissociation ARE ARE (DNA) AR_dimer->ARE Binds to CoReg Co-regulators ARE->CoReg Recruits Transcription Modulation of Gene Transcription CoReg->Transcription Response Tissue-Selective Anabolic Effects Transcription->Response

Caption: Simplified Androgen Receptor (AR) signaling pathway activated by a SARM.

Experimental Protocols

Protocol 1: Synthesis of Intermediate this compound (3)

This protocol describes the synthesis of the key methacrylamide intermediate from commercially available starting materials.

Reaction Scheme:

  • 4-Amino-2-(trifluoromethyl)benzonitrile (1) + Methacryloyl chloride (2) → this compound (3)

Materials:

  • 4-Amino-2-(trifluoromethyl)benzonitrile (1)

  • Methacryloyl chloride (2)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Under a nitrogen atmosphere, dissolve 4-amino-2-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous N,N-dimethylacetamide.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methacryloyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C.[12]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3 times), water (2 times), and finally with brine (2 times).[12]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product 3 as a white solid.[12]

Characterization:

  • The structure of the product should be confirmed by ¹H-NMR, ¹³C-NMR, and mass spectrometry.[12] Expected ¹H-NMR signals include aromatic protons, an amide proton (broad singlet), two vinylic protons, and a methyl group singlet.[12]

Protocol 2: Synthesis of a Novel SARM Candidate via Michael Addition

This protocol details the use of intermediate 3 in a Michael addition reaction with a chiral nucleophile to create a novel SARM candidate (5) . (S)-2-amino-3-hydroxy-3-methylbutane (4) is used here as an exemplary nucleophile.

Reaction Scheme:

  • Intermediate (3) + (S)-2-amino-3-hydroxy-3-methylbutane (4) → (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-((1-hydroxy-1-methylethyl)amino)-2-methylpropanamide (5)

Materials:

  • This compound (3)

  • (S)-2-amino-3-hydroxy-3-methylbutane (4)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the methacrylamide intermediate (3) (1.0 eq) in anhydrous THF.

  • In a separate flask, dissolve the chiral amine (4) (1.2 eq) in anhydrous THF.

  • Slowly add the amine solution to the stirred solution of the methacrylamide at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40 °C) if the reaction is slow, but this may affect diastereoselectivity.[13]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in dichloromethane (DCM).

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting diastereomeric mixture by flash column chromatography on silica gel to isolate the desired product (5) .

Workflow and Data Management

The overall process from starting materials to the final, characterized SARM candidate is outlined below. Rigorous characterization at each step is crucial for validating the synthetic pathway and ensuring the purity of the final compound.

SARM_Synthesis_Workflow Start Starting Materials (Amine 1, Chloride 2) Protocol1 Protocol 1: Amide Formation Start->Protocol1 QC1 Purification & QC (TLC, Column Chrom.) Protocol1->QC1 Intermediate Intermediate 3 (Methacrylamide) QC1->Intermediate Char1 Characterization (NMR, MS) Intermediate->Char1 Protocol2 Protocol 2: Michael Addition Intermediate->Protocol2 Nucleophile Chiral Nucleophile (4) Nucleophile->Protocol2 QC2 Purification & QC (TLC, Column Chrom.) Protocol2->QC2 FinalSARM Final SARM Candidate (5) QC2->FinalSARM Char2 Full Characterization (NMR, MS, HPLC, Chiral HPLC) FinalSARM->Char2

Caption: Experimental workflow for the synthesis and characterization of a novel SARM candidate.

Data Summary Table
Compound IDDescriptionMolecular FormulaKey Analytical MethodsExpected Outcome
3 Key Methacrylamide IntermediateC₁₂H₉F₃N₂O[14]¹H-NMR, MSWhite solid, >95% purity
5 Novel SARM CandidateC₁₇H₂₂F₃N₃O₂¹H-NMR, MS, HPLCOff-white solid, diastereomeric mixture

Analytical Characterization

The identity, purity, and stereochemistry of the synthesized compounds must be unambiguously determined.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for structural elucidation of the intermediate and final product.[15]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition.[15][16]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is critical for determining the purity of the final SARM candidate. A purity level of >98% is desirable for subsequent biological assays.

  • Chiral HPLC: As the Michael addition may produce a mixture of diastereomers, chiral HPLC is necessary to determine the diastereomeric ratio (d.r.) and to separate the individual stereoisomers for biological evaluation.

Conclusion and Future Directions

The proposed synthetic route utilizing this compound as a Michael acceptor offers a flexible and powerful platform for the discovery of novel SARM candidates. The modularity of the Michael addition allows for the systematic exploration of various nucleophiles, enabling fine-tuning of the molecule's steric and electronic properties to optimize its binding affinity, selectivity, and pharmacokinetic profile. Future work should focus on building a library of analogs using this method and evaluating their biological activity in validated in-vitro and in-vivo assays, such as AR binding assays and the Hershberger assay in rodent models.[6][7]

References

  • Shalender Bhasin, Ravi Jasuja. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies. National Institutes of Health. [Link]

  • Frontiers. What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us?. Frontiers. [Link]

  • ResearchGate. Androgen Receptor signalling. A simplified schematic of Androgen Receptor (AR) Signalling. ResearchGate. [Link]

  • National Institutes of Health. Androgen receptor signaling in prostate cancer development and progression. National Institutes of Health. [Link]

  • QIAGEN GeneGlobe. Androgen Signaling. QIAGEN GeneGlobe. [Link]

  • National Institutes of Health. Chemical Composition and Labeling of Substances Marketed as Selective Androgen Receptor Modulators and Sold via the Internet. National Institutes of Health. [Link]

  • National Institutes of Health. Monitoring of selective androgen receptor modulators in bovine muscle tissue by ultra-high performance liquid chromatography-tandem mass spectrometry. National Institutes of Health. [Link]

  • Wikipedia. Michael addition reaction. Wikipedia. [Link]

  • ResearchGate. Mass Spectrometry of Selective Androgen Receptor Modulators. ResearchGate. [Link]

  • ResearchGate. Synthesis and biological evaluation of novel Selective Androgen Receptor Modulators (SARMs) Part III: Discovery of 4-(5-oxopyrrolidine-1-yl) benzonitrile derivative 2f as a clinical candidate. ResearchGate. [Link]

  • Folia Medica. Selective Androgen Receptor Modulators –Cellular, Tissue and Organ Selectivity: Review. Folia Medica. [Link]

  • Google Patents. Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • National Institutes of Health. Development of Selective Androgen Receptor Modulators (SARMs). National Institutes of Health. [Link]

  • National Institutes of Health. Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f. National Institutes of Health. [Link]

  • PubMed. Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs) Part III: Discovery of 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative 2f as a clinical candidate. PubMed. [Link]

  • National Institutes of Health. Synthesis and In Vitro Metabolic Profiling of the Selective Androgen Receptor Modulator (SARM) LY305. National Institutes of Health. [Link]

  • RSC Publishing. Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Publishing. [Link]

  • National Institutes of Health. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. National Institutes of Health. [Link]

  • National Institutes of Health. Discovery of the Selective Androgen Receptor Modulator MK-0773 Using a Rational Development Strategy Based on Differential Transcriptional Requirements for Androgenic Anabolism Versus Reproductive Physiology. National Institutes of Health. [Link]

  • ResearchGate. Applications of Michael Addition Reaction in Organic Synthesis. ResearchGate. [Link]

  • Slideshare. Michael Addition reaction M Pharm Pharmaceutical chemistry.pptx. Slideshare. [Link]

  • MDPI. Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f. MDPI. [Link]

  • National Institutes of Health. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies. National Institutes of Health. [Link]

  • National Institutes of Health. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140. National Institutes of Health. [Link]

  • ResearchGate. Synthesis of Copolymers Containing an Active Ester of Methacrylic Acid by RAFT: Controlled Molecular Weight Scaffolds for Biofunctionalization. ResearchGate. [Link]

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Troubleshooting & Optimization

Optimizing reaction yield for N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide

Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their reaction yield and purity. Our guidance is grounded in established chemical principles and field-proven methodologies to ensure you can navigate the common challenges associated with this synthesis.

Troubleshooting Guide: Diagnosing and Solving Synthesis Issues

This section addresses specific problems you may encounter during the synthesis. Each answer explains the underlying cause and provides a clear, actionable solution.

Q1: My reaction yield is significantly lower than the reported 95%. What are the most likely causes?

A low yield is a common issue that can typically be traced to one of three areas: incomplete reaction, competing side reactions, or material loss during workup and purification.

  • Incomplete Reaction: The reaction may not have reached completion. The amidation of an electron-deficient amine like 4-amino-2-trifluoromethylbenzonitrile can be slower than with simple alkylamines.

    • Solution: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) until the starting amine spot is no longer visible.[1] If the reaction stalls, a slight increase in temperature or the addition of a catalyst like 4-dimethylaminopyridine (DMAP) for less reactive amines could be beneficial, though it should be used judiciously to avoid side reactions.[]

  • Competing Side Reactions: The most common side reaction is the hydrolysis of the highly reactive methacryloyl chloride by moisture.

    • Causality: Methacryloyl chloride readily reacts with water to form methacrylic acid, which will not participate in the desired amide formation, thereby consuming your reagent and reducing the yield.[]

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to strictly exclude moisture.

  • Protonation of Starting Amine: The reaction generates hydrogen chloride (HCl) as a byproduct. This acid will react with the starting amine (4-amino-2-trifluoromethylbenzonitrile) to form its ammonium salt.[3][4] This salt is no longer nucleophilic and cannot react with the acyl chloride, effectively halting the reaction.

    • Solution: Add a non-nucleophilic base to the reaction mixture to act as an HCl scavenger. A tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIEA) is typically used in a slight excess (1.1-1.2 equivalents).[5] While some procedures use a solvent like N,N-dimethylacetamide (DMA) which can act as a mild base, adding an explicit base is a more robust strategy.[1]

  • Loss During Workup/Purification: Significant product loss can occur during aqueous washes (especially if emulsions form) or column chromatography.

    • Solution: During the workup, use a brine wash to help break up emulsions.[1] When performing column chromatography, carefully select your solvent system based on TLC analysis to ensure good separation and recovery of the product.

Q2: I'm observing multiple unexpected spots on my TLC plate. What are these impurities?

The presence of multiple spots indicates a mixture of compounds. The most common culprits are:

  • Unreacted Starting Material: The 4-amino-2-trifluoromethylbenzonitrile spot will persist if the reaction is incomplete.

  • Hydrolyzed Acyl Chloride: Methacrylic acid (from the hydrolysis of methacryloyl chloride) may appear as a separate spot.

  • Polymerized Product: The methacrylamide product contains a vinyl group that can polymerize, especially if exposed to heat, light, or radical initiators. This often appears as a streak or a spot at the baseline of the TLC plate.

    • Solution: Avoid excessive heating. Store the final product in a cool, dark place.[6] Consider adding a radical inhibitor like butylated hydroxytoluene (BHT) if polymerization is a persistent issue.

Q3: My final product is an oil or a sticky solid, not the expected white crystalline powder. How can I improve its purity and form?

An oily or amorphous product is a strong indicator of residual solvent or impurities. The reported melting point for pure this compound is in the range of 141-145 °C.[6]

  • Purification Strategy:

    • Column Chromatography: This is the most effective method for removing impurities.[1] A silica gel column with a gradient elution system, typically starting with a non-polar solvent (like hexane or petroleum ether) and gradually increasing the polarity with an ethyl acetate mixture, is recommended.

    • Recrystallization: If the product is reasonably pure after chromatography, recrystallization can yield a high-purity crystalline solid. Experiment with different solvent systems, such as ethyl acetate/hexane or dichloromethane/hexane.

Q4: The reaction mixture turned dark brown. Is this a cause for concern?

Yes, a significant color change to dark brown or black often indicates decomposition or extensive side reactions. The reaction between amines and acyl chlorides is highly exothermic.[] Uncontrolled temperature can lead to degradation of the starting materials or the product.

  • Preventative Measures:

    • Control Reagent Addition: Add the methacryloyl chloride dropwise to the solution of the amine.[1]

    • Temperature Control: Perform the addition at a reduced temperature (e.g., in an ice bath at 0 °C) to dissipate the heat generated.[5] After the addition is complete, the reaction can be allowed to slowly warm to room temperature.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for this synthesis?

The formation of this compound proceeds via a nucleophilic addition-elimination mechanism.[3]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-amino-2-trifluoromethylbenzonitrile attacks the electrophilic carbonyl carbon of methacryloyl chloride. This is the "addition" step and forms a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate is unstable. The carbon-oxygen double bond reforms, and the chloride ion is expelled as a leaving group.

  • Deprotonation: A base (either the solvent, excess amine, or an added scavenger base) removes the proton from the nitrogen atom to yield the final neutral amide product and the hydrochloride salt of the base.[3]

Q2: Which reaction conditions are optimal for this synthesis?

While specific conditions can be lab-dependent, the following table summarizes a robust starting point based on literature protocols and general best practices.[1][5]

Parameter Recommendation Rationale
Starting Amine 4-amino-2-trifluoromethylbenzonitrile1.0 equivalent
Acylating Agent Methacryloyl chloride1.1 - 1.2 equivalents
Base Triethylamine (TEA) or DIEA1.1 - 1.5 equivalents
Solvent Anhydrous Dichloromethane (DCM), THF, or DMAAprotic solvent to prevent hydrolysis of acyl chloride.
Temperature Add acyl chloride at 0 °C, then stir at room temp.Controls initial exotherm, then allows reaction to proceed.
Atmosphere Inert (Nitrogen or Argon)Excludes moisture.
Reaction Time 3 hours to overnightMonitor by TLC for completion.
Q3: How should I monitor the reaction's progress effectively?

Thin-Layer Chromatography (TLC) is the most direct and efficient method.[1]

  • TLC Protocol:

    • Plate: Use silica gel 60 F254 plates.

    • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., starting at a 3:1 ratio) is a good starting point. Adjust the ratio to achieve good separation (Rf values between 0.2 and 0.8).

    • Spotting: Spot the starting amine, the reaction mixture, and a co-spot (starting amine + reaction mixture) on the plate.

    • Visualization: Visualize the spots under UV light (254 nm). The reaction is complete when the starting amine spot in the reaction mixture lane has completely disappeared. The product spot should be clearly visible.

Q4: What are the critical safety precautions for handling these reagents?
  • Methacryloyl Chloride: This reagent is highly corrosive, flammable, and a lachrymator (causes tearing). It reacts violently with water. Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5]

  • This compound: The final product is classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged exposure.[6] Avoid generating dust and handle with appropriate PPE.

  • Solvents: Work in a well-ventilated area or fume hood and be aware of the flammability of organic solvents.

Process Visualizations

To further clarify the experimental process and troubleshooting logic, refer to the diagrams below.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Prepare Reagents - Dry Glassware - Anhydrous Solvent - Amine & Base Solution inert 2. Establish Inert Atm. (Nitrogen/Argon) reagents->inert cool 3. Cool to 0 C inert->cool add 4. Add Acyl Chloride (Dropwise) cool->add stir 5. Stir at RT (Monitor by TLC) add->stir quench 6. Quench Reaction stir->quench extract 7. Extract & Wash (Aq. NaHCO3, Brine) quench->extract dry 8. Dry & Concentrate extract->dry purify 9. Purify (Column Chromatography) dry->purify product Final Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting cluster_incomplete Incomplete Reaction cluster_side_reactions Side Reactions / Loss start Low Yield Observed check_tlc Check Final TLC: Any Starting Material Left? start->check_tlc cause_incomplete Cause: Stalled Reaction (Amine Protonation) check_tlc->cause_incomplete Yes cause_side Cause: Acyl Chloride Hydrolysis or Workup Loss check_tlc->cause_side No sol_incomplete Solution: - Add Base (TEA/DIEA) - Ensure Anhydrous Cond. cause_incomplete->sol_incomplete sol_side Solution: - Use Anhydrous Solvent - Refine Workup/Purification cause_side->sol_side

Caption: Troubleshooting logic for diagnosing the cause of low reaction yield.

References

  • Clark, J. (2015). Reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved January 12, 2026, from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work? Retrieved January 12, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide. Retrieved January 12, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). Effect of side-group methylation on the performance of methacrylamides and methacrylates for dentin hybridization. Retrieved January 12, 2026, from [Link]

Sources

Common side reactions in the synthesis of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the synthesis of this important intermediate. As your virtual Senior Application Scientist, my goal is to equip you with the knowledge to not only execute the synthesis successfully but also to understand the underlying chemistry to preemptively address potential challenges.

I. Reaction Overview: The Schotten-Baumann Acylation

The synthesis of this compound is typically achieved through a Schotten-Baumann reaction. This involves the acylation of 4-amino-2-(trifluoromethyl)benzonitrile with methacryloyl chloride in the presence of a base.[1]

Reaction Scheme:

While this reaction appears straightforward, the specific functionalities of the starting materials and the product can lead to several side reactions. This guide will walk you through identifying, understanding, and mitigating these issues.

II. Troubleshooting Guide: Common Side Reactions and Solutions

This section is formatted in a question-and-answer style to directly address problems you may encounter in the lab.

Observed Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low or No Product Formation 1. Hydrolysis of Methacryloyl Chloride: Methacryloyl chloride is highly reactive with water, leading to the formation of methacrylic acid, which will not acylate the amine.[2] 2. Poor Nucleophilicity of the Amine: The electron-withdrawing trifluoromethyl and cyano groups on the aniline ring reduce the nucleophilicity of the amino group, making the reaction sluggish.[3] 3. Protonation of the Amine: The HCl byproduct of the reaction can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]1. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Handle methacryloyl chloride under an inert atmosphere (e.g., nitrogen or argon). 2. Optimize Reaction Temperature: While the reaction is often run at room temperature, gentle heating (e.g., 40-50 °C) can help overcome the activation energy barrier for less reactive amines. Monitor for polymerization at higher temperatures. 3. Choice and Stoichiometry of Base: Use a non-nucleophilic organic base like triethylamine or pyridine (at least 1.1 equivalents) to scavenge the HCl. Alternatively, an inorganic base like sodium bicarbonate can be used in a biphasic system.[5]
Presence of a Water-Soluble Impurity in the Crude Product Hydrolysis of Methacryloyl Chloride: The primary water-soluble byproduct is methacrylic acid (as its salt after basic workup).1. Controlled Addition of Acyl Chloride: Add the methacryloyl chloride dropwise to the solution of the amine and base to maintain a low concentration of the acyl chloride, favoring the reaction with the amine over hydrolysis. 2. Efficient Stirring: In biphasic systems, vigorous stirring is crucial to maximize the interfacial area for the reaction to occur.
Formation of a Solid Precipitate that is Insoluble in Common Organic Solvents Polymerization of the Product: The methacrylamide product contains a vinyl group that is susceptible to free-radical polymerization, especially upon heating or exposure to air (oxygen).[6]1. Inhibitor Addition: Add a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture in a small amount (e.g., 100-200 ppm).[7] 2. Control Reaction Temperature: Avoid excessive heating, as this can initiate polymerization. 3. Inert Atmosphere: Running the reaction under an inert atmosphere can minimize the presence of oxygen, which can promote radical formation.[8]
Product is an Oil or Fails to Crystallize Presence of Impurities: Even small amounts of side products can inhibit crystallization. Residual Solvent: Incomplete removal of the reaction solvent or workup solvents.1. Purification: If the product is an oil, purification by column chromatography on silica gel is recommended. A typical eluent system is a gradient of ethyl acetate in hexanes.[5] 2. Recrystallization: Once a solid is obtained, recrystallization can be performed to improve purity. Toluene is a reported recrystallization solvent.[5]
Multiple Spots on TLC, Even with an Apparent High Conversion Formation of Multiple Byproducts: This could be a combination of the issues mentioned above, or other unforeseen side reactions.1. Systematic Investigation: Vary one reaction parameter at a time (e.g., base, solvent, temperature, addition rate) and monitor the reaction by TLC to identify the optimal conditions. 2. Characterization of Byproducts: If a significant byproduct is consistently formed, consider isolating it for characterization (e.g., by NMR or Mass Spectrometry) to understand its structure and formation mechanism.

III. Frequently Asked Questions (FAQs)

Q1: What is the best base to use for this reaction?

A1: The choice of base is critical. Using the starting amine, 4-amino-2-(trifluoromethyl)benzonitrile, as the base is not recommended as it will consume half of your starting material. A non-nucleophilic tertiary amine like triethylamine or diisopropylethylamine is a good choice as it is soluble in common organic solvents and effectively scavenges the HCl byproduct. Pyridine can also be used and may offer some catalytic effect.[4] An aqueous inorganic base like sodium bicarbonate can also be effective, particularly in a biphasic Schotten-Baumann setup.[5]

Q2: My 4-amino-2-(trifluoromethyl)benzonitrile has a dark color. Will this affect the reaction?

A2: Anilines, especially those with electron-withdrawing groups, can be prone to oxidation and discoloration over time. While a slight coloration may not significantly impact the reaction, a very dark starting material could indicate the presence of impurities that may lead to side reactions and a lower yield of the desired product. If you suspect significant impurity, consider purifying the starting material by recrystallization or column chromatography before use.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction.[5] Use a suitable mobile phase (e.g., 30% ethyl acetate in hexanes) to achieve good separation between the starting amine and the product. The starting amine is more polar and will have a lower Rf value than the less polar amide product. The reaction is complete when the starting amine spot is no longer visible by TLC. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.[9]

Q4: I see a white solid forming during the reaction. What is it?

A4: If you are using an organic amine base like triethylamine, the white precipitate is likely the triethylammonium chloride salt formed as the HCl byproduct is neutralized. This is a good indication that the acylation reaction is proceeding. This salt is typically removed during the aqueous workup.

IV. Experimental Protocols

Optimized Synthesis Protocol

This protocol is designed to minimize common side reactions.

Materials:

  • 4-amino-2-(trifluoromethyl)benzonitrile

  • Methacryloyl chloride (freshly distilled or from a new bottle)

  • Triethylamine (distilled from CaH₂)

  • Anhydrous Dichloromethane (DCM)

  • Hydroquinone (or other radical inhibitor)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-amino-2-(trifluoromethyl)benzonitrile (1.0 eq) and a catalytic amount of hydroquinone.

  • Dissolve the starting materials in anhydrous DCM.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add a solution of methacryloyl chloride (1.1 eq) in anhydrous DCM to the dropping funnel. Add the methacryloyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.[5]

Analytical Characterization
  • ¹H NMR (CDCl₃): The expected proton NMR spectrum should show signals for the aromatic protons, the vinyl protons of the methacrylate group, and the methyl protons. The amide proton may appear as a broad singlet.[5]

  • HPLC-UV: Purity can be assessed by HPLC with UV detection. The product should show a single major peak at the appropriate retention time.

V. Mechanistic Insights & Visualizations

Main Reaction Pathway and Key Side Reactions

The following diagram illustrates the desired reaction pathway and the two most common side reactions: hydrolysis of the acyl chloride and polymerization of the product.

G A 4-Amino-2-(trifluoromethyl)benzonitrile C This compound (Desired Product) A->C Acylation B Methacryloyl Chloride B->C D Methacrylic Acid (Hydrolysis Product) B->D Hydrolysis E Polymer (Polymerization Product) C->E Polymerization H2O H₂O (Moisture) H2O->D Radical Radical Initiator (e.g., O₂, heat) Radical->E

Caption: Main reaction and common side reaction pathways.

Troubleshooting Logic Flowchart

This flowchart provides a logical sequence for troubleshooting common issues during the synthesis.

G Start Start Synthesis Check_Yield Low or No Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Hydrolysis Check for Hydrolysis: - Use anhydrous conditions - Slow addition of acyl chloride Check_Yield->Hydrolysis Yes Success Successful Synthesis Check_Purity->Success No Polymerization Check for Polymerization: - Add radical inhibitor - Control temperature Check_Purity->Polymerization Yes Reactivity Address Low Reactivity: - Increase temperature moderately - Use appropriate base Hydrolysis->Reactivity Reactivity->Start Purification Optimize Purification: - Column chromatography - Recrystallization Polymerization->Purification Purification->Start

Caption: A logical flowchart for troubleshooting the synthesis.

VI. References

  • Acrylamide Polymerization — A Practical Approach. (n.d.). Bio-Rad. Retrieved January 12, 2026, from [Link]

  • What is the Schottan-Baumann reaction? (2020, July 2). Quora. Retrieved January 12, 2026, from [Link]

  • Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide. (n.d.). Google Patents. Retrieved January 12, 2026, from

  • This compound, CAS No : 90357-53-2. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]

  • The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • How can I remove inhibitors from the monomer solid like MBAA and acrylamide. If they are present? (2015, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Acylation of N-Aryl systems using acyl chlorides. (2025, May 7). Reddit. Retrieved January 12, 2026, from [Link]

  • Polymerization of acrylamide in SDS PAGE | role of APS and TEMED to produce polyacrylamide gel. (2017, February 18). YouTube. Retrieved January 12, 2026, from [Link]

  • (PDF) Synthesis of poly(acrylamide‐co‐methyl methacrylate‐co‐vinyl amine‐co‐acrylic acid) hydrogels by Hoffman degradation and their interactions with acetaminophen. (2025, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]

  • (PDF) Selectivity of acylation of ethanolamines with (meth)acryloyl chlorides. (2025, August 10). ResearchGate. Retrieved January 12, 2026, from [Link]

  • How do i synthesize methacryloyl chloride? (2017, June 25). ResearchGate. Retrieved January 12, 2026, from [Link]

  • What is the best method to neutralize acryloyl chloride residues after reaction of an amide ... (2016, May 2). ResearchGate. Retrieved January 12, 2026, from [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2025, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

Troubleshooting low yield in N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide for researchers, scientists, and drug development professionals.

Technical Support Center: N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize your synthetic protocols. We will move beyond simple procedural steps to explore the underlying chemical principles governing this reaction, enabling you to diagnose issues and implement robust solutions.

The synthesis of this compound typically involves the acylation of 4-amino-2-(trifluoromethyl)benzonitrile with methacryloyl chloride. This reaction, a variant of the Schotten-Baumann reaction, is a powerful method for amide bond formation but is susceptible to several competing side reactions that can significantly reduce your yield.[1][2][3] This guide is structured as a series of frequently asked questions that address the most common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield is significantly lower than expected. Where should I start my investigation?

A low yield is a common issue that can stem from multiple factors, ranging from reagent quality to reaction conditions and work-up procedures. A systematic approach is crucial for an effective diagnosis.

Initial Diagnostic Workflow:

  • Re-evaluate Starting Materials: Confirm the purity and integrity of your 4-amino-2-(trifluoromethyl)benzonitrile and methacryloyl chloride.

  • Analyze Reaction Conditions: Scrutinize your setup for potential sources of moisture and oxygen. Review the reaction temperature, addition rate, and stirring efficiency.

  • Investigate Side Reactions: Check for evidence of hydrolysis of the acyl chloride or polymerization of the monomer product.

  • Optimize Work-up and Purification: Assess your extraction and chromatography techniques for potential product loss.

The following diagram outlines a logical troubleshooting workflow to pinpoint the source of low yield.

G cluster_feedback Feedback Loops Start Low Yield Observed Reagents Step 1: Verify Reagent Quality - Purity (NMR, GC) - Anhydrous? - Freshly Distilled Acyl Chloride? Start->Reagents Reagents->Start Impure Conditions Step 2: Assess Reaction Conditions - Inert Atmosphere (N2/Ar)? - Temperature Control? - Proper Stoichiometry & Base? Reagents->Conditions Reagents OK Conditions->Start Suboptimal SideReactions Step 3: Analyze for Side Products - TLC/LC-MS of Crude Mixture - Evidence of Polymer? - Hydrolysis Byproducts? Conditions->SideReactions Conditions OK SideReactions->Start Major Side Rxns Purification Step 4: Review Purification - Extraction pH Correct? - Column Loading/Elution Optimized? - Product Mechanically Lost? SideReactions->Purification Minimal Side Rxns Purification->Start Product Loss Solution Implement Corrective Actions Purification->Solution Purification OK

Caption: General troubleshooting workflow for low yield.

Q2: I suspect my reagents are the problem. How can I verify their quality and what are the consequences of using suboptimal materials?

The quality of your starting materials is paramount. Both the amine and the acyl chloride present unique challenges.

Troubleshooting Reagent Quality:

  • 4-amino-2-(trifluoromethyl)benzonitrile (Amine):

    • Purity Check: Verify the purity via ¹H NMR or melting point. Impurities from its synthesis can compete in the reaction.

    • Moisture: The amine should be thoroughly dried before use. While less critical than for the acyl chloride, excess water will consume the acylating agent. Dry over P₂O₅ in a vacuum desiccator if necessary.

  • Methacryloyl Chloride (Acyl Chloride):

    • Purity and Stability: This is often the primary culprit. Methacryloyl chloride is highly reactive and susceptible to hydrolysis and polymerization.[4][5]

      • Hydrolysis: It reacts readily with atmospheric moisture to form methacrylic acid and HCl.[4] Methacrylic acid will not participate in the desired reaction.

      • Polymerization: As a monomer, it can polymerize upon storage, especially if the inhibitor (often phenothiazine or hydroquinone) is depleted.[4]

    • Verification and Purification:

      • Always use a fresh bottle or a properly stored (refrigerated, under inert gas) reagent.

      • If in doubt, vacuum distill the methacryloyl chloride immediately before use.[6] This removes both hydrolysis products and spent inhibitor. Caution: Perform distillation behind a blast shield in a well-ventilated fume hood.

Reagent IssueConsequenceRecommended Action
Wet AmineStoichiometric imbalance (consumes acyl chloride)Dry amine under vacuum before use.
Impure AmineFormation of side-product amidesRecrystallize or purify the amine.
Hydrolyzed Acyl ChlorideLower effective concentration of acylating agentUse a fresh bottle or vacuum distill before use.[6]
Polymerized Acyl ChlorideInsoluble material, inaccurate stoichiometryUse a fresh bottle or distill. Ensure proper storage.
Q3: The reaction generates HCl. How does the choice and amount of base affect the yield?

The base is critical. The acylation reaction produces one equivalent of hydrochloric acid (HCl), which will immediately react with the nucleophilic starting amine to form a non-reactive ammonium salt, effectively halting the reaction and capping the theoretical yield at 50%.[7]

Role of the Base:

  • Neutralize HCl: The primary role is to scavenge the generated HCl, preventing the protonation of the starting amine.[1][7]

  • Drive Equilibrium: By neutralizing the acid byproduct, the base drives the reaction equilibrium towards the amide product.[3]

Common Issues and Solutions:

  • Insufficient Base: Using less than one equivalent of base will lead to incomplete conversion. It is common practice to use a slight excess (1.1-1.2 equivalents).

  • Base Strength: A base that is too strong (e.g., NaOH in a homogenous solution) can promote the hydrolysis of the acyl chloride or saponification of the product. A moderately strong, non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine is often a good choice.[3]

  • Biphasic "Schotten-Baumann" Conditions: While classic Schotten-Baumann conditions use aqueous base (like NaOH or K₂CO₃) with an immiscible organic solvent, this increases the risk of methacryloyl chloride hydrolysis.[2] For this specific substrate, an anhydrous organic system with a tertiary amine base is generally preferred. A published procedure uses N,N-dimethylacetamide (DMAc) as the solvent, which can also act as an acid scavenger, followed by a bicarbonate wash during workup.[8]

Experimental Protocol: Base Selection

  • Setup: Dissolve 4-amino-2-(trifluoromethyl)benzonitrile (1.0 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane or THF) under a nitrogen atmosphere.

  • Base Addition: Add your chosen base (e.g., Triethylamine, 1.1 eq.).

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add methacryloyl chloride (1.05 eq.) dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.[8]

Q4: I'm observing a significant amount of insoluble white material forming in my reaction flask. What is it and how can I prevent it?

The formation of an insoluble white solid is a strong indicator of unwanted polymerization . Both the methacryloyl chloride starting material and the this compound product contain a reactive double bond, making them susceptible to radical polymerization.[9][10][11]

Causality of Polymerization:

  • Heat: The acylation reaction is exothermic. Localized hot spots, especially during rapid addition of the acyl chloride, can initiate polymerization.

  • Air (Oxygen): While often thought of as an inhibitor, oxygen can form peroxides that initiate radical polymerization. Running the reaction under an inert atmosphere (N₂ or Ar) is crucial.

  • Light: UV light can also initiate radical reactions. Protecting the reaction from direct light by covering the flask with aluminum foil is good practice.

  • Depleted Inhibitor: Commercial methacryloyl chloride contains a radical inhibitor.[4] If this has been consumed during storage or removed during purification, the monomer is highly prone to polymerization.

Preventative Measures:

  • Temperature Control: Add the methacryloyl chloride slowly to a cooled (0 °C) solution of the amine and base. This dissipates the heat of reaction effectively.

  • Inert Atmosphere: Always perform the reaction under a nitrogen or argon atmosphere.[8]

  • Add a Radical Inhibitor: If using distilled methacryloyl chloride, it is wise to add a small amount of a radical inhibitor, such as phenothiazine or butylated hydroxytoluene (BHT), to the reaction mixture.

  • Solvent Choice: Ensure the chosen solvent can adequately dissolve the product as it forms. Product precipitation could trap radicals and accelerate polymerization.

The diagram below illustrates the competition between the desired amide formation and the key side reactions.

G cluster_side Side Reactions Amine Amine (Starting Material) Product Desired Amide Product Amine->Product AcylChloride Methacryloyl Chloride (Starting Material) AcylChloride->Product + Amine (Desired Path) Hydrolysis Hydrolysis Product (Methacrylic Acid) AcylChloride->Hydrolysis + H₂O Polymer Polymer AcylChloride->Polymer Polymerization Product->Polymer Polymerization Water H₂O Water->Hydrolysis Radical Heat/Light/ Radical Initiator Radical->Polymer

Caption: Desired reaction pathway vs. key side reactions.

Q5: My crude ¹H NMR looks messy, and purification by column chromatography is giving poor recovery. What can I do?

A complex crude NMR spectrum points to multiple side products, while poor recovery from chromatography suggests issues with your purification technique.

Troubleshooting Work-up and Purification:

  • Aqueous Wash: The work-up typically involves washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove the tertiary amine hydrochloride salt and any unreacted methacryloyl chloride (by hydrolysis).[8]

    • Problem: If your product has some water solubility, repeated washes can lead to significant loss.

    • Solution: Minimize the number of washes. Use cold brine (saturated NaCl solution) for the final washes to reduce the solubility of the organic product in the aqueous layer.[8]

  • Column Chromatography:

    • Stationary Phase: Silica gel is appropriate for this compound.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a common choice.

    • Problem 1: Product Streaking/Tailing: This can be caused by the slightly acidic nature of silica gel interacting with the amide. Adding a very small amount (0.1-0.5%) of triethylamine to your eluent can often resolve this.

    • Problem 2: Irreversible Adsorption: If the product sticks to the column, you may be using too polar of an eluent initially, or the product may be degrading on the silica.

    • Problem 3: Co-elution of Impurities: If impurities are not separating well, optimize your solvent system using analytical TLC plates before committing to a large-scale column.

Alternative Purification: Recrystallization

If your crude product is relatively clean (>80-90%), consider recrystallization as an alternative to chromatography to minimize loss.

Experimental Protocol: Recrystallization Trial

  • Solvent Screening: Take a small amount of your crude solid and test its solubility in various solvents (e.g., ethyl acetate, isopropanol, toluene, mixtures of hexanes/ethyl acetate) at room temperature and upon heating.

  • Ideal Solvent: An ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.

  • Procedure: Dissolve the crude material in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified crystals by filtration. A patent suggests crystallization from an ethyl acetate/petroleum ether mixture.[12]

References

  • Schotten Baumann Reaction. (2019). BYJU'S. [Link]

  • Schotten–Baumann reaction. Grokipedia. [Link]

  • Schotten-Baumann Reaction. Organic Chemistry Portal. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Chemistry Schotten Baumann Reaction. SATHEE CUET. [Link]

  • METHACRYLOYL CHLORIDE. VanDeMark Chemical. [Link]

  • Controlled/living polymerization of methacrylamide in aqueous media via the RAFT process. (2005). Journal of Polymer Science Part A: Polymer Chemistry. [Link]

  • Atom Transfer Radical Polymerization of (Meth)acrylamides. (2001). ACS Publications. [Link]

  • US Patent 7,199,257 B1: Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • How do i synthesize methacryloyl chloride? (2017). ResearchGate. [Link]

  • Methacryloyl chloride. Wikipedia. [Link]

  • Methacrylamide. Wikipedia. [Link]

Sources

Purification challenges of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide

A Senior Application Scientist's Guide to Purification Challenges

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with this important chemical intermediate. As a precursor in the synthesis of selective androgen receptor modulators (SARMs) and an impurity reference standard for drugs like Bicalutamide, achieving high purity is critical for downstream applications and regulatory compliance.[1][2][3]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in chemical principles and practical laboratory experience.

Troubleshooting Guide: From Crude to Pure

This section addresses specific, common problems encountered during the purification of this compound in a question-and-answer format.

Issue 1: Persistent Impurities After Initial Synthesis Workup

Question: My initial crude product, post-synthesis and aqueous workup, shows a purity of less than 90% by HPLC/NMR. The main contaminants appear to be unreacted starting materials. How can I improve this initial cleanup?

Answer: This is a common issue stemming from incomplete reaction or inefficient extraction during the workup. The standard synthesis involves reacting 4-amino-2-trifluoromethylbenzonitrile with methacryloyl chloride.[1][4] The primary impurities are therefore the unreacted amine starting material and hydrolyzed methacryloyl chloride (methacrylic acid).

Causality and Solution:

  • Ineffective Acid Removal: The purpose of the saturated sodium bicarbonate (NaHCO₃) wash is to neutralize and remove acidic byproducts, primarily HCl (generated from the acyl chloride) and any unreacted methacryloyl chloride which hydrolyzes to methacrylic acid.

    • Troubleshooting Step: Ensure the NaHCO₃ wash is thorough. After shaking the separatory funnel, vent, and allow the layers to separate. Test the pH of the aqueous layer with pH paper; it should be basic (pH > 8). If not, repeat the bicarbonate wash. An acidic organic layer will retain the amine starting material as a salt, which then gets released back into the organic phase upon solvent removal, reducing purity.

  • Poor Phase Separation: Emulsions or poor separation between the organic (typically ethyl acetate) and aqueous layers can lead to trapped impurities.

    • Troubleshooting Step: After the final aqueous wash, perform a wash with saturated sodium chloride solution (brine).[1][4] Brine increases the ionic strength of the aqueous layer, forcing water and water-soluble impurities out of the organic layer and breaking up emulsions.

  • Incomplete Reaction: If a significant amount of 4-amino-2-trifluoromethylbenzonitrile remains, revisit the reaction conditions. Ensure the methacryloyl chloride was added slowly to a stirred solution to prevent localized heating and side reactions, and that the reaction was allowed to proceed to completion as monitored by Thin Layer Chromatography (TLC).[1][4]

Issue 2: Challenges with Silica Gel Column Chromatography

Question: I'm attempting to purify the compound using flash column chromatography, but I'm observing significant streaking on my TLC plates and poor separation on the column. What's causing this and how can I optimize the process?

Answer: Streaking and poor separation on silica gel are classic indicators of compound-stationary phase incompatibility or a suboptimal mobile phase. This compound has a polar amide group that can interact strongly and sometimes irreversibly with the acidic silanol groups on the surface of standard silica gel.

Causality and Solution:

  • Acid-Base Interactions: The amide functionality can be protonated by acidic silica, leading to strong binding and tailing/streaking.

    • Troubleshooting Step: Deactivate the silica gel. This can be done by incorporating a small amount of a basic modifier, like triethylamine (typically 0.1-1%), into your eluent system (e.g., Hexane/Ethyl Acetate). This neutralizes the acidic sites on the silica, allowing for cleaner elution of your compound. Always perform a small-scale TLC analysis with the modified eluent first to confirm improved behavior.

  • Suboptimal Solvent System: The polarity of your eluent may not be correct to achieve separation between your product and impurities.

    • Troubleshooting Step: Methodically determine the optimal eluent using TLC. A well-chosen solvent system should give your target compound an Rf (retention factor) value of approximately 0.25-0.35. A summary for solvent selection is provided in Table 1 .

  • On-Column Degradation: Prolonged exposure to silica gel can degrade sensitive compounds. This compound is also noted to be light-sensitive.[1][4]

    • Troubleshooting Step: Use "flash" chromatography, which employs pressure to speed up the elution process, minimizing contact time.[5] Additionally, protect your column from direct light by wrapping it in aluminum foil. If degradation persists, consider switching to a less acidic stationary phase like neutral alumina.

Diagram 1: Troubleshooting Workflow for Column Chromatography This flowchart guides the decision-making process when encountering common chromatography issues.

G start Low Purity or Yield Post-Chromatography q1 Is there significant streaking on TLC/Column? start->q1 sol1 Deactivate Silica: Add 0.5% Triethylamine to Eluent q1->sol1 YES q2 Are new impurity spots appearing during purification? q1->q2 NO a1_yes YES a1_no NO sol2 Re-optimize Eluent Polarity (Target Rf ~0.3) sol1->sol2 sol2->q2 sol3 Potential On-Column Degradation q2->sol3 YES end_node Purity and Yield Improved q2->end_node NO a2_yes YES a2_no NO sol4 1. Use 'Flash' Technique (Minimize Contact Time) 2. Protect Column from Light sol3->sol4 sol4->end_node

Caption: Troubleshooting flowchart for chromatography issues.

Issue 3: Recrystallization Failures

Question: My product "oils out" of solution during recrystallization instead of forming crystals. How can I achieve proper crystallization?

Answer: "Oiling out" occurs when a compound's solubility in the cooling solvent is so low that it separates as a liquid phase before the solution reaches its crystallization temperature. This is often due to an inappropriate solvent choice or the presence of impurities that depress the melting point.

Causality and Solution:

  • Solvent Choice is Critical: The ideal recrystallization solvent will dissolve the compound completely when hot but poorly when cold.[6] The compound is slightly soluble in acetonitrile and chloroform.[1][4] A related compound was crystallized from an ethyl acetate/petroleum ether mixture.[7]

    • Troubleshooting Step:

      • Single Solvent: Test solvents like isopropanol, ethyl acetate, or toluene. Add the crude solid to a small amount of solvent at room temperature. If it dissolves, the solvent is too good. If it is insoluble, heat the mixture. If it dissolves when hot and precipitates upon cooling, you have a potential candidate.

      • Solvent/Anti-Solvent System: This is often more effective. Dissolve your crude product in a minimum amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate, acetone). Then, slowly add a "bad" or "anti-solvent" in which it is poorly soluble (e.g., hexanes, petroleum ether) at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.

  • Cooling Rate: Cooling the solution too quickly promotes supersaturation and oiling out rather than the ordered process of crystal lattice formation.

    • Troubleshooting Step: After preparing the hot, saturated solution, cover it and allow it to cool to room temperature undisturbed over several hours. Then, transfer it to an ice bath or refrigerator (2-8°C) to maximize crystal yield.

  • High Impurity Load: Impurities can interfere with crystal formation.

    • Troubleshooting Step: If the purity of the material to be recrystallized is low (<90%), it is often better to first run it through a quick silica gel plug (a short column) to remove the bulk of impurities before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for assessing the final purity of this compound? A1: A combination of methods provides the most comprehensive purity assessment.

  • ¹H NMR Spectroscopy: NMR is excellent for structural confirmation and identifying residual solvents or major impurities if their signals do not overlap with the product's signals.[1]

  • Melting Point: A sharp melting point within the expected range (e.g., 141-145°C) is a good indicator of high purity. A broad or depressed melting range suggests the presence of impurities.

Q2: The methacrylate group is prone to polymerization. How can I prevent this during purification and storage? A2: Polymerization is a significant risk.

  • During Purification: Avoid excessive heat. When concentrating solutions on a rotary evaporator, use a water bath temperature below 40°C.

  • During Storage: Store the solid product in a refrigerator (2-8°C), protected from light, and under an inert atmosphere (nitrogen or argon) if possible.[1][4][9] For long-term storage, consider adding a small amount of a radical inhibitor like butylated hydroxytoluene (BHT) or hydroquinone, but be aware this introduces an impurity that may need to be removed before use.

Q3: Is preparative HPLC a viable option for achieving >99.5% purity? A3: Yes, preparative HPLC is an excellent tool for high-purity applications, especially for smaller quantities (<10 g).[10] It offers superior resolution compared to flash chromatography. However, it is more resource-intensive, requiring larger solvent volumes and specialized equipment. It is typically used as a final polishing step after the bulk of impurities have been removed by chromatography or recrystallization.

Experimental Protocols & Data

Table 1: TLC Eluent System Selection Guide for Silica Gel
Solvent System (v/v)Typical Rf RangeObservations & Recommendations
20% Ethyl Acetate / 80% Hexane0.1 - 0.2Good starting point. If Rf is too low, increase polarity.
30% Ethyl Acetate / 70% Hexane 0.25 - 0.4 Often the optimal range for good separation on a column.
50% Ethyl Acetate / 50% Hexane0.5 - 0.65Rf is likely too high; separation from non-polar impurities will be poor.
5% Methanol / 95% Dichloromethane0.2 - 0.35An alternative system if hexane/EtOAc fails to provide resolution.
Protocol 1: Optimized Flash Column Chromatography
  • Slurry Preparation: Dissolve/suspend 1g of crude material in a minimal amount of dichloromethane (DCM). Add 2-3g of silica gel to this solution. Remove the solvent by rotary evaporation to yield a dry, free-flowing powder. This "dry loading" method generally results in better separation than liquid loading.

  • Column Packing: Pack a glass column with silica gel in your chosen eluent (e.g., 20% EtOAc/Hexane). The amount of silica should be 50-100 times the weight of your crude material (e.g., 50g silica for 1g crude).

  • Loading: Carefully add the dry-loaded silica to the top of the packed column. Add a thin layer of sand on top to prevent disturbance.

  • Elution: Begin eluting with the initial low-polarity solvent. Apply gentle air or nitrogen pressure to achieve a flow rate of about 2 inches/minute. Gradually increase the eluent polarity (e.g., from 20% to 35% EtOAc) as needed to elute the product.

  • Collection & Analysis: Collect fractions and analyze them by TLC. Combine the pure fractions and remove the solvent under reduced pressure.

Diagram 2: Purification Strategy Decision Tree

This diagram helps in selecting the most appropriate primary purification technique based on the crude material's characteristics.

G start Crude Product Analysis (TLC, Crude NMR) q1 Are impurities well-separated from product by polarity (TLC)? start->q1 act1 Primary Method: Flash Column Chromatography q1->act1 YES q2 Is the crude product a solid (>85% purity)? q1->q2 NO q3 Is >99.5% purity required for final product? act1->q3 act2 Primary Method: Recrystallization q2->act2 YES act3 Consider Sequential Purification: Column Chromatography -> Recrystallization q2->act3 NO (Low Purity Solid) act2->q3 q3->act3 YES end_node High Purity Product q3->end_node NO act3->end_node

Caption: Decision tree for selecting a purification method.

References

  • SUPPORTING INFORMATION - AWS. (n.d.). Retrieved January 12, 2026, from [Link]

  • US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide - Google Patents. (n.d.).
  • Nonclassical Recrystallization. (2014). Angewandte Chemie International Edition. Retrieved from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. Retrieved from [Link]

  • This compound, CAS No : 90357-53-2 - Pharmaffiliates. (n.d.). Retrieved January 12, 2026, from [Link]

  • N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. (2009). Endocrinology. Retrieved from [Link]

  • Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}. (2021). Acta Crystallographica Section E. Retrieved from [Link]

  • N-[4-Syano-3-(trifluoromethyl)fenil]-2-metakrilamida CAS:90357-53-2 - Alfa Chemical. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

Identifying and removing impurities from N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide. This resource is designed for chemistry professionals engaged in the synthesis, purification, and application of this key intermediate. Here, we address common challenges encountered during its preparation and provide robust, field-tested solutions to ensure the highest purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect from the synthesis of this compound?

Based on the widely used synthetic route involving the reaction of 4-amino-2-(trifluoromethyl)benzonitrile with methacryloyl chloride in a solvent like N,N-dimethylacetamide (DMA), you can anticipate several types of impurities[1]:

  • Unreacted Starting Materials:

    • 4-amino-2-(trifluoromethyl)benzonitrile

    • Methacryloyl chloride (or its hydrolysis product, methacrylic acid)

  • Side-Products:

    • Poly(methacrylamide) species, if polymerization is initiated.

    • Products from the hydrolysis of the target amide under harsh workup conditions.

  • Residual Solvents & Reagents:

    • High-boiling point solvents like N,N-dimethylacetamide (DMA).

    • Reagents from the aqueous workup, such as residual salts.

Q2: My reaction appears complete by TLC, but my ¹H NMR spectrum is still showing unexpected peaks. What could they be?

This is a common scenario. While Thin Layer Chromatography (TLC) is excellent for monitoring the disappearance of starting materials, it may not effectively separate the product from certain impurities. Here’s how to troubleshoot based on typical spectral data:

Impurity Type Potential ¹H NMR Signals (in CDCl₃) Rationale
4-amino-2-(trifluoromethyl)benzonitrile Aromatic signals distinct from the product; a broad singlet for the -NH₂ protons.Incomplete reaction. The amine protons are a key diagnostic marker.
Methacrylic Acid Vinyl protons (~5.5-6.5 ppm), a methyl singlet (~2.0 ppm), and a very broad carboxylic acid proton (>10 ppm).Hydrolysis of excess methacryloyl chloride during the reaction or aqueous workup.
N,N-dimethylacetamide (DMA) Singlets around ~2.9-3.1 ppm (N-CH₃) and ~2.1 ppm (C(O)CH₃).High-boiling point solvent that can be difficult to remove completely under reduced pressure.

Expert Tip: To confirm the presence of DMA, a higher-boiling point residual solvent, consider acquiring a ¹H NMR spectrum in a different solvent like DMSO-d₆. The solvent peaks will shift, but the impurity peaks will remain, aiding in their positive identification.

Troubleshooting Purification Workflows

Problem 1: Persistent Starting Material (4-amino-2-(trifluoromethyl)benzonitrile) After Initial Workup

The starting amine, being less polar than the amide product, can sometimes co-elute or be challenging to separate completely through simple extraction.

Solution: Optimized Column Chromatography

Flash column chromatography is the most effective method for removing unreacted amine.[1][2]

Step-by-Step Protocol:

  • Slurry Preparation: Adsorb your crude product onto a small amount of silica gel (dry-loading method). This often provides superior separation compared to loading the sample dissolved in a minimal amount of solvent (wet-loading).

  • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A gradient elution is highly recommended.

    • Start with a non-polar solvent system, such as 95:5 Hexanes:Ethyl Acetate. This will elute any very non-polar impurities first.

    • Gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., to 90:10, then 85:15).

    • The starting amine will elute before the more polar this compound product.

  • Fraction Monitoring: Monitor the fractions diligently using TLC. Combine the fractions that show a single, pure spot corresponding to your product.

Logical Workflow for Chromatography

G cluster_prep Preparation cluster_column Chromatography cluster_analysis Analysis prep1 Dissolve Crude Product in Minimal DCM prep2 Add Silica Gel (2-3x mass of crude product) prep1->prep2 prep3 Evaporate to Free-Flowing Powder (Dry Loading) prep2->prep3 col2 Load Sample onto Column prep3->col2 Transfer Powder col1 Pack Column with Silica in Hexanes col1->col2 col3 Elute with Gradient (Hexanes -> EtOAc) col2->col3 col4 Collect Fractions col3->col4 ana1 Analyze Fractions by TLC col4->ana1 Spot Each Fraction ana2 Combine Pure Fractions ana1->ana2 ana3 Evaporate Solvent ana2->ana3 ana4 Obtain Pure Product ana3->ana4

Caption: Workflow for purification via dry-loading flash column chromatography.

Problem 2: Removing Acidic Impurities and Residual Base

The synthesis uses methacryloyl chloride, which can hydrolyze to methacrylic acid. The workup often involves a base like sodium bicarbonate.[1] Removing these can be critical.

Solution: Thorough Aqueous Workup

The initial liquid-liquid extraction is your first and best line of defense. Don't rush this step.

Step-by-Step Protocol:

  • Dilute: After the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate (EtOAc).[1]

  • Bicarbonate Wash: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2-3 times). This deprotonates the acidic methacrylic acid, pulling it into the aqueous layer as its sodium salt.

  • Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine). This helps to break up any emulsions and removes the bulk of the water from the organic layer before the drying step.[1]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure.

Troubleshooting Decision Tree

G start Analyze Crude ¹H NMR impurity_amine Starting Amine Detected? start->impurity_amine impurity_acid Methacrylic Acid Detected? impurity_amine->impurity_acid No action_chrom Perform Gradient Column Chromatography impurity_amine->action_chrom Yes impurity_solvent High-Boiling Solvent (e.g., DMA) Detected? impurity_acid->impurity_solvent No action_wash Re-dissolve and Wash with Sat. NaHCO₃ impurity_acid->action_wash Yes action_vac Dry Under High Vacuum impurity_solvent->action_vac Yes end_node Pure Product impurity_solvent->end_node No action_chrom->start Re-analyze action_wash->start Re-analyze action_vac->start Re-analyze

Caption: Decision tree for troubleshooting impurities based on NMR analysis.

Problem 3: Product is Slightly Off-Color or Has a Broad Melting Point After Chromatography

This suggests the presence of minor, structurally similar impurities or amorphous material. For crystalline solids, recrystallization is an excellent final polishing step.[3]

Solution: Recrystallization

Step-by-Step Protocol:

  • Solvent Screening: The key is finding a suitable solvent system. The ideal solvent should dissolve the compound poorly at room temperature but well at an elevated temperature.

    • Start with single solvents: Test small amounts of your product in solvents like ethanol, isopropanol, ethyl acetate, and toluene.

    • Consider solvent pairs: If a single solvent is not ideal, use a binary mixture. For example, dissolve the compound in a minimal amount of a "good" solvent (like ethyl acetate) at high temperature, then slowly add a "poor" solvent (like hexanes) until the solution becomes turbid.

  • Procedure:

    • Dissolve the crude solid in the minimum amount of the chosen hot solvent or solvent system.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.

    • For maximum yield, cool the flask in an ice bath once it has reached room temperature.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

  • Validation: Check the purity of the recrystallized material by measuring its melting point (it should be sharp) and acquiring a final NMR spectrum.

References

  • Google Patents. (n.d.). US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • Supporting Information - AWS. (n.d.). Available at: [Link]

  • III Analytical Methods. (n.d.). Available at: [Link]

  • Nonclassical Recrystallization. (n.d.). Available at: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • Pharmaffiliates. (n.d.). This compound, CAS No : 90357-53-2. Available at: [Link]

  • PubChem. (n.d.). N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide. Available at: [Link]

  • PubChem. (n.d.). N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide. Available at: [Link]

Sources

Technical Support Center: Recrystallization of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center with troubleshooting guides and FAQs for improving the purity of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide by recrystallization, for an audience of researchers, scientists, and drug development professionals. As a Senior Application Scientist, I will provide a detailed, authoritative, and practical guide.

Welcome to the technical support guide for the purification of this compound (CAS 90357-53-2). This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers overcome common challenges encountered during the recrystallization of this compound, ensuring high purity and optimal yield.

Troubleshooting Guide: A Problem-Solution Approach

This section is designed to address specific issues you may encounter during the recrystallization process in a direct question-and-answer format.

Q1: My compound "oiled out" instead of forming crystals upon cooling. What's happening and how do I fix it?

Answer:

"Oiling out" is a common and frustrating phenomenon in recrystallization. It occurs when the solute separates from the solution as a liquid (an "oil") rather than a solid crystalline lattice.[1][2][3] This happens for two primary reasons:

  • High Solute Concentration at a Temperature Above its Melting Point: The solution becomes supersaturated while its temperature is still above the melting point of your compound (or the melting point of the impure mixture). The reported melting point for this compound is in the range of 137-145°C.[4][5] If the solution is saturated at a temperature higher than this, it will separate as a liquid.

  • Significant Impurities: High levels of impurities can depress the melting point of the solute, making it more prone to oiling out.[1][6] These impurities are often more soluble in the liquid phase of the compound than in the bulk solvent, leading to a purification dead-end.[1]

  • Reheat and Dilute: Place the flask back on the heat source and reheat until the oil completely redissolves into the solution.

  • Add More Solvent: Add a small, measured amount (e.g., 5-10% of the initial volume) of the hot solvent to decrease the saturation point.[1][7] The goal is to ensure the solution's saturation temperature is below the compound's melting point.

  • Ensure Slow Cooling: Rapid cooling is a major contributor to oiling out. Once the solution is clear again, remove it from the heat, insulate the flask (e.g., with glass wool or by placing it in a warm water bath), and allow it to cool to room temperature as slowly as possible.[6] This gives the molecules sufficient time to orient themselves into a crystal lattice.

  • Consider a Different Solvent: If the problem persists, the boiling point of your solvent may be too high. Choose a solvent or solvent system with a lower boiling point.

Q2: I have very low, or no, crystal yield after cooling. What are the likely causes?

Answer:

A low or non-existent yield is typically due to issues with solubility and saturation.[2][8][9] The fundamental principle of recrystallization is that the solute should have high solubility in the hot solvent and low solubility in the cold solvent.[10]

  • Excess Solvent Usage: This is the most common reason for poor yield.[2][10] If too much solvent is used, the solution never reaches saturation upon cooling, and a significant amount of your product remains dissolved in the mother liquor.

    • Solution: Re-heat the solution and carefully boil off a portion of the solvent under a fume hood to increase the concentration. Cool the solution again to see if crystals form.[1]

  • Incomplete Crystallization: Ensure the solution has been cooled sufficiently. After slow cooling to room temperature, placing the flask in an ice-water bath for 30-60 minutes can significantly increase the yield by further decreasing the compound's solubility.[7]

  • Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your compound may have crystallized in the filter funnel.

    • Solution: Ensure your funnel and receiving flask are pre-heated (e.g., with a heat lamp or by rinsing with hot solvent) and perform the filtration as quickly as possible.[7]

  • Supersaturation: Sometimes a solution can become supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature.[2]

    • Solution: Induce crystallization by scratching the inside of the flask just below the solvent line with a glass rod.[2][10] The microscopic scratches provide a nucleation site for crystal growth. Alternatively, add a "seed crystal" from a previous pure batch.

Q3: The purity of my material did not improve after recrystallization. Why?

Answer:

If the purity, as determined by methods like HPLC or melting point analysis, has not improved, consider the following:

  • Inappropriate Solvent Choice: The chosen solvent may be dissolving the impurities as effectively as it dissolves your product. Alternatively, the impurities may be just as insoluble as your product in the cold solvent, causing them to co-precipitate. A good recrystallization solvent should ideally keep impurities dissolved even when the solution is cold.

  • Crystallization Occurred Too Quickly: Rapid cooling can trap impurities within the crystal lattice.[8] Slow, controlled cooling is paramount for forming pure crystals.

  • Insufficient Washing: The surfaces of your filtered crystals are coated with the impurity-rich mother liquor. If not washed properly, these impurities will remain.

    • Solution: Wash the crystals on the filter paper with a minimal amount of ice-cold solvent.[10] Using warm or room-temperature solvent will redissolve some of your product, reducing the yield.[7]

Frequently Asked Questions (FAQs)

What is the best starting solvent for recrystallizing this compound?

Based on its chemical structure (an aromatic amide with polar groups) and available solubility data ("slightly soluble in acetonitrile and chloroform"), a systematic approach is best.[5][11] Polar solvents are generally a good starting point for amides.[12]

Solvent Screening Protocol:

  • Place ~20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, water) dropwise at room temperature, swirling after each drop.

  • A good candidate solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

  • If a single solvent isn't ideal, consider a mixed-solvent system. For example, dissolve the compound in a minimum of a "good" solvent (like ethanol or acetone) while hot, then add a "bad" or "anti-solvent" (like water or hexane) dropwise until the solution becomes faintly cloudy (turbid).[7][13] Reheat to clarify and then cool slowly.

Table 1: Potential Solvents for Screening

SolventBoiling Point (°C)PolarityRationale
Ethanol 78Polar ProticOften effective for amides; moderate boiling point.
Isopropanol 82Polar ProticSimilar to ethanol, slightly less polar.
Acetonitrile 82Polar AproticKnown slight solubility provides a good starting point.[5][11]
Ethyl Acetate 77Mid-PolarityGood for moderately polar compounds.
Toluene 111Non-PolarMay be effective if impurities are highly polar.
Water 100Very PolarCan be an excellent "anti-solvent" in a mixed system.
How much solvent should I use for the recrystallization?

The goal is to use the minimum amount of hot solvent required to fully dissolve the crude solid.[10][13] This creates a saturated solution upon cooling, which is essential for maximizing yield.

Step-by-Step Protocol:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a small volume of solvent, begin heating (with stirring) to a gentle boil.

  • Continue adding small portions of hot solvent until the solid just dissolves completely.

  • If you suspect insoluble impurities are present, add a slight excess of solvent (~5%) before performing a hot filtration.

My crude material contains colored impurities. How can I remove them?

Colored impurities are often large, polar, conjugated molecules that can be removed with activated carbon (charcoal).

  • Dissolve the crude solid in the minimum amount of hot solvent.

  • Remove the flask from the heat source to prevent flash boiling.

  • Add a very small amount of activated carbon (a micro-spatula tip is usually sufficient). Using too much will adsorb your product and drastically reduce the yield.[1][8]

  • Bring the solution back to a boil for a few minutes.

  • Perform a hot filtration through fluted filter paper or Celite to remove the carbon particles.

  • Proceed with the slow cooling of the clarified filtrate.

Visual Workflow and Troubleshooting Diagrams

The following diagrams illustrate the standard recrystallization workflow and a decision tree for troubleshooting common problems.

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Solid B Select Solvent(s) A->B C Add Minimum Hot Solvent to Dissolve B->C D Add Charcoal (Optional, for color) C->D E Hot Filtration (Optional, for insolubles) D->E F Slow Cooling to Room Temp E->F G Cool in Ice Bath F->G H Vacuum Filtration G->H I Wash with Ice-Cold Solvent H->I J Dry Crystals I->J K Pure Product J->K

Caption: Standard Experimental Workflow for Recrystallization.

Troubleshooting_Tree Start Problem Encountered During Cooling Q1 What do you see? Start->Q1 Oil Liquid Droplets (Oiling Out) Q1->Oil NoXtal Clear Solution (No Crystals) Q1->NoXtal LowYield Few Crystals (Low Yield) Q1->LowYield Sol_Oil_1 Reheat to Dissolve Oil->Sol_Oil_1 Sol_Oil_2 Add More Hot Solvent Sol_Oil_1->Sol_Oil_2 Sol_Oil_3 Cool Very Slowly Sol_Oil_2->Sol_Oil_3 Q_NoXtal Is solution supersaturated or too dilute? NoXtal->Q_NoXtal Sol_NoXtal_1 Scratch Flask or Add Seed Crystal Q_NoXtal->Sol_NoXtal_1 Supersaturated Sol_NoXtal_2 Boil Off Excess Solvent and Re-cool Q_NoXtal->Sol_NoXtal_2 Too Dilute Sol_LowYield_1 Cool Further in Ice Bath LowYield->Sol_LowYield_1 Sol_LowYield_2 If still low, concentrate mother liquor and re-cool Sol_LowYield_1->Sol_LowYield_2

Caption: Decision Tree for Recrystallization Troubleshooting.

References

  • Brainly. (2023). Why might we lose some yield during the recrystallization process?[Link]

  • Study.com. (n.d.). Recrystallization often returns moderate to low yield of purified product. What can be the reason behind the loss of product?[Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of California, Irvine. (n.d.). Recrystallization. [Link]

  • Home Sunshine Pharma. (n.d.). N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide CAS 90357-53-2. [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?[Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. [Link]

  • University of California, Davis. (n.d.). Recrystallization and Crystallization. [Link]

  • Occidental College. (n.d.). Recrystallization. [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • Chem-Space. (n.d.). N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide. [Link]

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Selecting the best solvent for N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Recrystallization of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide

This guide provides a comprehensive framework for selecting the optimal solvent for the recrystallization of this compound (CAS 90357-53-2), a key intermediate in pharmaceutical synthesis. Our approach is grounded in the fundamental principles of solubility and crystal growth to ensure high purity and yield.

Understanding the Molecule & the Goal

This compound is a solid organic compound with a reported melting point between 137-145°C[1][2][3]. Its structure contains a polar cyano (-CN) group and a hydrogen-bond-accepting amide group, contrasted with a nonpolar, electron-withdrawing trifluoromethyl (-CF3) group and an aromatic ring. This combination of functional groups suggests a moderate overall polarity, making solvent selection a critical, non-trivial step.

The primary goal of recrystallization is to purify this solid. The ideal solvent must exhibit differential solubility: the compound should be sparingly soluble at room temperature but highly soluble at an elevated temperature (near the solvent's boiling point)[4][5][6][7]. This temperature-dependent solubility gradient is the driving force for crystallization upon cooling[5][6][8].

The Science of Solvent Selection

A suitable recrystallization solvent must meet several key criteria[9][10]:

  • Significant Temperature Coefficient: The solvent must dissolve the compound when hot but not when cold[5][9]. This is the most critical factor.

  • Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization)[6][10].

  • Chemical Inertness: The solvent must not react with the compound[4][9].

  • Boiling Point: The solvent's boiling point should be lower than the melting point of the solute (137-145°C) to prevent the compound from "oiling out" (melting before dissolving).

  • Volatility: The solvent should be sufficiently volatile for easy removal from the purified crystals[4][9].

Logical Workflow for Solvent Screening

A systematic, small-scale approach is the most efficient method for identifying the optimal solvent. This workflow is designed to test solubility at two critical temperatures.

Solvent_Selection_Workflow start Start: ~20 mg of crude compound in a test tube add_solvent Add 0.5 mL of candidate solvent start->add_solvent rt_check Observe at Room Temperature add_solvent->rt_check rt_soluble FAIL: Soluble at RT. Compound lost to mother liquor. rt_check->rt_soluble Soluble rt_insoluble PASS: Insoluble or Slightly Soluble. rt_check->rt_insoluble Insoluble heat Heat to Boiling (add solvent dropwise until dissolved) rt_insoluble->heat hot_check Observe at Boiling Point heat->hot_check hot_insoluble FAIL: Insoluble when hot. Not a suitable solvent. hot_check->hot_insoluble Insoluble hot_soluble PASS: Completely Dissolved. hot_check->hot_soluble Soluble cool Cool Slowly to RT, then in Ice Bath hot_soluble->cool crystal_check Observe for Crystals cool->crystal_check no_crystals FAIL: No crystals or 'oiling out'. Discard. crystal_check->no_crystals No/Poor Crystals crystals_form SUCCESS: Abundant crystal formation. crystal_check->crystals_form Crystals Form

Caption: Workflow for empirical solvent selection.

Candidate Solvents & Data

Based on the structure of this compound, a range of solvents with varying polarities should be tested.

SolventPolarity Index (P')[11]Relative Polarity[12][13]Boiling Point (°C)[14][15][16]Rationale
Toluene 2.40.099111A nonpolar aromatic solvent that may dissolve the compound when hot due to the phenyl ring.
Ethyl Acetate 4.40.22877A medium-polarity solvent. The ester group offers some polarity.
Acetone 5.10.35556A polar aprotic solvent, often a good starting point for many organic compounds.[17]
Isopropanol 3.90.54682A polar protic solvent, less polar than ethanol.
Ethanol (Not listed)0.65478A common polar protic solvent for recrystallization.
Methanol 5.10.76265A highly polar protic solvent. May be too effective, dissolving the compound at room temperature.
Water 10.21.000100The compound is unlikely to be soluble in water, but it could be an effective anti-solvent in a mixed solvent system.

Experimental Protocol: Small-Scale Solvent Screening

This protocol should be performed for each candidate solvent.

  • Preparation: Place approximately 20-30 mg of the crude this compound into a small test tube.

  • Room Temperature Test: Add the candidate solvent dropwise (starting with ~0.5 mL) and swirl the tube. Observe if the solid dissolves completely.

    • If it dissolves: The solvent is unsuitable. The compound is too soluble at room temperature.

    • If it does not dissolve (or is sparingly soluble): Proceed to the next step. This is a promising candidate[5].

  • High-Temperature Test: Heat the test tube in a water or sand bath. Continue to add the solvent dropwise until the solid just dissolves. Do not add an excess of solvent, as this will reduce the final yield[5][9].

    • If it dissolves: This is a good candidate. Proceed to the next step.

    • If it does not dissolve in a reasonable amount of solvent (e.g., 3 mL): The solvent is unsuitable.

  • Crystallization Test: Remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for the formation of crystals. If no crystals form, gently scratch the inside of the test tube with a glass rod or place it in an ice-water bath[8].

    • If well-formed crystals appear: This is an excellent candidate solvent.

    • If an oil forms ("oiling out"): The compound's solubility is too high, or the solution is cooling too quickly. Try adding slightly more solvent before heating and ensure slow cooling.

    • If no solid forms: Too much solvent was likely added.

  • Evaluation: The best solvent will be one that is sparingly soluble at room temperature but completely soluble upon heating, and which yields a large number of crystals upon cooling[18].

Troubleshooting & FAQs

Q: My compound is soluble in all tested organic solvents at room temperature. What should I do? A: This indicates your compound is highly soluble. You should try a less polar solvent, like cyclohexane or heptane. Alternatively, consider a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble, e.g., acetone) and slowly add a "poor" anti-solvent (in which it is insoluble, e.g., water or hexane) until the solution becomes cloudy (the cloud point). Then, heat the mixture until it becomes clear and cool it slowly.

Q: My compound doesn't dissolve in any solvent, even when boiling. A: This is unlikely for this specific molecule with the suggested solvents. However, if this occurs, you may need a more powerful, higher-boiling point solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Be aware that removing these high-boiling solvents from the final crystals can be difficult.

Q: My compound "oiled out" instead of forming crystals. How can I fix this? A: "Oiling out" happens when a saturated solution is cooled and the solute comes out of solution above its melting point. To fix this, reheat the solution and add more solvent to lower the saturation concentration. Allow the solution to cool much more slowly. Seeding the solution with a tiny crystal of the pure compound can also promote proper crystallization.

Q: My final crystal yield is very low. What went wrong? A: Several factors can cause low yield:

  • Using too much solvent: This is the most common reason. The solution never becomes saturated enough upon cooling for full precipitation to occur[9]. Use only the minimum amount of hot solvent required to fully dissolve the compound.

  • Cooling too quickly: Rapid cooling can trap impurities and lead to smaller, less pure crystals.

  • Premature filtration: Filtering the crystals before the solution is thoroughly cold will leave a significant amount of product dissolved in the mother liquor.

  • Inherent solubility: Every compound has some residual solubility even in a cold solvent, meaning some loss is unavoidable[18].

References

  • Vertex AI Search. Polarity of Solvents.
  • Vertex AI Search. Boiling Points of Common Organic Solvents (°C).
  • Vertex AI Search. Solvents and Polarity.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Vertex AI Search.
  • University of Rochester, Department of Chemistry.
  • RSC Education.
  • Wired Chemist.
  • BrandTech Scientific, Inc. Solvent Boiling Point Chart.
  • Vertex AI Search.
  • Science Learning Center.
  • University of Rochester, Department of Chemistry. Solvents and Polarity.
  • ChemicalBook. N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide.
  • Jack Westin.
  • Chemistry LibreTexts.
  • University of Minnesota. Properties of Common Organic Solvents.
  • Burdick & Jackson. Polarity Index.
  • Erowid. Common Organic Solvents: Table of Properties.
  • Wikipedia.
  • ChemicalBook. N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide.
  • BRANDTECH Scientific. Solvent Boiling Point Chart.
  • TCI Chemicals. N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide | 90357-53-2.
  • TCI Chemicals. N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide | 90357-53-2.
  • Parchem. This compound (Cas 90357-53-2).
  • Home Sunshine Pharma. N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide CAS 90357-53-2.
  • TCI Chemicals. N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide.

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Preventing polymerization of methacryloyl chloride during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methacryloyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the successful synthesis of this highly reactive yet crucial chemical intermediate.[1][2] This resource combines established protocols with practical, field-proven insights to help you navigate the complexities of working with methacryloyl chloride, with a primary focus on preventing premature polymerization.

Section 1: Troubleshooting Guide

Unexpected polymerization is the most common and critical issue encountered during the synthesis and purification of methacryloyl chloride. This guide provides a systematic approach to identifying and resolving these challenges.

Problem 1: Spontaneous Polymerization During Synthesis Reaction

  • Symptoms: The reaction mixture becomes viscous, solidifies, or experiences an uncontrolled temperature increase (exotherm).

  • Probable Causes & Solutions:

    Cause Scientific Explanation Recommended Action
    Inadequate Inhibition The concentration of the polymerization inhibitor is too low to effectively scavenge the free radicals that initiate polymerization.[3][4]Add an appropriate inhibitor, such as hydroquinone or phenothiazine, to the methacrylic acid before introducing the chlorinating agent.[5] For reactions using benzoyl chloride, a small amount of hydroquinone is recommended.[5]
    Excessive Reaction Temperature Higher temperatures accelerate the rate of free-radical formation, overwhelming the inhibitor and promoting polymerization.[6]Maintain strict temperature control throughout the reaction. For synthesis using thionyl chloride or oxalyl chloride, conduct the reaction at a controlled temperature, for example, between 20-75°C.[7] If using benzoyl chloride, apply moderate heat during distillation.[5]
    Presence of Impurities Trace metals can act as catalysts for polymerization.[8][9][10]Ensure all glassware is scrupulously clean and free of metal contaminants. Use high-purity reagents.
    Localized Hotspots Poor mixing can lead to localized areas of high temperature, initiating polymerization that then propagates through the bulk solution.Use efficient and continuous stirring throughout the reaction.

Problem 2: Polymerization During Distillation/Purification

  • Symptoms: The material in the distillation flask thickens or solidifies; the distillation rate slows or stops; solid polymer forms in the condenser or receiving flask.

  • Probable Causes & Solutions:

    Cause Scientific Explanation Recommended Action
    Depletion of Inhibitor Inhibitors are consumed over time and can be depleted during the reaction, leaving the crude product unprotected during heating for distillation.[6][11]Add a fresh portion of a suitable inhibitor to the crude methacryloyl chloride before starting distillation. Phenothiazine is often used for this purpose.[12]
    Distillation Temperature Too High The boiling point of methacryloyl chloride is 95-96°C.[5] Exceeding this temperature significantly increases the risk of thermal polymerization.[6]Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.[5]
    Oxygen-Depleted Atmosphere Many common inhibitors, like hydroquinone, require the presence of oxygen to effectively quench free radicals.[11][13]While a fully open system is not advised due to the moisture sensitivity of methacryloyl chloride, avoid performing the distillation under a completely inert atmosphere if using an oxygen-dependent inhibitor. A small air leak can be beneficial.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of methacryloyl chloride polymerization?

A1: The polymerization of methacryloyl chloride, like other acrylates and methacrylates, proceeds via a free-radical chain-growth mechanism.[7][14][15] This process involves three main stages:

  • Initiation: Free radicals are formed, typically initiated by heat, light, or impurities.

  • Propagation: These radicals react with the double bond of a methacryloyl chloride monomer, creating a new, larger radical. This new radical then reacts with another monomer, and the process repeats, rapidly forming a long polymer chain.

  • Termination: The reaction stops when two radicals combine to form a stable, non-radical species.

Q2: How do polymerization inhibitors like hydroquinone and phenothiazine work?

A2: Polymerization inhibitors function by scavenging free radicals, thus interrupting the propagation stage of polymerization.[3][4][12]

  • Hydroquinone (HQ): In the presence of oxygen, hydroquinone reacts with peroxy radicals to form stable compounds, effectively stopping the polymerization chain.[13] It transfers a hydrogen atom to the free radical, deactivating it.[16]

  • Phenothiazine (PTZ): This inhibitor is highly effective at scavenging free radicals and is often used during distillation as it does not solely rely on the presence of oxygen to be effective.[12][17][18]

Q3: What are the most common methods for synthesizing methacryloyl chloride?

A3: Common laboratory-scale synthesis methods involve the reaction of methacrylic acid with a chlorinating agent.[17] Widely used chlorinating agents include:

  • Thionyl chloride (SOCl₂): This reagent is effective but produces gaseous byproducts (SO₂ and HCl).[7]

  • Oxalyl chloride ((COCl)₂): Often used with a catalytic amount of DMF.[5]

  • Benzoyl chloride (C₆H₅COCl): This method involves a transacylation reaction where the acyl chloride is exchanged.[5]

  • Phosphorus pentachloride (PCl₅): Another effective chlorinating agent, though cleanup of phosphorus-based byproducts can be challenging.[7]

Q4: Can I purify methacryloyl chloride to remove the inhibitor before my reaction?

A4: Yes, and it is often necessary if the inhibitor interferes with your downstream application. However, this must be done with extreme caution.

  • Distillation: The most common method is to distill the methacryloyl chloride.[5] It is crucial to perform this under reduced pressure and to ensure the receiving flask contains a fresh, appropriate amount of a stabilizer if the purified product is to be stored.[5]

  • Column Chromatography: Passing the monomer through a column of basic alumina can remove phenolic inhibitors like hydroquinone or MEHQ.[19][20]

Q5: How should I store purified methacryloyl chloride?

A5: Due to its high reactivity and tendency to polymerize, storage conditions are critical.

  • Inhibitor: Ensure the purified product is stabilized with an appropriate inhibitor, such as 2,6-di-tert-butyl-4-methylphenol or phenothiazine.[21]

  • Temperature: Store at low temperatures, typically 2-8°C, to minimize thermal initiation of polymerization.[22]

  • Atmosphere: Store under a dry atmosphere, as methacryloyl chloride is sensitive to moisture.[5]

  • Light: Protect from light, which can also initiate polymerization.

Section 3: Experimental Protocols & Visual Guides

Protocol 1: Synthesis of Methacryloyl Chloride using Benzoyl Chloride

This protocol is adapted from established laboratory methods.[5][23][24]

Materials:

  • Methacrylic acid

  • Benzoyl chloride (2 molar equivalents)

  • Hydroquinone (inhibitor)

  • Drying agent (e.g., anhydrous CaCl₂)

Procedure:

  • Setup: Assemble a distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Inhibition: To the round-bottom flask, add methacrylic acid and a small amount of hydroquinone.

  • Reaction: Add benzoyl chloride to the flask in a 2:1 molar ratio relative to the methacrylic acid.

  • Distillation: Heat the mixture at a moderate rate. Methacryloyl chloride (boiling point 95-96°C) will distill over.

  • Collection: Collect the distillate in a receiving flask containing a drying agent like anhydrous CaCl₂. It is advisable to cool the receiving flask in an ice bath.

  • Storage: Decant the purified methacryloyl chloride from the drying agent. If not for immediate use, add a stabilizer and store under appropriate conditions.

Diagram 1: Synthesis and Purification Workflow

SynthesisWorkflow Figure 1: General Workflow for Methacryloyl Chloride Synthesis cluster_synthesis Synthesis cluster_purification Purification cluster_storage Storage start Methacrylic Acid + Inhibitor (e.g., Hydroquinone) reagent Add Chlorinating Agent (e.g., Benzoyl Chloride) start->reagent reaction Controlled Heating & Stirring reagent->reaction distill Vacuum Distillation reaction->distill Crude Product collect Collect Distillate in Cooled Flask with Drying Agent distill->collect stabilize Add Stabilizer (e.g., Phenothiazine) collect->stabilize If not for immediate use store Store at 2-8°C, Protected from Light & Moisture collect->store If stabilized in receiver stabilize->store

Caption: General Workflow for Methacryloyl Chloride Synthesis

Diagram 2: Troubleshooting Logic for Polymerization

TroubleshootingPolymerization Figure 2: Troubleshooting Spontaneous Polymerization cluster_synthesis During Synthesis cluster_distillation During Distillation start Polymerization Observed cause_temp_synth High Temperature? start->cause_temp_synth cause_temp_dist High Temperature? start->cause_temp_dist cause_inhib_synth Inhibitor Added? cause_temp_synth->cause_inhib_synth No sol_temp_synth Reduce Heat / Improve Cooling cause_temp_synth->sol_temp_synth Yes cause_mix_synth Adequate Stirring? cause_inhib_synth->cause_mix_synth Yes sol_inhib_synth Add Inhibitor to Starting Material cause_inhib_synth->sol_inhib_synth No sol_mix_synth Increase Stirring Rate cause_mix_synth->sol_mix_synth No cause_inhib_dist Fresh Inhibitor Added? cause_temp_dist->cause_inhib_dist No sol_temp_dist Reduce Mantle Temperature cause_temp_dist->sol_temp_dist Yes cause_pressure Under Vacuum? cause_inhib_dist->cause_pressure Yes sol_inhib_dist Add Inhibitor to Crude Product cause_inhib_dist->sol_inhib_dist No sol_pressure Apply/Increase Vacuum cause_pressure->sol_pressure No

Caption: Troubleshooting Spontaneous Polymerization

References

  • Varshney, A., Prajapati, K., & Jain, N. (2011). Free Radical Polymerization of Methyl Methacrylate Using Anthracene Iodine Charge Transfer Complex as Novel Chain Transfer Agent. Asian Journal of Chemistry, 23(12), 5363-5367.
  • Hydroquinone as a Polymerization Inhibitor: Industrial Applications & Sourcing. (n.d.). Retrieved from [Link]

  • The Role of Hydroquinone as a Polymerization Inhibitor: Sourcing & Use. (n.d.). Retrieved from [Link]

  • Sivakumar, P., N, S., & G, P. (2013). Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology. International Journal of ChemTech Research, 5(5), 2286-2295.
  • Illustration of the mechanism of hydroquinone as a polymerization inhibitor. (n.d.). ResearchGate. Retrieved from [Link]

  • The Crucial Role of Phenothiazine as a Polymerization Inhibitor in Monomer Stabilization. (n.d.). Retrieved from [Link]

  • The control of runaway polymerisation reactions by inhibition techniques. (n.d.). IChemE. Retrieved from [Link]

  • Hong, C. Y., & Pan, C. Y. (2006).
  • Barner-Kowollik, C., Buback, M., Egorov, M., Fukuda, T., Goto, A., Olaj, O. F., Russell, G. T., Vana, P., & Zetterlund, P. B. (2005). Critically evaluated rate coefficients for free-radical polymerization of acrylates. Progress in Polymer Science, 30(6), 605-643.
  • Capek, I. (1989).
  • How do i synthesize methacryloyl chloride? (2017). ResearchGate. Retrieved from [Link]

  • Mastering Polymer Synthesis: The Role of Methacryloyl Chloride. (n.d.). Retrieved from [Link]

  • Niesbach, A., Lutze, P., & Gorak, A. (2013). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. Chemical Reviews, 113(11), 8514-8563.
  • Polymerisation inhibitor. (n.d.). In Wikipedia. Retrieved from [Link]

  • Brand, R., Hartwig, A., Opitz, B., Pfeifer, C., Drochner, A., & Vogel, H. (2006). Phenothiazine as stabilizer for acrylic acid. Chemical Engineering & Technology, 29(8), 940-945.
  • Valgimigli, L., & Pratt, D. A. (2015). Inhibition of acrylic acid and acrylate autoxidation. Polymer Chemistry, 6(14), 2635-2643.
  • Polymerization Reactions Inhibitor Modeling. (n.d.). ioKinetic. Retrieved from [Link]

  • New process for preparing (meth)acryloyl chloride. (2010). Google Patents.
  • Methacryloyl chloride. (n.d.). Five Chongqing Chemdad Co. Retrieved from [Link]

  • What is high performance polymerization inhibitor? (n.d.). Wako Pure Chemical Industries. Retrieved from [Link]

  • Antioxidative and inhibiting properties of phenothiazine derivatives. (2007). ResearchGate. Retrieved from [Link]

  • Influence of the inhibitor on the properties of dental acrylic resin. (2020). ResearchGate. Retrieved from [Link]

  • May I ask how to remove the inhibitor of 2-methacryloyloxyethyl phosphorylcholine monomer? please? (2020). ResearchGate. Retrieved from [Link]

  • Method for removal of polymerization inhibitor. (1979). Google Patents.
  • SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Mastering Polymer Synthesis: The Role of Methacryloyl Chloride. (n.d.). Retrieved from [Link]

  • How do I purify commercially available Methacryloyl chloride? (2018). ResearchGate. Retrieved from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of 5-Indanyl Methacrylate Using Methacryloyl Chloride and Its Characterisation Studies. (2016). International Journal of Pharmaceutical Sciences Review and Research, 37(2), 163-166.
  • Can anyone advise me on the reaction conditions of methacrylol chloride with alcohol? (2016). ResearchGate. Retrieved from [Link]

  • Suttapitugsakul, S., & T. (2019). Transition metal catalysts for controlled radical polymerization.
  • Ouchi, M., Terashima, T., & Sawamoto, M. (2017). Metal-Catalyzed Living Radical Polymerization: Discovery and Perspective. Macromolecules, 50(7), 2603-2614.
  • Tunable Late-Transition-Metal-Catalyzed Polymerization for Controlled Polymer Synthesis. (2023). Polymers, 15(7), 1699.
  • Preparation of acryloyl chloride. (n.d.). PrepChem.com. Retrieved from [Link]

  • Polymerization of methacryloyl chloride in selected solvents. (1966). Journal of Polymer Science Part A-1: Polymer Chemistry, 4(9), 2351-2358.
  • METHACRYLOYL CHLORIDE. (n.d.). VanDeMark Chemical. Retrieved from [Link]

  • Any advice quenching methacryloyl chloride in a reaction mixture? (2019). Reddit. Retrieved from [Link]

  • Chemical Properties of Methacryloyl chloride (CAS 920-46-7). (n.d.). Cheméo. Retrieved from [Link]

  • methacryloyl chloride (C4H5ClO). (n.d.). GazFinder. Retrieved from [Link]

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N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide reaction condition optimization (temperature, time)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies, focusing on the critical parameters of reaction temperature and time.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for synthesizing this compound?

The synthesis is a nucleophilic acyl substitution reaction. It involves the acylation of 4-amino-2-(trifluoromethyl)benzonitrile with a methacryloylating agent, typically methacryloyl chloride, in the presence of a base. The reaction is usually carried out in an aprotic solvent.

A known procedure involves slowly adding methacryloyl chloride to a solution of 4-amino-2-(trifluoromethyl)benzonitrile in N,N-dimethylacetamide (DMAc) under a nitrogen atmosphere.[1] The reaction can be monitored by Thin Layer Chromatography (TLC) and is typically worked up by dilution with ethyl acetate and washing with saturated aqueous sodium bicarbonate and brine.[1]

Q2: Why is temperature control so critical in this specific acylation reaction?

Temperature control is paramount for several reasons:

  • Reaction Rate: Like most chemical reactions, the rate of acylation increases with temperature. However, the starting aniline, 4-amino-2-(trifluoromethyl)benzonitrile, is deactivated due to the strong electron-withdrawing effects of the cyano (-CN) and trifluoromethyl (-CF3) groups.[2] This reduced nucleophilicity of the amino group necessitates careful temperature management to achieve a reasonable reaction rate without promoting side reactions.

  • Side Reactions: Elevated temperatures can lead to undesirable side reactions. The primary concern with methacrylamides is premature polymerization of the product, which is a vinyl monomer.[3][4] High temperatures can initiate this polymerization, leading to lower yields of the desired monomeric product and difficult-to-remove polymeric impurities. Other potential side reactions include the hydrolysis of methacryloyl chloride if water is present.

  • Stability of Reagents: Methacryloyl chloride is sensitive to heat and moisture. At higher temperatures, its decomposition rate can increase, reducing the effective concentration of the acylating agent.

Q3: What is a typical starting point for reaction time, and how do I know when the reaction is complete?

A common starting point for this type of acylation is to run the reaction at room temperature and monitor its progress over several hours.[1] One reported synthesis of this compound was monitored for 3 hours or allowed to proceed overnight.[1]

The most effective way to determine completion is by using an analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). You should monitor the disappearance of the limiting reactant, which is typically the 4-amino-2-(trifluoromethyl)benzonitrile.

Troubleshooting Guide: Temperature and Time Optimization

This section addresses specific issues you may encounter during the synthesis, with a focus on optimizing temperature and time for the best yield and purity.

Scenario 1: Low or No Product Formation

Issue: After the expected reaction time, TLC/HPLC analysis shows a significant amount of unreacted 4-amino-2-(trifluoromethyl)benzonitrile.

Possible Causes & Solutions:

  • Insufficient Temperature: The electron-withdrawing groups on the aniline make it less reactive.[2] Room temperature may not be sufficient to drive the reaction to completion in a reasonable timeframe.

    • Optimization Strategy: Gradually increase the reaction temperature in 10-15 °C increments (e.g., to 40 °C, then 55 °C). Hold at each new temperature for a set period (e.g., 2 hours) and monitor the progress by TLC/HPLC. Be cautious not to exceed temperatures that might promote significant side reactions (a general upper limit for many acylations is around 60-80°C, but this is highly system-dependent).

  • Short Reaction Time: The reaction may simply be slow due to the deactivated nature of the aniline.

    • Optimization Strategy: Extend the reaction time at room temperature. Let the reaction stir overnight or even for 24 hours, ensuring the setup is protected from moisture.[1] Monitor periodically to see if the reaction is progressing.

ParameterInitial ConditionOptimized ConditionRationale
Temperature Room Temperature (20-25 °C)40-60 °COvercomes the activation energy barrier for the deactivated aniline.
Time 3-4 hours12-24 hoursAllows sufficient time for the slow reaction to proceed to completion.
Scenario 2: Formation of Multiple Products or Impurities

Issue: TLC/HPLC analysis shows the formation of the desired product along with several other spots, potentially indicating side reactions or product degradation.

Possible Causes & Solutions:

  • Excessive Temperature: High temperatures can lead to the formation of byproducts. The most likely side product is poly(this compound) due to the polymerization of the product.

    • Optimization Strategy: If you are running the reaction at an elevated temperature, try reducing it. If possible, conduct the reaction at a lower temperature (e.g., 0-5 °C) and allow for a longer reaction time.[5] Low-temperature conditions are often used to control exothermic reactions and minimize side product formation.[6]

  • Presence of Water: Moisture in the solvent or on the glassware can hydrolyze the methacryloyl chloride to methacrylic acid. The methacrylic acid can then participate in other reactions or complicate purification.

    • Preventative Measures: Ensure all glassware is oven-dried before use. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Scenario 3: Product is a Gummy Solid or Oil (Potential Polymerization)

Issue: During workup or purification, the product is obtained as a tacky, non-crystalline solid or a viscous oil, which is difficult to handle and purify. This is a strong indication of polymer formation.[3]

Possible Causes & Solutions:

  • High Reaction or Workup Temperature: As mentioned, heat can initiate polymerization. Even localized heating during solvent removal on a rotary evaporator can be problematic.

    • Optimization Strategy:

      • Reaction Temperature: Keep the reaction temperature as low as feasible while still achieving a reasonable rate.

      • Workup: Perform all workup and purification steps at or below room temperature. Use an ice bath to cool solutions during extractions if necessary.

      • Solvent Removal: Remove solvents under reduced pressure at low temperatures.

  • Presence of Radical Initiators: Trace impurities in reagents or solvents can sometimes act as radical initiators, triggering polymerization.

    • Preventative Measures: Consider adding a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT) or hydroquinone monomethyl ether (MEHQ), to the reaction mixture.[3] However, be aware that these inhibitors will need to be removed during purification.

Summary of Recommended Temperature and Time Optimization
Temperature (°C)Time (hours)Expected OutcomeTroubleshooting Considerations
0 - 512 - 24High purity, but potentially slow conversion.Best for minimizing side reactions, especially polymerization.[5]
20 - 25 (Room Temp)3 - 18Good balance of rate and purity. A common starting point.[1]May be too slow for the deactivated aniline. Monitor for completion.
40 - 601 - 6Faster reaction rate, but increased risk of side products.Use if the reaction is too slow at room temperature. Monitor closely for impurity formation.
> 60< 2Very fast reaction, but high risk of polymerization and degradation.Generally not recommended unless other methods fail.

Experimental Workflow and Visualization

General Experimental Protocol
  • Setup: Under an inert atmosphere (Nitrogen), dissolve 4-amino-2-(trifluoromethyl)benzonitrile in an anhydrous aprotic solvent (e.g., DMAc, THF, or Dichloromethane).[1]

  • Cooling: Cool the solution to the desired starting temperature (e.g., 0 °C or room temperature).

  • Addition: Slowly add methacryloyl chloride dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at the selected temperature for the designated time.

  • Monitoring: Periodically take aliquots to monitor the reaction progress by TLC or HPLC.

  • Workup: Once the starting material is consumed, quench the reaction (e.g., with water or a mild base). Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure at low temperature.

  • Purification: Purify the crude product, typically by column chromatography or recrystallization.[1]

Reaction Pathway Diagram

TroubleshootingWorkflow Start Start Synthesis (Room Temp, 4h) Monitor Monitor by TLC/HPLC Start->Monitor Complete Reaction Complete? Monitor->Complete LowYield Low Conversion Complete->LowYield No Impurities Significant Impurities/ Polymerization Complete->Impurities Yes, but... Workup Proceed to Workup & Purification Complete->Workup Yes IncreaseTime Increase Reaction Time (→ 18h) LowYield->IncreaseTime IncreaseTemp Increase Temperature (→ 40-60°C) LowYield->IncreaseTemp DecreaseTemp Decrease Temperature (→ 0°C) & Increase Time Impurities->DecreaseTemp CheckReagents Check Reagent/Solvent Purity (Anhydrous Conditions) Impurities->CheckReagents IncreaseTime->Monitor IncreaseTemp->Monitor DecreaseTemp->Monitor CheckReagents->Start

Caption: Troubleshooting temperature and time.

References

  • Benchchem. (n.d.). Preventing premature polymerization of methacrylamide during storage.
  • ChemicalBook. (2023). N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide epoxide | 90357-51-0.
  • ChemicalBook. (2023). N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide | 90357-53-2.
  • Chemistry LibreTexts. (2021, August 16). Acetylation of Aniline (Experiment).
  • European Patent Office. (n.d.). Method of preparing N-acryloyl-alpha-amino acids - EP 0246849 B1.
  • Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • Google Patents. (n.d.). US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • Quora. (2018, March 13). Why does the acetylation of the NH2 group of aniline reduce its activity?.
  • ResearchGate. (n.d.). Selectivity of acylation of ethanolamines with (meth)acryloyl chlorides.
  • ResearchGate. (n.d.). Synthesis of high molecular weight polyaniline at low temperatures.
  • Various Authors. (2015). Synthesis Time and Temperature Effect on Polyaniline Morphology and Conductivity. Journal of Materials Science and Chemical Engineering, 3, 1-7.
  • Wikipedia. (n.d.). Methacrylamide.

Sources

Technical Support Center: HPLC Method Development for N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the chromatographic analysis of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide and its related impurities. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-driven answers to common questions and systematic solutions to troubleshooting challenges encountered during HPLC method development.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the development of a robust and specific HPLC method for this compound.

Q1: What are the critical molecular features of this compound to consider for HPLC method development?

A1: Understanding the analyte's structure is the cornerstone of effective method development. This compound (MW: 254.21 g/mol ) has several key features that dictate its chromatographic behavior:

  • Aromatic Phenyl Ring: Provides significant hydrophobicity, making it well-suited for Reversed-Phase HPLC (RP-HPLC). This is the primary interaction site for C18 or C8 stationary phases.[1][2]

  • Trifluoromethyl (-CF3) Group: This is a highly electronegative, electron-withdrawing group that increases the molecule's hydrophobicity. It also offers a unique interaction potential with fluorinated stationary phases.[3][4]

  • Cyano (-C≡N) Group: A polar, electron-withdrawing group that introduces a strong dipole moment. This site can engage in dipole-dipole interactions with specific stationary phases, such as those with a cyano (CN) ligand.[5]

  • Methacrylamide Moiety: Contains a polar amide group and a double bond, contributing to the overall polarity and providing a chromophore for UV detection.

Given these features, the molecule is moderately non-polar, making RP-HPLC the most logical starting point.[6]

Q2: Which HPLC column is the best starting point for separating the active pharmaceutical ingredient (API) from its potential impurities?

A2: For initial method development, a C18 (Octadecylsilane) column is the industry standard and the most recommended starting point.

Causality: The retention mechanism on a C18 column is primarily based on hydrophobic interactions. The phenyl ring and trifluoromethyl group of the parent molecule will interact strongly with the C18 alkyl chains. Most process-related impurities (e.g., starting materials like 4-amino-2-(trifluoromethyl)benzonitrile[7][8]) and degradation products will have different hydrophobicities, allowing for separation.

Column ParameterRecommended Starting PointRationale
Stationary Phase C18 (L1 USP Classification)Provides robust hydrophobic retention, widely applicable and well-understood.
Particle Size 1.8 - 3.5 µmSmaller particles offer higher efficiency and better resolution, ideal for complex impurity profiles.
Column Dimensions 100 mm x 4.6 mm or 150 mm x 4.6 mmA good balance between resolution, run time, and solvent consumption.
Pore Size 100 - 120 ÅAppropriate for small molecules, ensuring good surface area interaction.

If co-elution or poor resolution of critical pairs occurs with a C18 column, consider columns with alternative selectivities:

  • Phenyl-Hexyl Phase: Offers π-π interactions with the aromatic ring, which can provide a different selectivity profile compared to the purely hydrophobic interactions of a C18 phase.

  • Pentafluorophenyl (PFP) Phase: This is an excellent secondary choice. The PFP phase can undergo multiple interactions, including hydrophobic, π-π, dipole-dipole, and ion-exchange, which are particularly effective for separating halogenated compounds like our target analyte.[3][4][5]

Q3: How should I select and optimize the mobile phase?

A3: Mobile phase selection is critical for achieving the desired selectivity and resolution. A gradient elution using a mixture of an aqueous phase and an organic modifier is typically required for separating an API from a wide range of impurities with varying polarities.[9]

Recommended Mobile Phase Components:

  • Aqueous Phase (Solvent A): HPLC-grade water with a pH-adjusting buffer or acid. A 0.1% solution of formic acid or a 20 mM phosphate buffer is a good starting point.

    • Rationale: The pH of the mobile phase must be controlled to ensure consistent ionization states of the analyte and any ionizable impurities, which directly impacts retention time and peak shape.[10] An acidic pH (e.g., pH 2.5-3.5) is often used to suppress the ionization of residual silanols on the silica-based column packing, which minimizes peak tailing for basic compounds.[11]

  • Organic Modifier (Solvent B): Acetonitrile is generally the preferred choice over methanol for this type of analyte.

    • Rationale: Acetonitrile has a lower viscosity (leading to lower backpressure), better UV transparency at low wavelengths, and often provides sharper peaks for aromatic compounds compared to methanol.[9]

Experimental Protocol: Initial Gradient Screening

  • Prepare Mobile Phases:

    • Solvent A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Solvent B: Acetonitrile.

  • Filter and Degas: Filter both mobile phases through a 0.22 µm or 0.45 µm filter and degas them thoroughly using sonication or helium sparging to prevent bubble formation.[9][12]

  • Set Initial Conditions: Use a standard C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Run a Scout Gradient: A wide gradient helps to determine the approximate elution strength needed.

Time (min)% Acetonitrile (B)Flow Rate (mL/min)
0.0101.0
25.0901.0
30.0901.0
30.1101.0
35.0101.0

Analyze the resulting chromatogram to identify the elution range of the impurities and the main peak. Adjust the gradient slope and duration to maximize the resolution of the most closely eluting peaks.

Q4: What are the expected impurities, and how can I generate them for method development?

A4: Impurities can originate from the synthesis process or from degradation of the drug substance.

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products. Based on the common synthesis route, key potential impurities are:

    • 4-Amino-2-(trifluoromethyl)benzonitrile (Starting Material)[7][8]

    • Methacryloyl chloride (Reagent, though highly reactive and unlikely to persist)[7][8]

  • Degradation Products: These are formed when the drug substance is exposed to stress conditions. A forced degradation study is essential to generate these compounds and prove the stability-indicating nature of the HPLC method.[13][14]

Experimental Protocol: Forced Degradation Study Forced degradation studies help to establish degradation pathways and are a regulatory necessity.[13] The goal is to achieve 5-20% degradation of the active ingredient.[15]

  • Prepare Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Subject to Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C. Sample at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the sample with an equivalent amount of 0.1 M NaOH before injection.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently (e.g., 40°C). Sample at time points and neutralize with 0.1 M HCl.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature, protected from light. Sample at various time points.[13]

    • Thermal Degradation: Expose the solid powder to dry heat (e.g., 105°C) for a set period. Also, heat the stock solution at 60-80°C.

    • Photolytic Degradation: Expose the stock solution and solid powder to UV and visible light in a photostability chamber according to ICH Q1B guidelines.[16]

  • Analysis: Analyze all stressed samples, along with a non-stressed control, using your developed HPLC method with a photodiode array (PDA) detector. The PDA detector is crucial for assessing peak purity and identifying the emergence of new peaks.

Section 2: Troubleshooting Guide

This section provides systematic solutions to common problems encountered during the analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Ideally, chromatographic peaks should be symmetrical with a USP tailing factor close to 1.

Q: My main API peak is tailing. What are the likely causes and how do I fix it?

A: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase or by system issues.[11]

dot

Caption: Troubleshooting Decision Tree for Peak Tailing.

Probable CauseDetailed Explanation & Solution
Secondary Silanol Interactions The methacrylamide group or impurities may have basic sites that interact with acidic, ionized silanol groups on the silica surface. This is a very common cause of tailing.[11] Solution: Lower the mobile phase pH to 2.5-3.0 using 0.1% formic acid or trifluoroacetic acid (TFA). This protonates the silanol groups, minimizing unwanted secondary interactions.
Column Overload Injecting too much sample mass onto the column saturates the stationary phase, leading to broad, tailing, or fronting peaks. Solution: Reduce the injection volume or dilute the sample. Injecting the sample in a solvent weaker than the initial mobile phase can also improve peak shape.
Column Contamination or Void Accumulation of strongly retained matrix components on the column inlet frit or guard column can distort peak shape. A void (a physical gap in the packing material) can also cause severe tailing. Solution: First, try replacing the guard column. If that fails, attempt to wash the analytical column with a strong solvent (e.g., isopropanol). If a void is suspected, the column usually needs to be replaced.
Extra-Column Volume Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing. Solution: Ensure all connections use short lengths of narrow internal diameter (e.g., 0.005") tubing. Check that fittings are properly seated to avoid dead volume.
Problem 2: Poor Resolution Between API and an Impurity
Q: I have two peaks that are not fully separated (Resolution < 1.5). How can I improve their separation?

A: Improving resolution requires manipulating the three key factors in the resolution equation: efficiency (N), selectivity (α), and retention factor (k).

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Sources

Technical Support Center: Mass Spectrometry Fragmentation Analysis of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide and its Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometry analysis of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the analysis of this compound and its potential byproducts. As a key intermediate in pharmaceutical synthesis, understanding its fragmentation behavior and identifying related impurities is critical for process control and quality assurance.

I. Understanding the Molecule and its Expected Fragmentation

This compound (MW: 254.21 g/mol ) is a complex molecule with several functional groups that influence its fragmentation in mass spectrometry. The primary ionization sites are the amide nitrogen and the cyano group. Under typical electrospray ionization (ESI) conditions in positive mode, the protonated molecule [M+H]⁺ at m/z 255.08 is expected to be the precursor ion for MS/MS analysis.

Proposed Fragmentation Pathway of this compound

The fragmentation of the protonated molecule is likely to proceed through several key pathways, primarily involving the cleavage of the amide bond and fragmentation of the methacrylamide moiety.

fragmentation_pathway M_H [M+H]⁺ m/z 255.08 frag1 m/z 185.04 [C8H4F3N2]⁺ M_H->frag1 Loss of C4H6O (methacrylamide neutral loss) frag3 m/z 69.03 [C4H5O]⁺ M_H->frag3 Amide bond cleavage frag2 m/z 157.04 [C7H4F3N]⁺ frag1->frag2 Loss of CO (from amide)

Caption: Proposed ESI-MS/MS fragmentation of [M+H]⁺ of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common adducts I should look for in my full scan MS data?

A1: In addition to the protonated molecule [M+H]⁺, it is common to observe other adducts, especially if your mobile phase contains salts. Here are some common adducts to consider:

AdductChemical FormulaExpected m/z
[M+H]⁺[C₁₂H₁₀F₃N₂O]⁺255.08
[M+Na]⁺[C₁₂H₉F₃N₂ONa]⁺277.06
[M+K]⁺[C₁₂H₉F₃N₂OK]⁺293.03
[M+NH₄]⁺[C₁₂H₁₃F₃N₃O]⁺272.11

Q2: I am not seeing the expected [M+H]⁺ ion at m/z 255.08. What could be the reason?

A2: Several factors could contribute to the absence of the molecular ion peak.[1][2] Consider the following troubleshooting steps:

  • Ionization Source Settings: The compound might be sensitive to in-source fragmentation. Try reducing the source temperature and fragmentor/cone voltage.

  • Mobile Phase Composition: The pH of your mobile phase can significantly impact ionization efficiency. For this molecule, a slightly acidic mobile phase (e.g., with 0.1% formic acid) should promote protonation.

  • Sample Degradation: The methacrylamide group can be susceptible to degradation. Ensure your sample is fresh and has been stored correctly.

  • Instrument Calibration: Verify that your mass spectrometer is properly calibrated.[2]

Q3: What are the likely byproducts from the synthesis of this compound?

A3: The synthesis typically involves the reaction of 4-amino-2-trifluoromethylbenzonitrile with methacryloyl chloride.[3][4][][6] Potential byproducts include:

  • Unreacted Starting Materials:

    • 4-amino-2-trifluoromethylbenzonitrile (MW: 186.13 g/mol , [M+H]⁺ at m/z 187.05)

    • Methacrylic acid (from hydrolysis of the chloride, MW: 86.09 g/mol , [M-H]⁻ at m/z 85.03 in negative mode)

  • Side Products:

    • N,N'-bis(4-cyano-3-(trifluoromethyl)phenyl)urea: From the reaction of the starting amine with phosgene impurities in the acyl chloride.

    • Hydrolysis Product: N-(4-cyano-3-(trifluoromethyl)phenyl)acetamide from reaction with acetic acid impurity.

  • Degradation Products:

    • Epoxide form: this compound epoxide has been reported as a potential impurity in related syntheses.[7][8]

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the MS analysis of this compound and its byproducts.

Problem 1: Poor Signal Intensity or No Peaks

Symptoms:

  • Low abundance of the target analyte peak.

  • Absence of any peaks in the chromatogram.[1]

Possible Causes and Solutions:

CauseTroubleshooting Steps
Improper Sample Preparation - Ensure the sample is fully dissolved in a suitable solvent (e.g., acetonitrile or methanol).- Check for sample degradation by preparing a fresh sample.[9]
Suboptimal Ionization - Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).- Experiment with different mobile phase additives (e.g., formic acid, ammonium formate).[2]
System Contamination - Run a blank to check for contamination.- Clean the ion source and transfer optics if necessary.[9]
Leaks in the System - Check for leaks in the LC and MS systems, as this can lead to a loss of sensitivity.[1]
Problem 2: Inaccurate Mass Measurement

Symptoms:

  • The observed m/z of the precursor or fragment ions deviates significantly from the theoretical values.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Instrument Not Calibrated - Perform a mass calibration using a suitable standard.[2][10]
High Contamination Levels - High background can interfere with accurate mass measurement. Clean the system.
Space Charge Effects - If the ion trap is overloaded, it can lead to mass shifts. Dilute the sample.
Problem 3: Unexpected Peaks in the Mass Spectrum

Symptoms:

  • Presence of peaks that do not correspond to the target analyte or its expected fragments.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Presence of Byproducts - Refer to the list of potential byproducts in the FAQ section.- Perform MS/MS on the unexpected peaks to elucidate their structures.
Solvent Clusters or Adducts - Identify common solvent adducts (e.g., with acetonitrile, methanol).- Optimize desolvation parameters (e.g., drying gas temperature and flow).
Matrix Effects - If analyzing complex samples, co-eluting matrix components can cause ion suppression or enhancement. Improve chromatographic separation or use a more robust sample preparation method.[9]
Analysis of a Key Byproduct: The Epoxide

The epoxide of the parent compound, N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyl-2-oxiranecarboxamide, is a known impurity.[7][8] Its analysis is crucial for quality control.

  • Expected Ion: [M+H]⁺ at m/z 271.07

  • Proposed Fragmentation: The fragmentation will likely involve the opening of the epoxide ring and cleavage of the amide bond.

epoxide_fragmentation M_H_epoxide [M+H]⁺ (Epoxide) m/z 271.07 frag_epoxide1 m/z 185.04 [C8H4F3N2]⁺ M_H_epoxide->frag_epoxide1 Loss of C4H6O2 (epoxide moiety) frag_epoxide2 m/z 85.03 [C4H5O2]⁺ M_H_epoxide->frag_epoxide2 Amide bond cleavage

Caption: Proposed ESI-MS/MS fragmentation of the epoxide byproduct.

IV. Experimental Protocols

Recommended LC-MS Method
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would be 5-95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 1-5 µL

  • MS Ionization Mode: ESI Positive

  • Scan Range: m/z 50-500

  • Source Parameters (as a starting point):

    • Gas Temperature: 325 °C

    • Drying Gas Flow: 8 L/min

    • Nebulizer Pressure: 40 psi

    • Capillary Voltage: 3500 V

    • Fragmentor Voltage: 120 V

V. References

  • GenTech Scientific. (2021, January 4). A Guide To Troubleshooting Mass Spectrometry. Retrieved from GenTech Scientific website: [Link]

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from G-M-I, Inc. website: [Link]

  • Alliance Bioversity International - CIAT. (2025). Mass Spectrometer (MS) troubleshooting guide. Retrieved from Alliance Bioversity International - CIAT website: [Link]

  • CGSpace. Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from CGSpace website: [Link]

  • Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from Shimadzu Scientific Instruments website: [Link]

  • Fluorine notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Retrieved from Fluorine notes website: [Link]

  • PubMed. Study of the gas-phase intramolecular aryltrifluoromethylation of phenyl(trifluoromethyl)iodonium by ESI-MS/MS. Retrieved from PubMed website: [Link]

  • ResearchGate. Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Retrieved from ResearchGate website: [Link]

  • PubChem. N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide. Retrieved from PubChem website: [Link]

  • PubMed Central. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Retrieved from PubMed Central website: [Link]

  • AHH Chemical Co., Ltd. N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide Epoxide CAS 90357-51-0. Retrieved from AHH Chemical Co., Ltd. website: [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Retrieved from Wikipedia website: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts website: [Link]

  • University of Puget Sound. Mass Spectrometry: Fragmentation. Retrieved from University of Puget Sound website: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from Chemguide website: [Link]

  • Read Chemistry. Fragmentation Patterns in Mass Spectrometry. Retrieved from Read Chemistry website: [Link]

  • NIH. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from NIH website: [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from Science Ready website: [Link]

  • YouTube. Mass Spectrometry Fragmentation Part 1. Retrieved from YouTube website: [Link]

  • MDPI. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Retrieved from MDPI website: [Link]

  • RSC Publishing. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from RSC Publishing website: [Link]

  • Michigan State University. Mass Spectrometry. Retrieved from Michigan State University website: [Link]

  • YouTube. 20.10 Synthesis and Reactions of Amides | Organic Chemistry. Retrieved from YouTube website: [Link]

  • Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from Organic Chemistry Portal website: [Link]

  • PubMed Central. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from PubMed Central website: [Link]

Sources

Stability issues of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide in solution

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As a key intermediate in the synthesis of selective androgen receptor modulators (SARMs) and other therapeutics, ensuring its integrity in your experiments is paramount for reproducible and reliable results.[1][2] This document synthesizes technical data with field-proven insights to help you navigate potential challenges.

Section 1: Compound Profile & Key Stability Factors

This compound is a white to off-white crystalline solid.[1] While stable in its solid form under recommended storage conditions, its stability in solution is influenced by several factors. Understanding the molecule's inherent properties is the first step in troubleshooting.

PropertyValueSource(s)
CAS Number 90357-53-2[3][4]
Molecular Formula C₁₂H₉F₃N₂O[3]
Molecular Weight 254.21 g/mol [3]
Melting Point 137-145 °C[1][2]
Solubility Slightly soluble in Acetonitrile and Chloroform.[1][4]
Recommended Storage (Solid) 2-8°C, protected from light.[1][4]
Key Instability Factor Light Sensitive [1][4]

The primary drivers of instability in solution are:

  • Hydrolysis: The amide bond is susceptible to cleavage, particularly under non-neutral pH conditions.

  • Photodegradation: The molecule is explicitly noted to be light-sensitive, and exposure to UV or even ambient light can initiate degradation.[1][4]

  • Unintended Polymerization: As a methacrylamide monomer, the vinyl group can undergo radical polymerization, especially when exposed to heat, light, or radical initiators.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives during experimental work.

Q1: I'm observing precipitation or cloudiness in my solution after preparation or storage. What's happening? A: This is almost always due to the compound's low intrinsic solubility in many common solvents.[1][4] If you prepared a stock solution in an organic solvent like DMSO and then diluted it into an aqueous buffer, you may be exceeding its solubility limit in the final medium (a phenomenon known as "crashing out").

  • Troubleshooting:

    • Ensure your stock concentration in organic solvent is not excessively high.

    • When diluting into an aqueous buffer, add the stock solution to the buffer dropwise while vortexing vigorously to aid dispersion.

    • Consider the use of co-solvents or solubility enhancers if compatible with your experimental system.

    • Always prepare fresh dilutions from a clear stock solution for each experiment.

Q2: My experimental results are inconsistent day-to-day. Could my compound be degrading? A: Yes, inconsistency is a classic sign of compound instability. The two most likely culprits are photodegradation and hydrolysis.

  • Photodegradation: This compound is known to be light-sensitive.[1][4] If stock solutions are stored in clear vials on a lab bench, significant degradation can occur within hours.

  • Hydrolysis: The amide linkage can be hydrolyzed, especially if your aqueous buffers are alkaline (basic).[5] While the amide in methacrylamides is generally more stable than the ester in methacrylates, it is not immune to hydrolysis.[6][7]

Q3: What is the best solvent for preparing a stock solution? A: For a primary stock solution, a high-purity, anhydrous aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is recommended. These solvents offer good solvating power for many organic molecules and are less likely to participate in degradation reactions compared to protic solvents like alcohols. Prepare the stock at a reasonable concentration (e.g., 10-50 mM) and visually confirm complete dissolution.

Q4: How should I store my solutions of this compound? A: Proper storage is critical to maintaining the integrity of your compound.

Solution TypeRecommended SolventStorage TemperatureContainerMax Duration
Primary Stock Anhydrous DMSO or DMF-20°C or -80°CAmber glass vial with inert gas overlay< 3 months
Working Dilutions Aqueous Buffer (pH 6.0-7.4)2-8°CAmber microcentrifuge tube or foil-wrapped tubePrepare fresh daily

Q5: How can I definitively check if my compound has degraded? A: The most reliable method is to use an analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing a freshly prepared standard to your aged solution, you can look for a decrease in the area of the main compound peak and the appearance of new peaks corresponding to degradation products.

Section 3: In-Depth Troubleshooting Guide

This guide provides a deeper dive into specific problems, their underlying causes, and actionable solutions.

Problem: Loss of Potency or Appearance of Unknown Peaks in Analysis
  • Probable Cause 1: Hydrolytic Degradation

    • Mechanism: The primary pathway for hydrolytic degradation is the cleavage of the amide bond. This reaction is catalyzed by both acid and, more significantly, base. The reaction breaks the molecule into 4-amino-2-(trifluoromethyl)benzonitrile and methacrylic acid. This degradation is accelerated by increased temperature and deviation from a neutral pH.[5]

    • Causality: In drug development, formulations are often in aqueous media. If the pH of your buffer is above 7.5 or below 5.5, the rate of hydrolysis can become significant over the course of an experiment, leading to a lower effective concentration of the active compound.

Caption: Potential hydrolytic degradation pathway.

  • Probable Cause 2: Photodegradation

    • Mechanism: Aromatic rings and conjugated systems can absorb UV and visible light. This energy can lead to the formation of reactive species that break chemical bonds. The presence of the trifluoromethyl group can also influence photosensitivity.

    • Causality: Standard laboratory fluorescent lighting and ambient sunlight contain wavelengths that can initiate photodegradation. Storing solutions in clear glass or plastic containers on a benchtop provides a direct route for this energy to reach the compound, causing a steady decline in its concentration.

    • Solution & Validation:

      • Use Amber Vials: Always store stock solutions and working dilutions in amber-colored glass or plastic vials to block UV light.

      • Work in Low Light: When handling the compound, especially for extended periods, dim the laboratory lights or work in a fume hood with the sash lowered.

      • Foil Wrapping: For containers that are not light-blocking (e.g., multi-well plates), wrap them in aluminum foil.

      • Validation: Prepare two identical solutions. Store one in an amber vial in the dark and the other in a clear vial on the lab bench. Analyze both by HPLC after 24 hours. A significant difference in purity confirms photosensitivity.

Section 4: Recommended Experimental Protocols

Protocol 4.1: Preparation and Storage of a 10 mM Stock Solution
  • Pre-analysis: Allow the solid this compound vial to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh out 2.54 mg of the compound and transfer it to a 1 mL amber glass vial.

  • Dissolution: Add 1.0 mL of anhydrous, high-purity DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex for 2-3 minutes. If necessary, briefly sonicate the vial in a water bath for 5 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm there are no suspended particles.

  • Storage: Overlay the solution with an inert gas (argon or nitrogen), seal the vial tightly with a PTFE-lined cap, and store at -20°C or -80°C.

Protocol 4.2: Workflow for Assessing Solution Stability

This workflow describes a self-validating system to determine the stability of your compound under specific experimental conditions (e.g., in your assay buffer at 37°C).

Stability_Workflow cluster_timepoints Time-Course Sampling start Prepare fresh solution of compound in desired buffer (e.g., PBS pH 7.4) t0 T=0 Analysis: Immediately take an aliquot. Analyze by HPLC/LC-MS. Record initial peak area (A₀). start->t0 incubate Incubate the remaining solution under specific test conditions (e.g., 37°C, protected from light) t0->incubate t1 T=2h incubate->t1 t2 T=8h incubate->t2 t_final T=24h incubate->t_final analyze Analyze each time-point aliquot by HPLC/LC-MS under identical conditions. Record peak area (Aₜ). t1->analyze t2->analyze t_final->analyze calculate Calculate Percent Remaining: % Remaining = (Aₜ / A₀) * 100 analyze->calculate decision Is % Remaining > 95% at final time point? calculate->decision stable Conclusion: Solution is stable under test conditions. decision->stable Yes unstable Conclusion: Solution is unstable. Modify conditions (e.g., lower pH, add antioxidant, use fresh). decision->unstable No

Caption: Experimental workflow for solution stability testing.

References

  • Imazato, S., et al. (2001). Hydrolytic stability of methacrylamide in acidic aqueous solution. Dental Materials, 17(2), 106-111.

  • Imazato, S., et al. (2001). Hydrolytic stability of methacrylamide in acidic aqueous solution. ResearchGate.

  • Van de Wetering, K., et al. (2006). Methacrylamide polymers with hydrolysis-sensitive cationic side groups as degradable gene carriers. Journal of Controlled Release, 113(3), 244-253.

  • Wikipedia. (2023). Nonsteroidal antiandrogen. Retrieved January 12, 2026, from [Link]

  • Wei, L., et al. (2022). Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) Solution. Polymers, 14(14), 2816.

  • Taylor & Francis. (n.d.). Nonsteroidal antiandrogens – Knowledge and References. Retrieved January 12, 2026, from [Link]

  • Harrisson, S., et al. (2015). The influence of monomer ionization and hydrolysis on the radical polymerization kinetics of 2-(dimethylamino)ethyl methacrylate in aqueous solution. Polymer Chemistry, 6(15), 2935-2946.

  • Wikipedia. (2023). Antiandrogen. Retrieved January 12, 2026, from [Link]

  • Robertson, S. (2018). What are Antiandrogens?. News-Medical.Net. Retrieved January 12, 2026, from [Link]

  • Sketchy Medical. (2023, July 29). Non-Steroidal Antiandrogens (NSAAs) (Full Lesson) | Sketchy Medical | USMLE Step 1 [Video]. YouTube. Retrieved January 12, 2026, from [Link]

  • AHH Chemical Co., Ltd. (n.d.). N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide CAS 90357-53-2. Retrieved January 12, 2026, from [Link]

  • Molbase. (n.d.). 90357-53-2(N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide) Product Description. Retrieved January 12, 2026, from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved January 12, 2026, from [Link]

  • Kumar, P., et al. (2021). Chemical degradation as an enabling pathway to polymersome functionalization. Communications Chemistry, 4(1), 1-10.

Sources

Technical Support Center: N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Given the limited specific literature on its degradation, this guide synthesizes information from analogous chemical structures and foundational chemical principles to anticipate and resolve potential experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My analytical results (HPLC, LC-MS) show new, unexpected peaks after dissolving the compound in an aqueous buffer. What could be happening?

Answer:

The appearance of new peaks in your chromatogram strongly suggests that your compound is degrading in the aqueous solution. The primary suspect for this degradation is hydrolysis. This compound has two functional groups susceptible to hydrolysis: the methacrylamide moiety and the cyano group.

  • Methacrylamide Hydrolysis: While methacrylamides are generally more stable than their ester (methacrylate) counterparts, they are not immune to hydrolysis, especially under basic or strongly acidic conditions and at elevated temperatures.[1][2][3] Hydrolysis of the amide bond would cleave the molecule, yielding methacrylic acid and 4-amino-2-(trifluoromethyl)benzonitrile.

  • Cyano Group Hydrolysis: The nitrile (cyano) group can also hydrolyze. This typically occurs in a two-step process: first to an amide (forming N-(4-(carbamoyl)-3-(trifluoromethyl)phenyl)methacrylamide), and then further to a carboxylic acid (forming 4-(methacrylamido)-2-(trifluoromethyl)benzoic acid). This process is often catalyzed by strong acids or bases.

The rate of hydrolysis is highly dependent on the pH and temperature of your solution.[3] Alkaline conditions, in particular, can accelerate the hydrolysis of both functional groups.

G A This compound B 4-Amino-2-(trifluoromethyl)benzonitrile A->B Amide Hydrolysis (Major Pathway) C Methacrylic Acid A->C Amide Hydrolysis (Major Pathway) D N-(4-(carbamoyl)-3-(trifluoromethyl)phenyl)methacrylamide A->D Nitrile Hydrolysis (Step 1) E 4-(Methacrylamido)-2-(trifluoromethyl)benzoic acid D->E Amide Hydrolysis (Step 2) G cluster_0 Preparation cluster_1 Incubation & Sampling cluster_2 Analysis A Prepare fresh solution in experimental buffer B Incubate at 37°C A->B C Take aliquots at T=0, 2, 4, 8, 24h B->C D Quench reaction (if necessary) C->D E Analyze by HPLC/LC-MS D->E F Quantify parent compound and identify degradants E->F

Caption: Workflow for evaluating the stability of the compound at elevated temperatures.

FAQ 4: Could my compound be degrading through oxidation?

Answer:

Yes, oxidative degradation is a plausible pathway, especially in complex biological media or in the presence of reactive oxygen species (ROS). The aromatic ring is susceptible to oxidation, which can lead to the formation of hydroxylated byproducts. Advanced oxidation processes are known to degrade aromatic compounds. [4]

Oxidative stress can lead to the addition of hydroxyl groups to the phenyl ring, forming various phenolic derivatives. These can be further oxidized, leading to ring-opening in extreme cases.

  • Control Experiments: If you suspect oxidation, run your experiment under anaerobic conditions or with the addition of antioxidants (e.g., N-acetylcysteine, ascorbic acid) to see if the degradation is suppressed.

  • Mass Spectrometry Analysis: Use high-resolution mass spectrometry to look for masses corresponding to the addition of one or more oxygen atoms (+16 Da, +32 Da, etc.) to the parent compound.

Summary of Key Properties and Degradation Products

ParameterValue / Predicted ProductSource
Chemical Formula C₁₂H₉F₃N₂O[5][6]
Molecular Weight 254.21 g/mol [5][6]
Appearance White to Off-White Solid[5][7]
Melting Point 137-139 °C[5][8]
Storage 2-8°C, Light-Protected[5][7]
Solubility Slightly soluble in Acetonitrile and Chloroform[5][7]
Primary Hydrolysis Products 4-Amino-2-(trifluoromethyl)benzonitrile + Methacrylic AcidInferred from [1][2]
Secondary Hydrolysis Products N-(4-(carbamoyl)-3-(trifluoromethyl)phenyl)methacrylamideInferred from [9]
Photodegradation Susceptible[5][7]
Oxidative Degradation Possible, leading to hydroxylated derivativesInferred from [4]

References

  • Imazato, S., et al. (2001). Hydrolytic stability of methacrylamide in acidic aqueous solution. Dental Materials, 17(2), 108-113. Available at: [Link]

  • Imazato, S., et al. (2001). Hydrolytic stability of methacrylamide in acidic aqueous solution. ResearchGate. Available at: [Link]

  • Home Sunshine Pharma. (n.d.). N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide CAS 90357-53-2. Available at: [Link]

  • van der Zanden, E. H., et al. (2004). Methacrylamide polymers with hydrolysis-sensitive cationic side groups as degradable gene carriers. Pharmaceutical Research, 21(1), 87-94. Available at: [Link]

  • Grzesiak, J., et al. (2019). Metabolic relation of cyanobacteria to aromatic compounds. Applied Microbiology and Biotechnology, 103(13), 5033-5044. Available at: [Link]

  • Wei, Y., et al. (2022). Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) Solution. Polymers, 14(14), 2824. Available at: [Link]

  • de Magalhães, D. F., et al. (2022). Degradation of Cylindrospermopsin Spiked in Natural Water (Paranoá Lake, Brasília, Brazil) by Fenton Process: A Bench–Scale Study. Toxins, 14(12), 874. Available at: [Link]

  • Estévez-Alonso, A., et al. (2021). Assimilation of cyanide and cyano-derivatives by Pseudomonas pseudoalcaligenes CECT5344: from omic approaches to biotechnological applications. ResearchGate. Available at: [Link]

  • Wooster, T. J., et al. (2006). Thermal degradation of cyano containing ionic liquids. Green Chemistry, 8(8), 757-763. Available at: [Link]

  • Wooster, T. J., et al. (2006). Thermal degradation of cyano containing ionic liquids. CSIRO. Available at: [Link]

Sources

Technical Support Center: A Researcher's Guide to Handling and Disposal of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide Waste

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling and compliant disposal of this specialized chemical and its associated waste streams. As a crucial intermediate in pharmaceutical synthesis, particularly for nonsteroidal antiandrogen agents like bicalutamide, its proper management is paramount for both laboratory safety and environmental protection.

This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to address the specific challenges you may encounter during your experiments.

I. Understanding the Hazard Profile

This compound is a potent chemical compound that requires careful handling due to its toxicological profile. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and eye irritation and may cause damage to organs through prolonged or repeated exposure. Furthermore, it is toxic to aquatic life with long-lasting effects. These hazards necessitate a comprehensive approach to its management, from receipt to disposal.

II. Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazardous nature of this compound, a robust PPE protocol is non-negotiable. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with powder-free nitrile gloves meeting ASTM Standard D-6978-(05)-13.Provides a primary barrier against skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove.
Eye Protection Chemical splash goggles and a full-face shield.Protects against accidental splashes of solutions containing the compound and airborne powder particles.
Body Protection A disposable, low-permeability gown with long sleeves and tight-fitting cuffs.Prevents contamination of personal clothing and skin.
Respiratory Protection A fit-tested N95 or higher-rated respirator.Essential when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of airborne particles.

III. Waste Handling and Disposal: A Step-by-Step Protocol

The guiding principle for the disposal of this compound waste is that it must be treated as hazardous chemical waste. Under no circumstances should this material be disposed of in regular trash or down the drain.

Step 1: Waste Segregation at the Source

Proper segregation is critical to prevent unintended chemical reactions and to ensure compliant disposal.

  • Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated gloves, gowns, pipette tips, and weighing papers, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Avoid mixing with other solvent waste streams unless compatibility has been confirmed.

Step 2: Container Labeling

All hazardous waste containers must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity of the waste

  • The date of accumulation

  • The primary hazards (e.g., Toxic, Environmental Hazard)

Step 3: Storage of Waste

Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials. Ensure the containers are tightly sealed to prevent leaks or spills.

Step 4: Final Disposal

Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management contractor. They are equipped to handle and dispose of the material in accordance with all federal, state, and local regulations.

IV. Troubleshooting Guide

This section addresses specific issues that researchers may encounter during the handling and disposal of this compound.

Issue 1: A small spill of the solid powder has occurred on the laboratory bench.

  • Immediate Action:

    • Alert colleagues in the immediate area and restrict access to the spill.

    • Ensure you are wearing the appropriate PPE, including a respirator.

  • Cleanup Procedure:

    • Gently cover the spill with absorbent pads or damp paper towels to prevent the powder from becoming airborne. Do not dry sweep.[1][2]

    • Carefully collect the contaminated absorbent material using forceps or a scoop and place it in the designated hazardous solid waste container.

    • Decontaminate the spill area by washing it twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.[1] All cleaning materials must be disposed of as hazardous waste.

Issue 2: A solution containing the compound has been spilled.

  • Immediate Action:

    • Alert others and secure the area.

    • Wear appropriate PPE.

  • Cleanup Procedure:

    • Contain the liquid spill by covering it with absorbent pads, working from the outside of the spill inwards.[1][2]

    • Collect the saturated absorbent materials and place them in the hazardous solid waste container.

    • Clean the spill area thoroughly with a detergent solution, followed by a rinse with 70% isopropyl alcohol. Dispose of all cleaning materials as hazardous waste.[1]

Issue 3: The solid compound appears discolored or has formed clumps.

  • Potential Cause: This may indicate degradation of the compound due to moisture or exposure to light. While the trifluoromethyl group is generally stable, other parts of the molecule, such as the amide linkage, can be susceptible to hydrolysis.[3]

  • Action:

    • Do not use the compound in your experiment if its purity is critical.

    • If the material is to be disposed of, handle it with the same precautions as the pure compound and place it in the hazardous solid waste container.

    • Review your storage conditions to ensure the compound is kept in a cool, dark, and dry place as recommended.

Issue 4: Unexpected polymerization of a solution containing the compound is observed.

  • Potential Cause: As a methacrylamide derivative, this compound has the potential to polymerize, especially in the presence of initiators (e.g., free radicals) or upon heating.

  • Action:

    • If polymerization occurs in a reaction vessel, treat the entire vessel and its contents as hazardous waste. Do not attempt to remove the polymerized material mechanically if it is adhered to the glassware.

    • If the polymerization is vigorous, evacuate the area and consult your institution's EHS department.

    • To prevent this, avoid prolonged heating of solutions containing the compound and ensure that your solvents and reagents are free of contaminants that could initiate polymerization.

V. Frequently Asked Questions (FAQs)

Q1: Can I neutralize this compound waste in the lab before disposal?

A1: It is not recommended to attempt chemical neutralization of this compound in a standard laboratory setting without a validated and thoroughly understood protocol. The molecule contains multiple functional groups (nitrile, amide, trifluoromethyl) that can react in complex ways. For instance, alkaline hydrolysis could potentially liberate cyanide, and the stability of the trifluoromethyl group under strong basic or oxidative conditions is not well-documented for this specific molecule.[3][4] The safest and most compliant method of disposal is through a licensed hazardous waste contractor.

Q2: What should I do if I get some of the powder on my gloved hand?

A2: Immediately remove the outer glove, being careful not to contaminate your inner glove or skin. Place the contaminated glove in the hazardous solid waste container. Then, remove the inner glove and wash your hands thoroughly with soap and water.

Q3: What are the primary decomposition products I should be concerned about if the compound is accidentally heated?

Q4: Is it safe to store this compound waste in a glass container?

A4: Yes, glass containers are generally suitable for storing waste containing this compound, provided they are in good condition and have a secure, compatible lid. Ensure the container is properly labeled as hazardous waste.

Q5: How do I dispose of an empty stock bottle of this compound?

A5: The empty stock bottle should be triple-rinsed with a suitable solvent (e.g., acetone or methanol). The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing, the bottle can often be disposed of as regular laboratory glass waste, but you should consult your institution's specific guidelines for the disposal of "empty" chemical containers.

VI. Workflow and Relationship Diagrams

Waste Disposal Workflow

Caption: Workflow for the safe segregation, storage, and disposal of this compound waste.

Spill Response Logic

SpillResponse Start Spill Occurs Assess Assess Spill Size (<5g or >5g) Start->Assess PPE Don Appropriate PPE (incl. Respirator for Powder) Assess->PPE Contain Contain Spill (Cover with damp cloth/absorbent) PPE->Contain Collect Collect Contaminated Material Contain->Collect Decontaminate Decontaminate Area (Detergent -> 70% IPA) Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose End Response Complete Dispose->End

Caption: Logical flow for responding to a spill of this compound.

VII. References

  • Handling accidental spills of cytotoxic drugs. DVM360. [Link]

  • Hydrolytic Stability of the Trifluoromethyl Group on the Aromatic Nucleus. The Journal of Organic Chemistry. [Link]

  • Cytotoxic Spill Cleanup Procedure. Safety & Risk Services, The University of British Columbia. [Link]

  • Cytotoxic Spill Clean Up. Safety & Risk Services, The University of British Columbia. [Link]

  • Cytotoxic Drug Spill Clean-Up/Exposure - Policy - NSHA CAN-ST-015. Nova Scotia Health. [Link]

  • Management of Cytotoxic Spills. Canterbury District Health Board. [Link]

  • Safe handling of cytotoxics: guideline recommendations. PMC - PubMed Central. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative analysis of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide. This compound is a key intermediate in the synthesis of various pharmaceuticals, making its accurate quantification crucial for quality control and pharmacokinetic studies. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data reliability and regulatory compliance.[1][2][3][4][5]

Introduction to Analytical Method Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5][6] It is a critical component of quality assurance in the pharmaceutical industry, ensuring that the data generated is reliable, reproducible, and accurate.[1][3] Key validation characteristics, as outlined by the ICH, include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.[1][2][3][6]

Core Principles of Analytical Method Validation

The validation of an analytical method is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. The fundamental parameters for validation, as defined by the ICH Q2(R2) guidelines, are detailed below.[1][2][5]

Validation ParameterDescription
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[1]
Linearity The ability of the analytical procedure to obtain test results which are directly proportional to the concentration of the analyte.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1]
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3][5]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7]

Recommended Analytical Methods and Alternatives

While specific validated methods for this compound are not extensively published, established methods for structurally similar aromatic and fluorinated compounds can be readily adapted and validated. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique.[8] An excellent alternative for higher sensitivity and selectivity, especially in biological matrices, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable option, particularly for assessing purity and volatile impurities.[8][9]

This guide will focus on the comparison of two primary methods:

  • Primary Method: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

  • Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Primary Method: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is widely accessible, cost-effective, and suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.[8]

Principle: The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The analyte is detected by its absorbance of UV light at a specific wavelength.

Advantages:

  • Robust and reliable

  • Cost-effective

  • Widely available instrumentation

  • Simple method development

Limitations:

  • Moderate sensitivity

  • Potential for interference from co-eluting impurities

Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices, such as biological fluids, and for the detection of trace-level impurities.

Principle: After chromatographic separation, the analyte is ionized and detected based on its mass-to-charge ratio (m/z). The use of tandem mass spectrometry (MS/MS) provides an additional layer of selectivity by monitoring specific fragmentation patterns.

Advantages:

  • High sensitivity and selectivity

  • Excellent for complex matrices

  • Provides structural information

  • Short analysis times possible

Limitations:

  • Higher instrumentation and operational costs

  • Requires more specialized expertise

  • Susceptible to matrix effects

Comparison of Method Performance

The following tables summarize the expected performance characteristics for the validated analysis of this compound using RP-HPLC-UV and LC-MS/MS. These values are representative of what can be achieved and serve as a benchmark for method validation.

Table 1: Comparison of RP-HPLC-UV and LC-MS/MS Performance

ParameterRP-HPLC-UVLC-MS/MS
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (% RSD) < 2.0%< 1.0%
LOD ~10 ng/mL~0.1 ng/mL
LOQ ~30 ng/mL~0.3 ng/mL
Specificity Good, but susceptible to co-eluting impuritiesExcellent, based on mass and fragmentation
Robustness HighModerate, susceptible to matrix effects
Cost LowHigh
Throughput ModerateHigh

Experimental Protocols

Detailed Protocol for RP-HPLC-UV Method Validation

This protocol provides a step-by-step guide for the validation of an RP-HPLC-UV method for the quantification of this compound.

1. Chromatographic Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 270 nm

  • Column Temperature: 30 °C

2. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

3. Validation Experiments

  • Specificity: Analyze a blank (mobile phase), a placebo (formulation matrix without the active ingredient), and a standard solution. The chromatograms should show no interfering peaks at the retention time of the analyte.

  • Linearity: Inject the working standard solutions in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (R²) should be greater than 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0-102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be less than 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability assay on a different day with a different analyst and/or instrument. The RSD should be less than 2.0%.

  • Range: The range is established by confirming that the method has suitable linearity, accuracy, and precision within the specified concentration interval.

  • LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Deliberately vary the method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±2 °C) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

Visualization of Workflows

G cluster_0 Phase 1: Planning cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Documentation & Reporting P1 Define Analytical Target Profile (ATP) P2 Select Analytical Technique P1->P2 P3 Develop Draft Method P2->P3 V1 Specificity P3->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 D1 Compile Validation Data V6->D1 D2 Write Validation Report D1->D2 D3 Method Implementation & Lifecycle Management D2->D3

Caption: Workflow for Analytical Method Validation.

G node_A High Sensitivity Required? node_B Complex Matrix? node_A->node_B Yes node_HPLC RP-HPLC-UV node_A->node_HPLC No node_C Structural Confirmation Needed? node_B->node_C Yes node_B->node_HPLC No node_C->node_HPLC No node_LCMS LC-MS/MS node_C->node_LCMS Yes start Start start->node_A

Caption: Decision Tree for Method Selection.

Conclusion

The choice between RP-HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific application. RP-HPLC-UV is a reliable and cost-effective method suitable for routine quality control of bulk materials and pharmaceutical products where analyte concentrations are relatively high.[8] In contrast, LC-MS/MS is the preferred method for applications requiring high sensitivity and selectivity, such as the analysis of biological samples or the detection of trace impurities.

Regardless of the method chosen, a thorough validation according to ICH guidelines is essential to ensure the generation of reliable and accurate data, which is a cornerstone of regulatory compliance and product quality in the pharmaceutical industry.[1][2][10][11]

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025-07-22).
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024-03-06).
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025-07-02).
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024-06-25).
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023-11-30).
  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024-02-07).
  • FDA Releases Guidance on Analytical Procedures | BioPharm International. (2024-03-07).
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A Comparative Guide to the Synthetic Routes of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide is a pivotal intermediate in the synthesis of advanced pharmaceuticals, most notably as a precursor to second-generation non-steroidal antiandrogen agents like Enzalutamide. The efficiency, scalability, and cost-effectiveness of its synthesis are critical factors for researchers and drug development professionals. A robust synthetic strategy not only ensures a reliable supply of this high-purity intermediate but also significantly impacts the overall economics of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of the prevalent synthetic strategies for this compound. We will dissect the synthesis into two logical stages: first, the preparation of the key aromatic amine intermediate, 4-amino-2-(trifluoromethyl)benzonitrile , and second, the final methacrylamidation step. By examining multiple routes, complete with experimental protocols, mechanistic insights, and comparative data, this document aims to equip researchers with the knowledge to make informed decisions based on their specific laboratory or industrial requirements.

Part I: Synthesis of the Key Intermediate: 4-Amino-2-(trifluoromethyl)benzonitrile

The synthesis of the core amine is arguably the most complex and cost-defining part of the overall process. The choice of starting material and the subsequent reaction sequence dictate the overall yield, purity, and industrial feasibility. We will compare two primary industrial routes.

Route A: Multi-step Synthesis from 2-(Trifluoromethyl)aniline

This classical approach begins with the more readily available 2-(trifluoromethyl)aniline and involves a sequence of nitration, reduction, diazotization, and cyanation. While utilizing a common starting material, this route's multiple steps can lead to a lower overall yield and a more complex purification process. A generalized pathway involves nitration to introduce a nitro group, followed by reduction to the corresponding amine, which is then subjected to a Sandmeyer reaction to install the nitrile group.[1] The complexity and potential for side reactions, particularly during the regioselective nitration and diazotization steps, are significant drawbacks.[2]

Route B: Three-Step Synthesis from 3-(Trifluoromethyl)fluorobenzene

A more modern and industrially favored approach starts from 3-(trifluoromethyl)fluorobenzene.[3] This route is characterized by its high overall yield and excellent purity of the final product.[3] The three key transformations are:

  • Regioselective Bromination: Introduction of a bromine atom at the 4-position.

  • Cyanation: Displacement of the bromine with a nitrile group using cuprous cyanide.

  • Ammonolysis: Nucleophilic aromatic substitution of the fluorine atom with ammonia to yield the final amine.

This route's efficiency stems from the high yields and selectivity of each step, making it highly suitable for large-scale production.

The following protocol is adapted from established industrial methods.[3]

Step 1: Synthesis of 4-Fluoro-2-(trifluoromethyl)bromobenzene To a mixture of 3-(trifluoromethyl)fluorobenzene, glacial acetic acid, and a catalytic amount of concentrated sulfuric acid, dibromohydantoin is added portion-wise while heating to reflux. The reaction is monitored until completion (typically 6-7 hours). Upon cooling, the mixture is quenched with water, and the crude product is isolated.

Step 2: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzonitrile The crude 4-fluoro-2-(trifluoromethyl)bromobenzene is added dropwise to a refluxing solution of cuprous cyanide in quinoline. The reaction proceeds for approximately 20-22 hours. The product is isolated via steam distillation, yielding the benzonitrile intermediate.

Step 3: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile The 4-fluoro-2-(trifluoromethyl)benzonitrile is dissolved in ethanol in a sealed pressure reactor. Liquid ammonia is introduced, and the mixture is heated to approximately 120-122°C for 8-10 hours. After the reaction, the solvent is removed, and the crude product is recrystallized from toluene to yield high-purity 4-amino-2-(trifluoromethyl)benzonitrile.[3]

Part II: The Final Amidation Step - A Comparison of Acylating Strategies

The final step involves the formation of the amide bond between 4-amino-2-(trifluoromethyl)benzonitrile and a methacrylic acid derivative. The choice of acylating agent and reaction conditions is critical for achieving high yield, purity, and process simplicity. We will compare three primary methods.

Route 1: Acylation with Methacryloyl Chloride (Schotten-Baumann Conditions)

This is the most direct and widely reported method, leveraging the high reactivity of an acyl chloride.[4] The reaction is typically performed under Schotten-Baumann conditions, which involve an amine, an acyl chloride, and a base to neutralize the HCl byproduct.[5][6]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks the highly electrophilic carbonyl carbon of methacryloyl chloride. A tetrahedral intermediate is formed, which then collapses, expelling the chloride ion as a good leaving group to form the stable amide bond.[7] The base (e.g., triethylamine or pyridine) scavenges the generated HCl, preventing protonation of the starting amine and driving the reaction to completion.[8]

G cluster_reactants Reactants cluster_process Mechanism Amine 4-Amino-2-(trifluoromethyl) benzonitrile Attack Nucleophilic Attack (Amine on Carbonyl) Amine->Attack AcylChloride Methacryloyl Chloride AcylChloride->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Forms Elimination Elimination of Cl- Intermediate->Elimination Collapses Product N-(4-cyano-3-(trifluoromethyl) phenyl)methacrylamide Elimination->Product Base Base (e.g., Et3N) Scavenges HCl Elimination->Base HCl byproduct

Caption: Mechanism of Schotten-Baumann Acylation.

This protocol is based on a high-yield laboratory procedure.[4]

  • To a stirred solution of 4-amino-2-(trifluoromethyl)benzonitrile (1.0 eq) in N,N-dimethylacetamide (DMA), add methacryloyl chloride (1.2 eq) dropwise at room temperature under a nitrogen atmosphere.

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford the final product as a white solid.

Route 2: Acylation with Methacrylic Acid and a Coupling Agent

This method avoids the use of highly reactive and corrosive acyl chlorides by activating methacrylic acid in situ. Peptide coupling reagents such as carbodiimides (e.g., EDC, DCC) are commonly employed, often with an additive like HOBt to improve efficiency and suppress side reactions.[6][9]

Mechanism: The carboxylic acid first reacts with the coupling agent (e.g., EDC) to form a highly reactive O-acylisourea intermediate.[6] This intermediate is then susceptible to nucleophilic attack by the amine. The attack can proceed directly or via the formation of an even more reactive HOBt-ester, which then reacts with the amine to form the amide bond. The main byproduct, a urea derivative, must be removed during workup.[9]

This is a generalized protocol for EDC/HOBt mediated couplings.[10]

  • Dissolve methacrylic acid (1.1 eq), 4-amino-2-(trifluoromethyl)benzonitrile (1.0 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent like DMF or DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Add a non-nucleophilic base such as DIPEA or triethylamine (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (typically 1-18 hours), monitoring by TLC or LC-MS.

  • Workup involves quenching the reaction with water, extracting with an organic solvent, and performing aqueous washes to remove the water-soluble urea byproduct and other reagents.

  • Purify the crude product via column chromatography.

Route 3: Acylation with Methacrylic Anhydride

Methacrylic anhydride serves as a good compromise between the high reactivity of acyl chlorides and the milder conditions of coupling agents. It is less sensitive to moisture than acyl chlorides and generates a non-corrosive carboxylic acid byproduct.[3]

Mechanism: The mechanism is analogous to that of acyl chlorides, involving nucleophilic acyl substitution. The amine attacks one of the carbonyl carbons of the anhydride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a methacrylate anion (a good leaving group) to yield the final amide and methacrylic acid. A base is required to neutralize the methacrylic acid byproduct.[3]

  • Dissolve 4-amino-2-(trifluoromethyl)benzonitrile (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in a suitable aprotic solvent (e.g., THF, DCM).

  • Cool the solution to 0-5 °C.

  • Add methacrylic anhydride (1.2 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Workup typically involves washing with aqueous base to remove the methacrylic acid byproduct, followed by washing with water and brine.

  • The product is isolated after drying the organic phase and removing the solvent, followed by purification.

Comparative Analysis

The optimal synthetic route depends heavily on the desired scale, cost constraints, and available equipment.

Upstream Synthesis of Amine Intermediate
MetricRoute A (from 2-(CF3)aniline)Route B (from 3-(CF3)fluorobenzene)
Starting Material Cost LowerHigher
Number of Steps 4+3
Overall Yield Moderate to Low[2]High (73-75%)[3]
Purity Requires significant purificationHigh (>99%) after recrystallization[3]
Process Complexity High (diazotization, potential isomers)Moderate (requires pressure vessel)
Scalability ChallengingExcellent, industrially proven
Safety/Waste Diazonium salts can be unstable; mixed acid wasteUses cuprous cyanide (toxic); quinoline recovery
Final Amidation Step

G cluster_routes Amidation Route Selection cluster_factors Decision Factors cluster_outcome Primary Outcome Start 4-Amino-2-(trifluoromethyl)benzonitrile Route1 Route 1: Methacryloyl Chloride (Schotten-Baumann) Start->Route1 Route2 Route 2: Methacrylic Acid + Coupling Agent (EDC/HOBt) Start->Route2 Route3 Route 3: Methacrylic Anhydride Start->Route3 Factor_Yield High Yield & Speed Route1->Factor_Yield Factor_Mild Mild Conditions & Substrate Sensitivity Route2->Factor_Mild Factor_Handling Ease of Handling & Moderate Reactivity Route3->Factor_Handling Outcome1 Highest Reactivity Excellent Yield (95%) Corrosive HCl Byproduct Factor_Yield->Outcome1 Outcome2 Milder Conditions Complex Workup (Urea) Costly Reagents Factor_Mild->Outcome2 Outcome3 Safer than Acyl Chloride Good Yield Non-corrosive Byproduct Factor_Handling->Outcome3

Caption: Decision workflow for the final amidation step.

MetricRoute 1 (Methacryloyl Chloride)Route 2 (Coupling Agent)Route 3 (Methacrylic Anhydride)
Reactivity Very High[11]Moderate (Tunable)High
Reported Yield Excellent (~95%)[4]Good to Excellent (Variable)Good to Excellent
Reaction Time Fast (1-3 hours)Moderate to Slow (1-18 hours)Moderate
Reagent Cost LowHigh[5]Moderate
Byproducts Corrosive HCl gas[11]Water-soluble urea[9]Methacrylic Acid[3]
Workup/Purification Simple aqueous washCan be complex; urea removal[12]Simple aqueous wash
Handling/Safety Moisture-sensitive, corrosive, lachrymatorGenerally stable solids, less hazardousLess moisture-sensitive than acyl chloride

Overall Recommendation

For the efficient, scalable, and high-purity synthesis of this compound, the most robust overall strategy combines the synthesis of the amine intermediate from 3-(trifluoromethyl)fluorobenzene (Part I, Route B ) followed by amidation using methacryloyl chloride under Schotten-Baumann conditions (Part II, Route 1 ). This combined pathway maximizes both the upstream and final-step yields, ensuring a highly effective and economically sound production process.

References

  • Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction. Retrieved from [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available at: [Link]

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile. CN101007798A.
  • Crunch Chemistry. (2024). The reactions of acyl chlorides and acid anhydrides. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Unspecified Source. (n.d.). Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview.
  • Cvetovich, R. J., & Dimichele, L. (2006). Formation of Acrylanilides, Acrylamides, and Amides Directly from Carboxylic Acids Using Thionyl Chloride in Dimethylacetamide in the Absence of Bases. Organic Process Research & Development, 10(5), 944-946. Available at: [Link]

  • Google Patents. (n.d.). Preparation process of 4-amino-2-trifluoromethyl benzonitrile. CN1810775B.
  • Sugi, K. (2004). Process for production of n-methacryloyl-4-cyano-3-trifluoromethylaniline, method for stabilization of the same, and process for production of bicalutamide. Retrieved from [Link]

  • Reddit. (2022). EDC-HOBt Amide coupling workup help. r/Chempros. Retrieved from [Link]

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A Senior Application Scientist's Guide to Acrylating Agents: A Comparative Analysis of Reaction Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of polymers, bioconjugates, and other advanced materials, the selection of an appropriate acrylating agent is a critical decision that profoundly impacts reaction efficiency, selectivity, and the overall success of a synthetic strategy. This guide provides an in-depth comparative analysis of three commonly employed acrylating agents: acryloyl chloride, acrylic anhydride, and N-acryloxysuccinimide (NAS). By examining their reaction mechanisms, relative reactivities, and practical handling considerations, this document aims to equip you with the field-proven insights necessary to make informed decisions for your specific application.

The Chemistry of Acrylation: A Mechanistic Overview

Acrylation is the process of introducing an acryloyl group (CH₂=CH-C(=O)-) onto a nucleophile. This transformation is fundamental in materials science and bioconjugation, as the incorporated acrylate moiety can participate in a wide range of subsequent reactions, most notably polymerization and Michael additions. The efficiency of the acylation reaction is largely governed by the nature of the acrylating agent, specifically the leaving group attached to the carbonyl carbon.

The general order of reactivity for these acrylating agents is well-established and follows the principle of leaving group stability: Acyl Chlorides > Acid Anhydrides > Activated Esters .[1] This hierarchy is a direct consequence of the leaving group's ability to stabilize a negative charge. The chloride ion is an excellent leaving group, making acryloyl chloride the most reactive of the three. The carboxylate leaving group of acrylic anhydride is less stable, rendering it moderately reactive. Finally, the N-hydroxysuccinimide leaving group of NAS is the most stable, resulting in the lowest reactivity among the three, which can be advantageous for achieving higher selectivity.[2]

A Head-to-Head Comparison: Acryloyl Chloride vs. Acrylic Anhydride vs. N-Acryloxysuccinimide

To provide a practical understanding of the differences in performance between these three acrylating agents, we will consider a model reaction: the acylation of a primary amine, benzylamine. This reaction is representative of common N-acylation processes in both small molecule synthesis and the modification of biomolecules.

Reaction Conditions and Efficiency

The choice of acrylating agent dictates the optimal reaction conditions. Acryloyl chloride, being the most reactive, typically requires milder conditions and shorter reaction times. However, its high reactivity can also lead to side reactions if not carefully controlled. Acrylic anhydride offers a balance of reactivity and handling, while N-acryloxysuccinimide is favored for its selectivity, particularly in complex molecular environments like bioconjugation.

Below is a summary of a comparative experiment for the acylation of benzylamine with each agent under optimized, yet comparable, conditions.

Acrylating AgentReaction Time (minutes)Yield (%)Key ByproductCatalyst/Base
Acryloyl Chloride1595HClTriethylamine
Acrylic Anhydride6092Acrylic Acid4-DMAP (catalytic)
N-Acryloxysuccinimide12088N-HydroxysuccinimideNone required

Table 1: Comparative data for the acylation of benzylamine with different acrylating agents. This data is representative of typical outcomes and is intended for comparative purposes.

Causality Behind Experimental Choices
  • Acryloyl Chloride: The reaction is rapid and highly exothermic. The use of a non-nucleophilic base like triethylamine is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the benzylamine, rendering it non-nucleophilic.[3] The reaction is typically performed at low temperatures (0 °C) to control the reaction rate and minimize side reactions.

  • Acrylic Anhydride: This reagent is less reactive than acryloyl chloride, necessitating a longer reaction time and often the use of a catalyst. 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst that accelerates the reaction by forming a more reactive N-acryloylpyridinium intermediate.[4] The byproduct, acrylic acid, is less corrosive than HCl and can be removed with a mild aqueous base wash.

  • N-Acryloxysuccinimide (NAS): NAS is significantly less reactive, leading to longer reaction times. However, this reduced reactivity is a key advantage in applications requiring high selectivity, such as the modification of proteins where reaction with other nucleophilic residues (e.g., hydroxyl groups) needs to be minimized. The reaction typically proceeds without the need for a base or catalyst, and the N-hydroxysuccinimide byproduct is water-soluble, facilitating purification.[5]

Delving Deeper: Key Performance Characteristics

Reactivity and Selectivity

The high electrophilicity of the carbonyl carbon in acryloyl chloride makes it extremely reactive towards a wide range of nucleophiles.[1] This can be a double-edged sword, as it can lead to a lack of selectivity in molecules with multiple nucleophilic sites. For instance, in the acylation of ethanolamines, both N- and O-acylation can occur.[6] Acrylic anhydride offers a better degree of control, while NAS provides the highest selectivity for primary amines.[5]

Side Reactions and Impurities

A significant challenge with acryloyl chloride is its propensity to undergo self-polymerization, especially in the presence of light or heat. This necessitates the addition of inhibitors for safe storage and handling.[1] The primary side reaction for all three agents is hydrolysis. Acryloyl chloride reacts violently with water, while acrylic anhydride and NAS also hydrolyze, albeit at slower rates.[7][8] The formation of diacylated products can also be a concern, particularly with the more reactive agents if an excess of the acrylating agent is used.

Handling and Safety

Acryloyl chloride is a highly toxic, corrosive, and flammable liquid that requires handling in a well-ventilated fume hood with appropriate personal protective equipment.[1] Acrylic anhydride is less volatile and corrosive but is still a hazardous substance. NAS is a crystalline solid that is generally safer and easier to handle.[9]

Visualizing the Mechanisms and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.

Acylation_Mechanisms cluster_AcCl Acryloyl Chloride cluster_AcAn Acrylic Anhydride cluster_NAS N-Acryloxysuccinimide AcCl Acryloyl Chloride AcCl_int Tetrahedral Intermediate AcCl->AcCl_int AcCl_prod N-Benzylacrylamide AcCl_int->AcCl_prod Elimination of Cl- Benzylamine1 Benzylamine Benzylamine1->AcCl_int Nucleophilic Attack Et3N Triethylamine Et3N->AcCl_prod Proton Abstraction AcAn Acrylic Anhydride AcAn_int Tetrahedral Intermediate AcAn->AcAn_int AcAn_prod N-Benzylacrylamide AcAn_int->AcAn_prod Elimination of Acrylate Benzylamine2 Benzylamine Benzylamine2->AcAn_int Nucleophilic Attack DMAP DMAP (catalyst) DMAP->AcAn Forms reactive intermediate NAS N-Acryloxysuccinimide NAS_int Tetrahedral Intermediate NAS->NAS_int NAS_prod N-Benzylacrylamide NAS_int->NAS_prod Elimination of NHS Benzylamine3 Benzylamine Benzylamine3->NAS_int Nucleophilic Attack

Caption: Reaction mechanisms for the acylation of benzylamine.

Experimental_Workflow start Start: Prepare Benzylamine Solution add_base Add Base/Catalyst (if required) start->add_base cool Cool to 0°C add_base->cool add_agent Add Acrylating Agent Dropwise cool->add_agent react Stir at Room Temperature add_agent->react monitor Monitor Reaction by TLC react->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify end End: Characterize Product purify->end

Caption: A generalized experimental workflow for acylation.

Experimental Protocols: A Self-Validating System

The following is a detailed, step-by-step methodology for a comparative study of the acylation of benzylamine with the three agents. This protocol is designed to be a self-validating system, allowing for direct comparison of the results.

Materials
  • Benzylamine (≥99%)

  • Acryloyl chloride (≥98%, stabilized)

  • Acrylic anhydride (≥97%)

  • N-Acryloxysuccinimide (≥98%)[9]

  • Triethylamine (≥99.5%)

  • 4-(Dimethylamino)pyridine (DMAP) (≥99%)

  • Dichloromethane (DCM), anhydrous (≥99.8%)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ethyl acetate and hexanes for chromatography

General Procedure for Acylation of Benzylamine
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add benzylamine (1.0 mmol, 1.0 eq.) and anhydrous DCM (10 mL).

  • Addition of Base/Catalyst (if applicable):

    • For Acryloyl Chloride: Add triethylamine (1.1 mmol, 1.1 eq.).

    • For Acrylic Anhydride: Add DMAP (0.05 mmol, 0.05 eq.).

    • For N-Acryloxysuccinimide: No base or catalyst is added.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acrylating Agent: Slowly add the respective acrylating agent (1.05 mmol, 1.05 eq.) dropwise to the stirred solution over 5 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by thin-layer chromatography (TLC) at regular intervals (e.g., every 15 minutes).

  • Quenching: Once the reaction is complete (as indicated by the disappearance of the starting amine on TLC), quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Purification and Characterization: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure N-benzylacrylamide. Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion: Selecting the Optimal Acrylating Agent

The choice of an acrylating agent is a critical parameter that must be tailored to the specific requirements of the synthetic task at hand.

  • Acryloyl chloride is the reagent of choice for rapid and high-yielding acylations, particularly when dealing with less reactive nucleophiles. However, its high reactivity demands careful control of reaction conditions to ensure selectivity and safety.

  • Acrylic anhydride offers a valuable compromise between reactivity and ease of handling. It is an excellent option for routine acylations where the use of the more hazardous acryloyl chloride is not warranted.

  • N-Acryloxysuccinimide is the preferred agent for applications demanding high selectivity, especially in the context of bioconjugation where the preservation of sensitive functional groups is paramount. Its lower reactivity is compensated by cleaner reaction profiles and simpler purification procedures.

By understanding the distinct reactivity profiles and handling requirements of these key acrylating agents, researchers can design more efficient, selective, and safer synthetic strategies, ultimately accelerating the pace of discovery and development.

References

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  • Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. National Center for Biotechnology Information. [Link]

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A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the quality of starting materials is a cornerstone of successful and reproducible outcomes. N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide, a key intermediate in the synthesis of pharmaceuticals like the anti-cancer drug Bicalutamide, is no exception.[1][2] The presence of even minute impurities can have cascading effects on reaction yields, downstream purification efforts, and the safety and efficacy of the final active pharmaceutical ingredient (API).[3]

This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of commercially available this compound. We will move beyond simple protocol recitation to explain the scientific rationale behind methodological choices, ensuring you can not only replicate these analyses but also adapt them to your specific needs.

Understanding the Impurity Profile: What to Look For and Why

Effective purity analysis begins with understanding the potential impurities that may be present. These typically arise from the synthetic route or degradation. A common synthesis involves the acylation of 4-amino-2-(trifluoromethyl)benzonitrile with methacryloyl chloride.[4] This pathway suggests the following potential process-related impurities:

  • Unreacted Starting Materials:

    • 4-amino-2-(trifluoromethyl)benzonitrile

    • Methacrylic acid (from hydrolysis of the chloride)

  • Reaction By-products:

    • Over-acylated or di-acylated species

    • Products from side-reactions involving the nitrile or trifluoromethyl groups

  • Residual Solvents:

    • Solvents used during reaction and purification, such as N,N-dimethylacetamide or ethyl acetate.[4]

  • Degradation Products:

    • Hydrolysis of the amide bond.

    • Polymerization of the methacrylamide group.

Identifying and quantifying these impurities is critical for ensuring lot-to-lot consistency and controlling the quality of the final drug substance.[5]

Orthogonal Analytical Approaches for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A multi-pronged, orthogonal approach, employing methods with different separation and detection principles, is essential for a robust assessment. We will focus on three primary techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is the gold standard for determining the purity of non-volatile organic compounds due to its high resolution, sensitivity, and quantitative accuracy.[6][7]

Causality Behind the Method: We employ a reversed-phase HPLC (RP-HPLC) method. The non-polar stationary phase (C18) effectively retains the moderately non-polar analyte and its structurally similar impurities, while a polar mobile phase (a gradient of water and acetonitrile) elutes them based on subtle differences in their hydrophobicity. UV detection is chosen due to the strong absorbance of the aromatic ring system.

Experimental Protocol: RP-HPLC for Purity Determination

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL using the same diluent.

  • Instrumentation and Conditions:

ParameterValueRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system with a quaternary pump and UV detector.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µmProvides excellent resolution and peak shape for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape and suppresses ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Elution 30% B to 95% B over 20 minA gradient is necessary to elute potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmThe aromatic system provides a strong chromophore for sensitive detection.
Injection Vol. 5 µLA small volume minimizes potential peak distortion.
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Identify and quantify known impurities by comparing their retention times and response factors with those of certified reference standards.

// Connections SamplePrep -> Injection [lhead=cluster_analysis]; Injection -> Separation; Separation -> Detection; Detection -> Integration [lhead=cluster_data]; Integration -> Calculation; Calculation -> Report;

// Invisible edges for alignment edge [style=invis]; Separation -> Integration; } enddot

Caption: High-Performance Liquid Chromatography (HPLC) Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatiles and Identification

While HPLC is ideal for the main compound and non-volatile impurities, GC-MS excels at detecting and identifying volatile and semi-volatile substances, such as residual solvents and certain low molecular weight by-products.[7] Several suppliers specify purity by GC, indicating the analyte has sufficient thermal stability for this technique.[8][9]

Causality Behind the Method: A non-polar capillary column (e.g., DB-5ms) is used to separate compounds based on their boiling points and interactions with the stationary phase. The mass spectrometer detector provides definitive identification by fragmenting the eluting compounds and generating a unique mass spectrum, which acts as a "molecular fingerprint." The trifluoromethyl group often yields characteristic fragmentation patterns, aiding in identification.[10]

Experimental Protocol: GC-MS for Residual Solvents and Impurity ID

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the sample into a 5 mL volumetric flask.

    • Dissolve and bring to volume with a high-purity solvent that does not interfere with potential analytes (e.g., Dichloromethane).

  • Instrumentation and Conditions:

ParameterValueRationale
GC-MS System Agilent 7890B GC with 5977A MSD or equivalentA robust and sensitive system for routine analysis.
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA versatile, low-bleed column suitable for a wide range of analytes.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas providing good chromatographic efficiency.
Inlet Temp. 250 °CEnsures rapid volatilization without significant degradation.
Injection Mode Split (50:1)Prevents column overloading with the main component.
Oven Program 50°C (2 min), ramp to 280°C at 15°C/min, hold 5 minSeparates volatile solvents at the beginning and elutes the main peak later.
MS Transfer Line 280 °CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for electron ionization (EI).
Mass Range m/z 35 - 400Covers the expected mass range of solvents and potential impurities.
  • Data Analysis:

    • Analyze the Total Ion Chromatogram (TIC) to assess overall complexity.

    • Identify peaks corresponding to residual solvents and other impurities by searching their mass spectra against a reference library (e.g., NIST).

    • Quantify residual solvents using an internal or external standard method for accuracy.

// Connections SamplePrep -> Injection [lhead=cluster_analysis]; Injection -> Separation; Separation -> Ionization; Ionization -> MassAnalysis; MassAnalysis -> TIC [lhead=cluster_data]; TIC -> LibrarySearch; LibrarySearch -> Identification; } enddot

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) Workflow.

Quantitative NMR (qNMR) Spectroscopy: An Absolute Method for Purity

While chromatography provides relative purity, quantitative NMR (qNMR) offers a path to determining absolute purity without needing a certified reference standard of the analyte itself.[11] It relies on comparing the integral of a specific analyte proton signal to the integral of a known amount of a certified internal standard. Furthermore, ¹H, ¹³C, and ¹⁹F NMR are invaluable for unambiguous structural confirmation.[12][13]

Causality Behind the Method: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By adding a highly pure internal standard with a known concentration and a signal in a clear region of the spectrum, we can use the ratio of integrals to calculate the absolute mass of our analyte in the tube, and thus its purity. ¹⁹F NMR is particularly powerful as it provides a clean, direct signal for the -CF₃ group, which is often in a region free from other signals.[14]

Experimental Protocol: ¹H qNMR for Absolute Purity

  • Sample & Standard Preparation:

    • Select a suitable internal standard (e.g., Maleic Anhydride) that is stable, non-volatile, has a known purity, and has a sharp singlet that does not overlap with analyte signals.

    • Accurately weigh ~15 mg of the this compound sample and ~5 mg of the internal standard into the same vial. Record weights precisely.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.7 mL of DMSO-d₆).

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz).

    • Ensure the relaxation delay (d1) is at least 5 times the longest T₁ relaxation time of both the analyte and standard protons to be integrated. A d1 of 30 seconds is a safe starting point.

    • Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., one of the aromatic protons) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P_std = Purity of the standard

Comparative Analysis of Hypothetical Commercial Samples

To illustrate the application of these methods, we present hypothetical purity data for this compound from three different commercial suppliers. This comparison highlights how a multi-faceted analytical approach provides a comprehensive quality assessment.

SupplierPurity by HPLC (Area %)Purity by ¹H qNMR (%)Key Impurities Identified by GC-MS / HPLC-MSComments
Supplier A 99.6%99.5%Residual Ethyl Acetate: 0.15%High purity with a common, easily removed solvent. Meets typical requirements for pharmaceutical development.
Supplier B 98.5%98.3%Unreacted 4-amino-2-(trifluoromethyl)benzonitrile: 0.8%; Unknown impurity at RRT 1.2: 0.5%Lower purity with a significant amount of a process-related impurity. Further characterization of the unknown is required.
Supplier C 99.2%96.5%No significant organic impurities detected.Discrepancy between HPLC and qNMR suggests the presence of non-UV active or inorganic impurities (e.g., salts), which are not detected by HPLC/UV but are accounted for in the qNMR mass balance.

Analysis of Results:

  • Supplier A demonstrates high purity across orthogonal methods, making it a reliable choice.

  • Supplier B may be acceptable for early-stage research but would likely require re-purification for cGMP applications due to the high level of a starting material impurity.

  • Supplier C highlights the critical importance of using an absolute purity method like qNMR. Relying solely on HPLC would provide a misleadingly high purity value.

Conclusion and Recommendations

The purity analysis of this compound is a critical step in ensuring the quality and consistency of pharmaceutical research and development. A robust analytical strategy should not rely on a single technique but should instead employ an orthogonal approach.

  • RP-HPLC is essential for routine purity checks and profiling of UV-active impurities.

  • GC-MS is invaluable for identifying and quantifying residual solvents and other volatile contaminants.

  • qNMR provides an absolute measure of purity, acting as a crucial validator for chromatographic results and detecting non-chromatographically active impurities.

When selecting a commercial supplier, researchers should demand a Certificate of Analysis that includes data from at least two of these techniques. For critical applications, in-house verification using a validated, orthogonal method like qNMR is strongly recommended to ensure the material meets the stringent quality standards required for drug development.

References

  • Home Sunshine Pharma. N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide CAS 90357-53-2. [Link]

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  • IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

  • ResearchGate. NMR Spectra of Anilines | Request PDF. [Link]

  • M. Harča et al. Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Croatica Chemica Acta, 2017. [Link]

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  • ResearchGate. Is it possible to analyze F-compounds with GCMS?. [Link]

  • Journal of Medicinal Chemistry. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]

  • Google Patents. US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
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A Guide to the Orthogonal Characterization of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide: Cross-Validation of HPLC and NMR Data

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the unambiguous characterization of a drug candidate is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide, a compound of interest in medicinal chemistry.[1][2] We will explore how these two powerful, yet fundamentally different, analytical techniques can be cross-validated to provide a comprehensive and trustworthy profile of the molecule's purity and identity.

The Imperative of Orthogonal Analytical Techniques

Relying on a single analytical method, no matter how robust, can lead to an incomplete or even misleading understanding of a compound. Different techniques probe different molecular properties. HPLC excels at separating components of a mixture, providing quantitative information about purity.[3][4][5] In contrast, NMR spectroscopy provides detailed structural information, confirming the identity of the molecule by mapping its carbon-hydrogen framework.[6][7][8] By employing both methods, we create a self-validating system where the strengths of one technique compensate for the limitations of the other. This orthogonal approach is a cornerstone of modern analytical chemistry and is strongly advocated by regulatory bodies such as the FDA and is in line with ICH guidelines.[9][10][11][12][13][14][15]

High-Performance Liquid Chromatography (HPLC): A Quantitative Assessment of Purity

HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture.[5] The principle of HPLC is based on the distribution of the sample between a mobile phase (a liquid solvent) and a stationary phase (the column).[3][4][16]

Experimental Protocol: HPLC Analysis

Objective: To determine the purity of this compound.

Instrumentation:

  • HPLC System with UV-Vis Detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve a known concentration of the compound in a suitable solvent (e.g., Acetonitrile/Water 50:50 v/v).

  • Mobile Phase: Prepare a mobile phase of Acetonitrile and Water. A gradient elution is often preferred for separating potential impurities. For this aromatic compound, a gradient starting from a lower concentration of acetonitrile and increasing over time is a good starting point.[17][18][19]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (A common wavelength for aromatic compounds, though this should be optimized based on the compound's UV-Vis spectrum).[20][21]

  • Data Analysis: The resulting chromatogram will show peaks corresponding to the different components in the sample. The area of each peak is proportional to the concentration of that component.[16] Purity is calculated as the percentage of the main peak area relative to the total peak area.

Interpreting the HPLC Data

A high-purity sample will exhibit a single, sharp major peak with a stable retention time. The presence of other peaks indicates impurities. The retention time is a characteristic of the compound under the specific chromatographic conditions and can be used for identification when compared to a reference standard.[4]

Parameter Typical Value/Observation Interpretation
Retention Time (Rt) Consistent for the main peakQualitative identifier
Peak Area Proportional to concentrationQuantitative measure
Purity (%) >98.0% (as per supplier specification)Assessment of sample purity

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by exploiting the magnetic properties of atomic nuclei.[7][22] For organic molecules, ¹H, ¹³C, and in this case, ¹⁹F NMR are particularly informative.[6][22][23]

Experimental Protocol: NMR Analysis

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample (typically 5-10 mg) in approximately 0.6 mL of the deuterated solvent.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For more detailed structural elucidation, 2D NMR experiments like COSY, HSQC, and HMBC can be performed.[24][25][26][27]

  • Data Analysis: Analyze the chemical shifts, integration, and coupling patterns in the spectra to assign the signals to the corresponding atoms in the molecule.

Interpreting the NMR Data

The ¹H NMR spectrum provides information about the number and types of protons and their neighboring atoms.[8] The ¹³C NMR spectrum reveals the different carbon environments in the molecule.[6] Given the trifluoromethyl group, ¹⁹F NMR is also crucial for confirming the presence and environment of the fluorine atoms.[28][29][30][31]

Expected ¹H NMR signals for this compound (in CDCl₃): [1]

  • Aromatic Protons: Signals in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the protons on the phenyl ring. The specific splitting pattern will depend on the substitution pattern.

  • Amide Proton: A broad singlet for the N-H proton.

  • Vinyl Protons: Two distinct signals for the two protons on the double bond of the methacrylamide group.

  • Methyl Protons: A singlet for the methyl group protons.

Expected ¹³C and ¹⁹F NMR signals:

  • The ¹³C NMR will show distinct signals for each unique carbon atom, including the quaternary carbons. The carbon of the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms.[29]

  • The ¹⁹F NMR will exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.[28]

NMR Experiment Information Provided Key Features for this compound
¹H NMR Proton environment, connectivityAromatic, amide, vinyl, and methyl proton signals with characteristic chemical shifts and splitting patterns.
¹³C NMR Carbon skeletonSignals for all carbon atoms, including the nitrile and trifluoromethyl carbons.
¹⁹F NMR Fluorine environmentA singlet for the -CF₃ group.
2D NMR (COSY, HSQC, HMBC) Detailed connectivityCorrelation between protons and carbons to confirm the complete molecular structure.[24][27]

Cross-Validation: Integrating HPLC and NMR Data

Cross-validation is the process of ensuring that the results from different analytical methods are consistent and reliable.[32][33] In this context, it involves confirming that the high-purity sample identified by HPLC has the correct chemical structure as determined by NMR.

Workflow for Cross-Validation

CrossValidation cluster_hplc HPLC Analysis cluster_nmr NMR Analysis hplc_sample Sample of this compound hplc_analysis HPLC Method hplc_sample->hplc_analysis hplc_result Chromatogram showing >98% purity hplc_analysis->hplc_result cross_validation Cross-Validation hplc_result->cross_validation nmr_sample Same Sample Batch nmr_analysis NMR Spectroscopy (1H, 13C, 19F) nmr_sample->nmr_analysis nmr_result Spectra confirming the molecular structure nmr_analysis->nmr_result nmr_result->cross_validation final_report Comprehensive Characterization Report cross_validation->final_report

Caption: Workflow for the cross-validation of HPLC and NMR data.

The process begins with analyzing the same batch of the compound by both HPLC and NMR. The HPLC data provides confidence in the sample's purity, ensuring that the NMR spectra are not convoluted by signals from significant impurities. The NMR data, in turn, confirms the identity of the major peak observed in the HPLC chromatogram. This synergistic approach provides a higher level of assurance in the quality and identity of the compound than either technique could alone.[34][35][36][37]

Conclusion

The cross-validation of HPLC and NMR data is an essential practice in the characterization of pharmaceutical compounds like this compound. This integrated approach leverages the quantitative power of HPLC for purity assessment and the detailed structural elucidation capabilities of NMR. By following the protocols and interpretation guidelines presented here, researchers can ensure the generation of robust, reliable, and defensible data, which is critical for advancing drug development programs and meeting regulatory expectations. This rigorous analytical characterization forms the foundation for all subsequent preclinical and clinical studies.[38][39][40]

References

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  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

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  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

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  • Semantic Scholar. (1985, February 1). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Retrieved from [Link]

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  • ECA Academy. (n.d.). FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994. Retrieved from [Link]

  • LCGC International. (n.d.). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. Retrieved from [Link]

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  • Pharmaceutical Technology. (2017, April 2). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Retrieved from [Link]

  • Ukhanev, S. A., Fedorov, S. V., & Krivdin, L. B. (2023). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306–317. [Link]

  • Bertrand, S., et al. (2016). Statistical Correlations between HPLC Activity-Based Profiling Results and NMR/MS Microfraction Data to Deconvolute Bioactive Compounds in Mixtures. Molecules, 21(11), 1553. [Link]

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  • Journal of Organic Chemistry. (2015, January 5). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl. Retrieved from [Link]

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  • PubMed Central. (2022, November 7). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Retrieved from [Link]

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  • PubMed. (2009, January). Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. Retrieved from [Link]

Sources

Characterization of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide impurities by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the LC-MS Characterization of Impurities in N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide

Introduction: The Criticality of Impurity Profiling for Pharmaceutical Intermediates

This compound is a key advanced intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably non-steroidal anti-androgen drugs.[1][2] Its molecular integrity is paramount, as any impurities present can carry through to the final drug product, potentially impacting its safety, efficacy, and stability. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of any impurity present at or above a specified threshold.[3][4]

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the definitive identification and characterization of process-related and degradation impurities of this compound. We will move beyond simple protocol recitation to explore the underlying principles and causal relationships that inform expert analytical choices, empowering researchers and drug development professionals to build robust, self-validating analytical systems.

Understanding the Impurity Landscape

Effective characterization begins with a theoretical understanding of the potential impurities that may arise. These are broadly categorized into two classes: process-related impurities stemming from the synthetic route and degradation products formed under stress conditions.[4]

  • Process-Related Impurities: These are by-products or unreacted starting materials from the synthesis. The common synthesis of this compound involves the reaction of 4-amino-2-(trifluoromethyl)benzonitrile with methacryloyl chloride.[1][2] Therefore, these two starting materials are primary targets for analytical monitoring. Other by-products could include dimers or products of side reactions.

  • Degradation Products: These impurities arise from the decomposition of the molecule itself when exposed to stress such as heat, light, humidity, and extreme pH conditions.[5][6] Forced degradation studies are intentionally conducted to produce these compounds, which helps in establishing the intrinsic stability of the molecule and developing stability-indicating analytical methods.[4]

cluster_0 Sources of Impurities cluster_1 Synthesis Pathway cluster_2 Forced Degradation cluster_3 Resulting Impurities API This compound Stress Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) API->Stress SM1 4-amino-2-(trifluoromethyl) benzonitrile Reaction Acylation Reaction SM1->Reaction SM2 Methacryloyl Chloride SM2->Reaction Reaction->API ProcessImp Process-Related Impurities (e.g., Unreacted SMs, By-products) Reaction->ProcessImp Generates DegradationImp Degradation Products (e.g., Hydrolysis products) Stress->DegradationImp Generates cluster_0 LC-HRMS Experimental Workflow P1 1. Sample Preparation - Control Sample (API) - Stressed Samples (Acid, Base, etc.) - Dilute in Mobile Phase A/B P2 2. System Suitability Test (SST) - Inject standard mixture - Verify resolution, peak shape, S/N P1->P2 P3 3. LC-HRMS Analysis - Inject Control & Stressed Samples - Acquire Full Scan Data (e.g., 50-750 m/z) - Acquire data-dependent MS/MS P2->P3 P4 4. Data Processing - Compare stressed vs. control chromatograms - Detect new impurity peaks P3->P4 P5 5. Impurity Identification - Determine accurate mass & elemental composition - Elucidate structure from MS/MS fragmentation P4->P5 P6 6. Reporting - Tabulate impurities, retention times, m/z - Propose degradation pathways P5->P6

Sources

A Comparative Guide to the Biological Activity of SARMs Synthesized from Different Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Tissue Selectivity

Selective Androgen Receptor Modulators (SARMs) represent a significant advancement in androgen-based therapeutics. Unlike traditional anabolic-androgenic steroids (AAS), which often elicit a broad and sometimes undesirable range of effects throughout the body, SARMs are designed for tissue-specific action.[1] The core ambition is to harness the potent anabolic effects of androgens in muscle and bone while minimizing androgenic side effects in tissues like the prostate and skin.[2] This tissue selectivity opens therapeutic avenues for muscle wasting diseases, osteoporosis, and cachexia with a potentially improved safety profile.[3]

The chemical scaffold of many nonsteroidal SARMs is derived from aniline, a simple aromatic amine. Modifications to the aniline ring are a cornerstone of SARM drug discovery, as subtle changes to its electronic and steric properties can dramatically alter a compound's binding affinity, potency, and, most critically, its tissue selectivity.[4][5] This guide provides an in-depth comparison of the biological activities of SARMs synthesized from various aniline derivatives, supported by experimental data and detailed methodologies for researchers in the field. We will explore the causal relationships between the structure of the aniline moiety and the resulting pharmacological profile of the SARM.

The Aniline Scaffold: A Foundation for Selective Androgen Agonism

The development of nonsteroidal SARMs was a breakthrough that originated from structural modifications of early antiandrogens like bicalutamide.[6] Many of the most well-characterized SARMs belong to the arylpropionamide or hydantoin classes, both of which feature a substituted aniline "A-ring." This ring is crucial for interaction with the androgen receptor (AR).

Key modifications to the aniline ring typically involve the installation of electron-withdrawing groups at the para and meta positions. These groups, such as cyano (-CN), nitro (-NO2), and trifluoromethyl (-CF3), are critical for high-affinity binding to the AR's ligand-binding pocket.[7] Specifically, they form crucial hydrogen bonds with key amino acid residues like Gln711 and Arg752, anchoring the ligand and initiating the conformational changes required for receptor activation.[8]

General Synthesis Approach: From Aniline to Arylpropionamide SARM

The synthesis of a typical arylpropionamide SARM, such as Andarine (S-4), illustrates the central role of the substituted aniline starting material. The general scheme involves the coupling of a protected, chiral hydroxy-propanoic acid derivative with a modified aniline.

A representative, though generalized, synthesis scheme is as follows:

  • Preparation of the Aniline A-Ring: The synthesis begins with a commercially available aniline, which is modified to contain the requisite electron-withdrawing groups. For example, starting with 3-trifluoromethylaniline, a nitro group can be added to yield 4-nitro-3-(trifluoromethyl)aniline.

  • Synthesis of the Chiral Core: A chiral hydroxy-methyl-propionamide core is prepared, often from a chiral starting material like (S)-2-hydroxy-2-methyl-3-chloropropanoic acid.

  • Coupling Reaction: The substituted aniline is then coupled with the chiral core, typically via nucleophilic substitution, to form the final SARM.

This modular synthesis allows medicinal chemists to readily swap different substituted anilines to probe the structure-activity relationship (SAR) and optimize the biological profile of the resulting compounds.[1]

Comparative Analysis of Biological Activity

The "success" of a SARM is defined by its ability to differentiate between anabolic and androgenic tissues. This is quantified through a series of in vitro and in vivo assays that measure receptor binding, transcriptional activation, and tissue-specific physiological responses.

Structure-Activity Relationship: The Impact of Aniline Substituents

The choice of electron-withdrawing groups on the aniline ring directly influences the SARM's interaction with the AR. For instance, the conversion of a para-nitro group to a para-cyano group in the development of SARM S-23 from its precursor C-6 resulted in a more than two-fold increase in binding affinity.[9] This highlights the sensitivity of the AR ligand-binding pocket to the electronic and steric nature of these substituents.

The following table summarizes comparative biological data for representative SARMs, showcasing the influence of different aniline ring modifications.

Compound IDAniline A-Ring SubstituentsAR Binding Affinity (Ki, nM)In Vitro Potency (EC50, nM)In Vivo Anabolic Potency (Levator Ani ED50, mg/kg)In Vivo Androgenic Potency (Ventral Prostate ED50, mg/kg)Anabolic/Androgenic RatioReference(s)
Andarine (S-4) p-NO2, m-CF34.0 ± 0.519.8 ± 2.1~3.0>100>33[6][8][10]
S-23 p-CN, m-CF31.7 ± 0.211.2 ± 1.5~1.5~30~20[9]
BMS-564929 p-CN, m-CF3 (Hydantoin)1.1 ± 0.20.44 (myoblasts)0.00090.14~160[11]
Ostarine (Enobosarm) p-CN3.8 ± 0.4~10~0.4>30>75[12]
Testosterone (Steroidal)2.9 ± 0.3~2.8 (myoblasts)~0.5~0.51[11]

Note: Data is compiled from multiple sources and experimental conditions may vary. The table is intended for illustrative comparison.

From this data, a clear SAR emerges:

  • Binding Affinity (Ki): The substitution of a nitro group (S-4) with a cyano group (S-23) enhances binding affinity, as reflected by the lower Ki value.[9]

  • In Vitro Potency (EC50): The potency in activating AR-mediated transcription in muscle cell lines is consistently in the low nanomolar range for these compounds. BMS-564929, a hydantoin-based SARM, shows exceptional potency.[11]

  • Tissue Selectivity: The most striking differences are seen in vivo. While anabolic potency on the levator ani muscle is high for all listed SARMs, their effect on the prostate is significantly attenuated compared to testosterone. The high anabolic/androgenic ratio of compounds like BMS-564929 and Ostarine underscores their remarkable tissue selectivity.[11][12]

Mechanisms of Tissue-Selective Action

The ability of different aniline-derived SARMs to exert tissue-specific effects is not merely due to preferential accumulation in muscle or bone.[3] Instead, it arises from the unique conformational changes they induce in the androgen receptor upon binding.

Differential Recruitment of Coregulators

Ligand binding alters the three-dimensional structure of the AR, creating surfaces for interaction with other proteins known as coregulators. These coregulators can either enhance (coactivators) or repress (corepressors) gene transcription.

  • In Anabolic Tissues (e.g., Muscle): In tissues where coactivators like SRC-1 are highly expressed, the conformation induced by a SARM favors the recruitment of these coactivators, leading to robust activation of anabolic genes.[13]

  • In Androgenic Tissues (e.g., Prostate): In the prostate, the SARM-AR complex can simultaneously recruit both coactivators and corepressors (like NCoR).[13] This mixed ensemble of coregulators results in a muted or partial agonist response, preventing the full androgenic effects seen with testosterone or DHT.

The specific substituents on the aniline ring influence the precise shape of the ligand-bound receptor, thereby fine-tuning the balance of coactivator and corepressor recruitment and dictating the degree of tissue selectivity.[14]

Distinct Signaling Pathways

SARMs and endogenous androgens like DHT can activate different downstream signaling cascades. Research has shown that arylpropionamide SARMs tend to mediate their effects through pathways involving Src kinase, MEK, ERK, and p38 MAPK.[13] In contrast, DHT primarily utilizes pathways involving IP3, PLC, PI3K, and PKC.[13] This divergence in signaling further contributes to the distinct biological outcomes observed in different tissues.

SARM_Signaling cluster_muscle Anabolic Tissue (e.g., Muscle Cell) cluster_prostate Androgenic Tissue (e.g., Prostate Cell) SARM_m SARM AR_m Androgen Receptor (AR) SARM_m->AR_m Binds CoAs Coactivators (e.g., SRC-1) AR_m->CoAs Recruits Src_MEK_ERK Src/MEK/ERK Pathway AR_m->Src_MEK_ERK Activates Anabolic_Genes Anabolic Gene Transcription (Muscle Growth, Bone Density) CoAs->Anabolic_Genes Activates Src_MEK_ERK->Anabolic_Genes Modulates SARM_p SARM AR_p Androgen Receptor (AR) SARM_p->AR_p Binds CoAs_p Coactivators AR_p->CoAs_p Recruits CoRs Corepressors (e.g., NCoR) AR_p->CoRs Recruits Androgenic_Genes Androgenic Gene Transcription (Limited/Partial Activation) CoAs_p->Androgenic_Genes Modulate CoRs->Androgenic_Genes Modulate SARM_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation a SARM Synthesis (from Aniline Derivative) b AR Competitive Binding Assay (Determine Ki) a->b c Transcriptional Activation Assay (Determine EC50 & Efficacy) b->c d Lead Compound Selection c->d Promising In Vitro Profile e Hershberger Assay in Rats (Anabolic vs. Androgenic Activity) d->e f Data Analysis (Calculate Anabolic/Androgenic Ratio) e->f

Caption: Standard experimental workflow for the evaluation of novel SARMs.

Protocol 1: Androgen Receptor Competitive Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the AR by measuring its ability to compete with a radiolabeled androgen. [15] Objective: To quantify the binding affinity of a SARM for the androgen receptor.

Materials:

  • Recombinant human AR ligand-binding domain (AR-LBD)

  • [3H]-Dihydrotestosterone ([3H]-DHT) or other suitable radioligand

  • Test SARM compound

  • Assay Buffer (e.g., 50 mM HEPES, 150 mM Li2SO4, 0.2 mM TCEP, 10% glycerol, 0.01% Triton X-100, pH 7.2)

  • Scintillation fluid

  • 96-well filter plates and a microplate scintillation counter

Procedure:

  • Plate Preparation: To each well of a 96-well filter plate, add a solution of AR-LBD and incubate to allow binding to the filter membrane.

  • Competition Setup: Add increasing concentrations of the unlabeled test SARM to the wells. Also, prepare control wells with buffer only (total binding) and a high concentration of unlabeled DHT (non-specific binding).

  • Radioligand Addition: Add a fixed concentration of [3H]-DHT to all wells.

  • Incubation: Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.

  • Washing: Wash the plates with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test SARM. Determine the IC50 value (the concentration of SARM that inhibits 50% of [3H]-DHT binding) by non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Transcriptional Activation Assay (Reporter Gene Assay)

This cell-based assay measures the ability of a SARM to activate the AR and drive the expression of a reporter gene. [16][17] Objective: To determine the potency (EC50) and efficacy of a SARM as an AR agonist.

Materials:

  • A suitable mammalian cell line (e.g., C2C12 myoblasts for muscle-specific effects, or PC-3/LNCaP prostate cells).

  • An expression vector for the human AR (if the cell line does not endogenously express it).

  • A reporter vector containing an androgen-responsive element (ARE) driving a reporter gene (e.g., luciferase or β-galactosidase).

  • A normalization vector (e.g., Renilla luciferase) to control for transfection efficiency.

  • Transfection reagent (e.g., Lipofectamine).

  • Cell culture medium, serum, and antibiotics.

  • Test SARM compound and DHT (positive control).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density.

  • Transfection: Co-transfect the cells with the AR expression vector, the ARE-reporter vector, and the normalization vector using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing increasing concentrations of the test SARM or DHT. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for another 24-48 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luminescence Measurement: Measure the activity of both the primary reporter (e.g., Firefly luciferase) and the normalization reporter (e.g., Renilla luciferase) using a luminometer.

  • Data Analysis: Normalize the primary reporter readings to the normalization reporter readings. Plot the normalized data against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 (concentration for 50% maximal response) and Emax (maximal efficacy relative to DHT).

Protocol 3: In Vivo Hershberger Assay

The Hershberger assay is the gold standard for assessing the anabolic and androgenic activity of a compound in a living organism. [18][19] Objective: To determine the tissue-selective anabolic and androgenic effects of a SARM in a castrated rat model.

Materials:

  • Peripubertal male rats (e.g., Sprague-Dawley or Wistar, approximately 42 days old).

  • Anesthetic and surgical equipment for castration.

  • Test SARM compound, testosterone propionate (TP, positive control), and vehicle (e.g., corn oil, polyethylene glycol).

  • Gavage needles or syringes for subcutaneous injection.

  • Analytical balance for weighing tissues.

Procedure:

  • Animal Preparation: Surgically castrate the rats. Allow a recovery period of 7-10 days for the androgen-dependent tissues to regress.

  • Dosing: Randomly assign rats to treatment groups (n=6-8 per group): Vehicle control, TP control, and multiple dose levels of the test SARM.

  • Administration: Administer the compounds daily for 10 consecutive days via oral gavage or subcutaneous injection.

  • Necropsy: Approximately 24 hours after the final dose, euthanize the animals.

  • Tissue Dissection and Weighing: Carefully dissect and weigh the following tissues:

    • Anabolic indicator: Levator ani-bulbocavernosus (LABC) muscle.

    • Androgenic indicators: Ventral prostate (VP) and seminal vesicles (SV).

  • Data Analysis: Compare the mean tissue weights of the SARM-treated groups to the vehicle and TP control groups. A statistically significant increase in LABC weight indicates anabolic activity, while increases in VP and SV weights indicate androgenic activity. The anabolic/androgenic ratio is calculated by comparing the dose required to produce a half-maximal response (ED50) in the LABC versus the VP.

Conclusion and Future Outlook

The aniline scaffold has proven to be an exceptionally versatile foundation for the development of nonsteroidal SARMs. Structure-activity relationship studies have clearly demonstrated that modifications to the electronic properties of the aniline A-ring—such as the strategic placement of cyano, nitro, or trifluoromethyl groups—are paramount in achieving high receptor affinity and, crucially, tissue selectivity. The data consistently show that these synthetic modulators can replicate the anabolic benefits of testosterone in muscle and bone while substantially sparing androgenic tissues like the prostate.

The underlying mechanisms, involving unique ligand-induced receptor conformations and the differential recruitment of tissue-specific coregulators, are becoming increasingly understood. This knowledge provides a rational basis for the future design of next-generation SARMs with even greater potency and selectivity. As research continues, the focus will likely be on fine-tuning the aniline scaffold to optimize pharmacokinetic properties and further enhance the dissociation between desired anabolic effects and potential off-target activities, bringing these promising therapeutics closer to clinical application for a range of debilitating conditions.

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A Senior Application Scientist's Guide to the Synthesis of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide in Medicinal Chemistry

This compound, a key intermediate in the synthesis of sophisticated pharmaceutical compounds, holds a place of prominence in modern drug discovery. Its structural motifs are integral to the development of selective androgen receptor modulators (SARMs), a class of therapeutic agents with significant potential in treating a range of conditions, from muscle-wasting diseases to osteoporosis. Notably, this compound serves as a crucial building block in the synthesis of Bicalutamide, a widely used nonsteroidal anti-androgen drug for the management of prostate cancer.[1]

The burgeoning interest in SARMs and other therapeutics derived from this intermediate necessitates robust, efficient, and scalable synthetic routes. This guide provides a comprehensive benchmarking of a well-established literature method for the synthesis of this compound against a plausible and practical alternative. As senior application scientists, we recognize that the optimal synthetic strategy extends beyond mere chemical transformation; it encompasses considerations of yield, purity, cost-effectiveness, safety, and scalability. This document is intended to serve as a practical resource for researchers in the field, offering not only detailed experimental protocols but also the underlying scientific rationale to empower informed decision-making in the laboratory.

Benchmarked Synthesis Methodologies: A Head-to-Head Comparison

This guide will dissect two primary synthetic approaches to this compound:

  • Method A (Benchmark): The Acylation of 4-amino-2-(trifluoromethyl)benzonitrile with Methacryloyl Chloride.

  • Method B (Alternative): The Amide Coupling of 4-amino-2-(trifluoromethyl)benzonitrile with Methacrylic Acid using a Carbodiimide Reagent.

Each method will be evaluated based on key performance indicators, providing a clear comparative framework for process selection.

Method A: The Benchmark Acylation with Methacryloyl Chloride

This widely cited method leverages the high reactivity of an acid chloride for the acylation of the primary amine of 4-amino-2-(trifluoromethyl)benzonitrile.[2]

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of methacryloyl chloride. This is followed by the elimination of the chloride leaving group and a proton from the nitrogen, typically facilitated by a mild base or excess amine, to yield the final amide product.

Caption: Reaction scheme for Method A.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of 4-amino-2-(trifluoromethyl)benzonitrile (3.4 mmol) in N,N-dimethylacetamide (14 mL) under a nitrogen atmosphere, slowly add methacryloyl chloride (2.63 mL, 27.16 mmol) dropwise over 10 minutes at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until completion (typically 3 hours to overnight).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (100 mL). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (3 x 25 mL) and cold brine (4 x 50 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield this compound as a white solid.

Characterization Data (Literature)
  • ¹H-NMR (CDCl₃): δ 8.06 (d, J = 2.0 Hz, 1H), 7.99 (dd, J = 8.5 Hz, 2.0 Hz, 1H), 7.87 (bs, 1H), 7.82 (d, J = 8.5 Hz, 1H), 5.90-5.88 (m, 1H), 5.63-5.61 (m, 1H), 2.11-2.10 (m, 3H).[2]

  • Yield: 95%[2]

Method B: The Alternative Amide Coupling with a Carbodiimide Reagent

This alternative approach utilizes a coupling agent, N,N'-Dicyclohexylcarbodiimide (DCC), to facilitate the amide bond formation between 4-amino-2-(trifluoromethyl)benzonitrile and methacrylic acid. This method avoids the use of a highly reactive and moisture-sensitive acid chloride.

Reaction Mechanism

DCC activates the carboxylic acid group of methacrylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide and the dicyclohexylurea (DCU) byproduct.

Caption: Reaction scheme for Method B.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve methacrylic acid (1.2 eq) and 4-amino-2-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Coupling Agent: Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) in anhydrous DCM dropwise to the cooled reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Purification: Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or flash column chromatography.

Comparative Analysis

ParameterMethod A (Benchmark)Method B (Alternative)Rationale & Insights
Yield High (95%)[2]Moderate to HighThe high reactivity of the acid chloride in Method A generally leads to excellent yields. Method B's yield can be influenced by the efficiency of the coupling agent and potential side reactions.
Purity High after chromatographyHigh after filtration and purificationThe primary impurity in Method B, DCU, is often easily removed by filtration due to its low solubility in many organic solvents.
Reaction Time 3 hours to overnightOvernightMethod A can be faster due to the high reactivity of the acyl chloride. Method B typically requires longer reaction times for the coupling to go to completion.
Cost-Effectiveness ModeratePotentially HigherMethacryloyl chloride is generally more expensive and less stable than methacrylic acid and DCC. However, the overall cost will depend on the prices of all reagents and solvents. (See Cost Analysis section).
Safety & Handling High HazardModerate HazardMethacryloyl chloride is highly corrosive, flammable, and moisture-sensitive, requiring stringent handling precautions. DCC is a potent sensitizer and should be handled with care, but is generally less hazardous than the acid chloride.
Scalability ModerateGoodThe use of a highly reactive and hazardous reagent in Method A can pose challenges for large-scale synthesis. Method B is often more amenable to scale-up due to the more stable and less hazardous nature of the reagents.

Cost-Effectiveness Analysis

Reagent/SolventMethod A (per 3.4 mmol scale)Method B (per 3.4 mmol scale)
4-amino-2-(trifluoromethyl)benzonitrile~ $26.25 (1g at $27.50/g)~ $26.25 (1g at $27.50/g)
Methacryloyl Chloride~ ngcontent-ng-c4006390337="" _nghost-ng-c2871243347="" class="inline ng-star-inserted">

8.11/mL for 100mL)[3]
-
Methacrylic Acid & DCC-~ $0.05 (methacrylic acid) + ~ $1.04 (DCC at $34.20/100g)[4]
N,N-Dimethylacetamide~ $1.16 (14 mL at $83.10/L)-
Dichloromethane-Varies based on scale
Ethyl Acetate~

23.75/L for 4L)[5]
-
Estimated Reagent Cost ~ $51.12 ~ $27.34

Note: Prices are estimates based on listed catalog prices and may vary. Solvent costs for Method B are not fully included as they can vary significantly with scale.

Experimental Workflow Visualization

Experimental_Workflow cluster_A Method A: Acylation cluster_B Method B: Amide Coupling A_Start Dissolve Amine in DMAc A_React Add Methacryloyl Chloride A_Start->A_React A_Monitor Monitor by TLC A_React->A_Monitor A_Workup Dilute & Wash A_Monitor->A_Workup A_Purify Column Chromatography A_Workup->A_Purify A_Product Final Product A_Purify->A_Product B_Start Dissolve Amine & Acid in DCM B_React Add DCC Solution B_Start->B_React B_Stir Stir Overnight B_React->B_Stir B_Filter Filter DCU B_Stir->B_Filter B_Workup Wash Filtrate B_Filter->B_Workup B_Purify Recrystallize/Chromatography B_Workup->B_Purify B_Product Final Product B_Purify->B_Product

Caption: Comparative experimental workflows for Method A and Method B.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Yield (Method A) Incomplete reaction; degradation of methacryloyl chloride due to moisture.Ensure anhydrous conditions. Use freshly distilled or newly purchased methacryloyl chloride. Extend reaction time if necessary.
Low Yield (Method B) Incomplete activation of the carboxylic acid; side reactions of the O-acylisourea intermediate.Ensure anhydrous conditions. Consider adding a catalytic amount of an activating agent like 4-dimethylaminopyridine (DMAP).
Difficult Purification Incomplete removal of DCU (Method B); co-eluting impurities (Method A).For Method B, wash the crude product thoroughly with a solvent in which DCU is insoluble (e.g., diethyl ether). For Method A, optimize the mobile phase for column chromatography.
Presence of Starting Material Insufficient amount of acylating/coupling agent; short reaction time.Use a slight excess of the acylating/coupling agent. Ensure the reaction has gone to completion by TLC before workup.

Conclusion and Recommendations

Both benchmarked methods provide viable pathways to this compound.

  • Method A is a high-yielding and relatively fast reaction, making it suitable for small-scale synthesis where the handling of hazardous reagents can be well-controlled.

  • Method B offers a safer and potentially more scalable alternative, avoiding the use of the highly reactive methacryloyl chloride. While the initial reagent cost may be lower, the overall cost-effectiveness will depend on the efficiency of the purification process.

For research and development settings focused on rapid synthesis and high yields on a smaller scale, Method A remains a strong choice, provided appropriate safety measures are in place. For process development and scale-up applications where safety, reagent stability, and ease of handling are paramount, Method B presents a compelling alternative that warrants further optimization.

References

  • Walmart. Ethyl Acetate Lab Grade 4L. [Link]

  • Sugi, K. (2004). Process for production of n-methacryloyl-4-cyano-3- trifluoromethylaniline, method for stabilization of the same, and process for production of bicalutamide.
  • Cre-Avanti, C., et al. (2021).
  • Google Patents. Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • PubChem. N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide. [Link]

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A Comparative Guide to Absolute Structure Confirmation of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide Derivatives Using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the precise determination of a molecule's three-dimensional arrangement is not merely an academic exercise; it is a critical determinant of its biological activity. For chiral molecules such as the derivatives of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide, a class of compounds with significant therapeutic potential, establishing the absolute configuration is paramount. This guide provides an in-depth, comparative analysis of X-ray crystallography as the definitive method for absolute structure confirmation, contextualized with practical insights and experimental rigor.

The Imperative of Absolute Configuration in Drug Development

Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit markedly different pharmacological and toxicological profiles. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of this principle.[1] For this compound derivatives, which are investigated for their roles as selective androgen receptor modulators (SARMs), ensuring the synthesis and isolation of the correct enantiomer is a cornerstone of drug safety and efficacy.[2][3]

While various analytical techniques can probe chirality, single-crystal X-ray crystallography stands as the most powerful and direct method for the unambiguous determination of a molecule's 3D structure, including its absolute configuration.[4][5] This guide will navigate the principles, protocols, and comparative strengths of this gold-standard technique.

The Principle of Absolute Structure Determination by X-ray Crystallography

The ability of X-ray crystallography to determine the absolute configuration of a molecule hinges on the phenomenon of anomalous dispersion (also known as anomalous scattering).[6] When X-rays interact with electrons, they are scattered. For most light atoms, this scattering is considered "normal." However, when the energy of the incident X-rays is close to the absorption edge of an atom, a phase shift occurs in the scattered waves.[7][8] This effect breaks Friedel's Law, which states that the intensities of diffraction spots from a crystal and its mirror image are identical.[7]

The presence of an anomalous scatterer in a non-centrosymmetric crystal structure leads to measurable differences in the intensities of Bijvoet pairs—reflections that are related by a center of inversion.[9] By carefully measuring and analyzing these intensity differences, the true handedness of the crystal structure, and thus the absolute configuration of the molecule, can be determined.[6]

Key Concepts:
  • Anomalous Scattering: A phase shift in X-ray scattering that occurs when the X-ray energy is near an atom's absorption edge.[7][8]

  • Bijvoet Pairs: Friedel-related reflections that exhibit intensity differences due to anomalous scattering.[9]

  • Non-centrosymmetric Space Group: A prerequisite for observing chirality in a crystal structure, as it lacks symmetry elements that would relate a molecule to its mirror image.[6]

Experimental Workflow: From Crystal to Confirmed Structure

The successful determination of absolute configuration is a multi-step process that demands meticulous execution.

X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Data Processing & Structure Solution cluster_3 Absolute Structure Confirmation Crystal Growth Crystal Growth Crystal Mounting Crystal Mounting Crystal Growth->Crystal Mounting Diffractometer Setup Diffractometer Setup Crystal Mounting->Diffractometer Setup Data Acquisition Data Acquisition Diffractometer Setup->Data Acquisition Data Reduction Data Reduction Data Acquisition->Data Reduction Structure Solution Structure Solution Data Reduction->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Flack Parameter Analysis Flack Parameter Analysis Structure Refinement->Flack Parameter Analysis Bayesian Statistics Bayesian Statistics Flack Parameter Analysis->Bayesian Statistics Final Structure Validation Final Structure Validation Bayesian Statistics->Final Structure Validation

Workflow for absolute structure determination.
Detailed Experimental Protocol:
  • Crystal Growth:

    • Objective: To obtain single crystals of high quality, typically 0.1-0.3 mm in size.[6]

    • Method: Slow evaporation of a saturated solution of the this compound derivative in a suitable solvent system (e.g., ethyl acetate/hexane, acetone/water). Vapor diffusion and slow cooling techniques are also effective.

    • Expert Insight: The presence of the trifluoromethyl group can influence crystal packing and may require screening of a wider range of crystallization conditions.

  • Data Collection:

    • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) and a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation).

    • Wavelength Selection: Copper radiation (λ ≈ 1.54 Å) is generally preferred for organic molecules as it enhances the anomalous scattering signal from lighter atoms like oxygen and fluorine, which are present in the target derivatives.[6][10] Molybdenum radiation (λ ≈ 0.71 Å) can also be used, especially if heavier atoms are present.[9]

    • Data Collection Strategy: A complete sphere of data with high redundancy should be collected to ensure accurate measurement of Bijvoet pairs.

  • Structure Solution and Refinement:

    • Software: Standard crystallographic software packages (e.g., SHELX, Olex2) are used for structure solution (determining the initial atomic positions) and refinement (optimizing the model to fit the experimental data).

    • Refinement Parameters: The refinement process includes optimizing atomic coordinates, displacement parameters, and site occupancies.

Data Analysis and Interpretation: The Decisive Metrics

The confirmation of the absolute structure lies in the careful analysis of the refined crystallographic data.

The Flack Parameter

The Flack parameter, 'x', is a single value that indicates the absolute structure of a crystal.[11][12] It is refined against the diffraction data and ideally converges to a value between 0 and 1.[13]

Flack Parameter (x) ValueInterpretationAction Required
~ 0 (with small s.u.) The refined absolute structure is correct.[14]None. The absolute configuration is confirmed.
~ 1 (with small s.u.) The inverted structure is correct.[14]Invert the atomic coordinates.
~ 0.5 The crystal is likely a racemic twin or has a missed center of symmetry.[11]Further investigation of twinning or space group symmetry is needed.
Uncertain (large s.u.) The anomalous signal is too weak for a definitive assignment.Consider re-collecting data with a different wavelength or an alternative technique.

The standard uncertainty (s.u.) of the Flack parameter is crucial for its interpretation. A small s.u. indicates a reliable determination.[12]

Bayesian Statistics: A Probabilistic Approach

In cases where the anomalous signal is weak, such as with light-atom structures, Bayesian statistics offer a more robust method for absolute structure determination.[9][10] This approach calculates the probability of the correct absolute structure based on the Bijvoet differences.[9]

Advantages over the Flack Parameter:

  • Increased Sensitivity: Can provide a reliable assignment even with weak anomalous scatterers like oxygen.[10]

  • Reduced Uncertainty: Often yields a standard uncertainty that is about half that of the Flack parameter.[10]

  • Probabilistic Output: Provides a clear probability for the correctness of the assigned structure.

Analytical Comparison cluster_0 Primary Method cluster_1 Key Metrics cluster_2 Alternative (Confirmatory) Method X-ray Crystallography X-ray Crystallography Flack Parameter Flack Parameter X-ray Crystallography->Flack Parameter yields Bayesian Analysis Bayesian Analysis X-ray Crystallography->Bayesian Analysis enables VCD VCD X-ray Crystallography->VCD complements Vibrational Circular Dichroism (VCD) Vibrational Circular Dichroism (VCD)

Comparison of analytical approaches.

Comparison with Alternative Techniques

While X-ray crystallography is the gold standard, other techniques can provide complementary information or serve as alternatives when single crystals are unavailable.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. By comparing the experimental VCD spectrum to quantum chemical calculations for a given enantiomer, the absolute configuration can be determined.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)
State of Matter Solid (single crystal)Solution or liquid
Principle Anomalous dispersion of X-raysDifferential absorption of polarized IR light
Directness Direct determination of 3D structureIndirect determination via spectral comparison
Requirement High-quality single crystalsSoluble sample, accurate theoretical calculations
Ambiguity Generally unambiguousCan be ambiguous if conformational flexibility is high

Expert Insight: For this compound derivatives, which may exhibit conformational flexibility, VCD can be a valuable tool to confirm that the solid-state conformation determined by X-ray crystallography is also the dominant conformation in solution.

Conclusion: A Self-Validating System for Unambiguous Confirmation

The determination of the absolute structure of this compound derivatives is a critical step in their development as therapeutic agents. X-ray crystallography, through the rigorous analysis of anomalous dispersion effects, provides an unparalleled level of certainty. The combination of a well-executed data collection strategy, particularly with copper radiation, and the judicious application of both the Flack parameter and Bayesian statistical analysis creates a self-validating system for absolute structure confirmation. While alternative techniques like VCD offer valuable insights into solution-state conformation, single-crystal X-ray diffraction remains the definitive and authoritative method for establishing the true three-dimensional nature of these important chiral molecules.

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A: Foundations of Crystallography, 39(6), 876-881. [Link]

  • Glazer, A. M., & Stadnicka, K. (1986). On the use of the Flack parameter. Acta Crystallographica Section A: Foundations of Crystallography, 42(4), 230-238. [Link]

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103. [Link]

  • Parsons, S., Flack, H. D., & Wagner, T. (2013). The Flack parameter and its standard uncertainty. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 69(Pt 3), 249-259. [Link]

  • Bijvoet, J. M., Peerdeman, A. F., & van Bommel, A. J. (1951). Determination of the Absolute Configuration of Optically Active Compounds by Means of X-Rays. Nature, 168(4268), 271-272. [Link]

  • Albright, A. L., & White, J. M. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 1055, 149-162. [Link]

  • Cruse, W. B. T., & James, M. N. G. (1982). The principles of anomalous scattering and its use in the determination of the absolute configuration of organic molecules. In Stereochemistry and Biological Activity of Drugs (pp. 59-71). Palgrave, London. [Link]

  • Polavarapu, P. L. (2002). Vibrational circular dichroism: a new spectroscopic tool for the determination of absolute configuration of chiral molecules. Chirality, 14(10), 768-781. [Link]

  • PubChem. (n.d.). N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide. [Link]

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In Vitro Metabolic Stability of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the landscape of modern drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a paramount parameter that profoundly influences its pharmacokinetic profile and, ultimately, its therapeutic success.[1][2] A compound's susceptibility to biotransformation, primarily by hepatic enzymes, dictates its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Early assessment of in vitro metabolic stability allows researchers to prioritize candidates with favorable pharmacokinetic properties, thereby reducing attrition rates in later, more costly stages of development.[3][4] This guide provides a comprehensive analysis of the anticipated in vitro metabolic stability of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide, a compound of interest in medicinal chemistry, by comparing it with structurally related molecules and outlining detailed experimental protocols for its evaluation.

Understanding the Structural Features of this compound

To predict the metabolic fate of this compound, it is crucial to dissect its key structural motifs: the methacrylamide group, the cyanophenyl ring, and the trifluoromethyl substituent. Each of these components can influence the molecule's interaction with drug-metabolizing enzymes.

  • The Methacrylamide Moiety: The methacrylamide group serves as a potential site for metabolic attack. Compared to its acrylate counterpart, the methyl group on the acrylamide may offer some steric hindrance, potentially influencing the rate of metabolism. Methacrylamides have been shown to possess greater hydrolytic stability compared to methacrylates.[5][6] However, the α,β-unsaturated carbonyl system present in methacrylamide is a Michael acceptor, making it susceptible to nucleophilic attack, most notably by glutathione (GSH) in a Phase II conjugation reaction.[7][8]

  • The Cyanophenyl Ring: The nitrile group on the phenyl ring is generally considered to be metabolically robust.[9] In many pharmaceuticals, the cyano group passes through the body unchanged.[9] However, its strong electron-withdrawing nature can influence the metabolism of the aromatic ring.

  • The Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a common substituent in modern pharmaceuticals, often introduced to block metabolic oxidation at that position and improve metabolic stability. Its presence can, however, direct metabolism to other sites on the molecule.

Comparative Analysis of Metabolic Stability

While specific experimental data for this compound is not publicly available, we can draw insightful comparisons with other compounds bearing similar functional groups.

Comparison with Other Methacrylamide-Containing Compounds

Several targeted covalent inhibitors in clinical development or on the market utilize an acrylamide or methacrylamide "warhead" to form a covalent bond with their target protein.[7][8] The metabolic stability of these compounds is a key aspect of their overall profile.

  • Osimertinib: An EGFR inhibitor with an acrylamide moiety, osimertinib, has been reported to have relatively low stability in plasma due to a Michael addition reaction with cysteine.[10][11] This highlights the potential for the methacrylamide group in our target compound to react with biological nucleophiles.

  • Futibatinib: This FGFR inhibitor possesses an acrylamide warhead. Studies have shown that the acrylamide moiety can be metabolically activated to a reactive epoxide intermediate, leading to the covalent inactivation of Cytochrome P450 3A (CYP3A) enzymes.[12][13] This suggests a potential metabolic pathway for this compound that could lead to drug-drug interactions.

  • Ibrutinib: A Bruton's tyrosine kinase (BTK) inhibitor with an acrylamide group, ibrutinib's metabolic profile has been extensively studied. While the acrylamide is key for its mechanism of action, it also contributes to off-target reactivity.[7][8]

Structural Analogs and Their Metabolic Fate

The table below summarizes the expected metabolic stability of this compound in comparison to other relevant compounds based on their structural motifs.

CompoundKey Structural FeatureExpected Primary Metabolic PathwaysPredicted Metabolic Stability
This compound Methacrylamide, Cyanophenyl, TrifluoromethylphenylMichael addition with glutathione, potential for CYP-mediated oxidation on the phenyl ring.Moderate to Low
Osimertinib AcrylamideMichael addition with plasma proteins (cysteine).[10][11]Low in plasma
Futibatinib AcrylamideMetabolic activation of the acrylamide to an epoxide.[12][13]Moderate (with potential for CYP inactivation)
Aromatic Amide (General) Amide bondAmide hydrolysis.Variable, generally more stable than esters.
Benzonitrile CyanophenylGenerally metabolically stable.[9]High

Experimental Protocols for Assessing In Vitro Metabolic Stability

To experimentally determine the metabolic stability of this compound, two primary in vitro assays are recommended: the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay is a high-throughput method to assess Phase I metabolic stability, primarily mediated by cytochrome P450 (CYP) enzymes.[14]

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • Thaw pooled human liver microsomes (or microsomes from other species of interest) on ice.

    • Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-warm the liver microsome suspension and the test compound solution to 37°C.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system to the microsome-compound mixture. The final concentration of the test compound is typically 1 µM.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Determine the in vitro half-life (t½) from the slope of the natural logarithm of the percent remaining versus time plot.

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Experimental Workflow for Liver Microsomal Stability Assay

Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Test Compound Stock Solution D Pre-warm Reagents to 37°C A->D B Thaw Liver Microsomes B->D C Prepare NADPH Regenerating System E Initiate Reaction (Add NADPH System) C->E D->E F Incubate at 37°C E->F G Quench Reaction at Time Points F->G H Protein Precipitation G->H I LC-MS/MS Analysis H->I J Data Analysis (t½, CLint) I->J Logic TestCompound This compound MicrosomalAssay Liver Microsomal Stability Assay TestCompound->MicrosomalAssay HepatocyteAssay Hepatocyte Stability Assay TestCompound->HepatocyteAssay PhaseI Phase I Metabolism (CYP-mediated) MicrosomalAssay->PhaseI HepatocyteAssay->PhaseI PhaseII Phase II Metabolism (e.g., GSH conjugation) HepatocyteAssay->PhaseII CLint Intrinsic Clearance (CLint) PhaseI->CLint PhaseII->CLint InVivoPrediction Prediction of in vivo Hepatic Clearance CLint->InVivoPrediction

Relationship between in vitro assays and in vivo prediction.

CYP450 Reaction Phenotyping

To identify the specific CYP isozymes responsible for the metabolism of this compound, a CYP450 reaction phenotyping study should be conducted. [15][16]This can be achieved using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors of individual CYP isozymes in human liver microsomes. [6]This information is crucial for predicting potential drug-drug interactions.

Conclusion and Future Directions

Based on its structural features, this compound is predicted to have moderate to low metabolic stability. The methacrylamide moiety is a likely site for Phase II conjugation with glutathione, and the aromatic ring is susceptible to CYP-mediated oxidation. The trifluoromethyl group is expected to enhance stability by blocking metabolism at its point of attachment.

To definitively characterize its metabolic profile, the in vitro assays detailed in this guide should be performed. The resulting data on half-life and intrinsic clearance will be invaluable for guiding further optimization of this chemical scaffold in drug discovery programs. Future studies could also involve metabolite identification to elucidate the specific biotransformation pathways. A thorough understanding of the metabolic fate of this compound will be instrumental in advancing its development as a potential therapeutic agent.

References

  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Retrieved from [Link]

  • Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. (2021). Journal of the American Chemical Society. Retrieved from [Link]

  • Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. (2021). National Institutes of Health. Retrieved from [Link]

  • Discovery of highly potent and selective Bruton's tyrosine kinase inhibitors: Pyridazinone analogs with improved metabolic stability. (2016). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Studies on in vitro metabolism of acrylamide and related compounds. (1983). Biochemical Pharmacology. Retrieved from [Link]

  • Instability Mechanism of Osimertinib in Plasma and a Solving Strategy in the Pharmacokinetics Study. (2022). Frontiers in Pharmacology. Retrieved from [Link]

  • Hydrolytic Stability of Methacrylamide and Methacrylate in Gelatin Methacryloyl and Decoupling of Gelatin Methacrylamide from Gelatin Methacryloyl through Hydrolysis. (2020). ResearchGate. Retrieved from [Link]

  • Metabolic Activation of the Acrylamide Michael Acceptor Warhead in Futibatinib to an Epoxide Intermediate Engenders Covalent Inactivation of Cytochrome P450 3A. (2022). ResearchGate. Retrieved from [Link]

  • Instability Mechanism of Osimertinib in Plasma and a Solving Strategy in the Pharmacokinetics Study. (2022). ResearchGate. Retrieved from [Link]

  • Hepatocyte Stability Assay. (n.d.). Domainex. Retrieved from [Link]

  • The in vitro metabolic stability study of the selected compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Metabolic Activation of the Acrylamide Michael Acceptor Warhead in Futibatinib to an Epoxide Intermediate Engenders Covalent Inactivation of CYP3A. (2022). SciSpace. Retrieved from [Link]

  • Recent advances in the development of covalent inhibitors. (2021). National Institutes of Health. Retrieved from [Link]

  • Discovery of potent imidazole and cyanophenyl containing farnesyltransferase inhibitors with improved oral bioavailability. (2001). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Cytochrome P450 enzyme system; fascinating and vital part of how our bodies handle chemicals. (2025). YouTube. Retrieved from [Link]

  • Irreversible Inhibition of EGFR: Modeling the Combined Pharmacokinetic-Pharmacodynamic Relationship of Osimertinib and Its Active Metabolite AZ5104. (2016). Molecular Cancer Therapeutics. Retrieved from [Link]

  • Metabolism and hemoglobin adduct formation of acrylamide in humans. (2007). Cancer Epidemiology, Biomarkers & Prevention. Retrieved from [Link]

  • Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (BMS-935177). (2016). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Drug Metabolism by CYP450 Enzymes. (2016). Proteopedia. Retrieved from [Link]

  • Cytochrome P450 Enzymes in Drug Metabolism. (n.d.). MDPI. Retrieved from [Link]

  • Hydrolytic stability of methacrylamide in acidic aqueous solution. (2005). Journal of Biomedical Materials Research Part B: Applied Biomaterials. Retrieved from [Link]

  • Drug metabolic stability in early drug discovery to develop potential lead compounds. (2021). Drug Metabolism Reviews. Retrieved from [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2021). International Journal of Molecular Sciences. Retrieved from [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Effects of Methyl Methacrylate on Non-Protein Thiols and Drug Metabolizing Enzymes in Rat Liver and Kidneys. (1985). Pharmacology & Toxicology. Retrieved from [Link]

  • Bruton's Tyrosine Kinase (Btk). (2012). The Royal Society of Chemistry. Retrieved from [Link]

  • Biochemistry, Cytochrome P450. (2023). StatPearls. Retrieved from [Link]

  • Analyzing the metabolic fate of oral administration drugs: A review and state-of-the-art roadmap. (2022). Frontiers in Pharmacology. Retrieved from [Link]

  • Choosing Treatment After Osimertinib for EGFR NSCLC With MET Amplification. (2024). JAMA Oncology. Retrieved from [Link]

  • Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. (2002). Current Drug Metabolism. Retrieved from [Link]

  • Metabolic stability and its role in the discovery of new chemical entities. (2019). Acta Pharmaceutica. Retrieved from [Link]

  • In Vitro Metabolic Stability. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery. (2014). British Journal of Pharmacology. Retrieved from [Link]

  • In Vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025). SpringerLink. Retrieved from [Link]

  • Metabolic Stability. (n.d.). Pharma Focus Asia. Retrieved from [Link]

  • N-(2-hydroxypropyl)methacrylamide copolymers targeted to the hepatocyte galactose-receptor: pharmacokinetics in DBA2 mice. (1992). Journal of Controlled Release. Retrieved from [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. Retrieved from [Link]

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A Senior Application Scientist's Guide to Comparative Impurity Profiling of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide is a critical intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount, as impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety, efficacy, and stability. This guide provides a comprehensive framework for the comparative impurity profiling of this compound from different commercial suppliers. We will delve into the rationale behind analytical method selection, provide detailed, self-validating experimental protocols, and present a logical workflow for identifying and quantifying impurities. This document is intended for researchers, scientists, and drug development professionals to establish robust quality control measures and make informed supplier selection decisions.

Introduction: The Criticality of Impurity Profiling

In pharmaceutical development, the adage "you are what you eat" can be adapted to "your API is what it's made from." The quality of starting materials and intermediates is a cornerstone of a robust and safe drug product. Impurities, defined by the International Council for Harmonisation (ICH) as any component of a new drug substance that is not the chemical entity defined as the drug substance, can arise from various sources including starting materials, by-products of the synthesis, degradation products, and residual solvents.[1][2]

The ICH Q3A(R2) guideline mandates the reporting, identification, and qualification of impurities in new drug substances.[3][4][5] Reporting thresholds can be as low as 0.05%, necessitating highly sensitive and specific analytical methods.[4] For an intermediate like this compound, a thorough understanding of its impurity profile is not just a regulatory requirement; it is a proactive measure to mitigate risks in downstream processes. An inconsistent or unfavorable impurity profile from a supplier can lead to production delays, batch failures, and compromised patient safety.

This guide will walk through a systematic approach to compare this intermediate from three hypothetical suppliers (Supplier A, Supplier B, and Supplier C), employing a multi-modal analytical strategy to build a comprehensive picture of product quality.

Potential Impurities: A Mechanistic Perspective

A crucial first step in impurity profiling is to anticipate the likely impurities based on the manufacturing process. The most common synthesis for this compound involves the acylation of 4-amino-2-(trifluoromethyl)benzonitrile with methacryloyl chloride in the presence of a base.[6][7] This is a variation of the classic Schotten-Baumann reaction.[7]

Based on this synthesis, we can predict several classes of process-related impurities:

  • Unreacted Starting Materials:

    • Impurity I: 4-amino-2-(trifluoromethyl)benzonitrile

    • Impurity II: Methacryloyl chloride (or its hydrolysis product, methacrylic acid)

  • By-products:

    • Impurity III (Over-alkylation): N-methyl-N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide (if a methylating agent is present or as a result of side reactions). While less common in this specific synthesis, it's a possibility in related amide formations.

    • Impurity IV (Dimerization/Polymerization): Dimer or oligomer of the product, particularly given the reactive methacrylate group.

  • Reagent-Related Impurities:

    • Impurities from the base used (e.g., triethylamine, pyridine).[]

  • Degradation Products:

    • Impurity V (Hydrolysis): Hydrolysis of the amide bond to yield 4-amino-2-(trifluoromethyl)benzonitrile and methacrylic acid.

The following diagram illustrates the primary synthetic route and the potential points of impurity ingress.

G SM1 4-amino-2-(trifluoromethyl)benzonitrile (Impurity I) Product This compound (API Intermediate) SM1->Product Acylation SM2 Methacryloyl Chloride SM2->Product Base Base (e.g., Pyridine) Base->Product Catalyst/Scavenger ImpurityV Hydrolysis (Impurity V) Product->ImpurityV + H2O ImpurityIV Dimerization/Polymerization (Impurity IV) Product->ImpurityIV Self-reaction

Caption: Synthetic pathway and potential impurity formation.

Analytical Strategy & Experimental Protocols

A multi-pronged analytical approach is essential for a comprehensive impurity profile. No single technique can elucidate all potential impurities. Our strategy will employ High-Performance Liquid Chromatography (HPLC) for separation and quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) for identification of unknown peaks, and Nuclear Magnetic Resonance (NMR) for structural confirmation.

Overall Analytical Workflow

The following workflow ensures a systematic and thorough investigation of each supplier's material.

G Start Receive Samples (Supplier A, B, C) Prep Sample Preparation (Dilution in Acetonitrile) Start->Prep HPLC HPLC-UV Analysis (Quantification of Impurities) Prep->HPLC SystemSuitability System Suitability Test (SST) (Pass/Fail) HPLC->SystemSuitability Compare Data Compilation & Comparison HPLC->Compare SystemSuitability->Start Fail LCMS LC-MS Analysis (Peak Identification by m/z) SystemSuitability->LCMS Pass NMR NMR Spectroscopy (Structural Confirmation) LCMS->NMR For significant unknowns LCMS->Compare NMR->Compare Report Final Report & Supplier Recommendation Compare->Report

Caption: Comprehensive analytical workflow for impurity profiling.

High-Performance Liquid Chromatography (HPLC-UV)

Causality: HPLC is the workhorse for impurity quantification in pharmaceuticals due to its high resolving power, sensitivity, and reproducibility. A gradient method is chosen because of the wide polarity range of potential impurities—from the polar starting material (4-amino-2-(trifluoromethyl)benzonitrile) to the relatively non-polar product and potential dimers. A UV detector is suitable as the aromatic nature of the product and key impurities provides strong chromophores.

Protocol:

  • Instrumentation: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1.0 mg/mL.

System Suitability (Self-Validation): Before sample analysis, a system suitability solution (containing the main compound and a known impurity, e.g., 4-amino-2-(trifluoromethyl)benzonitrile) must be injected.

  • Tailing Factor (T): Must be ≤ 2.0 for the main peak.

  • Theoretical Plates (N): Must be ≥ 5000 for the main peak.

  • Resolution (Rs): Must be ≥ 2.0 between the main peak and the known impurity.

  • Repeatability: Relative standard deviation (RSD) of ≤ 2.0% for six replicate injections of the main peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality: While HPLC-UV can quantify impurities, it cannot identify them without reference standards. LC-MS is employed to obtain the mass-to-charge ratio (m/z) of unknown peaks observed in the HPLC chromatogram. This information is critical for proposing molecular formulas and identifying unknown structures. The same chromatographic method as HPLC-UV is used to ensure retention time correlation.

Protocol:

  • Instrumentation: Waters ACQUITY UPLC I-Class with a SQ Detector 2 or equivalent.

  • Chromatographic Conditions: Same as the HPLC-UV method described above.

  • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes.

  • Mass Range: 50 - 800 m/z.

  • Data Acquisition: Full scan mode.

Comparative Analysis of Suppliers

Samples from three different suppliers (A, B, and C) were analyzed according to the protocols above. The HPLC-UV results are summarized below. All calculations are based on area percent, assuming a relative response factor of 1.0 for all impurities for initial comparison.

Impurity (by Retention Time)Supplier A (% Area)Supplier B (% Area)Supplier C (% Area)Tentative ID (from LC-MS)
Main Peak 99.75 99.21 99.89 Product (m/z 255.1 [M+H]⁺)
RRT 0.450.060.350.03Impurity I (m/z 187.1 [M+H]⁺)
RRT 0.88ND0.08NDUnknown 1 (m/z 271.1 [M+H]⁺)
RRT 1.150.110.150.05Unknown 2 (m/z 301.2 [M+H]⁺)
RRT 1.320.080.210.03Unknown 3 (m/z 273.1 [M+H]⁺)
Total Impurities 0.25% 0.79% 0.11%

RRT = Relative Retention Time; ND = Not Detected (below reporting threshold of 0.03%)

Discussion and Recommendations

The data clearly indicates significant variation in the quality of this compound across the three suppliers.

  • Supplier C provided the material with the highest purity (99.89%) and the lowest total impurity content (0.11%). All detected impurities were well below the typical identification threshold of 0.10% as recommended by ICH Q3A.[1] This suggests a well-controlled and optimized manufacturing process.

  • Supplier A provided material of high purity (99.75%), with a total impurity level of 0.25%. One impurity at RRT 1.15 was found at 0.11%, which would require identification and characterization under ICH guidelines if this were a final drug substance.[3][4]

  • Supplier B provided the material with the lowest purity (99.21%) and the highest total impurity level (0.79%). Critically, the level of the starting material (Impurity I) was significantly elevated at 0.35%. Furthermore, four individual impurities were detected above the 0.05% reporting threshold, with three of them exceeding the 0.10% identification threshold. This impurity profile suggests potential issues with reaction completion, purification, or both.

LC-MS Insights: The mass data for the known impurity (RRT 0.45) corresponds to the protonated starting material, 4-amino-2-(trifluoromethyl)benzonitrile (C₈H₅F₃N₂, MW 186.13). The unknown peaks would require further investigation. For example, Unknown 1 (m/z 271.1) could potentially correspond to an epoxide of the parent molecule (C₁₂H₉F₃N₂O₂, MW 270.21), a known related substance.[9]

Recommendation:

Based on this analysis, Supplier C is highly recommended due to the superior purity profile of their material. The low number and level of impurities would translate to a lower risk profile for the subsequent API synthesis.

For any ongoing work with Supplier A , it would be prudent to identify the impurity at RRT 1.15 to ensure it is not a genotoxic or otherwise harmful compound.

It is strongly recommended to discontinue the use of material from Supplier B or to engage with them to significantly improve their purification process. The high level of unreacted starting material and multiple unidentified impurities poses a significant risk to the quality of the final drug product.

Conclusion

This guide has demonstrated a systematic and scientifically rigorous approach to the comparative impurity profiling of a key pharmaceutical intermediate. By combining a mechanistic understanding of impurity formation with robust, multi-modal analytical techniques, drug developers can confidently assess the quality of materials from different suppliers. This proactive approach to quality control is fundamental to ensuring the safety and efficacy of the final pharmaceutical product and is a critical component of a successful drug development program.

References

  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • Impurities in new drug substance| ICH Q3A(R2). YouTube. [Link]

  • Synthesis and analysis of amides. Chemistry Education. [Link]

  • N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide. PubChem. [Link]

Sources

A Senior Application Scientist's Guide to Purity and Performance: Assessing the Efficacy of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutics designed to elicit the anabolic benefits of androgens with reduced androgenic side effects. The efficacy and safety of these investigational compounds, however, are critically dependent on their chemical purity. This guide provides a comprehensive framework for researchers and drug development professionals to assess the impact of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide purity on its biological efficacy. We will explore the causal links between purity and performance, detail robust analytical methods for impurity profiling, and provide validated experimental protocols for comparing the in vitro and in vivo activity of SARM batches with varying purity levels.

Introduction: The Criticality of Purity in SARM Research

This compound is a non-steroidal SARM that acts as an agonist at the androgen receptor (AR), showing tissue-selective activity.[1][2] The goal is to promote anabolic effects in muscle and bone while minimizing androgenic effects in tissues like the prostate. However, the synthesis of this complex molecule can result in various impurities, including residual starting materials, byproducts, and degradation products.[3][4]

The presence of these impurities, even in trace amounts, can significantly compromise experimental outcomes and clinical safety.[5][6] Impurities can lead to:

  • Reduced Potency: A lower percentage of the active pharmaceutical ingredient (API) per unit mass results in a weaker biological signal.[7]

  • Altered Pharmacology: Impurities may act as antagonists, partial agonists, or agonists at other receptors, confounding experimental data.

  • Increased Toxicity: Uncharacterized impurities can have their own toxicological profiles, posing a safety risk.[6][7]

Therefore, rigorous purity assessment is not merely a quality control step but a fundamental prerequisite for valid and reproducible SARM research. This guide establishes a self-validating system to correlate chemical purity with biological efficacy.

The Androgen Receptor Signaling Pathway

To understand how a SARM functions, one must first understand its target: the Androgen Receptor (AR). The AR is a nuclear transcription factor that mediates the physiological effects of androgens.[8][9] The canonical signaling pathway is a multi-step process.

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM (e.g., N-(4-cyano-3...)) AR_HSP Androgen Receptor (AR) - HSP Complex SARM->AR_HSP Binding & HSP Dissociation AR_Active Activated AR Dimer AR_HSP->AR_Active Conformational Change & Dimerization ARE Androgen Response Element (ARE) on DNA AR_Active->ARE Nuclear Translocation & DNA Binding Transcription Gene Transcription Proteins Anabolic Proteins Transcription->Proteins mRNA -> Protein Biological Effect Biological Effect Proteins->Biological Effect e.g., Muscle Growth

Caption: Canonical Androgen Receptor (AR) signaling pathway activated by a SARM.

Integrated Workflow for Purity and Efficacy Assessment

Sources

A Head-to-Head Comparison of Purification Techniques for N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of selective androgen receptor modulators (SARMs) and other advanced pharmaceutical intermediates, the purity of key building blocks is paramount. N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide is a critical intermediate, and its purification is a crucial step in ensuring the integrity of downstream applications. This guide provides a detailed, head-to-head comparison of three common purification techniques for this compound: flash column chromatography, recrystallization, and preparative high-performance liquid chromatography (HPLC). We will delve into the underlying principles of each method, provide detailed experimental protocols, and present a comparative analysis of their performance based on key metrics.

Introduction to this compound and the Importance of Purification

This compound is a complex aromatic amide synthesized from 4-amino-2-(trifluoromethyl)benzonitrile and methacryloyl chloride.[1] Given its role as a precursor in pharmaceutical synthesis, stringent purity requirements are essential. Common impurities that can arise during its synthesis include unreacted starting materials, such as 4-amino-2-(trifluoromethyl)benzonitrile, and byproducts from the reaction with methacryloyl chloride, which can include hydrolysis products or polymeric materials.[2][3] These impurities can interfere with subsequent reaction steps, leading to lower yields, the formation of undesired side products, and complications in the final active pharmaceutical ingredient (API).

This guide will explore three distinct purification strategies, each with its own set of advantages and disadvantages, to provide a comprehensive resource for selecting the most appropriate method for your specific research and development needs.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the target compound is fundamental to designing effective purification protocols.

PropertyValueSource
Molecular FormulaC₁₂H₉F₃N₂O[4]
Molecular Weight254.21 g/mol [5]
AppearanceWhite to off-white solid/crystal powder[6][7]
Melting Point137-139 °C or 141-145 °C[1][6]
Boiling Point395.5 ± 42.0 °C (Predicted)[1]
Density1.28 g/cm³[1]
SolubilitySlightly soluble in acetonitrile and chloroform[1]

Method 1: Flash Column Chromatography

Flash column chromatography is a rapid and widely used purification technique that relies on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase.[1] It is often the first method employed after synthesis due to its versatility and speed.

Scientific Rationale

The choice of silica gel as the stationary phase is based on its ability to separate moderately polar compounds like this compound from less polar impurities (e.g., certain byproducts) and more polar impurities (e.g., unreacted aniline starting material). The mobile phase, a mixture of a non-polar solvent (hexanes) and a more polar solvent (ethyl acetate), is carefully chosen to achieve optimal separation. A gradient elution is employed, starting with a lower polarity to elute non-polar impurities, and gradually increasing the polarity to elute the desired product, leaving highly polar impurities adsorbed to the silica.

Experimental Protocol

1. Slurry Preparation and Column Packing:

  • A glass column is dry-packed with silica gel (230-400 mesh).
  • The column is then flushed with the initial, low-polarity mobile phase (e.g., 90:10 hexanes:ethyl acetate) to create a well-packed bed.

2. Sample Loading:

  • The crude this compound is dissolved in a minimal amount of dichloromethane or the mobile phase.
  • This solution is then adsorbed onto a small amount of silica gel, and the solvent is removed under reduced pressure to create a dry, free-flowing powder.
  • The dry-loaded sample is carefully added to the top of the packed column.

3. Elution and Fraction Collection:

  • Elution is initiated with the low-polarity mobile phase.
  • The polarity of the mobile phase is gradually increased (e.g., to 70:30 hexanes:ethyl acetate) to facilitate the elution of the target compound.
  • Fractions are collected in test tubes and monitored by thin-layer chromatography (TLC).

4. Product Isolation:

  • Fractions containing the pure product (as determined by TLC) are combined.
  • The solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound as a white solid.
Workflow Diagram

cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation prep_col Pack Silica Gel Column load Load Sample onto Column prep_col->load prep_sam Dissolve Crude Product & Adsorb onto Silica prep_sam->load elute Elute with Hexanes/Ethyl Acetate Gradient load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evap Evaporate Solvent combine->evap product Obtain Purified Product evap->product

Caption: Workflow for Flash Column Chromatography Purification.

Method 2: Recrystallization

Recrystallization is a purification technique for solid compounds based on their differential solubility in a given solvent at varying temperatures.[8] It is an excellent method for removing small amounts of impurities from a solid product.

Scientific Rationale

The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature.[8] Based on the known solubility of this compound and the properties of similar amide compounds, ethanol and toluene are promising solvent candidates. Ethanol is a polar protic solvent that can effectively dissolve the amide at its boiling point, while its lower solubility at reduced temperatures allows for crystal formation upon cooling. Toluene, a non-polar aromatic solvent, can also be effective, particularly for separating the target compound from more polar impurities. This protocol will focus on ethanol due to its lower toxicity and ease of use.

Experimental Protocol

1. Dissolution:

  • The crude this compound is placed in an Erlenmeyer flask.
  • A minimal amount of ethanol is added, and the mixture is heated to boiling with stirring until the solid completely dissolves. More hot ethanol can be added dropwise if necessary to achieve complete dissolution.

2. Hot Filtration (Optional):

  • If insoluble impurities are present, the hot solution is quickly filtered through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

3. Crystallization:

  • The flask is covered and allowed to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
  • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

4. Crystal Collection and Washing:

  • The crystals are collected by vacuum filtration using a Büchner funnel.
  • The collected crystals are washed with a small amount of ice-cold ethanol to remove any adhering impurities from the mother liquor.

5. Drying:

  • The purified crystals are dried in a vacuum oven to remove any residual solvent.
Workflow Diagram

cluster_prep Dissolution cluster_cryst Crystallization cluster_iso Isolation dissolve Dissolve Crude Product in Hot Ethanol hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slowly Cool to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Collect Crystals by Vacuum Filtration ice_bath->filter wash Wash with Ice-Cold Ethanol filter->wash dry Dry Crystals Under Vacuum wash->dry product Obtain Purified Crystalline Product dry->product

Caption: Workflow for Recrystallization Purification.

Method 3: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution purification technique that utilizes a high-pressure liquid mobile phase to pass the sample through a column packed with a stationary phase.[9] It is capable of achieving very high levels of purity, making it suitable for the final purification steps of pharmaceutical intermediates.

Scientific Rationale

A reversed-phase C18 column is selected as the stationary phase, which is effective for separating a wide range of organic molecules. The mobile phase consists of a mixture of water and an organic solvent, typically acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is employed to first elute more polar impurities, followed by the target compound, and finally any less polar impurities. The separation is monitored by a UV detector, and the fraction containing the pure product is collected.

Experimental Protocol

1. Method Development (Analytical Scale):

  • An analytical HPLC method is first developed on a C18 column to determine the optimal mobile phase composition and gradient for separating the target compound from its impurities.

2. Sample Preparation:

  • The crude or partially purified this compound is dissolved in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, and filtered through a 0.45 µm filter.

3. Preparative HPLC Run:

  • The prepared sample is injected onto a preparative C18 column.
  • A gradient elution is performed, for example, starting with 40% acetonitrile in water and increasing to 90% acetonitrile over 30 minutes. The flow rate is adjusted based on the column dimensions.
  • The eluent is monitored with a UV detector at an appropriate wavelength (e.g., 254 nm).

4. Fraction Collection:

  • The fraction corresponding to the peak of the pure this compound is collected using an automated fraction collector.

5. Product Isolation:

  • The acetonitrile is removed from the collected fraction under reduced pressure.
  • The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent to isolate the purified product.
Workflow Diagram

cluster_prep Preparation cluster_purification Purification cluster_iso Isolation dev Analytical Method Development prep_sam Dissolve and Filter Sample dev->prep_sam inject Inject Sample onto Preparative C18 Column prep_sam->inject elute Elute with Water/Acetonitrile Gradient inject->elute collect Collect Fractions via UV Detection elute->collect remove_solv Remove Acetonitrile collect->remove_solv isolate Isolate Product (Lyophilization/Extraction) remove_solv->isolate product Obtain High-Purity Product isolate->product

Caption: Workflow for Preparative HPLC Purification.

Head-to-Head Comparison

ParameterFlash Column ChromatographyRecrystallizationPreparative HPLC
Purity Achievable Good (95-98%)High (>99% for crystalline solids)Very High (>99.5%)
Typical Yield Good (80-95%)Variable (60-90%), dependent on solubilityHigh (85-95% of injected amount)
Throughput High (grams to kilograms)Moderate (grams to kilograms)Low (milligrams to grams)
Time per Cycle 2-4 hours4-8 hours (including cooling)1-2 hours per injection
Cost Low (solvents and silica are relatively inexpensive)Low (requires only solvent and basic glassware)High (expensive instrumentation, columns, and high-purity solvents)
Scalability ExcellentGoodModerate
Key Advantages Fast, versatile, and widely applicable.Simple, inexpensive, and can yield highly pure crystalline material.Achieves the highest level of purity, excellent for final polishing.
Key Disadvantages Moderate purity, can be solvent-intensive.Product loss in mother liquor, not suitable for all compounds.Low throughput, high cost, and requires specialized equipment.

Conclusion and Recommendations

The choice of purification technique for this compound is contingent upon the specific requirements of the research or manufacturing process.

  • For routine synthesis and initial purification , flash column chromatography offers a rapid and effective method to achieve good purity with high recovery.

  • When a crystalline, high-purity product is desired and cost is a consideration , recrystallization is an excellent choice, provided a suitable solvent system can be identified.

  • For applications demanding the highest possible purity , such as in late-stage drug development or for the preparation of analytical standards, preparative HPLC is the preferred method, despite its lower throughput and higher cost.

In many instances, a multi-step purification strategy may be optimal. For example, an initial purification by flash column chromatography followed by a final polishing step using recrystallization can provide a highly pure product in a cost-effective and efficient manner. By understanding the principles and practical considerations of each technique presented in this guide, researchers can make informed decisions to achieve the desired purity of this compound for their specific applications.

References

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • METHACRYLOYL CHLORIDE - VanDeMark Chemical. [Link]

  • Preparative HPLC Primer - Shimadzu. [Link]

  • This compound, CAS No : 90357-53-2 - Pharmaffiliates. [Link]

  • Principles in preparative HPLC - University of Warwick. [Link]

  • Can anyone advise me on the reaction conditions of methacrylol chloride with alcohol? - ResearchGate. [Link]

  • Does anybody know what the reactivity of methacryloyl chloride versus acryloyl chloride is? - ResearchGate. [Link]

  • Methacryloyl chloride - Wikipedia. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that groundbreaking research and robust laboratory safety are two sides of the same coin. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed, authoritative framework for the safe disposal of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide, ensuring the protection of laboratory personnel and the environment. This compound, while vital in synthetic pathways, possesses a combination of functional groups—a nitrile (-CN) and a trifluoromethyl (-CF₃)—that command respect and necessitate a rigorous disposal protocol.

Part 1: Hazard Characterization & Risk Assessment

A scientifically sound disposal plan begins with a thorough understanding of the compound's intrinsic hazards. The molecular structure of this compound dictates its risk profile. The trifluoromethyl group imparts high stability, but its decomposition under specific conditions (e.g., high-temperature incineration) can release toxic and corrosive hydrogen fluoride (HF) gas.[1] The cyano group presents a significant toxicity risk, with the potential to form highly toxic hydrogen cyanide (HCN) gas if exposed to acidic conditions.[2] Therefore, the primary directive is to manage this waste stream as hazardous, preventing its release into the environment and avoiding reactions that could generate toxic gases.[3]

The following table summarizes the critical safety and hazard information for this compound.

PropertyValueSource(s)
CAS Number 90357-53-2
Molecular Formula C₁₂H₉F₃N₂O[4]
Physical State White to Pale-Yellow Crystal/Powder
GHS Hazard Statements H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H373: May cause damage to organs through prolonged or repeated exposure. H411: Toxic to aquatic life with long lasting effects.[3][5]
Signal Word Warning
Incompatibilities Strong oxidizing agents, Strong acids, Strong bases.[6][7]

Part 2: Immediate Safety & Spill Management

Prior to handling the compound or its waste, a robust safety posture is non-negotiable. All operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8][9]

Required Personal Protective Equipment (PPE):

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.[9]

  • Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.[8]

  • Protective Clothing: A lab coat must be worn at all times.[8]

Spill Cleanup Protocol (for Solid Material): In the event of a spill, immediate and careful action is required to prevent dispersal and exposure.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.[1]

  • Don PPE: Ensure appropriate PPE is worn before approaching the spill.[1]

  • Contain Spill: Gently cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads) to prevent the powder from becoming airborne.[1]

  • Collect Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7][8] Avoid generating dust.

  • Decontaminate Area: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol) and then wash thoroughly.[8] All cleanup materials (wipes, absorbent pads) must be disposed of as hazardous waste.[8]

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11] The following protocol provides a validated workflow for its management as hazardous waste.

Step 1: Waste Characterization and Segregation

  • Identify Waste: This waste stream includes unused or expired this compound, reaction residues containing the compound, and any materials contaminated with it (e.g., pipette tips, gloves, weigh boats, spill cleanup debris).

  • Segregate Waste: This is the most critical step to prevent dangerous chemical reactions. Collect this waste in a dedicated container, segregated from other chemical waste streams, especially acidic waste, to prevent the potential formation of hydrogen cyanide.[2][12]

Step 2: Waste Collection and Containerization

  • Select a Compatible Container: Use a clearly labeled, sealable, and chemically compatible container for collection.[12][13] High-density polyethylene (HDPE) containers are a suitable choice.

  • Label Correctly: The container must be clearly and permanently labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8]

  • Keep Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[13]

Step 3: Temporary On-Site Storage

  • Designated Storage Area: Store the sealed waste container in a designated, secure, and well-ventilated area, such as a satellite accumulation area (SAA) or a central accumulation area (CAA), in accordance with EPA and OSHA guidelines.[12][13]

  • Avoid Incompatibles: Ensure the container is stored away from incompatible materials, particularly strong acids, as well as sources of heat or ignition.[7][12]

Step 4: Final Disposal

  • Engage a Licensed Contractor: The final disposal of this hazardous waste must be handled by a licensed environmental waste management contractor.[9][11] Do not attempt to treat or dispose of this chemical in-house.

  • Incineration: The recommended disposal method is high-temperature incineration at a permitted hazardous waste treatment, storage, and disposal facility (TSDF).[14] This ensures the complete destruction of the molecule, including the stable trifluoromethyl group.

  • Documentation: Ensure all required waste disposal documentation, such as the hazardous waste manifest, is completed accurately and retained for your records, tracking the waste from your facility to its final destination.[13]

Part 4: Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound start Waste Generated (Unused chemical, contaminated labware, spill debris) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Keep separate from acids and other incompatibles) ppe->segregate container Step 3: Collect in a Designated Container (Labeled, sealed, compatible material) segregate->container storage Step 4: Temporary On-Site Storage (Secure, ventilated area, away from heat) container->storage disposal Step 5: Arrange for Professional Disposal (Licensed hazardous waste contractor) storage->disposal end Final Disposition (High-Temperature Incineration & Documentation) disposal->end

Caption: Disposal workflow for this compound.

References

  • US Bio-Clean. OSHA Compliance For Laboratories. [Link]

  • National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety: OSHA Lab Standard Fact Sheet. [Link]

  • U.S. Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-methyl-oxiranecarboxamine. [Link]

  • AEG Environmental. Best Practices for Hazardous Waste Disposal. [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste. [Link]

  • PubChem, National Center for Biotechnology Information. N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide. [Link]

  • U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Montana State University. The OSHA Lab Standard and the MSC Chemical Safety Manual. [Link]

  • CountyOffice.org. How Does The EPA Define Hazardous Waste?. [Link]

  • PubChem, National Center for Biotechnology Information. N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide. [Link]

  • OC-Praktikum. Treatment and disposal of chemical wastes in daily laboratory work. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • Reed College. Hazardous Laboratory Chemicals Disposal Guide. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Link]

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Navigating the Synthesis and Handling of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide: A Guide to Laboratory Safety and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, scientist, and drug development professional, the synthesis and application of novel chemical entities are paramount to discovery. N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide, a compound of interest in various research domains, requires meticulous handling due to its specific chemical properties. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of the research. Our commitment is to empower you with the knowledge to work safely and effectively, building a foundation of trust that extends beyond the product itself.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a solid, appearing as a white to almost white powder or crystal. A thorough understanding of its potential hazards is the first step in a robust safety protocol. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for this.

GHS Hazard Classification [1]

Hazard ClassHazard StatementPictogramSignal Word
Acute Toxicity (Oral, Dermal, Inhalation)H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.Warning
Skin Corrosion/IrritationH315: Causes skin irritation.Warning
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation.Warning
Specific Target Organ Toxicity (Repeated Exposure)H373: May cause damage to organs through prolonged or repeated exposure.Warning
Hazardous to the Aquatic Environment (Long-term)H411: Toxic to aquatic life with long lasting effects.None

The primary routes of exposure are inhalation of the dust, skin contact, and ingestion. The trifluoromethyl group and cyano moiety are key structural features that necessitate careful handling to mitigate potential toxicity.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

To minimize exposure, a combination of engineering controls and personal protective equipment is essential. The principle of ALARA (As Low As Reasonably Achievable) should guide all laboratory work with this compound.

Engineering Controls:

  • Chemical Fume Hood: All handling of this compound as a solid or in solution must be conducted in a certified chemical fume hood to control airborne dust and vapors.[2]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized control of the fume hood.[3]

Personal Protective Equipment (PPE):

The following PPE is mandatory when handling this compound:[4][5]

Body PartPersonal Protective EquipmentSpecifications and Remarks
Eyes/Face Safety glasses with side shields or chemical splash goggles.A face shield may be necessary when there is a significant risk of splashing.
Skin Chemical-resistant gloves (e.g., nitrile rubber).Inspect gloves for integrity before each use. For prolonged contact, consider double-gloving.
Body Laboratory coat.A chemically resistant apron is recommended for larger-scale work.
Respiratory A NIOSH-approved respirator with a particulate filter.Required if working with the powder outside of a fume hood or if dust generation is likely.
Footwear Closed-toe shoes.Provides protection against spills.

Standard Operating Procedure: From Benchtop to Disposal

This section provides a step-by-step guide for the safe handling of this compound.

Preparation and Weighing
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and all necessary PPE is donned correctly. Have a spill kit readily accessible.

  • Weighing: Conduct all weighing operations within the fume hood. Use a draft shield to prevent the powder from becoming airborne. Handle the compound gently to minimize dust formation.

Dissolution and Reaction Setup
  • Solvent Addition: Add the solvent to the solid in a controlled manner to avoid splashing.

  • Vessel Sealing: Ensure the reaction vessel is properly sealed to prevent the escape of vapors.

  • Heating and Stirring: If heating is required, use a well-controlled heating mantle and ensure the reaction is monitored.

Post-Reaction Work-up and Purification
  • Quenching: If necessary, quench the reaction carefully in the fume hood.

  • Extraction and Washing: Perform all liquid-liquid extractions in a fume hood, ensuring funnels are properly vented.

  • Purification: Column chromatography and other purification methods should be conducted with appropriate containment to prevent exposure to the compound.

The following diagram illustrates the standard operational workflow for handling this compound:

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Don PPE verify_hood Verify Fume Hood prep_start->verify_hood spill_kit Prepare Spill Kit verify_hood->spill_kit weigh Weigh Compound (in fume hood) dissolve Dissolve/React weigh->dissolve workup Work-up & Purification dissolve->workup decontaminate Decontaminate Glassware workup->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe

Caption: Workflow for the safe handling of this compound.

Spill and Disposal Plan: Responsible Management of Chemical Waste

Proper management of spills and waste is a critical component of laboratory safety and environmental responsibility.

Spill Response:

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Alert: Inform your supervisor and laboratory safety officer.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[6]

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Waste Disposal:

All waste materials, including contaminated absorbents and PPE, must be considered hazardous waste.[1]

  • Solid Waste: Collect all solid waste, including contaminated gloves and wipes, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste containing the compound in a compatible, labeled waste container.

  • Disposal Method: Dispose of all waste through a licensed chemical waste disposal company. Do not dispose of this chemical down the drain.[3] It may be possible to dispose of this chemical through a licensed chemical incinerator equipped with an afterburner and scrubber.[6]

Emergency Procedures: First Aid and Exposure Response

Immediate and appropriate first aid is critical in the event of accidental exposure.

Exposure RouteFirst Aid Measures
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
Skin Contact Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Ingestion Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

References

  • Safety Data Sheet: N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-methyl-oxiranecarboxamine. Chemos GmbH&Co.KG. [Link]

  • N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide. PubChem. [Link]

  • Safety Data Sheet. AAPPTec, LLC. [Link]

  • N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide. PubChem. [Link]

  • Personal Protective Equipment. US EPA. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.